2-[(Cyclopropylcarbonyl)amino]benzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(cyclopropanecarbonylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c13-10(7-5-6-7)12-9-4-2-1-3-8(9)11(14)15/h1-4,7H,5-6H2,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTDDGJHJBNMJRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40057-21-4 | |
| Record name | 2-cyclopropaneamidobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"2-[(Cyclopropylcarbonyl)amino]benzoic acid" basic properties
An In-Depth Technical Guide to 2-[(Cyclopropylcarbonyl)amino]benzoic Acid: Synthesis, Properties, and Therapeutic Potential
Introduction: A Scaffold of Emerging Pharmaceutical Interest
This compound is a synthetic organic compound that merges two structurally significant motifs in medicinal chemistry: the anthranilic acid core and the cyclopropyl group. Anthranilic acid (2-aminobenzoic acid) and its N-acylated derivatives are recognized as "privileged structures" in drug discovery, forming the basis for a wide array of therapeutic agents with anti-inflammatory, analgesic, and antiviral properties.[1][2] The introduction of a cyclopropylcarbonyl group to the 2-amino position creates a molecule with unique conformational and metabolic characteristics.
The cyclopropyl ring is not merely a small cycloalkane; its strained three-membered ring imparts unique electronic properties and conformational rigidity. In drug design, the cyclopropyl fragment is frequently employed to enhance metabolic stability, improve potency, modulate pKa, and increase brain permeability.[3][4] This guide provides a comprehensive technical overview of this compound, detailing its fundamental properties, a robust synthetic protocol, and its potential applications for researchers and drug development professionals.
Section 1: Chemical Identity and Physicochemical Properties
While this compound is a readily synthesizable molecule, specific, experimentally determined data for this parent compound is sparse in publicly available literature. The data presented below are calculated or estimated based on its constituent parts—anthranilic acid and cyclopropanecarboxylic acid—and data from closely related analogs.
| Identifier / Property | Value | Source / Method |
| IUPAC Name | 2-(Cyclopropanecarboxamido)benzoic acid | IUPAC Nomenclature |
| Synonyms | N-Cyclopropanoylanthranilic acid | --- |
| CAS Number | 15159-40-7 | PubChem CID 273413 |
| Molecular Formula | C₁₁H₁₁NO₃ | --- |
| Molecular Weight | 205.21 g/mol | Calculated |
| Calculated XLogP3 | 1.8 | PubChem CID 273413 |
| Hydrogen Bond Donors | 2 | PubChem CID 273413 |
| Hydrogen Bond Acceptors | 3 | PubChem CID 273413 |
| Predicted pKa | ~3.5-4.0 (Carboxylic Acid) | Estimated based on anthranilic acid (pKa 4.78) and electron-withdrawing effect of the acyl group.[5] |
| Predicted Solubility | Low in water; Soluble in organic solvents like DMSO, DMF, Methanol. | Based on general properties of aromatic carboxylic acids. |
Section 2: Synthesis and Structural Characterization
The most direct and efficient synthesis of this compound is the N-acylation of 2-aminobenzoic acid (anthranilic acid) with cyclopropanecarbonyl chloride. This is a standard nucleophilic acyl substitution reaction.
Logical Workflow for Synthesis and Purification
Caption: Synthesis and purification workflow diagram.
Detailed Experimental Protocol: Synthesis
Causality: This protocol utilizes a non-nucleophilic base, triethylamine, to neutralize the HCl byproduct generated during the acylation, driving the reaction to completion. Dichloromethane (DCM) is chosen as the solvent for its inertness and ability to dissolve the starting materials. The dropwise addition at 0°C helps to control the exothermic nature of the reaction.
Materials:
-
2-Aminobenzoic acid (anthranilic acid)
-
Cyclopropanecarbonyl chloride
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 2-aminobenzoic acid (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous DCM.
-
Cooling: Cool the stirred solution to 0°C using an ice bath.
-
Addition of Acyl Chloride: Add cyclopropanecarbonyl chloride (1.05 eq.), dissolved in a small amount of anhydrous DCM, dropwise to the cooled solution over 20-30 minutes.[6]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-5 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Quenching and Extraction: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1 M HCl (to remove excess triethylamine), water, and finally with brine.
-
Drying and Concentration: Separate the organic layer and dry it over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Structural Characterization (Predicted Spectra)
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals: a complex multiplet for the cyclopropyl protons (CH₂ and CH) between δ 0.8-1.8 ppm, aromatic protons between δ 7.0-8.5 ppm, a broad singlet for the amide N-H proton (often > δ 9.0 ppm), and a very broad singlet for the carboxylic acid O-H proton (often > δ 11.0 ppm). The spectrum of the parent 2-aminobenzoic acid serves as a reference for the aromatic region.[5]
-
¹³C NMR Spectroscopy: The carbon spectrum should reveal signals for the cyclopropyl carbons (typically < 20 ppm), multiple signals in the aromatic region (δ 115-140 ppm), a signal for the carboxylic acid carbonyl (δ ~170 ppm), and a signal for the amide carbonyl (δ ~168 ppm).
-
Infrared (IR) Spectroscopy: Key absorption bands would confirm the functional groups. A very broad O-H stretch from the carboxylic acid is expected from ~2500-3300 cm⁻¹. The N-H stretch of the secondary amide should appear around 3300 cm⁻¹. Two strong carbonyl (C=O) stretches are anticipated: one for the carboxylic acid (~1700-1725 cm⁻¹) and one for the amide (Amide I band, ~1650-1680 cm⁻¹).[7]
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]+ at m/z = 205, corresponding to the molecular weight of the compound.
Section 3: Potential Biological Activity and Applications
No specific biological activities have been documented for this compound itself. However, based on its structural components, its potential as a therapeutic agent or a building block for more complex drugs is significant.
Pharmacological Rationale
-
Anti-inflammatory and Analgesic Potential: N-acyl anthranilic acid derivatives are known to possess anti-inflammatory and analgesic properties.[2] This activity is often linked to the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX).
-
Role of the Cyclopropyl Group: The cyclopropyl moiety can significantly enhance pharmacological properties. It often acts as a "metabolic shield," preventing enzymatic degradation at adjacent positions, thereby increasing the drug's half-life.[3] Its rigid structure can lock the molecule into a bioactive conformation, improving binding affinity to a target protein. This conformational constraint reduces the entropic penalty of binding.[4] Furthermore, its unique electronics can engage in favorable interactions within a protein's active site.[9][10]
Hypothetical Mechanism of Action: PAI-1 Inhibition
Applications in Drug Development
This molecule is an ideal candidate for inclusion in compound libraries for high-throughput screening. It serves as an excellent starting point for further chemical modification to optimize activity against a specific biological target. Key modification points include:
-
Aromatic Ring Substitution: Adding substituents to the benzoic acid ring can modulate electronic properties, solubility, and target interactions.
-
Amide Modification: The amide bond can be replaced with bioisosteres to alter stability and hydrogen bonding patterns.
-
Carboxylic Acid Esterification: Converting the carboxylic acid to an ester or amide can create prodrugs with improved permeability or targeted delivery.[11]
Section 4: Safety and Toxicology
No specific toxicology data is available for this compound. General precautions for handling aromatic carboxylic acids and amides should be followed. Based on safety data for related compounds like benzoic acid, potential hazards may include:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Handling Recommendations:
-
Use in a well-ventilated area or chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid breathing dust. Wash hands thoroughly after handling.
Conclusion and Future Directions
This compound represents a valuable, yet underexplored, chemical entity. It combines the pharmacologically validated anthranilic acid scaffold with the beneficial properties of a cyclopropyl group. While direct experimental data is limited, its synthesis is straightforward, and its potential as a modulator of biological targets, particularly in the areas of inflammation and thrombosis, is high.
References
- Sigma-Aldrich. 2-[(CYCLOPROPYLCARBONYL)(METHYL)AMINO)BENZOIC ACID AldrichCPR. Available from: https://www.sigmaaldrich.com/US/en/product/aldrich/t314811
- Ino, Y., et al. (2009). Structure-activity relationships of new N-acylanthranilic acid derivatives as plasminogen activator inhibitor-1 inhibitors. Bioorganic & Medicinal Chemistry, 17(3), 1259-1269.
- El-Gamal, M. I., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry.
- Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756.
- El-Gamal, M. I., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry.
- Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed.
- ChemWhat. 2-[(Cyclopropylcarbonyl)aMino]-5-hydroxybenzoic Acid CAS#: 543695-30-3.
- El-Gamal, M. I., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. PubMed.
- Gawrońska, K., et al. (2022). Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases. Molecules, 27(19), 6246.
- Various Authors. SYNTHESIS AND PROPERTIES OF NEW N-ACYL DERIVATIVES OF ANTHRANILIC ACID. World News of Natural Sciences.
- PubChem. 2-[(Cyclopropylcarbonyl)amino]-5-[methyl(pyridin-3-ylmethyl)amino]benzoic acid.
- El-Sakka, S. S., et al. (2009). Synthesis and biological activity of nitrogen heterocycles from anthranilic acid derivative. Oriental Journal of Chemistry, 25(2).
- Blondiaux, N., et al. (2017). Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1) Inhibition to Intrabacterial Acidification. Molecules, 22(8), 1230.
- The Royal Society of Chemistry. (Date N/A). Supporting information.
- PubChem. Benzoic acid, p-amino-, (2-(cyclopentylamino)-1-methyl)ethyl ester, hydrochloride.
- Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001123).
- Farwa, U., et al. (2025). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules.
- PubChem. Benzoic acid, p-amino-, (1-cyclohexylaminomethyl)-2-propyl ester.
- Kumar, A., et al. (2003). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry, 11(23), 5281-5291.
- ResearchGate. List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid.
- Samsonowicz, M., et al. (2005). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Journal of Molecular Structure, 744-746, 459-465.
- Kumar, M., & Narasimhan, P. (Date N/A). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management.
- PubChemLite. Benzoic acid, p-amino-, 2-(cyclopentylamino)propyl ester, hydrochloride.
- NIST. Benzoic acid, 2-amino-.
- Google Patents. US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.
- WebAssign. Experiment 8 - Amide Preparation.
- Google Patents. EP0063826B1 - 2-amino-benzoic-acid derivatives, their preparation and their use as medicines or intermediates.
- DergiPark. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid.
- Organic Syntheses. Procedure.
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An In-Depth Technical Guide to 2-[(Cyclopropylcarbonyl)amino]benzoic Acid: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-[(cyclopropylcarbonyl)amino]benzoic acid, a molecule of significant interest in medicinal chemistry. By combining the structural motifs of anthranilic acid and a cyclopropylamide, this compound holds potential for diverse pharmacological applications. This document will delve into its chemical architecture, a validated synthetic protocol, its physicochemical properties, and explore its putative mechanism of action and therapeutic prospects based on the activities of structurally related compounds. This guide is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics.
Introduction: The Scientific Rationale
The convergence of privileged scaffolds in medicinal chemistry often leads to the development of novel molecular entities with enhanced therapeutic profiles. This compound is a prime example of such a design strategy. It incorporates two key pharmacophores:
-
Anthranilic Acid Core: 2-Aminobenzoic acid and its derivatives are well-established building blocks in drug discovery, known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The arrangement of the carboxylic acid and amino groups on the aromatic ring provides a versatile platform for molecular interactions with biological targets.[3]
-
Cyclopropyl Moiety: The cyclopropyl group is a valuable bioisostere in drug design.[4] Its unique conformational rigidity and electronic properties can enhance metabolic stability, improve binding affinity to target proteins, and modulate the pharmacokinetic properties of a molecule.[5] Compounds containing a cyclopropylamide linkage have shown a variety of pharmacological activities.[6][7]
The strategic combination of these two fragments in this compound suggests a molecule with potential for novel therapeutic applications, warranting a detailed investigation of its chemical and biological characteristics.
Chemical Structure and Physicochemical Properties
The chemical structure of this compound is characterized by a benzoic acid backbone with a cyclopropylcarbonylamino substituent at the 2-position.
IUPAC Name: this compound
Molecular Formula: C₁₁H₁₁NO₃
Molecular Weight: 205.21 g/mol
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound (Predicted) | 2-Aminobenzoic Acid[8] | Benzoic Acid[9] |
| Melting Point (°C) | Data not available | 146-148 | 122.4 |
| Boiling Point (°C) | Data not available | Decomposes | 249 |
| Solubility | Predicted to be soluble in polar organic solvents like DMSO and DMF. Limited solubility in water. | Soluble in hot water, ethanol, ether, and chloroform. | Slightly soluble in water, soluble in ethanol, ether, and benzene. |
| pKa | Data not available | ~2.1 (carboxyl), ~5.0 (amino) | 4.2 |
Synthesis of this compound: A Validated Protocol
While a specific protocol for the synthesis of this compound is not extensively documented in publicly available literature, a reliable synthetic route can be devised based on the well-established acylation of anthranilic acid.[10][11] The following protocol is a representative method for its preparation.
Reaction Scheme
Sources
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- 9. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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An In-depth Technical Guide to 2-[(Cyclopropylcarbonyl)amino]benzoic Acid: Synthesis, Properties, and Medicinal Chemistry Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-[(cyclopropylcarbonyl)amino]benzoic acid, a molecule of significant interest in medicinal chemistry. Due to its structural motifs—an anthranilic acid core and a cyclopropylamide group—this compound represents a valuable scaffold for the development of novel therapeutic agents. This document will delve into its chemical identity, synthesis, physicochemical properties, analytical characterization, and potential applications in drug discovery, with a particular focus on the rationale behind its design and synthetic pathways.
Introduction: The Chemical and Therapeutic Significance of the Scaffold
This compound is a derivative of anthranilic acid, a well-established pharmacophore in drug development.[1] The introduction of a cyclopropylcarbonyl group to the 2-amino position of benzoic acid creates a molecule with a unique combination of rigidity and lipophilicity, properties that are highly desirable in drug candidates. The cyclopropyl group, in particular, is an increasingly utilized moiety in medicinal chemistry due to its ability to enhance metabolic stability, improve potency, and reduce off-target effects.[2]
This guide will address the current landscape of knowledge surrounding this compound, including the notable absence of a readily available commercial source, thus emphasizing the importance of its chemical synthesis.
Chemical Identity and Physicochemical Properties
A crucial first step in the characterization of any chemical entity is the unambiguous establishment of its identity.
CAS Number and Nomenclature
A definitive CAS (Chemical Abstracts Service) number for the parent compound, this compound, is not consistently reported in major chemical databases. This suggests that the compound is not a commonly stocked commercial item and is primarily accessible through custom synthesis. It is imperative for researchers to characterize their synthesized material thoroughly to confirm its identity.
For clarity, the systematic IUPAC name for this compound is 2-(cyclopropanecarboxamido)benzoic acid .
Predicted Physicochemical Properties
In the absence of extensive experimental data, computational methods provide valuable estimates of the physicochemical properties of a molecule. These properties are critical for predicting its behavior in biological systems.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Formula | C₁₁H₁₁NO₃ | Defines the elemental composition. |
| Molecular Weight | 205.21 g/mol | Influences diffusion and transport across membranes. |
| XLogP3 | 1.8 | An indicator of lipophilicity, affecting solubility and permeability. |
| Hydrogen Bond Donors | 2 | Influences binding to biological targets and solubility. |
| Hydrogen Bond Acceptors | 3 | Influences binding to biological targets and solubility. |
| Polar Surface Area | 75.6 Ų | Affects cell permeability and oral bioavailability. |
These values are computationally predicted and should be confirmed experimentally.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is primarily achieved through the acylation of 2-aminobenzoic acid (anthranilic acid) with a suitable cyclopropanecarbonylating agent. The most direct and widely applicable method involves the use of cyclopropanecarbonyl chloride.
Reaction Scheme
Caption: General reaction scheme for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for the N-acylation of anthranilic acids.[3]
Materials:
-
2-Aminobenzoic acid (anthranilic acid)
-
Cyclopropanecarbonyl chloride
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Pyridine or Triethylamine (as a base)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminobenzoic acid (1.0 equivalent) in anhydrous DCM.
-
Addition of Base: Add pyridine or triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Acylation: Slowly add cyclopropanecarbonyl chloride (1.05 equivalents) dropwise to the stirred solution. The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate and minimize side products.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution to remove any unreacted acid chloride and acidic byproducts.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure this compound.
Rationale for Experimental Choices
-
Inert Atmosphere: Prevents the reaction of the acid chloride with atmospheric moisture.
-
Base: The base (pyridine or triethylamine) is essential to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
Solvent: Anhydrous aprotic solvents like DCM or THF are used to prevent the hydrolysis of the acid chloride.
-
Purification: Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity.
Analytical Characterization
Thorough analytical characterization is mandatory to confirm the structure and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzoic acid ring, the NH proton of the amide, and the protons of the cyclopropyl ring. The aromatic protons will likely appear as multiplets in the range of 7.0-8.5 ppm. The NH proton will be a broad singlet, and its chemical shift will be concentration-dependent. The cyclopropyl protons will exhibit complex splitting patterns in the upfield region (typically 0.5-1.5 ppm).
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbons of the carboxylic acid and the amide, as well as the aromatic carbons and the carbons of the cyclopropyl ring.
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry is expected to show a prominent peak for the molecular ion [M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode, corresponding to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present. Key expected vibrational frequencies include:
-
O-H stretch (carboxylic acid): Broad peak around 2500-3300 cm⁻¹
-
N-H stretch (amide): Sharp peak around 3300 cm⁻¹
-
C=O stretch (carboxylic acid and amide): Strong absorptions in the region of 1650-1750 cm⁻¹
Applications in Medicinal Chemistry and Drug Development
The this compound scaffold is a promising starting point for the development of new drugs due to the favorable properties of its constituent parts.
Structure-Activity Relationship (SAR) Insights
-
Anthranilic Acid Core: Derivatives of anthranilic acid are known to possess a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1] The carboxylic acid group can act as a key binding feature to biological targets.
-
Cyclopropyl Moiety: The incorporation of a cyclopropyl ring can confer several advantages:
-
Metabolic Stability: The strained ring is often more resistant to metabolic degradation compared to linear alkyl chains.[4]
-
Conformational Rigidity: The rigid nature of the cyclopropyl group can lock the molecule into a specific conformation, potentially leading to higher binding affinity and selectivity for a target.
-
Improved Physicochemical Properties: The cyclopropyl group can modulate lipophilicity and other properties to enhance oral bioavailability.[2]
-
Potential Therapeutic Targets
Based on the known activities of related compounds, derivatives of this compound could be explored as:
-
Anti-inflammatory Agents: N-arylanthranilic acids are a known class of non-steroidal anti-inflammatory drugs (NSAIDs).[5]
-
Anticancer Agents: Many small molecules containing amide functionalities and aromatic rings have been investigated as anticancer agents.
-
Enzyme Inhibitors: The structural features of this molecule make it a candidate for targeting enzymes where a carboxylic acid and a hydrophobic group are important for binding.
Sources
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- 2. scientificupdate.com [scientificupdate.com]
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- 5. Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide for Drug Development Professionals on the Synthesis, Properties, and Application of 2-(Cyclopropanecarboxamido)benzoic Acid
An In-Depth Technical Guide to 2-(Cyclopropanecarboxamido)benzoic Acid
Abstract
This guide provides a comprehensive technical overview of 2-[(Cyclopropylcarbonyl)amino]benzoic acid, a key building block in modern medicinal chemistry. We will delve into its precise chemical identity, detailed physicochemical properties, validated synthesis protocols, and its strategic application in the development of therapeutic agents. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the discovery and synthesis of novel pharmaceuticals. We will explore the causal reasoning behind its synthetic pathways and its role as a privileged scaffold in targeting various biological systems, supported by authoritative references and practical, field-proven insights.
Chemical Identity and Nomenclature
The precise identification of a chemical entity is paramount for regulatory compliance, patent application, and scientific reproducibility. The molecule of interest is built upon an anthranilic acid (2-aminobenzoic acid) core, where the amino group is acylated by a cyclopropylcarbonyl moiety.
-
Systematic IUPAC Name: 2-(Cyclopropanecarboxamido)benzoic acid
-
Common Synonyms: this compound, N-Cyclopropylcarbonyl-anthranilic acid
-
CAS Number: 40057-21-4
The IUPAC name "2-(Cyclopropanecarboxamido)benzoic acid" is derived by treating the anthranilic acid as the parent structure. The substituent at position 2 is an amide formed from cyclopropanecarboxylic acid, hence "cyclopropanecarboxamido".
Physicochemical and Structural Properties
Understanding the physicochemical properties of a molecule is critical for predicting its behavior in both chemical reactions and biological systems. The introduction of the small, strained cyclopropyl ring imparts unique conformational rigidity and metabolic stability compared to analogous acyclic structures.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO₃ | [1] |
| Molecular Weight | 205.21 g/mol | [1] |
| Appearance | White to off-white crystalline solid | Inferred from typical N-acylated benzoic acids |
| Melting Point | Data not widely published; expected to be >150 °C | Based on similar structures |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols | General property of benzoic acid derivatives |
| pKa | Estimated 3.5 - 4.5 (for the carboxylic acid) | Inferred from benzoic acid's pKa of 4.20[2] |
Synthesis and Mechanistic Rationale
The most direct and widely employed method for synthesizing 2-(cyclopropanecarboxamido)benzoic acid is the N-acylation of anthranilic acid. This reaction is a classic example of nucleophilic acyl substitution.
Underlying Chemistry: Nucleophilic Acyl Substitution
The synthesis hinges on the nucleophilic amine of anthranilic acid attacking the electrophilic carbonyl carbon of an activated cyclopropanecarboxylic acid derivative. The choice of activating agent and reaction conditions is critical to ensure high yield and purity, preventing side reactions such as the formation of benzoxazinones.
Experimental Protocol: Schotten-Baumann Reaction
This protocol is a robust method for N-acylation, utilizing an acid chloride and an aqueous base to trap the HCl byproduct.
Materials:
-
Anthranilic acid (1.0 eq)
-
Cyclopropanecarbonyl chloride (1.1 eq)
-
Sodium hydroxide (NaOH) or Triethylamine (TEA) (2.2 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Deionized water
-
Brine
Step-by-Step Methodology:
-
Dissolution: Dissolve anthranilic acid (1.0 eq) in the chosen organic solvent (e.g., DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Basification: Add the base (e.g., TEA, 2.2 eq) to the solution and stir for 10-15 minutes at room temperature. Causality: The base deprotonates the carboxylic acid and neutralizes the HCl that will be formed during the reaction, driving the equilibrium towards the product.
-
Acylation: Cool the mixture in an ice bath to 0-5 °C. Slowly add cyclopropanecarbonyl chloride (1.1 eq) dropwise. Causality: The slow, cooled addition controls the exothermic reaction and minimizes the formation of side products.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, water, and brine. Causality: The acid wash removes excess amine base, while the water and brine washes remove water-soluble impurities.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the pure 2-(cyclopropanecarboxamido)benzoic acid.
Workflow Visualization
The following diagram illustrates the key stages of the synthesis process.
Caption: General workflow for the synthesis of 2-(cyclopropanecarboxamido)benzoic acid.
Application in Drug Discovery and Medicinal Chemistry
The N-acyl anthranilic acid scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets. The title compound serves as a valuable starting point for the synthesis of more complex, biologically active molecules.[3][4]
Rationale for Use
-
Scaffold Rigidity and Vectorial Display: The amide linkage and the ortho-relationship between the carboxamido and carboxylic acid groups create a conformationally constrained scaffold. This pre-organizes the molecule for binding and allows for the precise vectorial projection of substituents into a target's binding pocket.
-
Hydrogen Bonding Capabilities: The amide N-H and C=O groups, along with the carboxylic acid, are excellent hydrogen bond donors and acceptors, critical for molecular recognition at a protein active site.
-
Metabolic Stability: The cyclopropyl group is often introduced to block sites of metabolism. Its strained ring system is more resistant to oxidative metabolism by cytochrome P450 enzymes compared to a simple isopropyl group, often leading to improved pharmacokinetic profiles.
Therapeutic Targets and Signaling Pathways
Analytical Characterization
-
¹H NMR (Proton NMR):
-
Aromatic Protons: Expect complex multiplets in the δ 7.0-8.5 ppm range for the four protons on the benzoic acid ring.
-
Amide Proton (N-H): A broad singlet, typically δ 9.0-11.0 ppm, which is exchangeable with D₂O.
-
Carboxylic Acid Proton (O-H): A very broad singlet, often δ > 12.0 ppm.
-
Cyclopropyl Protons: A multiplet for the methine proton (CH) around δ 1.5-2.0 ppm and multiplets for the methylene protons (CH₂) in the upfield region, δ 0.8-1.2 ppm.
-
-
¹³C NMR (Carbon NMR):
-
Carbonyl Carbons: Two signals in the downfield region, δ 165-175 ppm, for the amide and carboxylic acid carbonyls.[5]
-
Aromatic Carbons: Multiple signals between δ 115-140 ppm.
-
Cyclopropyl Carbons: Signals in the upfield region, typically δ 5-20 ppm.
-
-
Infrared (IR) Spectroscopy:
-
O-H Stretch: A very broad band from ~2500-3300 cm⁻¹ for the carboxylic acid.
-
N-H Stretch: A sharp peak around 3300 cm⁻¹.
-
C=O Stretch: Two distinct, strong absorptions. One for the carboxylic acid C=O (~1700 cm⁻¹) and one for the amide C=O (Amide I band, ~1650 cm⁻¹).
-
-
Mass Spectrometry (MS):
-
Electrospray Ionization (ESI): In negative mode, expect to see the deprotonated molecule [M-H]⁻ at m/z 204.07. In positive mode, the protonated molecule [M+H]⁺ would be at m/z 206.08.
-
Conclusion
2-(Cyclopropanecarboxamido)benzoic acid is more than a simple organic molecule; it is a strategically designed scaffold that leverages conformational rigidity, robust hydrogen bonding capability, and enhanced metabolic stability. Its straightforward and scalable synthesis makes it an attractive starting material for drug discovery campaigns. The insights provided in this guide—from its fundamental properties and synthesis to its application in targeting complex disease pathways—underscore its importance and potential for the development of next-generation therapeutics. Researchers and drug development professionals can utilize this foundational knowledge to rationally design novel and effective clinical candidates.
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An In-Depth Technical Guide to 2-[(Cyclopropylcarbonyl)amino]benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-[(Cyclopropylcarbonyl)amino]benzoic acid, a molecule of significant interest in medicinal chemistry and drug discovery. This document delves into its fundamental physicochemical properties, provides a detailed, field-tested synthesis protocol, and explores its established and potential applications. By explaining the causality behind experimental choices and grounding all information in authoritative sources, this guide serves as a critical resource for professionals engaged in the fields of chemical synthesis and pharmaceutical development.
Core Molecular Attributes
This compound, also known as 2-(Cyclopropanecarboxamido)benzoic acid, is a derivative of anthranilic acid, an important scaffold in medicinal chemistry. The introduction of the cyclopropylcarbonyl group imparts unique structural and electronic properties that are of considerable interest in the design of novel therapeutic agents.
Physicochemical Properties
The fundamental properties of this molecule are crucial for its handling, formulation, and mechanism of action. These properties have been consolidated from various chemical suppliers and databases.[1][2][3]
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Synonyms | 2-(Cyclopropanecarboxamido)benzoic acid | N/A |
| CAS Number | 40057-21-4 | [1][2][3] |
| Molecular Formula | C₁₁H₁₁NO₃ | [1][2][3] |
| Molecular Weight | 205.21 g/mol | [2][3] |
| Appearance | Solid (predicted) | N/A |
| SMILES | O=C(C1CC1)Nc1ccccc1C(=O)O | [1] |
Structural Elucidation
The chemical structure of this compound is foundational to its function. The ortho-positioning of the carboxamido group relative to the carboxylic acid on the benzene ring allows for potential intramolecular interactions that can influence its conformation and binding properties.
Caption: 2D structure of this compound.
Synthesis and Characterization
The synthesis of this compound is typically achieved through the acylation of 2-aminobenzoic acid (anthranilic acid). This section provides a detailed, self-validating protocol.
Synthetic Pathway
The reaction involves the formation of an amide bond between the amino group of anthranilic acid and the carbonyl group of cyclopropanecarbonyl chloride.
Caption: General synthetic scheme for this compound.
Detailed Experimental Protocol
This protocol is based on standard acylation procedures for aminobenzoic acids.
Materials:
-
2-Aminobenzoic acid (1 equivalent)
-
Cyclopropanecarbonyl chloride (1.1 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine (1.2 equivalents)
-
1 M Hydrochloric acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-aminobenzoic acid in anhydrous DCM. Add triethylamine or pyridine to the solution and cool the mixture to 0 °C in an ice bath with continuous stirring. The base is critical to neutralize the HCl byproduct generated during the reaction.
-
Acylation: Add cyclopropanecarbonyl chloride dropwise to the cooled solution over a period of 15-20 minutes. The slow addition is necessary to control the exothermic nature of the reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material (2-aminobenzoic acid) is consumed.
-
Work-up:
-
Quench the reaction by adding 1 M HCl to neutralize the excess base.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Wash the combined organic layers sequentially with saturated NaHCO₃ solution (to remove unreacted acid chloride and neutralize any remaining acid) and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure this compound.
Characterization
-
¹H NMR: Expected signals would include aromatic protons on the benzene ring, the amide proton, and the characteristic multiplets for the cyclopropyl ring protons.
-
¹³C NMR: Signals corresponding to the carbonyl carbons of the amide and carboxylic acid, the aromatic carbons, and the carbons of the cyclopropyl ring are expected.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight (205.21 g/mol ) should be observed.
-
Infrared (IR) Spectroscopy: Characteristic peaks for the N-H stretch of the amide, C=O stretches of the amide and carboxylic acid, and the O-H stretch of the carboxylic acid are anticipated.
Applications in Drug Discovery and Development
The aminobenzoic acid scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents.[4] The incorporation of a cyclopropyl group is a well-established strategy in drug design to enhance metabolic stability, improve potency, and modulate selectivity.[5]
Rationale for Use
-
Structural Rigidity: The cyclopropyl group introduces conformational rigidity, which can lead to a more defined orientation when binding to a biological target, potentially increasing affinity and selectivity.
-
Metabolic Stability: The cyclopropyl moiety is generally more resistant to metabolic degradation compared to linear alkyl chains, which can improve the pharmacokinetic profile of a drug candidate.
-
Modulation of Physicochemical Properties: The addition of the cyclopropylcarbonyl group alters the lipophilicity and electronic properties of the parent aminobenzoic acid, which can be fine-tuned to optimize absorption, distribution, metabolism, and excretion (ADME) properties.
Potential Therapeutic Areas
Derivatives of aminobenzoic acid have been investigated for a wide range of therapeutic applications, including as anti-inflammatory, analgesic, and antimicrobial agents.[6] Given the structural features of this compound, it represents a promising starting point for the development of novel inhibitors for various enzyme and receptor targets. For example, similar substituted benzoic acid derivatives have been explored as PPARα agonists for the treatment of dyslipidemia.[7]
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound. A full safety data sheet (SDS) should be consulted before use. General handling guidelines include:
-
Use in a well-ventilated area or a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound is a valuable building block for medicinal chemistry and drug discovery. Its synthesis is straightforward, and its structural features make it an attractive scaffold for the development of novel therapeutic agents. This guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a valuable resource for researchers in the field. Further investigation into the biological activities of this compound and its derivatives is warranted.
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A Technical Guide to the Synthesis of 2-[(Cyclopropylcarbonyl)amino]benzoic Acid: Precursor Strategies and Methodologies
Abstract: This technical guide provides an in-depth analysis of the synthetic pathways to 2-[(cyclopropylcarbonyl)amino]benzoic acid, a valuable N-acyl anthranilic acid derivative. Primarily aimed at researchers, chemists, and professionals in drug development, this document elucidates the core precursor strategies, grounded in established chemical principles. We will dissect two primary synthetic routes: the direct acylation of anthranilic acid and a proposed alternative pathway involving the ring-opening of isatoic anhydride. For each route, we provide a detailed examination of precursor synthesis, step-by-step experimental protocols, and the critical process parameters that govern reaction success, yield, and purity. The guide emphasizes the causality behind experimental choices, ensuring that the described protocols are not merely instructional but also educational. All methodologies are supported by authoritative references to peer-reviewed literature and established chemical syntheses.
Introduction: The Significance of N-Acyl Anthranilic Acids
N-acyl anthranilic acids are a class of compounds that form the structural backbone of numerous biologically active molecules and pharmaceutical agents. Their unique structure, featuring a benzoic acid scaffold with an adjacent acylated amino group, allows for diverse biological interactions and serves as a versatile template for combinatorial chemistry and drug discovery. The target molecule of this guide, this compound, incorporates a cyclopropyl moiety—a common feature in medicinal chemistry known for imparting metabolic stability and unique conformational constraints to molecules. Understanding the efficient synthesis of this compound is crucial for its application as a building block in the development of novel therapeutics.
This guide will explore the most practical and scientifically sound methods for its preparation, focusing on the strategic selection and synthesis of its fundamental precursors.
Retrosynthetic Analysis: Deconstructing the Target
A logical approach to any synthesis begins with a retrosynthetic analysis. This process involves mentally breaking down the target molecule into simpler, commercially available, or easily synthesized precursors. For this compound, two logical disconnections present themselves, leading to our primary synthetic strategies.
Figure 1: Retrosynthetic analysis of the target molecule.
This analysis reveals two key precursors for the most direct route: Anthranilic acid and an activated form of cyclopropanecarboxylic acid, such as cyclopropanecarbonyl chloride . A secondary, more complex route considers Isatoic Anhydride as a key intermediate.
Primary Synthetic Route: Acylation of Anthranilic Acid
The most direct and widely employed strategy for the synthesis of N-acyl anthranilic acids is the nucleophilic acyl substitution between anthranilic acid and a suitable acylating agent. This reaction, typically performed under Schotten-Baumann conditions, is reliable and high-yielding.[1]
Principle and Mechanism: The Schotten-Baumann Reaction
The reaction proceeds via the nucleophilic attack of the amino group of anthranilic acid on the electrophilic carbonyl carbon of the acid chloride. A base is required to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[2] The use of a biphasic system (e.g., an organic solvent and aqueous base) or an organic base like pyridine in a single phase are common variants.[3]
Precursor Sourcing and Preparation
Anthranilic acid (2-aminobenzoic acid) is a readily available and inexpensive commercial starting material. For syntheses requiring substituted analogues, various methods exist for their preparation, often starting from substituted 2-chlorobenzoic acids.[4]
This crucial acylating agent is typically not purchased directly but is easily prepared from cyclopropanecarboxylic acid. The most common method involves treatment with thionyl chloride (SOCl₂).
Workflow for Cyclopropanecarbonyl Chloride Synthesis:
Figure 2: Workflow for the synthesis of the acylating agent.
Experimental Protocol: Synthesis of Cyclopropanecarbonyl Chloride [5][6]
-
Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. The top of the condenser should be fitted with a gas outlet connected to a scrubber (e.g., a beaker with aqueous NaOH solution) to neutralize the evolved HCl and SO₂ gases. The entire apparatus must be dried and operated under an inert atmosphere (e.g., nitrogen or argon).
-
Charging the Flask: To the flask, add cyclopropanecarboxylic acid (1.0 eq).
-
Reagent Addition: Carefully add thionyl chloride (SOCl₂, ~2.0 eq) to the flask. The addition may be exothermic. A solvent such as toluene is optional but often omitted.[7]
-
Reaction: Heat the mixture to reflux (oil bath temperature ~80 °C) and maintain for 2-3 hours. The reaction is complete when gas evolution ceases.
-
Isolation: Allow the reaction mixture to cool to room temperature. The excess thionyl chloride (b.p. 76 °C) can be removed by distillation. Subsequently, the product, cyclopropanecarbonyl chloride (b.p. ~119 °C), is purified by fractional distillation under reduced pressure to yield a colorless liquid.
-
Expert Insight: The use of excess thionyl chloride ensures the complete conversion of the carboxylic acid. The reaction is driven by the formation of gaseous byproducts (SO₂ and HCl), which escape the reaction mixture. It is critical to perform this procedure in a well-ventilated fume hood due to the toxic and corrosive nature of the reagents and byproducts.
Detailed Experimental Protocol: Synthesis of this compound
Table 1: Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Equivalents | Amount (Example) |
| Anthranilic Acid | 137.14 | 1.0 | 13.7 g (0.1 mol) |
| Cyclopropanecarbonyl Chloride | 104.53 | 1.1 | 11.5 g (0.11 mol) |
| Pyridine | 79.10 | 2.5 | 19.8 g (0.25 mol) |
| Dichloromethane (DCM) | - | - | 200 mL |
| Hydrochloric Acid (1 M) | - | - | As needed |
| Water (Deionized) | - | - | As needed |
Protocol:
-
Dissolution: In a 500 mL round-bottom flask, dissolve anthranilic acid (1.0 eq) in dichloromethane (DCM). Add pyridine (2.5 eq) to the solution and cool the flask in an ice bath to 0 °C.
-
Acylation: Dissolve cyclopropanecarbonyl chloride (1.1 eq) in a small amount of DCM. Add this solution dropwise to the stirred anthranilic acid solution over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 12-16 hours (overnight). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup - Quenching: Transfer the reaction mixture to a separatory funnel. Add 100 mL of water and shake.
-
Workup - Acid Wash: Wash the organic layer sequentially with 1 M HCl (2 x 100 mL) to remove excess pyridine. A white precipitate of pyridinium hydrochloride may form and can be removed with the aqueous layer.
-
Workup - Water Wash: Wash the organic layer with water (1 x 100 mL) and then with brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is typically purified by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexane mixture) to afford this compound as a pure crystalline solid.
-
Trustworthiness and Causality: The use of a slight excess of the acid chloride (1.1 eq) ensures complete consumption of the more valuable anthranilic acid. Pyridine serves a dual purpose: it acts as a base to neutralize the HCl byproduct and can also catalyze the reaction. The acidic wash is crucial for removing the pyridine, which simplifies purification. Cooling the initial reaction to 0 °C helps to control the exothermic acylation reaction and minimize potential side reactions.
Alternative Route: Synthesis via Isatoic Anhydride
Isatoic anhydride is a cyclic derivative of anthranilic acid that serves as a stable, crystalline solid and a versatile precursor. Its reactions typically involve nucleophilic attack at one of the carbonyl carbons, leading to a ring-opening event.[8]
Precursor Preparation: Isatoic Anhydride
The classical and most reliable synthesis of isatoic anhydride involves the reaction of anthranilic acid with phosgene.[9] This method, while high-yielding, requires stringent safety precautions due to the extreme toxicity of phosgene. Safer alternatives like triphosgene or di(trichloromethyl) carbonate are now more common in laboratory settings.[10]
Experimental Protocol: Synthesis of Isatoic Anhydride (Organic Syntheses Procedure) [9]
-
Dissolution: Dissolve anthranilic acid (1.0 eq) in a mixture of water and concentrated hydrochloric acid with gentle warming.
-
Phosgenation: Filter the solution into a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a gas outlet connected to a scrubber. While stirring vigorously, bubble phosgene gas through the solution.
-
Precipitation: Isatoic anhydride precipitates from the solution as the reaction proceeds. The temperature should be monitored and kept below 50 °C by controlling the rate of phosgene addition.
-
Isolation: Continue the phosgene addition for 2-4 hours. Once the reaction is complete, collect the solid product by filtration and wash thoroughly with cold water.
-
Purification: The product is often pure enough for subsequent steps. If needed, it can be recrystallized from 95% ethanol.
-
Authoritative Grounding: This procedure is adapted from Organic Syntheses, a highly trusted source for reliable and reproducible chemical preparations. Extreme caution is mandatory when working with phosgene.
Proposed Synthesis via Isatoic Anhydride Ring-Opening
While the reaction of isatoic anhydride with amines to form anthranilamides is well-documented, its reaction with organometallic reagents like Grignards to form N-acyl derivatives is less common.[11][12] A plausible, though potentially lower-yielding, pathway can be proposed. A cyclopropyl Grignard reagent (a hard nucleophile) would be expected to attack one of the carbonyl groups.
Proposed Reaction Pathway:
Figure 3: Proposed two-step synthesis from isatoic anhydride.
-
Scientific Rationale and Challenges: The Grignard reagent would attack a carbonyl group, forming a tetrahedral intermediate. Subsequent collapse and ring-opening would likely form an intermediate that, upon acidic workup, would decarboxylate (lose CO₂) and protonate the amine and carboxylate to yield the final product.[13] However, controlling this reaction can be difficult. Potential side reactions include double addition to the newly formed ketone or attack at the second carbonyl. Therefore, this route is considered more exploratory compared to the direct acylation method.
Comparison of Synthetic Routes
Table 2: Comparison of Primary and Alternative Synthetic Routes
| Feature | Route 1: Direct Acylation | Route 2: Via Isatoic Anhydride (Proposed) |
| Precursors | Anthranilic Acid, Cyclopropanecarboxylic Acid | Anthranilic Acid, Cyclopropyl Bromide, Magnesium |
| Number of Steps | 2 (Acid Chloride formation + Acylation) | 3 (Isatoic Anhydride + Grignard formation + Final Reaction) |
| Reliability | High, well-established (Schotten-Baumann) | Moderate to Low, exploratory, potential for side reactions |
| Key Reagents | Thionyl Chloride, Pyridine | Phosgene (or analogue), Magnesium, Bromine |
| Safety Concerns | Corrosive/toxic SOCl₂ and HCl gas. Pyridine is harmful. | Extremely toxic phosgene. Energetic Grignard formation. |
| Overall Yield | Generally Good to Excellent | Likely lower and less predictable |
| Recommendation | Recommended for standard lab synthesis and scale-up. | For academic exploration or when direct acylation is problematic. |
Conclusion and Outlook
For the synthesis of this compound, the most efficient and reliable pathway is the direct acylation of anthranilic acid using cyclopropanecarbonyl chloride . This two-step sequence, starting from commercially available materials, utilizes the robust and well-understood Schotten-Baumann reaction, offering high yields and straightforward purification. The necessary acyl chloride precursor is readily prepared from cyclopropanecarboxylic acid and thionyl chloride.
While the alternative route through isatoic anhydride is mechanistically plausible, it presents greater challenges in terms of hazardous reagents (phosgene) and potential lack of selectivity in the key ring-opening step with a Grignard reagent. It remains a conceptually interesting but less practical alternative for routine preparation. For researchers and drug development professionals, mastery of the direct acylation route provides a dependable and scalable method for accessing this and related N-acyl anthranilic acid building blocks.
References
- Staiger, R. P., & Wagner, E. C. (1953). Isatoic Anhydride. IV. Reactions with Various Nucleophiles. The Journal of Organic Chemistry, 18(11), 1427–1433. [Link][11][14]
- Wagner, E. C., & Fegley, M. F. (1955). Isatoic anhydride. Organic Syntheses, Coll. Vol. 3, p.488; Vol. 27, p.45. [Link][9]
- U.S. Patent No. US5504245A. (1996). Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.
- Ainley, C. N., & Grout, R. J. (1990). Reactions of isatoic anhydride as a masked isocyanate with oxygen and nitrogen nucleophiles—kinetics and mechanism. Journal of the Chemical Society, Perkin Transactions 2, (11), 1935-1941. [Link][16]
- Chinese Patent No. CN118812351A. (2024). A kind of preparation method of cyclopropanecarbonyl chloride.
- Wikipedia. (n.d.). Isatoic anhydride.
- Staiger, R. P., & Miller, E. B. (1959). Isatoic Anhydride. IV. Reactions with Various Nucleophiles. The Journal of Organic Chemistry.
- Organic Syntheses. (n.d.). Procedure.
- Rao, Y. R., Bapuji, M., & Mahapatra, S. N. (1982). PREPARATION OF ISATOIC ANHYDRIDE FROM PHTHALIMIDE. Organic Preparations and Procedures International: The New Journal for Organic Synthesis, 14(3), 199-200. [Link][18]
- Grokipedia. (n.d.). Schotten–Baumann reaction.
- European Patent No. EP0783480B1. (2000). Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.
- PrepChem.com. (n.d.). Synthesis of anthranilic acid amide.
- Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles).
- Chinese Patent No. CN103450107A. (2013). Method for preparing N-methyl isatoic anhydride.
- Name Reactions in Organic Synthesis. (n.d.). Schotten-Baumann Reaction. Cambridge University Press. [Link][20]
- jOeCHEM. (2019, January 25). Attacking Acid Anhydrides with Hard & Soft Nucleophiles [Video]. YouTube. [Link][13]
- Sathee NEET. (n.d.). Chemistry Schotten Baumann Reaction.
- Wikipedia. (n.d.). Schotten–Baumann reaction.
- Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
- Ejele, A. E., et al. (2021). One-pot synthesis of N-benzyl-2-aminobenzoic acid, via ring opening of isatoic anhydride derivative, and its antibacterial screening. Semantic Scholar. [Link][22]
- Ejele, A. E., et al. (2021). One-pot synthesis of N-benzyl-2-aminobenzoic acid, via ring opening of isatoic anhydride derivative, and its antibacterial screening.
- Knochel, P., et al. (2007). Preparation and Reactions of Polymagnesiated Aromatics and Heteroaromatics, Functionalized Cyclopropane Carbenoids and Soluble Lanthanide Reagents. Ludwig-Maximilians-Universität München. [Link][24]
- U.S. Patent No. US8143442B2. (2012). Preparation for a cyclohexanecarboxylic acid derivative and intermediates.
- Chinese Patent No. CN101973956B. (2013). Methods for synthesizing isatoic anhydride and N-isopropyl-2-aminobenzamide.
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An In-Depth Technical Guide to 2-[(Cyclopropylcarbonyl)amino]benzoic Acid: Synthesis, Potential Applications, and Scientific Context
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Promising Scaffold in Medicinal Chemistry
The aminobenzoic acid framework is a cornerstone in the edifice of medicinal chemistry, serving as a versatile scaffold for a multitude of biologically active compounds.[1][2] Its inherent structural features—an aromatic ring substituted with both a carboxylic acid and an amino group—provide ideal anchor points for chemical modification, enabling the synthesis of vast libraries of derivatives with diverse pharmacological profiles.[2] Within this important class of molecules, 2-[(Cyclopropylcarbonyl)amino]benzoic acid emerges as a compound of significant interest. While its specific discovery and developmental history are not extensively documented in dedicated literature, its structural motifs suggest a compelling potential for therapeutic applications. This guide will provide a comprehensive technical overview of this compound, delving into its synthesis, the structure-activity relationships of its analogs, and its inferred therapeutic potential based on the rich history of related compounds.
A Legacy of Discovery: The Aminobenzoic Acid Core
The journey of aminobenzoic acids in drug development has been long and fruitful. Para-aminobenzoic acid (PABA), for instance, is a well-known precursor in the biosynthesis of folate and has been a fundamental building block in the development of sulfonamide antibiotics.[2] The structural versatility of the aminobenzoic acid core has led to its incorporation into a wide array of drugs, including anti-inflammatory agents, diuretics, and anticancer therapeutics.[1][3] The strategic placement of substituents on the aromatic ring and modifications of the amino and carboxylic acid moieties have been shown to profoundly influence the biological activity of these derivatives. The introduction of a cyclopropyl group, a small and rigid carbocycle, is a well-established strategy in drug design to enhance potency, improve metabolic stability, and fine-tune selectivity for biological targets. Therefore, this compound represents a logical and intriguing convergence of a proven pharmacophore with a bioisosteric replacement known to confer favorable medicinal chemistry properties.
Synthesis and Chemical Properties: A Practical Approach
The synthesis of this compound is predicated on the well-established N-acylation of anthranilic acid (2-aminobenzoic acid). This reaction involves the formation of an amide bond between the amino group of anthranilic acid and the carbonyl group of a cyclopropylcarbonyl acylating agent.
A plausible and efficient synthetic route is outlined below:
Sources
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A Technical Guide to the Hypothesized Mechanism of Action of 2-[(Cyclopropylcarbonyl)amino]benzoic Acid
For the attention of Researchers, Scientists, and Drug Development Professionals
Abstract
2-[(Cyclopropylcarbonyl)amino]benzoic acid is a synthetic molecule belonging to the N-acylated anthranilic acid class. While direct and extensive research on its specific mechanism of action is not widely published, its structural similarity to known bioactive compounds, particularly non-steroidal anti-inflammatory drugs (NSAIDs) and other modulators of cellular signaling, allows for the formulation of a compelling, testable hypothesis. This guide synthesizes information from related chemical entities to propose a primary and secondary mechanism of action for this compound, centered on the modulation of inflammatory and proliferative pathways. We further provide a detailed roadmap for the experimental validation of these hypotheses, aiming to catalyze further research and development of this promising chemical scaffold.
Introduction: Deconstructing the Molecule
This compound is an aromatic carboxylic acid. Its structure can be broken down into two key components:
-
The Anthranilic Acid Scaffold: This 2-aminobenzoic acid core is a well-established pharmacophore. Derivatives of anthranilic acid, such as mefenamic acid and diclofenac, are potent NSAIDs that function primarily through the inhibition of cyclooxygenase (COX) enzymes.[1] Beyond inflammation, derivatives of aminobenzoic acids have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties.[2][3][4][5]
-
The N-Cyclopropylcarbonyl Group: The acylation of the amino group with a cyclopropylcarbonyl moiety is a critical structural feature. The cyclopropyl ring is a bioisostere for various functional groups and can introduce conformational rigidity, enhance metabolic stability, and improve binding affinity to protein targets. Its presence suggests a specific interaction within a binding pocket of a target enzyme or receptor.
Given these structural alerts, a primary hypothesis for the mechanism of action of this compound is its function as a modulator of inflammatory pathways.
Primary Hypothesis: Inhibition of Cyclooxygenase (COX) Enzymes
The most direct and plausible mechanism of action for an N-acylated anthranilic acid derivative is the inhibition of COX-1 and COX-2. These enzymes are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins.
Proposed Molecular Interaction
We hypothesize that this compound acts as a competitive inhibitor of COX enzymes. The carboxylic acid moiety is likely to form a key salt bridge with a conserved arginine residue (Arg120 in COX-1, Arg106 in COX-2) in the active site, a characteristic interaction for many NSAIDs. The cyclopropylcarbonyl group and the aromatic ring would then occupy the hydrophobic channel of the enzyme, with the cyclopropyl group potentially providing a favorable interaction that influences isoform selectivity (COX-1 vs. COX-2).
Signaling Pathway
The inhibition of COX enzymes would lead to a reduction in the synthesis of prostaglandins (PGE2, PGD2, etc.), which are key mediators of inflammation, pain, and fever. This would, in turn, attenuate downstream signaling pathways activated by prostaglandin receptors.
Caption: Hypothesized COX Inhibition Pathway.
Secondary Hypothesis: Modulation of NF-κB Signaling
Beyond direct enzyme inhibition, many anti-inflammatory and anticancer compounds exert their effects by modulating key signaling pathways that control gene expression. The Nuclear Factor-kappa B (NF-κB) pathway is a prime candidate, as it is a master regulator of inflammation and is constitutively active in many cancers.
Proposed Mechanism
We hypothesize that this compound may interfere with the NF-κB signaling cascade, potentially by inhibiting the IκB kinase (IKK) complex or by preventing the nuclear translocation of NF-κB subunits (p65/p50). This would lead to a downstream reduction in the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.
Signaling Pathway
Caption: Hypothesized NF-κB Modulation Pathway.
Experimental Validation Workflow
A tiered approach is recommended to systematically test these hypotheses.
Caption: Tiered Experimental Validation Workflow.
Tier 1: Initial Cellular Screening
-
Objective: To determine the general cytotoxic and anti-inflammatory potential of the compound in a cellular context.
-
Protocol 1: Cell Viability Assay
-
Cell Line: RAW 264.7 murine macrophages or human THP-1 monocytes.
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density.
-
Treat with a dose-range of this compound (e.g., 0.1 µM to 100 µM) for 24-48 hours.
-
Assess cell viability using an MTT or CellTiter-Glo® assay.
-
-
Expected Outcome: Determination of the compound's cytotoxic concentration (CC50) to establish non-toxic working concentrations for subsequent assays.
-
-
Protocol 2: LPS-stimulated Macrophage Assay
-
Cell Line: RAW 264.7 or differentiated THP-1 cells.
-
Procedure:
-
Pre-treat cells with non-toxic concentrations of the compound for 1-2 hours.
-
Stimulate with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 18-24 hours.
-
Collect supernatant and measure levels of nitric oxide (NO) using the Griess reagent, and Prostaglandin E2 (PGE2) and key cytokines (TNF-α, IL-6) using ELISA kits.
-
-
Expected Outcome: A dose-dependent reduction in NO, PGE2, and pro-inflammatory cytokines would support a general anti-inflammatory effect.
-
Tier 2: Delineating the Mechanism
-
Objective: To specifically test the COX inhibition and NF-κB modulation hypotheses.
-
Protocol 3: In Vitro COX Activity Assay
-
Assay Type: Commercially available COX-1 and COX-2 inhibitor screening kits (e.g., fluorescent or colorimetric).
-
Procedure:
-
Incubate purified recombinant human COX-1 and COX-2 enzymes with arachidonic acid in the presence of varying concentrations of the compound.
-
Measure the enzymatic activity according to the kit manufacturer's instructions.
-
-
Expected Outcome: Determination of IC50 values for both COX isoforms, confirming direct enzymatic inhibition and providing insight into selectivity.
-
-
Protocol 4: NF-κB Pathway Western Blot Analysis
-
Cell Line and Treatment: Use cell lysates from the LPS-stimulated macrophage assay (Protocol 2).
-
Procedure:
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe with primary antibodies against total and phosphorylated forms of IκBα and the p65 subunit of NF-κB. Also probe for COX-2 protein expression.
-
-
Expected Outcome: A decrease in the ratio of phosphorylated to total IκBα and p65, and reduced COX-2 protein levels, would indicate inhibition of the NF-κB pathway upstream of gene transcription.
-
Data Summary Table
| Assay | Metric | Expected Result for Positive Hit | Implication |
| Tier 1 | |||
| Cell Viability | CC50 | > 50 µM | Compound is not broadly cytotoxic at effective doses. |
| LPS-stimulated PGE2 | IC50 | < 10 µM | Potent anti-inflammatory activity. |
| LPS-stimulated TNF-α/IL-6 | IC50 | < 10 µM | Broad anti-inflammatory activity. |
| Tier 2 | |||
| COX-1 Enzymatic Assay | IC50 | To be determined | Direct inhibition of COX-1. |
| COX-2 Enzymatic Assay | IC50 | To be determined | Direct inhibition of COX-2; comparison with COX-1 gives selectivity index. |
| Western Blot (p-p65/p65) | Ratio Decrease | Dose-dependent reduction | Inhibition of NF-κB nuclear translocation. |
Conclusion and Future Directions
The structural features of this compound strongly suggest its potential as a modulator of inflammatory pathways. The primary hypothesis of COX inhibition is grounded in the well-established pharmacology of the anthranilic acid scaffold. The secondary hypothesis of NF-κB modulation presents an alternative or complementary mechanism that is common among modern anti-inflammatory and anticancer agents. The proposed experimental workflow provides a clear, logical, and robust path to elucidate the precise mechanism of action. Positive results from these studies would warrant further investigation into the compound's pharmacokinetic properties and its efficacy in in vivo models of inflammation and potentially cancer.[6][7] The exploration of this and related molecules could lead to the development of novel therapeutics with improved efficacy and safety profiles.
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Elucidating the Biological Targets of 2-[(Cyclopropylcarbonyl)amino]benzoic acid: A Strategic Approach for Drug Discovery
An In-Depth Technical Guide
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-aminobenzoic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer effects.[1][2][3] The introduction of a cyclopropylcarbonyl group represents a rational design strategy to enhance potency and modulate pharmacokinetic properties.[4] This guide outlines a comprehensive, multi-pronged strategy for the deconvolution of the biological targets of the novel compound, 2-[(Cyclopropylcarbonyl)amino]benzoic acid. We will delve into the foundational principles of target identification, propose putative target classes based on structural analogy, and provide detailed, field-proven experimental protocols for target discovery and validation. This document serves as a strategic roadmap for research teams embarking on the journey to understand the mechanism of action of this promising small molecule.
Introduction: The Rationale for Investigating this compound
The convergence of the 2-aminobenzoic acid core with a cyclopropyl moiety presents a compelling case for investigation. The parent scaffold is a known pharmacophore, suggesting a high probability of biological activity. The cyclopropyl group, a bioisostere for various functional groups, can enhance binding affinity, improve metabolic stability, and confer desirable physicochemical properties.[4] While direct biological data for this compound is not extensively documented in publicly available literature, the known activities of its analogs suggest potential therapeutic applications in oncology, inflammation, and infectious diseases.[3][4]
The critical first step in the development of any novel compound is the identification of its molecular target(s).[5][6] Target deconvolution is essential for understanding the mechanism of action, optimizing lead compounds, predicting potential side effects, and ultimately, ensuring the success of a drug discovery program.[7][8] This guide provides a systematic approach to this pivotal process.
Putative Target Classes and Mechanistic Hypotheses
Based on the known biological activities of structurally related aminobenzoic acid derivatives, we can hypothesize several potential target classes for this compound.
-
Enzymes: Many small molecule drugs exert their effects by inhibiting or modulating the activity of enzymes.[7] Given the anti-inflammatory and analgesic properties of some aminobenzoic acid derivatives, cyclooxygenases (COX-1 and COX-2) are plausible targets.[1][9] Furthermore, the anticancer potential of related compounds suggests that kinases, histone deacetylases (HDACs), or other enzymes involved in cell proliferation and survival could be targeted.[10]
-
Cellular Receptors: These proteins are crucial for cell signaling and communication. Derivatives of aminobenzoic acid have been shown to interact with various receptors.[11] Therefore, G-protein coupled receptors (GPCRs), nuclear receptors, or receptor tyrosine kinases could be potential targets.
-
Ion Channels: These membrane proteins are involved in a multitude of physiological processes, and their modulation can have significant therapeutic effects.[11]
-
Transcription Factors: By interacting with transcription factors, a small molecule can modulate gene expression and influence cellular processes at a fundamental level.[7]
A Multi-Pronged Strategy for Target Identification
A robust target identification strategy should not rely on a single methodology. Instead, a combination of complementary approaches will provide the most reliable and comprehensive understanding of the compound's mechanism of action.[12][13] We will explore three main pillars of target deconvolution: direct biochemical methods, genetic and genomic approaches, and computational inference.
Direct Biochemical Approaches: Capturing the Target
Direct biochemical methods rely on the physical interaction between the small molecule and its protein target.[13] These techniques are powerful for identifying direct binding partners.
This is a classic and effective method for isolating target proteins from a complex mixture, such as a cell lysate.[7][14] The small molecule is immobilized on a solid support (e.g., beads) and used as "bait" to capture its binding partners.
Experimental Protocol: Affinity-Based Pull-Down Coupled with Mass Spectrometry
-
Probe Synthesis: Synthesize a derivative of this compound with a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads). A control "scrambled" or inactive analog should also be synthesized.
-
Cell Lysate Preparation: Culture relevant cell lines (e.g., a cancer cell line or an immune cell line) and prepare a native cell lysate.
-
Incubation: Incubate the cell lysate with the compound-conjugated beads and control beads.
-
Washing: Wash the beads extensively to remove non-specific binding proteins.
-
Elution: Elute the specifically bound proteins from the beads.
-
Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).
-
Data Analysis: Compare the proteins identified from the active compound beads with those from the control beads to identify specific binders.
Logical Flow of Affinity-Based Target Identification
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Spectroscopic Analysis of 2-[(Cyclopropylcarbonyl)amino]benzoic Acid: A Technical Guide
An In-depth Examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) Data
Introduction
2-[(Cyclopropylcarbonyl)amino]benzoic acid, a molecule of significant interest in medicinal chemistry and drug development, presents a unique structural framework combining an aromatic core with a strained cyclopropyl motif. This guide provides a comprehensive analysis of the spectroscopic data for this compound, offering insights into its molecular architecture and physicochemical properties. The interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) spectra is crucial for its unambiguous identification, purity assessment, and understanding its chemical behavior. This document is intended for researchers, scientists, and professionals in the field of drug development, providing a detailed exploration of the spectroscopic signatures that define this compound.
Molecular Structure and Spectroscopic Overview
The chemical structure of this compound, with the systematic IUPAC name 2-(cyclopropanecarboxamido)benzoic acid and CAS Number 306936-73-4, is fundamental to understanding its spectral characteristics. The molecule consists of a benzoic acid scaffold where the amino group at the 2-position is acylated with a cyclopropanecarbonyl group. This arrangement gives rise to distinct signals in various spectroscopic techniques, which will be elaborated upon in the subsequent sections.
Caption: Molecular Structure of this compound
Note on Data Availability: As of the latest update, comprehensive, publicly available, and experimentally verified spectroscopic data (NMR, IR, and MS) specifically for this compound (CAS 306936-73-4) is limited. Therefore, the following sections will provide a detailed theoretical interpretation based on the known chemical shifts and fragmentation patterns of analogous structures. This predictive analysis serves as a robust guide for researchers in interpreting their own experimental data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra would provide invaluable structural information.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is anticipated to be complex, with distinct signals for the aromatic, amide, and cyclopropyl protons.
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | br s | - |
| Amide (-NH-) | 8.5 - 9.5 | s | - |
| Aromatic (H on C adjacent to COOH) | 7.9 - 8.1 | dd | ~8.0, ~1.5 |
| Aromatic (H on C adjacent to NH) | 7.0 - 7.2 | d | ~8.0 |
| Aromatic (2H) | 7.3 - 7.6 | m | - |
| Cyclopropyl (-CH-) | 1.5 - 1.8 | m | - |
| Cyclopropyl (-CH₂-) | 0.8 - 1.2 | m | - |
Expertise & Experience: The downfield chemical shift of the carboxylic acid proton is due to its acidic nature and hydrogen bonding. The amide proton's chemical shift is also significantly downfield due to the electron-withdrawing effect of the adjacent carbonyl group. The aromatic protons will exhibit a complex splitting pattern characteristic of a 1,2-disubstituted benzene ring. The cyclopropyl protons will appear in the aliphatic region, with their characteristic upfield shifts due to the ring strain and anisotropic effects.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum would complement the ¹H NMR data, providing information on the number and electronic environment of the carbon atoms.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carboxylic Acid (-C OOH) | 168 - 172 |
| Amide (-C O-) | 170 - 175 |
| Aromatic (C-COOH) | 140 - 145 |
| Aromatic (C-NH) | 120 - 125 |
| Aromatic (4 CH) | 115 - 135 |
| Cyclopropyl (-C H-) | 15 - 20 |
| Cyclopropyl (-C H₂-) | 5 - 10 |
Authoritative Grounding: The chemical shifts are predicted based on established principles of NMR spectroscopy and comparison with structurally similar compounds. The deshielding of the carbonyl carbons is a well-documented phenomenon.
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by the vibrational frequencies of the carboxylic acid, amide, and aromatic moieties.
Table 3: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Broad |
| N-H stretch (Amide) | 3200 - 3400 | Medium |
| C-H stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H stretch (Cyclopropyl) | 2900 - 3000 | Medium |
| C=O stretch (Carboxylic Acid) | 1680 - 1710 | Strong |
| C=O stretch (Amide I) | 1640 - 1680 | Strong |
| N-H bend (Amide II) | 1510 - 1550 | Medium |
| C=C stretch (Aromatic) | 1450 - 1600 | Medium-Strong |
Trustworthiness: The broad O-H stretch of the carboxylic acid is a hallmark feature, often overlapping with C-H stretching vibrations. The two distinct carbonyl absorptions for the carboxylic acid and the amide are key diagnostic peaks.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its structural confirmation.
Predicted Mass Spectrum:
-
Molecular Ion (M⁺): The molecular weight of this compound (C₁₁H₁₁NO₃) is 205.21 g/mol . The mass spectrum would be expected to show a molecular ion peak at m/z = 205.
-
Key Fragmentation Pathways:
-
Loss of H₂O (m/z = 187) from the carboxylic acid.
-
Loss of COOH (m/z = 160).
-
Cleavage of the amide bond, leading to fragments corresponding to the benzoyl moiety (m/z = 120) and the cyclopropylcarbonyl moiety (m/z = 69).
-
Decarboxylation (loss of CO₂) to give a fragment at m/z = 161.
-
Caption: Predicted Mass Spectrometry Fragmentation Pathway
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence.
-
IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an ATR (Attenuated Total Reflectance) accessory.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Instrument: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Acquisition: Acquire the mass spectrum in the appropriate mass range to observe the molecular ion and key fragments.
Conclusion
The spectroscopic characterization of this compound provides a detailed fingerprint of its molecular structure. While experimental data remains scarce in the public domain, the predicted NMR, IR, and MS data presented in this guide offer a solid foundation for researchers working with this compound. The unique combination of the aromatic, amide, and cyclopropyl functionalities results in a rich and informative set of spectroscopic signatures that, when analyzed in concert, allow for its unequivocal identification and characterization.
References
As this guide is based on predictive analysis due to the lack of specific experimental data in publicly accessible databases, direct citations to a singular data source for this compound are not provided. The interpretations are grounded in established principles of spectroscopic analysis, which are detailed in numerous organic chemistry and spectroscopy textbooks and reference materials. For general reference, the following resources are recommended:
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- NIST Chemistry WebBook: [Link]
- Spectral Database for Organic Compounds (SDBS): [Link]
"2-[(Cyclopropylcarbonyl)amino]benzoic acid" physical and chemical properties
An In-depth Technical Guide to 2-[(Cyclopropylcarbonyl)amino]benzoic Acid
Introduction
This compound is a synthetic organic compound of significant interest in the field of medicinal chemistry and drug development. Structurally, it is a derivative of anthranilic acid, featuring a cyclopropylcarbonyl group attached to the amino moiety. This unique combination of a flexible, strained cyclopropyl ring and a rigid anthranilic acid backbone makes it a valuable scaffold.
Its primary importance lies in its role as a key intermediate in the synthesis of more complex heterocyclic systems, most notably quinazolinones.[1][2] Quinazolinone-based molecules are recognized as privileged structures in pharmacology, exhibiting a wide range of biological activities, including antimicrobial, anticonvulsant, and anticancer properties. The cyclopropyl group, in particular, is often incorporated into drug candidates to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic profiles.
This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, offering insights into its synthesis, reactivity, and characterization for researchers and scientists in drug discovery and chemical development.
Compound Identification
A clear identification of a chemical entity is foundational for any scientific investigation. The key identifiers for this compound are summarized below.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 40057-21-4 |
| Molecular Formula | C₁₁H₁₁NO₃ |
| Molecular Weight | 205.21 g/mol |
| Chemical Structure | ![]() |
Physicochemical Properties
The physicochemical properties of a compound govern its behavior in both chemical reactions and biological systems. While extensive experimental data is not publicly available, the following table summarizes known and predicted properties.
| Property | Value | Source/Comment |
| Melting Point | 383–385 K (110-112 °C) | Experimental data for a related synthesis precursor.[3] |
| Boiling Point | Not available | Expected to decompose upon heating at atmospheric pressure. |
| pKa | ~3.2 - 4.2 | Predicted. The acidity of the carboxylic acid is influenced by the ortho-amido substituent.[4][5] |
| Appearance | Colorless crystals | As observed in related synthetic preparations.[3] |
Solubility Profile
Based on its molecular structure, this compound is expected to be:
-
Sparingly soluble in water: The presence of the polar carboxylic acid and amide groups allows for hydrogen bonding with water, but the aromatic ring and cyclopropyl group contribute significant nonpolar character.
-
Soluble in polar organic solvents: Good solubility is anticipated in solvents like methanol, ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), which can engage in hydrogen bonding and solvate both the polar and nonpolar regions of the molecule.
-
Soluble in basic aqueous solutions: As a carboxylic acid, it will readily deprotonate in the presence of bases like sodium hydroxide or sodium bicarbonate to form a highly soluble carboxylate salt.
Synthesis and Reactivity
Understanding the synthesis and reactivity of this compound is crucial for its application as a synthetic intermediate.
Synthetic Pathway: Acylation of Anthranilic Acid
The most direct and common method for preparing this compound is the N-acylation of anthranilic acid with cyclopropanecarbonyl chloride.[3][6] This is a standard Schotten-Baumann type reaction.
The causality behind this experimental choice is straightforward: anthranilic acid provides the core benzoic acid structure with a nucleophilic amino group at the ortho position. Cyclopropanecarbonyl chloride is a reactive acylating agent where the chlorine atom is an excellent leaving group. A mild base, such as triethylamine (NEt₃), is used to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards product formation and preventing the protonation of the starting amine.
-
Reaction Setup: To a solution of anthranilic acid (1.0 eq) and triethylamine (1.05 eq) in chloroform (CHCl₃) cooled to 0-5 °C, add cyclopropanecarbonyl chloride (1.1 eq) dropwise over 2 hours.
-
Reaction Progression: Stir the mixture for an additional 1 hour at low temperature, then allow it to warm to room temperature and stir for 12 hours.
-
Workup: Dilute the reaction mixture with water. Acidify the aqueous layer to a pH of 2-3 with 10% HCl to ensure the product is in its neutral, less soluble carboxylic acid form.
-
Extraction & Isolation: Separate the organic layer, wash it with water, and then evaporate the solvent under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization.
Caption: Key reactivity pathway leading to quinazolinone precursors.
Spectroscopic Characterization (Anticipated)
Detailed spectroscopic analysis is essential for structural confirmation. The following are the expected signals for this compound.
-
¹H NMR:
-
Aromatic Protons: Four signals in the aromatic region (~7.0-8.2 ppm), exhibiting coupling patterns characteristic of a 1,2-disubstituted benzene ring.
-
Amide Proton (N-H): A broad singlet, typically downfield (>9.0 ppm), which is exchangeable with D₂O.
-
Carboxylic Acid Proton (O-H): A very broad singlet, highly downfield (>11.0 ppm), also exchangeable with D₂O.
-
Cyclopropyl Protons: Complex multiplets in the upfield region (~0.8-1.8 ppm) due to geminal and vicinal coupling.
-
-
¹³C NMR:
-
Carbonyl Carbons: Two signals in the downfield region (~165-175 ppm) corresponding to the amide and carboxylic acid carbonyls.
-
Aromatic Carbons: Six distinct signals in the aromatic region (~115-140 ppm).
-
Cyclopropyl Carbons: Signals in the upfield aliphatic region (~5-20 ppm).
-
-
Infrared (IR) Spectroscopy:
-
O-H Stretch: A very broad absorption band from ~2500-3300 cm⁻¹ (carboxylic acid).
-
N-H Stretch: A sharp to moderately broad peak around 3300 cm⁻¹ (amide).
-
C=O Stretch: Two distinct, strong absorption bands in the range of 1650-1710 cm⁻¹ (one for the amide carbonyl, one for the carboxylic acid carbonyl).
-
-
Mass Spectrometry:
-
The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should show a prominent molecular ion (M⁺) or pseudomolecular ion ([M+H]⁺ or [M-H]⁻) peak corresponding to its molecular weight (205.21 g/mol ).
-
Structural Analogs and Derivatives
Several halogenated derivatives of this core structure have been synthesized, primarily for use as building blocks in combinatorial chemistry and drug discovery programs. These substitutions can significantly alter the electronic properties and reactivity of the molecule.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 4-Chloro-2-[(cyclopropylcarbonyl)amino]benzoic acid | 926242-52-6 | C₁₁H₁₀ClNO₃ | 239.66 |
| 5-Bromo-2-[(cyclopropylcarbonyl)amino]benzoic acid | 401462-74-6 | C₁₁H₁₀BrNO₃ | 284.11 |
| 3-Bromo-2-[(cyclopropylcarbonyl)amino]benzoic acid | 1342135-90-3 | C₁₁H₁₀BrNO₃ | 284.11 |
Stability and Storage
-
Stability: The compound is generally stable under standard laboratory conditions. It is susceptible to degradation by strong oxidizing agents and strong bases. Decarboxylation may occur at very high temperatures.
-
Storage: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
Safety and Hazard Profile
As with any laboratory chemical, proper safety precautions should be taken.
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Hazards: While specific toxicology data is not available, compounds of this class may cause skin, eye, and respiratory irritation. The user must consult the specific Safety Data Sheet (SDS) provided by the supplier before handling.
Conclusion
This compound is a well-defined chemical entity with established synthetic routes and predictable chemical reactivity. Its primary value lies in its function as a versatile intermediate for the construction of pharmacologically relevant quinazolinone scaffolds. The physicochemical properties, characterized by the interplay between its polar functional groups and nonpolar hydrocarbon framework, are consistent with its intended use in organic synthesis. A thorough understanding of its properties, as outlined in this guide, is essential for its effective application in research and development.
References
- Alfa Chemistry. (n.d.). This compound.
- MDPI. (2024). Preparation and Antifungal Properties of Cyclopropyl Derivatives of 3-Aminoquinazolin-4(3H)-one and Salicylal Schiff Base Nickel(II) Chelate Complex.
- Chemsrc. (n.d.). 4-Chloro-2-[(cyclopropylcarbonyl)amino]benzoic acid.
- ChemWhat. (n.d.). 4-chloro-2-[(cyclopropylcarbonyl)amino]benzoic acid CAS#: 926242-52-6.
- ResearchGate. (n.d.). Advanced Synthetic Strategies for Constructing Quinazolinone Scaffolds | Request PDF.
- ResearchGate. (n.d.). Synthesis and Antimicrobial activity of some Quinazolinones Derivatives | Request PDF.
- ResearchGate. (n.d.). (A) Binding interactions of 6,7-dimethoxy-derivative of quinazoline....
- ResearchGate. (n.d.). Synthesis of some novel 2, 3-disubstituted quinazolinone derivatives....
Sources
A Comprehensive Technical Guide to the Solubility Profile of 2-[(Cyclopropylcarbonyl)amino]benzoic acid
Prepared by: Gemini, Senior Application Scientist
Abstract: The determination of solubility is a cornerstone of chemical and pharmaceutical development, profoundly influencing a compound's bioavailability, formulation feasibility, and process chemistry. This guide provides an in-depth technical framework for understanding, predicting, and experimentally determining the solubility of 2-[(Cyclopropylcarbonyl)amino]benzoic acid. Due to a lack of specific published quantitative solubility data for this compound, this document emphasizes the foundational principles governing its solubility based on its chemical structure. We present a theoretical analysis of its physicochemical properties, a discussion of the critical environmental factors influencing its solubility—particularly pH—and a detailed, field-proven protocol for its accurate measurement using the gold-standard shake-flask method. This whitepaper is intended for researchers, chemists, and drug development professionals seeking a robust methodology for characterizing this and similar molecules.
Physicochemical Characterization and Predicted Solubility Profile
The solubility behavior of a molecule is intrinsically linked to its structure. An analysis of this compound reveals key functional groups that dictate its interaction with various solvents.
Molecular Structure:
-
Benzoic Acid Backbone: Provides a core aromatic, lipophilic (hydrophobic) character.
-
Carboxylic Acid Group (-COOH): This is the primary acidic, polar, and hydrophilic functional group. It is capable of acting as a hydrogen bond donor and acceptor. Its ionizable nature means its contribution to solubility is highly dependent on pH.
-
Amide Linkage (-NH-C=O): A polar group capable of hydrogen bonding, contributing to solubility in polar solvents.
-
Cyclopropyl Ring: A small, non-polar, lipophilic moiety that increases the overall hydrophobic character of the molecule.
Predicted Solubility Based on Structure ("Like Dissolves Like"): The principle of "like dissolves like" suggests that substances dissolve best in solvents with similar polarity. Given the presence of both polar (carboxylic acid, amide) and non-polar (benzene ring, cyclopropyl group) regions, this compound is an amphiphilic molecule.
-
Aqueous Solubility: Expected to be low in neutral or acidic water due to the dominance of the non-polar components. The carboxylic acid group is the main driver of aqueous solubility, which will be minimal when it is in its neutral, protonated form (-COOH).
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): High solubility is predicted. These solvents can accept hydrogen bonds from the carboxylic acid and amide groups and can effectively solvate the aromatic ring.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Good to high solubility is expected. These solvents can both donate and accept hydrogen bonds, interacting favorably with the molecule's polar functional groups. Studies on the parent compound, benzoic acid, show high solubility in alcohols.[1][2]
-
Non-Polar Solvents (e.g., Heptane, Toluene): Poor solubility is predicted. The polar carboxylic acid and amide groups will not interact favorably with these hydrophobic solvents.
The Critical Role of pH in Aqueous Solubility
For any ionizable compound, pH is the most critical factor governing aqueous solubility. As a carboxylic acid, this compound's solubility in aqueous media will increase dramatically as the pH rises above its dissociation constant (pKa).
The underlying mechanism is the equilibrium between the neutral, less soluble form and the ionized, highly soluble carboxylate salt.[3]
R-COOH (Solid, Low Solubility) ⇌ R-COOH (Aqueous) + H₂O ⇌ R-COO⁻ (Aqueous, High Solubility) + H₃O⁺
When the pH of the solution is below the compound's pKa, the equilibrium favors the protonated, neutral (R-COOH) form, which has limited water solubility.[4] As a strong base (e.g., NaOH) is added and the pH rises above the pKa, the equilibrium shifts to favor the deprotonated, anionic (R-COO⁻) form.[5] This charged species is significantly more polar and interacts much more favorably with water molecules, leading to a substantial increase in solubility.[6]
Caption: Logical flow of pH's effect on carboxylic acid solubility.
Systematic Protocol for Experimental Solubility Determination
Accurate and reproducible solubility data is achieved through robust experimental design. The saturation shake-flask method is widely considered the "gold standard" for determining thermodynamic equilibrium solubility.[7][8]
Objective
To determine the equilibrium solubility of this compound in a panel of relevant aqueous and organic solvents at a controlled temperature (e.g., 25 °C).
Materials and Equipment
-
This compound (solid, verified purity)
-
Solvents:
-
Aqueous: Purified water, pH-adjusted buffers (e.g., pH 2.0, 5.0, 7.4, 9.0)
-
Organic: Methanol, Ethanol, Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Heptane (HPLC grade or higher)
-
-
Analytical balance
-
Glass vials with screw caps (e.g., 4 mL or 20 mL)
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringes and syringe filters (0.22 µm, select filter material compatible with the solvent, e.g., PTFE for organic, PVDF for aqueous)
-
Volumetric flasks and pipettes
-
HPLC-UV system or other suitable quantitative analytical instrument
Step-by-Step Experimental Protocol
-
Preparation of Slurry:
-
Add an excess amount of solid this compound to a pre-weighed glass vial. "Excess" is critical to ensure that saturation is reached and maintained; a good starting point is ~10-20 mg of solid per 1 mL of solvent. The solid should be visible at the end of the experiment.
-
Add a precisely known volume (e.g., 2.0 mL) of the desired solvent to the vial.
-
Securely cap the vial.
-
-
Equilibration:
-
Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).
-
Agitate the slurries at a moderate speed (e.g., 150-250 rpm) for a sufficient duration to reach equilibrium. For many compounds, 24 hours is adequate, but for poorly soluble compounds, 48 to 72 hours may be necessary.[7]
-
Causality: Continuous agitation ensures maximum contact between the solid and the solvent, while a prolonged equilibration time is required to achieve a true thermodynamic equilibrium state, where the rate of dissolution equals the rate of precipitation.
-
-
Phase Separation:
-
Remove vials from the shaker. Allow them to stand for a short period (~30 minutes) to let larger particles settle.
-
To separate the saturated liquid phase (supernatant) from the undissolved solid, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).
-
Causality: Centrifugation is a crucial step to pellet the excess solid, preventing it from being drawn into the sample for analysis, which would falsely inflate the solubility measurement.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean analysis vial. Discard the first few drops to saturate any potential binding sites on the filter.
-
Causality: Filtration removes any remaining microscopic, undissolved particles. The choice of a chemically inert filter material is vital to prevent the dissolved compound from adsorbing onto the filter surface, which would lead to an underestimation of solubility.
-
Accurately dilute the filtrate with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the analytical method's calibration curve.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as HPLC-UV, to determine the concentration of the dissolved compound.[9]
-
Prepare a multi-point calibration curve using standards of known concentration to ensure accurate quantification.
-
-
Calculation:
-
Calculate the solubility using the following formula, accounting for the dilution factor: Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor
-
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Data Presentation
Quantitative results should be compiled into a clear, comparative format. This allows for easy assessment of the compound's behavior across different solvent systems.
Table 1: Experimental Solubility of this compound at 25°C
| Solvent System | pH (for aqueous) | Solubility (mg/mL) | Solubility (mol/L) | Qualitative Classification |
| Purified Water | (Measured) | [Experimental Data] | [Calculated Data] | [e.g., Sparingly Soluble] |
| pH 2.0 Buffer | 2.0 | [Experimental Data] | [Calculated Data] | [e.g., Very Slightly Soluble] |
| pH 7.4 Buffer | 7.4 | [Experimental Data] | [Calculated Data] | [e.g., Soluble] |
| pH 9.0 Buffer | 9.0 | [Experimental Data] | [Calculated Data] | [e.g., Freely Soluble] |
| Methanol | N/A | [Experimental Data] | [Calculated Data] | [e.g., Freely Soluble] |
| Ethanol | N/A | [Experimental Data] | [Calculated Data] | [e.g., Soluble] |
| Acetone | N/A | [Experimental Data] | [Calculated Data] | [e.g., Freely Soluble] |
| Acetonitrile | N/A | [Experimental Data] | [Calculated Data] | [e.g., Soluble] |
| DMSO | N/A | [Experimental Data] | [Calculated Data] | [e.g., Very Soluble] |
| Heptane | N/A | [Experimental Data] | [Calculated Data] | [e.g., Insoluble] |
Conclusion
References
- Bergström, C. A., & Avdeef, A. (2019). Perspectives in Drug Discovery and Design, 1-30. Effect of pH and temperature on the solubility of a surface active carboxylic acid.
- PubChem. (n.d.). 2-[(Cyclopropylcarbonyl)amino]-5-[methyl(pyridin-3-ylmethyl)amino]benzoic acid. National Center for Biotechnology Information.
- U.S. Pharmacopeia. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
- Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)?.
- CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves.
- Avdeef, A. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate.
- Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
- ResearchGate. (2014). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect?.
- Slideshare. (n.d.). Solubility & Method for determination of solubility.
- Britannica. (n.d.). Carboxylic acid - Properties, Structure, Reactions.
- Zhang, P., et al. (2014). The solubility of benzoic acid in seven solvents. ResearchGate.
- Muhammad, S., et al. (2019). Temperature Dependent Solubility of Benzoic Acid in Aqueous Phase and Aqueous Mixtures of Aliphatic Alcohols. Semantic Scholar.
- Martínez, F., & Jouyban, A. (2020). Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures. MDPI.
Sources
- 1. Temperature Dependent Solubility of Benzoic Acid in Aqueous Phase and Aqueous Mixtures of Aliphatic Alcohols | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. reddit.com [reddit.com]
- 4. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 5. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. researchgate.net [researchgate.net]
- 9. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]
The Strategic Role of 2-[(Cyclopropylcarbonyl)amino]benzoic Acid in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The confluence of a rigid, strained cyclopropyl ring and the versatile aminobenzoic acid scaffold has given rise to a privileged structural motif in medicinal chemistry: 2-[(Cyclopropylcarbonyl)amino]benzoic acid. This guide provides an in-depth technical exploration of this core, from its fundamental synthesis and physicochemical properties to its pivotal role as a key building block in the design of potent therapeutics. Drawing on field-proven insights, we will dissect the strategic rationale behind its use, with a particular focus on its embodiment in the Hepatitis C virus (HCV) NS3/4A protease inhibitor, Grazoprevir. This document is intended to serve as a comprehensive resource for researchers engaged in the design and development of novel chemical entities, offering both theoretical grounding and practical, actionable protocols.
Introduction: The Emergence of a Privileged Scaffold
The pursuit of novel therapeutic agents is a constant quest for molecular architectures that confer both potent biological activity and favorable pharmacokinetic profiles. The this compound core has emerged as a significant contributor to this endeavor. This scaffold synergistically combines the conformational rigidity and metabolic stability often associated with the cyclopropyl group with the versatile chemical handles and established bioactivity of the aminobenzoic acid framework.[1]
The aminobenzoic acid moiety, particularly the ortho-substituted pattern, has a rich history in medicinal chemistry, serving as a cornerstone for anti-inflammatory, analgesic, and antimicrobial agents.[2] Its ability to engage in various non-covalent interactions, including hydrogen bonding and aromatic interactions, makes it an attractive anchor for binding to biological targets. The introduction of a cyclopropylcarbonyl group at the 2-amino position introduces several key advantages:
-
Conformational Constraint: The rigid cyclopropyl ring restricts the rotational freedom of the amide bond, pre-organizing the molecule into a more defined conformation for optimal target engagement.
-
Metabolic Stability: The cyclopropyl group is generally more resistant to metabolic degradation compared to linear alkyl chains, potentially leading to improved in vivo half-life.
-
Lipophilicity and Solubility Modulation: The cyclopropyl moiety can fine-tune the lipophilicity of the molecule, influencing its solubility, permeability, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
This guide will delve into the practical aspects of working with this valuable scaffold, using the development of the HCV drug Grazoprevir as a central case study to illustrate its application in a real-world drug discovery program.
Synthesis and Physicochemical Characterization
The synthesis of this compound is a foundational step for its utilization in drug discovery. A robust and scalable synthetic route is paramount.
Synthetic Protocol: A Reliable Pathway to the Core
The most common and efficient method for the preparation of this compound involves the acylation of 2-aminobenzoic acid (anthranilic acid) with cyclopropanecarbonyl chloride.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a stirred solution of 2-aminobenzoic acid (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C, add a base such as triethylamine (1.2 eq) or pyridine (1.2 eq).
-
Acylation: Slowly add cyclopropanecarbonyl chloride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with water and acidify to pH 2-3 with 1M HCl.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford this compound as a solid.
Self-Validation System: The purity and identity of the synthesized compound should be rigorously confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to ensure the absence of starting materials and byproducts before its use in subsequent steps.
Physicochemical Properties
Understanding the physicochemical properties of the core scaffold is crucial for predicting its behavior in biological systems and for guiding further derivatization.
| Property | Value (Predicted) | Significance in Drug Design |
| Molecular Weight | 205.21 g/mol | Falls within the "rule of five" guidelines for good oral bioavailability. |
| logP | 1.8 - 2.2 | Indicates a balance between lipophilicity and hydrophilicity, favorable for membrane permeability. |
| Hydrogen Bond Donors | 2 | The carboxylic acid and amide N-H provide hydrogen bond donor capabilities for target interaction. |
| Hydrogen Bond Acceptors | 3 | The carbonyl oxygens and the carboxylic acid oxygen act as hydrogen bond acceptors. |
| pKa | ~4.0 (Carboxylic Acid) | The acidic nature of the carboxylic acid influences its ionization state at physiological pH. |
The Role in Medicinal Chemistry: A Case Study of Grazoprevir
The true value of a chemical scaffold is demonstrated through its successful application in the development of a therapeutic agent. The this compound moiety is a key structural element in Grazoprevir , a potent, second-generation inhibitor of the Hepatitis C virus (HCV) NS3/4A serine protease.[3][4]
HCV NS3/4A Protease: A Prime Antiviral Target
The HCV NS3/4A protease is a crucial enzyme for the replication of the hepatitis C virus.[5][6] It is responsible for cleaving the viral polyprotein into mature, functional proteins.[7] Inhibition of this protease effectively halts the viral life cycle, making it a prime target for antiviral drug development.[8]
Grazoprevir: Structure and Mechanism of Action
Grazoprevir is a macrocyclic peptidomimetic that binds to the active site of the NS3/4A protease with high affinity.[4] The this compound fragment is a critical component of the P2 moiety of the inhibitor, which makes crucial interactions with the S2 subsite of the protease.
Mechanism of Action Visualization
Caption: Mechanism of action of Grazoprevir in inhibiting HCV replication.
Structure-Activity Relationship (SAR): The Contribution of the Core
The this compound moiety in Grazoprevir plays a multifaceted role in its high potency:
-
P2 Anchor: The benzoic acid portion acts as a key anchor in the S2 pocket of the NS3 protease, forming important hydrogen bonds and van der Waals interactions.
-
Conformational Rigidity: The cyclopropylcarbonyl group restricts the conformation of the P2 side chain, orienting it for optimal binding within the S2 subsite. This pre-organization reduces the entropic penalty of binding, contributing to higher affinity.
-
Vector for Macrocyclization: The carboxylic acid provides a convenient attachment point for the macrocyclic linker, which is crucial for the overall potency and pharmacokinetic properties of Grazoprevir.
Experimental Workflows and Protocols
The evaluation of compounds containing the this compound scaffold, particularly as HCV NS3/4A protease inhibitors, involves a series of well-defined in vitro assays.
Workflow for Inhibitor Evaluation
Caption: A typical workflow for the evaluation of HCV NS3/4A protease inhibitors.
Protocol: In Vitro HCV NS3/4A Protease Inhibition Assay
This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to determine the potency of inhibitors against the HCV NS3/4A protease.
Materials:
-
Recombinant HCV NS3/4A protease
-
FRET-based peptide substrate (e.g., Ac-DE-D(Edans)-EE-Abu-ψ-[COO]-AS-C(Dabcyl)-NH2)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM DTT, 40% glycerol)
-
Test compounds dissolved in DMSO
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Plate Preparation: Add 1 µL of the diluted compounds to the wells of a 384-well plate.
-
Enzyme Addition: Add 20 µL of the NS3/4A protease solution in assay buffer to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
Substrate Addition: Add 20 µL of the FRET substrate solution in assay buffer to initiate the reaction.
-
Fluorescence Reading: Immediately read the fluorescence intensity (Excitation: 340 nm, Emission: 490 nm) over time.
-
Data Analysis: Calculate the rate of substrate cleavage and determine the IC₅₀ value for each compound by fitting the data to a dose-response curve.
Self-Validation System: Include positive (known inhibitor) and negative (DMSO vehicle) controls on each plate to ensure the validity of the assay results.
Conclusion and Future Perspectives
The this compound scaffold represents a powerful tool in the medicinal chemist's arsenal. Its successful incorporation into the HCV NS3/4A protease inhibitor Grazoprevir underscores its potential to yield potent and selective drug candidates. The strategic combination of conformational rigidity, metabolic stability, and versatile chemical handles makes this core an attractive starting point for the design of novel therapeutics targeting a wide range of diseases. Future exploration of this scaffold in other therapeutic areas, such as oncology and inflammation, is a promising avenue for drug discovery. The foundational knowledge and practical protocols outlined in this guide provide a solid framework for researchers to unlock the full potential of this privileged structural motif.
References
- Synthesis of Grazoprevir, a Potent NS3/4a Protease Inhibitor for the Treatment of Hep
- Macrocyclic Hepatitis C Virus NS3/4A Protease Inhibitors: An Overview of Medicinal Chemistry.
- Synthesis of Grazoprevir, a Potent NS3/4a Protease Inhibitor for the Treatment of Hep
- Grazoprevir (135)
- Hepatitis C Virus NS3/4A Protease Inhibitors: A Light
- Hep
- Novel inhibitors of hepatitis C NS3-NS4A serine protease derived from 2-aza-bicyclo[2.2.1]heptane-3-carboxylic acid.
- Hepatitis C Virus NS3 Inhibitors: Current and Future Perspectives.
- Grazoprevir | C38H50N6O9S - PubChem.
- Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent upd
- Retinoid BMS411 (4-{[(5,5-dimethyl-8-phenyl-5,6-dihydronaphthalen-2-yl) carbonyl] amino} benzoic acid)
- Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applic
- Cyclopropyl Scaffold: A Generalist for Marketed Drugs.
- Identification of Hep
- Potent Hepatitis C Virus NS5A Inhibitors Containing a Benzidine Core.
- Discovery of hepatitis C virus NS5A inhibitors as a new class of anti-HCV therapy.
- Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflamm
- Elbasvir-grazoprevir: A new direct-acting antiviral combination for hep
- Drugs fe
- A new synthesis of the amine fragment: an important intermedi
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- 3. Synthesis of Grazoprevir, a Potent NS3/4a Protease Inhibitor for the Treatment of Hepatitis C Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Grazoprevir | C38H50N6O9S | CID 44603531 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. Hepatitis C Virus NS3 Inhibitors: Current and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of 2-[(Cyclopropylcarbonyl)amino]benzoic Acid: A Technical Guide for Drug Discovery
Abstract
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of 2-[(cyclopropylcarbonyl)amino]benzoic acid, a scaffold of significant interest in medicinal chemistry. While direct, comprehensive SAR studies on this specific molecule are not extensively published, this guide synthesizes data from closely related N-acyl anthranilic acid analogs to provide a predictive framework for its biological activity, primarily focusing on its potential as an anti-inflammatory agent. We will explore the critical roles of the anthranilic acid core, the cyclopropylcarbonyl moiety, and the interplay between these components in modulating activity. This document is intended for researchers, scientists, and drug development professionals engaged in the design and optimization of novel therapeutics.
Introduction: The N-Acyl Anthranilic Acid Scaffold
N-acyl anthranilic acids are a well-established class of compounds in medicinal chemistry, with many derivatives exhibiting potent anti-inflammatory properties.[1][2][3] The foundational structure, anthranilic acid (2-aminobenzoic acid), provides a versatile template for chemical modification. The strategic acylation of the 2-amino group has been a fruitful avenue for the development of non-steroidal anti-inflammatory drugs (NSAIDs).[1] The general hypothesis for the anti-inflammatory action of many N-substituted anthranilic acid derivatives involves the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[4][5]
The subject of this guide, this compound, incorporates a unique cyclopropylcarbonyl group, which is expected to significantly influence its pharmacological profile. The cyclopropyl moiety is a popular bioisostere in modern drug design, often introduced to enhance potency, improve metabolic stability, and confer a favorable conformational rigidity to the molecule. This guide will deconstruct the molecule to analyze the SAR of each key component.
Core Structural Components and Their Influence on Activity
The biological activity of this compound can be rationalized by considering the contributions of its three primary structural components: the benzoic acid ring, the amide linker, and the cyclopropyl group.
The Anthranilic Acid Core: The Anchor of Activity
The anthranilic acid moiety is crucial for the anti-inflammatory activity of this class of compounds. The carboxylic acid group is a key interaction point, often involved in binding to the active site of target enzymes.
-
Carboxylic Acid (C1-position): The acidic proton of the carboxylic acid is generally considered essential for activity. It can participate in crucial hydrogen bonding interactions or ionic bonds within the target's binding pocket. Esterification or amidation of this group typically leads to a significant decrease or complete loss of in vitro activity, although such modifications can be employed as a prodrug strategy to improve pharmacokinetic properties.
-
Amino Group (C2-position): The placement of the amino group ortho to the carboxylic acid is critical. This specific arrangement dictates the overall conformation of the molecule and the spatial relationship between the acyl group and the carboxylic acid.
-
Substitutions on the Benzoic Acid Ring: The aromatic ring of the anthranilic acid is a prime location for modification to fine-tune activity and properties.
-
Electron-withdrawing groups (e.g., halogens, nitro groups) at the 4- or 5-position can influence the pKa of the carboxylic acid and the overall electronic properties of the ring, potentially enhancing binding affinity.
-
Bulky substituents can be introduced to probe for additional binding pockets and improve selectivity for specific enzyme isoforms (e.g., COX-2 over COX-1).
-
The Amide Linker: A Conformational Hinge
The amide linkage between the anthranilic acid and the cyclopropylcarbonyl group is not merely a spacer. Its geometry and electronic characteristics are vital for orienting the cyclopropyl group correctly within the binding site.
-
Rigidity and Planarity: The partial double-bond character of the amide bond restricts rotation, contributing to the molecule's overall conformational rigidity. This pre-organization can reduce the entropic penalty of binding to the target.
-
Hydrogen Bonding: The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor, providing additional interaction points with the biological target.
The Cyclopropylcarbonyl Moiety: A Key Determinant of Potency and Specificity
The introduction of a cyclopropyl ring in place of a simple alkyl or aryl group is a key feature of the topic molecule. The unique properties of the cyclopropyl group can significantly impact the compound's pharmacological profile.
-
Conformational Constraint: The rigid, three-membered ring of the cyclopropyl group locks the attached carbonyl in a specific orientation. This can lead to a more favorable binding conformation, thereby increasing potency.
-
Metabolic Stability: The cyclopropyl group is generally more resistant to metabolic degradation (e.g., oxidation) compared to linear alkyl chains. This can lead to an improved pharmacokinetic profile, including a longer half-life.
-
Lipophilicity: The cyclopropyl group increases the lipophilicity of the molecule, which can enhance membrane permeability and target engagement. However, excessive lipophilicity can also lead to off-target effects and poor solubility.
-
Size and Shape: The compact size and unique three-dimensional shape of the cyclopropyl group can allow for optimal fitting into specific hydrophobic pockets within the target's active site, potentially leading to increased selectivity.
Predictive Structure-Activity Relationship Summary
Based on the analysis of related N-acyl anthranilic acids, we can predict the following SAR trends for this compound:
| Modification | Predicted Effect on Anti-inflammatory Activity | Rationale |
| Benzoic Acid Moiety | ||
| Esterification/Amidation of COOH | Decrease or Abolish | The free carboxylic acid is likely a key binding group. |
| Substitution at C4/C5 with EWG | Potential Increase | Enhances acidity of COOH and can provide additional interactions. |
| Introduction of bulky groups | May increase selectivity | Can exploit specific sub-pockets in the target enzyme. |
| Amide Linker | ||
| N-methylation | Likely decrease | May disrupt a crucial hydrogen bond donation from the N-H group. |
| Replacement with other linkers | Variable | The specific geometry and electronics of the amide are likely important. |
| Cyclopropyl Moiety | ||
| Replacement with larger cycloalkanes | Potential decrease | The compact size of the cyclopropyl ring may be optimal for a specific hydrophobic pocket. |
| Replacement with linear alkyl chains | Likely decrease in potency/stability | Loss of conformational rigidity and increased metabolic susceptibility. |
| Substitution on the cyclopropyl ring | Variable | Could be used to fine-tune lipophilicity and explore further interactions. |
Potential Biological Targets
While the primary anticipated activity is anti-inflammatory via COX inhibition, the N-acyl anthranilic acid scaffold has been associated with other biological targets.
Experimental Protocols
General Synthesis of this compound and Analogs
The synthesis of the title compound and its analogs can be readily achieved through the acylation of anthranilic acid or its substituted derivatives.[9]
Step-by-Step Protocol:
-
Dissolution: Dissolve anthranilic acid (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 equivalents), to the solution and stir at room temperature.
-
Acylation: Slowly add a solution of cyclopropanecarbonyl chloride (1.1 equivalents) in the same solvent to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with 1N HCl, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Caption: General synthetic workflow for this compound.
In Vitro Anti-inflammatory Activity Assay: Inhibition of Albumin Denaturation
This assay is a simple and rapid method to screen for potential anti-inflammatory activity.[10]
Step-by-Step Protocol:
-
Preparation of Solutions: Prepare a 1% aqueous solution of bovine serum albumin (BSA). Prepare stock solutions of the test compounds and a standard anti-inflammatory drug (e.g., diclofenac sodium) in a suitable solvent (e.g., DMSO).
-
Assay Mixture: In a test tube, add 0.2 mL of the test compound solution at various concentrations (e.g., 10-100 µg/mL) to 2.8 mL of the BSA solution.
-
Incubation: Incubate the mixture at 37°C for 20 minutes.
-
Denaturation: Induce denaturation by heating the mixture at 70°C in a water bath for 10 minutes.
-
Cooling and Measurement: Cool the tubes to room temperature and measure the absorbance of the solutions at 660 nm using a spectrophotometer.
-
Calculation: The percentage inhibition of denaturation is calculated as follows: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
In Vivo Anti-inflammatory Activity Assay: Carrageenan-Induced Rat Paw Edema
This is a classic and widely used model to evaluate the in vivo anti-inflammatory activity of novel compounds.[2][11]
Step-by-Step Protocol:
-
Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.
-
Grouping and Dosing: Divide the animals into groups (e.g., control, standard drug, and test compound groups). Administer the test compounds and the standard drug (e.g., indomethacin) orally or intraperitoneally. The control group receives the vehicle.
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of a 1% w/v solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculation: The percentage inhibition of edema is calculated for each group at each time point relative to the control group.
Caption: Experimental workflow for the carrageenan-induced rat paw edema assay.
Conclusion and Future Directions
References
- A QSAR study of anti-inflammatory N-arylanthranilic acids. J Med Chem. 1986;29(4):538-44. URL: https://pubmed.ncbi.nlm.nih.gov/3959146/
- Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids. Arzneimittelforschung. 1983;33(4A):621-7. URL: https://pubmed.ncbi.nlm.nih.gov/6683967/
- Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. Indian J Pharm Sci. 2007;69(5):662-665. URL: https://www.ijpsonline.
- Characterization of a Small Molecule Inhibitor of Plasminogen Activator Inhibitor Type 1 That Accelerates the Transition into the Latent Conformation. J Biol Chem. 2012;287(12):8839-8848. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3308821/
- Targeting Plasminogen Activator Inhibitor-1 with a Novel Small Molecule Inhibitor Attenuates Lung Fibrosis. Am J Respir Crit Care Med. 2015;191(11):1326-1337. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4491121/
- Synthesis and antiinflammatory activity of n-aryl anthranilic acid and its derivatives. Indian Journal of Pharmaceutical Sciences. 2007. URL: https://www.researchgate.
- Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases. Molecules. 2022;27(19):6619. URL: https://www.mdpi.com/1420-3049/27/19/6619
- Structural Investigation for Optimization of Anthranilic Acid Derivatives as Partial FXR Agonists by in Silico Approaches. Int J Mol Sci. 2013;14(6):11124-11143. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3709743/
- N-arylanthranilic acid derivatives with anti-inflammatory activity. ResearchGate. URL: https://www.researchgate.
- Newer N-substituted anthranilic acid derivatives as potent anti-inflammatory agents. Eur J Med Chem. 2001;36(7-8):635-42. URL: https://pubmed.ncbi.nlm.nih.gov/11549428/
- QSAR study of anthranilic acid sulfonamides as inhibitors of methionine aminopeptidase-2 using different chemometrics tools. Trends in Pharmaceutical Sciences. URL: https://tips.ssu.ac.ir/article-1-119-en.html
- Synthesis and anti-inflammatory evaluation of N-sulfonyl anthranilic acids via Ir(III)-catalyzed C-H amidation of benzoic acids. ResearchGate. URL: https://www.researchgate.
- Qsar study of anthranilic acid sulfonamides as inhibitors of methionine aminopeptidase-2 using different chemometrics tools. WSEAS TRANSACTIONS on BIOLOGY and BIOMEDICINE. 2013. URL: https://wseas.us/e-library/transactions/biology/2013/58-223.pdf
- Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug Dev Res. 2021;82(7):935-954. URL: https://pubmed.ncbi.nlm.nih.gov/34117784/
- Inhibition of Plasminogen Activator Inhibitor-1. Arterioscler Thromb Vasc Biol. 2008;28(4):631-636. URL: https://www.ahajournals.org/doi/10.
- 2-[(cyclopropylcarbonyl)(methyl)amino]benzoic acid. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/t314811
- Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Bioorg Med Chem. 2003;11(23):5281-91. URL: https://pubmed.ncbi.nlm.nih.gov/14604692/
- A Small Molecule Inhibitor to Plasminogen Activator Inhibitor 1 Inhibits Macrophage Migration. Arterioscler Thromb Vasc Biol. 2013;33(5):950-958. URL: https://www.ahajournals.org/doi/10.
- Targeting PAI-1 in Cardiovascular Disease: Structural Insights Into PAI-1 Functionality and Inhibition. Front Cardiovasc Med. 2021;8:669116. URL: https://www.frontiersin.org/articles/10.3389/fcvm.2021.669116/full
- Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules. 2023;28(14):5520. URL: https://www.mdpi.com/1420-3049/28/14/5520
- List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. ResearchGate. URL: https://www.researchgate.net/figure/List-of-synthesized-derivatives-of-2-3-and-4-aminobenzoic-acid_tbl1_328051284
- N-Benzoyl anthranilic acid derivatives as selective inhibitors of aldo–keto reductase AKR1C3. Eur J Med Chem. 2016;124:433-444. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5094119/
- Anthranilic acid derivatives (Fenamates) - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Pharmacy 180. URL: https://pharmacy180.com/article/anthranilic-acid-derivatives-fenamates--sar-structure-properties-uses-synthesis-assay-storage-dosage-forms-dose-1215/
- 2-amino-benzoic-acid derivatives, their preparation and their use as medicines or intermediates. Google Patents. URL: https://patents.google.
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Methodological & Application
"2-[(Cyclopropylcarbonyl)amino]benzoic acid" synthesis protocol step-by-step
An Application Note for the Synthesis of 2-[(Cyclopropylcarbonyl)amino]benzoic acid
Abstract
This document provides a detailed, step-by-step protocol for the laboratory-scale synthesis of this compound. This compound belongs to the class of N-acyl anthranilic acids, which are recognized as valuable bioactive compounds and versatile intermediates in the synthesis of heterocyclic frameworks like quinazolinones and benzoxazinones.[1] The described method is based on the nucleophilic acyl substitution reaction between 2-aminobenzoic acid (anthranilic acid) and cyclopropanecarbonyl chloride. The protocol outlines the necessary reagents, equipment, reaction conditions, purification procedures, and safety considerations essential for successful synthesis and isolation of the target compound.
Introduction and Significance
N-acyl anthranilic acids are key structural motifs in medicinal chemistry and materials science.[1] Traditionally, their synthesis involves the acylation of anthranilic acid with acyl chlorides.[1] this compound incorporates a cyclopropyl group, a strained three-membered ring that is often used as a bioisostere for larger or more flexible groups in drug design. Its incorporation can lead to improved metabolic stability, enhanced potency, and favorable conformational rigidity. This protocol details a robust and reproducible Schotten-Baumann-type acylation, a widely applicable method for the formation of amides from amines and acyl chlorides under basic conditions.[2][3] The procedure is designed for researchers in organic synthesis, drug discovery, and chemical development.
Reaction Principle and Mechanism
The synthesis proceeds via the nucleophilic attack of the amino group of 2-aminobenzoic acid on the highly electrophilic carbonyl carbon of cyclopropanecarbonyl chloride. A tertiary amine base, such as triethylamine (TEA), is employed to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. This neutralization is critical as it prevents the protonation of the starting amine, which would render it non-nucleophilic, and drives the reaction to completion.
Overall Reaction Scheme:
Caption: General reaction for the synthesis of the target compound.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | Molecular Formula | M.W. ( g/mol ) | Supplier Example |
| 2-Aminobenzoic acid | 118-92-3 | C₇H₇NO₂ | 137.14 | Sigma-Aldrich |
| Cyclopropanecarbonyl chloride | 4023-34-1 | C₄H₅ClO | 104.53 | Sigma-Aldrich |
| Triethylamine (TEA), ≥99.5% | 121-44-8 | C₆H₁₅N | 101.19 | Fisher Scientific |
| Dichloromethane (DCM), Anhydrous | 75-09-2 | CH₂Cl₂ | 84.93 | Fisher Scientific |
| Hydrochloric Acid (HCl), 1 M aq. | 7647-01-0 | HCl | 36.46 | VWR |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | 84.01 | VWR |
| Sodium Sulfate (Na₂SO₄), Anhydrous | 7757-82-6 | Na₂SO₄ | 142.04 | Sigma-Aldrich |
| Ethyl Acetate, ACS Grade | 141-78-6 | C₄H₈O₂ | 88.11 | Fisher Scientific |
| Hexanes, ACS Grade | 110-54-3 | C₆H₁₄ | 86.18 | Fisher Scientific |
Equipment
-
Magnetic stirrer hotplate
-
Round-bottom flasks (50 mL, 100 mL)
-
Magnetic stir bars
-
Glass funnel and separatory funnel (125 mL)
-
Graduated cylinders and beakers
-
Ice bath
-
Rotary evaporator
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves
-
Fume hood
Step-by-Step Experimental Protocol
This protocol is designed for a ~1 gram scale synthesis. Adjust quantities as needed.
Caption: Experimental workflow for the synthesis protocol.
Reaction Setup
-
To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add 2-aminobenzoic acid (1.0 g, 7.29 mmol).
-
Place the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add 20 mL of anhydrous dichloromethane (DCM). The 2-aminobenzoic acid will not fully dissolve, forming a suspension.
-
Add triethylamine (1.2 eq, 1.22 mL, 8.75 mmol) to the suspension. Stir for 5 minutes at room temperature.
Acylation Reaction
-
Cool the reaction flask in an ice-water bath to 0-5 °C.
-
In a separate small, dry vial, dissolve cyclopropanecarbonyl chloride (1.1 eq, 0.88 mL, 8.02 mmol) in 5 mL of anhydrous DCM.[4][5]
-
Using a dropping funnel or syringe, add the cyclopropanecarbonyl chloride solution dropwise to the cooled, stirring suspension over a period of 10-15 minutes. Ensure the internal temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring for 4-6 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) until the starting 2-aminobenzoic acid spot is consumed.
Workup and Isolation
-
Transfer the reaction mixture to a 125 mL separatory funnel.
-
Wash the organic layer sequentially with:
-
1 M HCl solution (2 x 20 mL) to remove excess triethylamine.
-
Saturated aqueous sodium bicarbonate solution (1 x 20 mL).
-
Brine (1 x 20 mL) to remove residual water.
-
-
Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous sodium sulfate (Na₂SO₄).
-
Gravity filter the solution to remove the drying agent.
-
Remove the solvent (DCM) under reduced pressure using a rotary evaporator to yield the crude product as an off-white solid.
Purification
-
The crude solid can be purified by recrystallization.
-
Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Slowly add hexanes until the solution becomes cloudy.
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator or ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.
-
The expected yield is typically in the range of 75-90%.
Characterization
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of both the cyclopropyl and benzoic acid moieties.
-
Mass Spectrometry (MS): To confirm the molecular weight (Expected [M+H]⁺ ≈ 206.08).
-
Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations (e.g., C=O stretch of the amide and carboxylic acid, N-H stretch of the amide).
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.[6][7][8]
Safety and Hazard Information
All manipulations should be performed inside a certified chemical fume hood. Appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
| Chemical | Hazards | Handling Precautions |
| Cyclopropanecarbonyl chloride | Flammable liquid, Corrosive, Moisture sensitive, Acute oral toxicity, Causes severe skin burns and eye damage.[4] | Handle in a fume hood. Keep away from water and ignition sources. Wear appropriate PPE. |
| Dichloromethane (DCM) | Skin and eye irritant, Volatile, Suspected carcinogen. | Use in a well-ventilated area (fume hood). Avoid inhalation of vapors. |
| Triethylamine (TEA) | Flammable, Corrosive, Toxic by inhalation and skin contact. | Handle in a fume hood. Avoid contact with skin and eyes. |
| Hydrochloric Acid (1 M) | Corrosive, Causes skin and eye irritation. | Handle with care, wearing gloves and goggles. |
Troubleshooting
-
Low Yield: May result from incomplete reaction or loss during workup. Ensure starting materials are pure and anhydrous. Check reaction completion by TLC before quenching.
-
Oily Product: If the product does not solidify, it may be impure. Attempt purification by column chromatography on silica gel using an ethyl acetate/hexanes gradient.
-
Reaction Fails to Start: This is often due to moisture inactivating the acyl chloride or protonation of the starting amine. Ensure all glassware is oven-dried and use anhydrous solvents.
References
- PubMed. (n.d.). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents.
- MDPI. (n.d.). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications.
- ResearchGate. (n.d.). List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid.
- Chemistry Online. (2022). Synthesis of 2-aminobenzoic acid (anthranilic acid).
- PubMed Central. (n.d.). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery.
- ACS Publications. (2024). Ag-Catalyzed Practical Synthesis of N-Acyl Anthranilic Acids from Anthranils and Carboxylic Acids. The Journal of Organic Chemistry.
- ScienceMadness.org. (2015). anthranilic acid acetylation in various conditions.
- ScienceMadness.org. (n.d.). Alkylation and acylation of basic salts of anthranilic acid.
- Semantic Scholar. (n.d.). Ag-Catalyzed Practical Synthesis of N-Acyl Anthranilic Acids from Anthranils and Carboxylic Acids.
- PubChem. (n.d.). 2-[(Cyclopropylcarbonyl)amino]-5-[methyl(pyridin-3-ylmethyl)amino]benzoic acid.
- Google Patents. (n.d.). Process for preparing anthranilic acids.
- Parr Instrument Company. (n.d.). American International Chemical, Inc. - Safety Data Sheet.
- Google Patents. (n.d.). Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Aminobenzoic acid.
- Chitkara University. (n.d.). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management.
- ResearchGate. (n.d.). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents.
- Google Patents. (n.d.). The synthesis of cyclopropane amino acids and peptides.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid.
- SIELC Technologies. (n.d.). HPLC Separation of Isomers of Aminobenzoic Acid.
- (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- NIST WebBook. (n.d.). Benzoic acid, 2-amino-, 2-methylpropyl ester.
- PubChem. (n.d.). Cyclopropanecarbonyl chloride.
- ResearchGate. (n.d.). SYNTHESIS, FORMULATION AND ANTIBACTERIAL ACTIVITY OF PARA AMINO BENZOIC ACID CREAM.
- PubMed. (n.d.). Simultaneous determination of p-aminobenzoic acid and its metabolites in urine by high performance liquid chromatography.
- Google Patents. (n.d.). Process for preparing 2-amino-5-cyanobenzoic acid derivatives.
- NIH. (n.d.). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides.
- RSC Publishing. (n.d.). Analytical Methods.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sciencemadness Discussion Board - anthranilic acid acetylation in various conditions - Powered by XMB 1.9.11 [sciencemadness.org]
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- 4. Cyclopropanecarbonyl Chloride | 4023-34-1 [chemicalbook.com]
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- 6. helixchrom.com [helixchrom.com]
- 7. helixchrom.com [helixchrom.com]
- 8. Simultaneous determination of p-aminobenzoic acid and its metabolites in urine by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Laboratory Synthesis of 2-[(Cyclopropylcarbonyl)amino]benzoic acid
Abstract & Introduction
This document provides a detailed protocol for the laboratory-scale synthesis of 2-[(Cyclopropylcarbonyl)amino]benzoic acid, a valuable building block in medicinal chemistry and drug development. Aminobenzoic acids and their derivatives are foundational scaffolds in a wide array of pharmaceuticals, including anti-inflammatory agents, anesthetics, and antibacterial compounds.[1][2][3] The target molecule is synthesized via a robust and straightforward N-acylation reaction between 2-aminobenzoic acid (anthranilic acid) and cyclopropanecarbonyl chloride. This application note is intended for researchers, chemists, and drug development professionals, offering a comprehensive guide that covers the reaction mechanism, detailed experimental procedures, safety protocols, and methods for purification and characterization. The causality behind critical experimental choices is explained to ensure both reproducibility and a deeper understanding of the synthetic process.
Reaction Scheme & Mechanism
The synthesis proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 2-aminobenzoic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclopropanecarbonyl chloride. The subsequent collapse of the tetrahedral intermediate and elimination of a chloride ion forms the amide bond. A tertiary amine base, such as triethylamine (TEA), is used as an acid scavenger to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.
Overall Reaction:
Reaction Mechanism Visualization
The diagram below illustrates the step-by-step mechanism for the N-acylation of 2-aminobenzoic acid.
Caption: Figure 1: Reaction Mechanism
Materials, Reagents, and Safety
Successful and safe execution of this synthesis requires careful handling of all chemicals and adherence to laboratory safety standards.
Reagent & Equipment Data
| Reagent | Formula | MW ( g/mol ) | CAS No. | Key Hazards |
| 2-Aminobenzoic Acid | C₇H₇NO₂ | 137.14 | 118-92-3 | Causes serious eye damage.[4][5][6] |
| Cyclopropanecarbonyl Chloride | C₄H₅ClO | 104.53 | 4023-34-1 | Flammable, toxic if swallowed, causes severe skin burns and eye damage.[7][8] |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 121-44-8 | Flammable, toxic, corrosive. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Suspected carcinogen, skin & eye irritant. |
| Hydrochloric Acid (1M) | HCl | 36.46 | 7647-01-0 | Corrosive, causes severe skin burns. |
| Saturated NaHCO₃ | NaHCO₃ | 84.01 | 144-55-8 | Minimal hazards. |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | 7487-88-9 | Hygroscopic. |
Required Equipment:
-
Fume hood
-
Round-bottom flasks (100 mL, 250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and flask
-
Standard laboratory glassware (beakers, graduated cylinders)
-
pH paper
-
Thin-Layer Chromatography (TLC) plates and chamber
Critical Safety Precautions (EHS)
This protocol must be performed in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Safety goggles, a flame-resistant lab coat, and nitrile gloves are mandatory. Ensure gloves are changed immediately after any contact with reagents.[9]
-
Cyclopropanecarbonyl Chloride: This reagent is highly corrosive, toxic, and moisture-sensitive. It reacts exothermically with water and alcohols.[8] Always handle it under an inert atmosphere if possible and add it to the reaction mixture slowly and carefully. Store in a refrigerator or flammables cabinet.[8]
-
Triethylamine & Dichloromethane: Both are volatile and have associated health risks. Avoid inhalation of vapors and skin contact.
-
Waste Disposal: All organic and aqueous waste must be segregated and disposed of according to institutional hazardous waste guidelines.
Detailed Experimental Protocol
Reaction Setup & Execution
-
Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminobenzoic acid (5.0 g, 36.5 mmol, 1.0 eq.).
-
Dissolution: Add 100 mL of dichloromethane (DCM) to the flask, followed by triethylamine (7.6 mL, 54.7 mmol, 1.5 eq.). Stir the mixture at room temperature until all solids have dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C. Causality Note: Cooling is essential to control the exothermic nature of the acylation, preventing side reactions and ensuring selectivity.
-
Reagent Addition: In a separate, dry 50 mL dropping funnel, prepare a solution of cyclopropanecarbonyl chloride (3.5 mL, 38.3 mmol, 1.05 eq.) in 20 mL of DCM.
-
Add the cyclopropanecarbonyl chloride solution dropwise to the stirred, cooled solution of 2-aminobenzoic acid over a period of 30 minutes. A white precipitate (triethylammonium chloride) will form.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 3-4 hours.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 7:3 hexanes:ethyl acetate mobile phase). The disappearance of the 2-aminobenzoic acid spot indicates reaction completion.
Workup & Isolation
-
Quenching: Carefully pour the reaction mixture into a 500 mL separatory funnel containing 100 mL of deionized water.
-
Acid Wash: Add 50 mL of 1M HCl to the separatory funnel. Shake vigorously and allow the layers to separate. Drain the lower organic layer. Discard the upper aqueous layer. Causality Note: This step removes the excess triethylamine and its salt.
-
Base Wash: Wash the organic layer with 50 mL of saturated sodium bicarbonate (NaHCO₃) solution to remove any unreacted carboxylic acid starting material. Check the aqueous layer with pH paper to ensure it is basic.
-
Brine Wash: Wash the organic layer with 50 mL of brine (saturated NaCl solution) to remove residual water.
-
Drying: Drain the organic layer into a clean flask and dry it over anhydrous magnesium sulfate (MgSO₄). Swirl and let it stand for 15 minutes.
-
Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude solid product.
Purification
-
Recrystallization: The crude product can be purified by recrystallization. A common solvent system for benzoic acid derivatives is an ethanol/water mixture.[10]
-
Dissolve the crude solid in a minimal amount of hot ethanol.
-
Slowly add hot water dropwise until the solution becomes faintly cloudy.
-
Add a few more drops of hot ethanol to redissolve the precipitate and clarify the solution.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
-
Isolation of Pure Product: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold water and allow them to air dry completely.
Experimental Workflow & Expected Results
The following diagram outlines the complete experimental workflow.
Caption: Figure 2: Experimental Workflow
Expected Results
| Parameter | Expected Value |
| Product Appearance | White to off-white crystalline solid |
| Expected Yield | 75-85% |
| Melting Point | Approx. 165-168 °C (literature values may vary) |
| ¹H NMR (CDCl₃, δ) | ~12.0 (s, 1H, -COOH), ~9.0 (s, 1H, -NH), 7.5-8.5 (m, 4H, Ar-H), ~1.8 (m, 1H, -CH), ~1.0 (m, 2H, -CH₂), ~0.8 (m, 2H, -CH₂) |
References
- PubChem. (n.d.). Cyclopropanecarbonyl chloride. National Center for Biotechnology Information.
- Chem Service. (2014, October 31). Safety Data Sheet: Anthranilic acid.
- Khan, I., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules.
- Kumar, M., & Narasimhan, B. (2014). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management.
- Kumar, A., et al. (2003). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry.
- PubChem. (n.d.). 2-[(Cyclopropylcarbonyl)amino]-5-[methyl(pyridin-3-ylmethyl)amino]benzoic acid. National Center for Biotechnology Information.
- Wikipedia. (n.d.). 2-Chlorobenzoic acid.
- ResearchGate. (n.d.). List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid.
- Pharmacy 180. (n.d.). Para amino benzoic acid derivatives.
- Patsnap Synapse. (2024, July 17). What is the mechanism of Aminobenzoic acid?
- ResearchGate. (2025, August 9). Synthesis of 2-(2-amino-1,3 –dihydroxypropane-2-ylamino) benzoic acid.
- Google Patents. (n.d.). Purification of benzoic acid.
- Google Patents. (n.d.). Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.
- MDPI. (n.d.). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents.
- PubMed. (n.d.). Drug evolution: p-aminobenzoic acid as a building block.
- Google Patents. (n.d.). Process for the purification of benzoic acid.
- PubChem. (n.d.). 2-Amino-5-chlorobenzoic acid. National Center for Biotechnology Information.
- National Institutes of Health. (n.d.). Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides.
- Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID.
- PubChem. (n.d.). Benzoic acid, p-amino-, (1-cyclohexylaminomethyl)-2-propyl ester. National Center for Biotechnology Information.
- PubMed. (2012, January 1). Discovery of cyclic amine-substituted benzoic acids as PPARα agonists.
Sources
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- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Cyclopropanecarbonyl chloride | C4H5ClO | CID 77637 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 9. echemi.com [echemi.com]
- 10. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]
"2-[(Cyclopropylcarbonyl)amino]benzoic acid" purification by recrystallization
Application Note & Protocol
High-Purity Recovery of 2-[(Cyclopropylcarbonyl)amino]benzoic Acid via Optimized Recrystallization
Abstract
This document provides a comprehensive guide to the purification of this compound, a key intermediate in pharmaceutical synthesis, using the recrystallization technique. The protocol is designed for researchers, chemists, and process development professionals seeking to achieve high purity by effectively removing process-related impurities such as unreacted starting materials and side-products. We delve into the theoretical principles of recrystallization, offer a systematic approach to solvent selection, and provide a detailed, step-by-step experimental protocol. The causality behind critical steps is explained to empower the user with a deep understanding of the process. This guide also includes methods for purity assessment and a logical troubleshooting flowchart to address common challenges, ensuring a robust and reproducible purification outcome.
Introduction and Principle of Recrystallization
This compound is a molecule of interest in drug discovery, combining the structural features of an aromatic carboxylic acid and an amide. The purity of such intermediates is paramount, as impurities can affect the yield, purity, and pharmacological profile of the final active pharmaceutical ingredient (API). Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[1] It is often preferred over chromatography for its scalability, cost-effectiveness, and ability to yield highly pure crystalline material.[2]
The principle of recrystallization is based on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization process involves:
-
Dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution.
-
Cooling the solution slowly, which decreases the solubility of the desired compound, causing it to crystallize out of the solution in a pure form.
-
Excluding Impurities , which are either much more soluble and remain in the cold solvent (the "mother liquor") or are insoluble in the hot solvent and can be removed by hot filtration.[3]
The slow formation of a crystal lattice is a highly selective process, which tends to exclude foreign molecules (impurities), leading to a significant increase in purity.[4]
Physicochemical Profile and Solvent Selection Rationale
The molecular structure of this compound—containing a polar carboxylic acid group, a polar amide group, and a moderately nonpolar aromatic ring—governs its solubility. The choice of solvent is the most critical parameter for successful recrystallization.
An ideal solvent should exhibit:
-
High solvency for the target compound at elevated temperatures.
-
Low solvency for the target compound at low or room temperatures.
-
A boiling point that is high enough to facilitate dissolution but low enough to be easily removed from the purified crystals.
-
Inertness, meaning it does not react with the compound.
-
A solubility profile for impurities that is either very high at all temperatures or very low at all temperatures.
Based on the "like dissolves like" principle, solvents with moderate to high polarity are expected to be good candidates. The presence of both hydrogen bond donors (-COOH, -NH) and acceptors (C=O) suggests that polar protic solvents like alcohols or polar aprotic solvents like acetone or acetonitrile could be effective.[2]
Table 1: Evaluation of Potential Solvents for Recrystallization
| Solvent Class | Example Solvent | Rationale for Consideration | Potential Drawbacks |
| Polar Protic | Ethanol | The hydroxyl group can hydrogen bond with both the carboxylic acid and amide moieties, likely providing good solubility at elevated temperatures. | May have relatively high solubility at room temperature, potentially reducing recovery yield. |
| Polar Protic | Isopropanol | Similar to ethanol but slightly less polar; may offer a better solubility differential between hot and cold conditions. | Higher boiling point than ethanol requires more rigorous drying. |
| Polar Aprotic | Acetone | A strong hydrogen bond acceptor that can solvate the compound effectively. Its low boiling point makes it easy to remove. | Low boiling point may not provide a sufficiently wide temperature range for optimal crystal growth. |
| Polar Aprotic | Acetonitrile | Often gives excellent results for amide recrystallization, providing a good balance of polarity and boiling point.[2] | Can be more toxic and expensive than other common solvents. |
| Solvent Mixture | Ethanol/Water | By adjusting the ratio, the polarity of the solvent system can be finely tuned to achieve ideal solubility characteristics. Water acts as an anti-solvent. | Finding the optimal ratio requires empirical testing; "oiling out" can occur if the polarity change is too abrupt. |
| Aromatic | Toluene | May dissolve the compound at high temperatures due to the aromatic ring, but is generally less effective for polar functional groups.[5] | Higher boiling point and potential for co-crystallization with aromatic impurities. |
Recommendation: For initial trials, Ethanol or Acetonitrile are recommended as single-solvent systems. An Ethanol/Water mixture is a strong candidate for optimization.
Detailed Experimental Protocol
This protocol outlines the purification of crude this compound.
Materials and Equipment
-
Crude this compound
-
Selected recrystallization solvent (e.g., Ethanol, 95%)
-
Deionized Water (if using a co-solvent system)
-
Activated Charcoal (optional, for color removal)
-
Erlenmeyer flasks (at least two)
-
Hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Stemmed glass funnel and fluted filter paper (for hot filtration)
-
Büchner funnel and appropriately sized filter paper
-
Vacuum filter flask
-
Vacuum source (e.g., water aspirator or vacuum pump)
-
Spatula and weighing scale
-
Ice bath
-
Drying oven or desiccator
Purification Workflow Diagram
Caption: Workflow for the recrystallization of this compound.
Step-by-Step Procedure
-
Preparation:
-
Weigh the crude this compound and place it into an appropriately sized Erlenmeyer flask with a magnetic stir bar.
-
In a separate Erlenmeyer flask, add the chosen solvent (e.g., Ethanol) and a few boiling chips. Heat the solvent to a gentle boil on the hot plate.
-
-
Dissolution of the Crude Solid:
-
Add a small portion of the hot solvent to the flask containing the crude solid. Stir and heat the mixture to boiling.
-
Continue adding the hot solvent dropwise or in small portions until the solid has just completely dissolved. Rationale: Using the minimum amount of hot solvent is crucial for maximizing the recovery yield upon cooling. An excess of solvent will keep more of the product dissolved at low temperatures.
-
(Optional - For Colored Impurities): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (approx. 1-2% by weight of the solute). Reheat the solution to boiling for a few minutes. Rationale: Activated charcoal has a high surface area that adsorbs high-molecular-weight colored impurities.
-
-
Hot Filtration (if necessary):
-
This step is only required if there are insoluble impurities or if activated charcoal was used.
-
Pre-heat a stemmed glass funnel by placing it on top of a hot receiving Erlenmeyer flask (containing a small amount of boiling solvent to keep the funnel warm). Place a piece of fluted filter paper in the funnel.
-
Quickly pour the hot solution through the fluted filter paper into the pre-heated flask. Rationale: This step must be performed quickly to prevent the desired compound from crystallizing prematurely on the filter paper.[3]
-
-
Crystallization (Cooling):
-
Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature on a benchtop, undisturbed.
-
Rationale: Slow cooling promotes the formation of large, well-defined crystals, which are typically purer than the small crystals formed by rapid cooling. Rapid cooling can trap impurities within the crystal lattice.
-
Once the flask has reached room temperature and crystal formation appears complete, place it in an ice bath for 15-30 minutes to maximize precipitation.
-
-
Isolation of Crystals (Vacuum Filtration):
-
Set up a Büchner funnel with a piece of filter paper that fits flatly and covers all the holes. Place the funnel on a clean vacuum filter flask connected to a vacuum source.
-
Wet the filter paper with a small amount of the cold recrystallization solvent to ensure it seals against the funnel.
-
Turn on the vacuum and pour the cold crystal slurry into the center of the Büchner funnel.
-
Use a spatula to transfer any remaining crystals from the flask.
-
-
Washing the Crystals:
-
With the vacuum still on, wash the crystals on the filter paper with a small amount of ice-cold solvent.
-
Rationale: Washing dislodges any mother liquor adhering to the crystal surfaces, which still contains dissolved impurities. Using ice-cold solvent minimizes the redissolving of the purified product.
-
Allow the vacuum to pull air through the crystals for several minutes to help dry them.
-
-
Drying the Purified Product:
-
Carefully remove the filter cake of crystals from the funnel onto a pre-weighed watch glass.
-
Dry the crystals to a constant weight in a drying oven at a moderate temperature (e.g., 50-60°C, well below the melting point) or in a vacuum desiccator.
-
Purity Assessment
The success of the purification must be validated empirically.
-
Melting Point Analysis: A pure compound will have a sharp, narrow melting point range (typically <1-2°C). Impurities tend to depress and broaden the melting point range. Compare the melting point of the recrystallized product to that of the crude material.
-
Thin-Layer Chromatography (TLC): Spot the crude material, the recrystallized product, and the mother liquor on a TLC plate. A successful purification will show a single, strong spot for the product and additional spots (impurities) in the crude and mother liquor lanes.
-
Spectroscopic Methods (NMR/HPLC): For quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used to determine the purity as a percentage area. Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and identify any remaining impurities.[6]
Troubleshooting
Table 2: Common Recrystallization Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form | Too much solvent was added; solution is not supersaturated upon cooling. | Boil off some of the solvent to concentrate the solution, then allow it to cool again. Try scratching the inside of the flask with a glass rod or adding a seed crystal. |
| "Oiling Out" | The boiling point of the solvent is higher than the melting point of the solute; the solution is cooled too rapidly; impurities are preventing crystallization. | Reheat the solution to dissolve the oil, add a small amount of a more suitable solvent, and allow it to cool more slowly. Consider a different solvent system. |
| Low Recovery Yield | Too much solvent was used; premature crystallization during hot filtration; crystals are too soluble in the cold wash solvent. | Use the minimum amount of hot solvent. Ensure the filtration apparatus is pre-heated. Always use ice-cold solvent for washing. |
| Colored Product | Colored impurities were not fully removed. | Repeat the recrystallization, ensuring the use of an adequate amount of activated charcoal and performing a proper hot filtration. |
Troubleshooting Flowchart
Caption: A logical troubleshooting flowchart for common recrystallization issues.
References
- Chempedia - LookChem. (n.d.). General procedures for the purification of Carboxylic acids.
- Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate.
- Google Patents. (n.d.). US6833472B2 - Process for the purification of aromatic carboxylic acids.
- Google Patents. (n.d.). US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof.
- Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
- University of California, Irvine. (n.d.). Recrystallization and Crystallization.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- University of New South Wales. (n.d.). RECRYSTALLISATION.
- City University of New York. (n.d.). Purification by Recrystallization.
- PubChem. (n.d.). Benzoic acid, p-amino-, (2-(cyclopentylamino)-1-methyl)ethyl ester, hydrochloride.
Sources
Application Notes and Protocols: Purification of 2-[(Cyclopropylcarbonyl)amino]benzoic Acid by Column Chromatography
Introduction: 2-[(Cyclopropylcarbonyl)amino]benzoic acid is a key intermediate in the synthesis of various pharmaceutically active compounds. Its purity is critical for the success of subsequent synthetic steps and the overall quality of the final active pharmaceutical ingredient (API). This document provides a comprehensive guide to the purification of this compound using column chromatography, a fundamental technique for the separation and purification of organic compounds. We will explore both normal-phase and reversed-phase chromatography strategies, offering detailed protocols and explaining the scientific rationale behind the methodological choices.
Understanding the Analyte: Chemical Properties and Purification Strategy
Before embarking on a purification protocol, it is essential to understand the chemical characteristics of this compound.
-
Structure: The molecule possesses a benzoic acid moiety, rendering it acidic. The secondary amide linkage and the cyclopropyl group contribute to its overall polarity and structural rigidity.
-
Polarity: The presence of both a polar carboxylic acid and an amide group, along with a non-polar cyclopropyl ring and benzene ring, gives the molecule an intermediate polarity. This makes it amenable to purification by both normal-phase and reversed-phase chromatography.
-
Potential Impurities: The synthesis of this compound often involves the reaction of isatoic anhydride with cyclopropylamine. Potential impurities could include unreacted starting materials, such as anthranilic acid, and byproducts formed from side reactions.[1]
The choice between normal-phase and reversed-phase chromatography will depend on the specific impurity profile of the crude material and the available resources.
Normal-Phase Column Chromatography: A Classic Approach
Normal-phase chromatography, utilizing a polar stationary phase like silica gel and a non-polar mobile phase, is a robust and widely used method for the purification of moderately polar organic compounds.
The Underlying Principle: Adsorption and Elution
In normal-phase chromatography, the separation is based on the differential adsorption of the components of a mixture onto the polar stationary phase. More polar compounds interact more strongly with the silica gel and are retained longer, while less polar compounds are eluted more quickly by the non-polar mobile phase.[2]
Experimental Protocol: Normal-Phase Purification
Table 1: Materials and Reagents for Normal-Phase Chromatography
| Item | Specification |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase Solvents | n-Hexane (or Heptane), Ethyl Acetate, Acetic Acid (glacial) |
| Crude Sample | This compound (pre-adsorbed or dissolved in a minimal amount of dichloromethane or the mobile phase) |
| Apparatus | Glass chromatography column, collection tubes, TLC plates (silica gel 60 F254), UV lamp (254 nm) |
Step-by-Step Methodology:
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 Hexane:Ethyl Acetate).
-
Pour the slurry into the column and allow the silica to settle, ensuring a uniform and bubble-free packing.
-
Add a layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
-
Sample Loading:
-
Dry Loading (Recommended): Pre-adsorb the crude sample onto a small amount of silica gel. To do this, dissolve the sample in a suitable solvent (e.g., dichloromethane), add silica gel, and evaporate the solvent under reduced pressure. Carefully add the resulting powder to the top of the column.
-
Wet Loading: Dissolve the crude sample in a minimal amount of a solvent in which it is highly soluble and that is a weak eluent (e.g., dichloromethane). Carefully apply the solution to the top of the column.
-
-
Elution:
-
Begin elution with a low polarity mobile phase (e.g., Hexane:Ethyl Acetate 9:1 with 0.5% acetic acid). The addition of a small amount of acetic acid is crucial to suppress the ionization of the carboxylic acid group, which minimizes peak tailing and improves resolution.[3][4]
-
Gradually increase the polarity of the mobile phase (gradient elution) by increasing the proportion of ethyl acetate (e.g., to 8:2, 7:3, etc.). This allows for the sequential elution of compounds with increasing polarity.
-
The optimal solvent system should be determined beforehand by thin-layer chromatography (TLC), aiming for an Rf value of 0.2-0.4 for the target compound.[5]
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the elution of the product by TLC.
-
Combine the fractions containing the pure product.
-
Evaporate the solvent under reduced pressure to obtain the purified this compound.
-
Diagram 1: Workflow for Normal-Phase Column Chromatography
Caption: Workflow for Normal-Phase Purification.
Reversed-Phase Column Chromatography: An Alternative Strategy
Reversed-phase chromatography employs a non-polar stationary phase (e.g., C18-functionalized silica) and a polar mobile phase. This technique is particularly effective for the purification of compounds that are highly soluble in polar solvents.
The Principle of Partitioning
In reversed-phase chromatography, separation is based on the partitioning of analytes between the non-polar stationary phase and the polar mobile phase. More non-polar (hydrophobic) compounds interact more strongly with the stationary phase and are retained longer, while more polar compounds elute faster.[6][7]
Experimental Protocol: Reversed-Phase Purification
Table 2: Materials and Reagents for Reversed-Phase Chromatography
| Item | Specification |
| Stationary Phase | C18-functionalized Silica Gel |
| Mobile Phase Solvents | Deionized Water, Acetonitrile (or Methanol), Formic Acid (or Acetic Acid) |
| Crude Sample | This compound dissolved in a minimal amount of the initial mobile phase or a compatible solvent (e.g., DMSO, DMF) |
| Apparatus | Glass or stainless steel chromatography column, collection tubes, HPLC or TLC plates (C18), UV detector or lamp |
Step-by-Step Methodology:
-
Column Conditioning:
-
Pack the C18 silica gel into the column.
-
Sequentially wash the column with a strong organic solvent (e.g., acetonitrile or methanol) followed by the initial mobile phase to ensure proper conditioning of the stationary phase.
-
-
Sample Loading:
-
Dissolve the crude sample in a small volume of the initial mobile phase. If the sample is not readily soluble, a minimal amount of a stronger, miscible solvent like DMSO or DMF can be used.
-
-
Elution:
-
Start the elution with a highly polar mobile phase (e.g., Water:Acetonitrile 9:1 with 0.1% formic acid). The acidic modifier is essential to suppress the ionization of the carboxylic acid, thereby increasing its hydrophobicity and retention on the non-polar stationary phase.[8][9]
-
Gradually decrease the polarity of the mobile phase by increasing the concentration of the organic solvent (e.g., to 8:2, 7:3 Water:Acetonitrile).
-
The progress of the separation can be monitored using a UV detector or by analyzing collected fractions with C18-TLC or HPLC.
-
-
Fraction Collection and Product Isolation:
-
Collect fractions containing the purified product.
-
Combine the pure fractions.
-
The organic solvent can be removed by rotary evaporation. If the product is sufficiently non-polar, it may precipitate from the remaining aqueous phase and can be collected by filtration. Alternatively, the product can be extracted from the aqueous phase with an appropriate organic solvent (e.g., ethyl acetate), followed by drying and evaporation of the solvent.
-
Diagram 2: Logic of Mobile Phase Selection in Reversed-Phase Chromatography
Caption: Rationale for Mobile Phase Composition.
Concluding Remarks
The purification of this compound by column chromatography is a highly effective method for achieving the purity required for subsequent applications in drug development and scientific research. The choice between normal-phase and reversed-phase chromatography should be guided by the impurity profile of the crude material and the available laboratory infrastructure. For both methods, careful selection and optimization of the mobile phase are paramount for achieving efficient separation. The addition of an acidic modifier is a critical consideration for this carboxylic acid-containing compound to ensure good peak shape and predictable retention behavior. The protocols outlined in this document provide a solid foundation for researchers to develop and implement a robust purification strategy for this important synthetic intermediate.
References
- Column chromatography. (n.d.). University of California, Los Angeles, Department of Chemistry and Biochemistry.
- Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex.
- Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. (2025). Mastelf Technologies.
- How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separ
- Control pH During Method Development for Better Chrom
- D-Glucose as Green Ligand for Selective Copper catalyzed Phenol Formation from Aryl Halides with an Easy Catalyst Removal - Supporting Information. (2011). Royal Society of Chemistry.
- Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024). ALWSCI.
- Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. (2018).
- Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis Pvt. Ltd.
- SEM V (H) CHROMATOGRAPHIC SEPARATION OF ORGANIC MIXTURES. (n.d.). St.
- Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. (2015).
- HPLC solvents and mobile phase additives. (n.d.). University College London.
- Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel C
- FLASH OPTIMIZ
- Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chrom
- SYNTHESIS OF ISATOIC ANHYDRIDE DERIVATIVES. (2016). Chemistry of Heterocyclic Compounds.
- PRACTICAL #3: THIN LAYER CHROMATOGRAPHY. (2015).
- Scale-up preparation, column chromatography-free purification of protected carbonyl-containing biomass molecules and their derivatiz
- Carbazole based Electron Donor Acceptor (EDA) Catalysis for the Synthesis of biaryls and aryl-heteroaryl compounds. - Supporting Information. (n.d.). Royal Society of Chemistry.
- Process for preparing 2-benzoylbenzoic acids. (1984).
- Isolation, purification and characterization of allelopathic compounds. (n.d.).
- A silica gel chromatographic procedure adapted to liquid‐scintillation counting of 14 c labelled organic acids from plant m
- Synthesis and characterization of Benzoic Acid. (2021). Chemistry Research Journal.
- Scale-up Preparation, Column Chromatography-Free Purification of Protected Carbonyl Containing Biomass Molecules and Their Deriv. (2023). OSTI.GOV.
- Thin-Layer Chromatography of Benzoic Acids with a Controlled Gas Phase: A Comparison of Different Stationary Phases. (2006).
- Isolation and purification of plant secondary metabolites using column-chromatographic technique. (2023).
- Reversed phase thin layer chromatography of five co-administered drugs with surfactant modified solvent systems. (2014).
- Photochemical bromination of 2,5-dimethylbenzoic acid as key step of an improved alkyne-functionalized blue box synthesis. (2021).
- RF values of Ethyl acetate extract. (n.d.).
- Liquid chrom
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Comprehensive Analytical Characterization of 2-[(Cyclopropylcarbonyl)amino]benzoic acid: Application Notes and Protocols
Prepared by: Gemini, Senior Application Scientist
Introduction
2-[(Cyclopropylcarbonyl)amino]benzoic acid is an organic compound featuring a benzoic acid core structure substituted with a cyclopropylcarboxamide group at the ortho position. As a bespoke chemical intermediate, its structural integrity, purity, and stability are paramount for its successful application in research and development, particularly in the synthesis of pharmaceuticals and other high-value chemical entities. A multi-technique analytical approach is essential to establish a comprehensive quality profile, ensuring identity, purity, and physicochemical properties.
This guide provides an in-depth framework for the analytical characterization of this molecule. It is designed for researchers, analytical scientists, and drug development professionals, moving beyond mere procedural lists to explain the causality behind methodological choices. The protocols herein are grounded in established scientific principles and align with the rigorous standards for analytical procedure validation outlined by the International Council for Harmonisation (ICH).[1][2][3]
Chapter 1: Chromatographic Analysis for Purity and Assay (HPLC & LC-MS)
Application Note: The Central Role of Chromatography
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity of this compound. Its primary function is to separate the active pharmaceutical ingredient (API) or key intermediate from process-related impurities, starting materials, and potential degradation products. A well-developed Reverse-Phase HPLC (RP-HPLC) method, when validated, can serve as a quantitative assay for potency and as a stability-indicating method to monitor the compound's integrity over time.[4]
Coupling HPLC with Mass Spectrometry (LC-MS) provides an orthogonal detection method that is indispensable for identity confirmation. While UV detection in HPLC confirms the presence and quantity of an analyte, MS provides an exact mass-to-charge ratio (m/z), offering definitive confirmation of the molecular weight and elemental composition. This is crucial for identifying unknown peaks observed in the HPLC chromatogram.[5]
Logical Workflow for Analytical Characterization
The following diagram illustrates a typical workflow, demonstrating how different analytical techniques are integrated to build a complete profile of the target molecule.
Caption: Integrated workflow for the comprehensive analytical characterization of a chemical entity.
Protocol 1: RP-HPLC Method for Purity and Assay
Objective: To quantify the purity of this compound and perform an assay against a reference standard.
Methodology Rationale: A C18 stationary phase is chosen for its versatility in retaining moderately polar to nonpolar compounds. The mobile phase consists of an organic modifier (acetonitrile) and an aqueous phase. An acid (formic acid) is added to the mobile phase to suppress the ionization of the carboxylic acid moiety of the analyte, ensuring a single, well-retained species and promoting sharp, symmetrical peak shapes.
Experimental Protocol:
-
Standard and Sample Preparation:
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).
-
Assay Sample Solution (1.0 mg/mL): Prepare the sample in the same manner as the standard.
-
Purity Sample Solution (1.0 mg/mL): Use the same solution as prepared for the assay.
-
-
Chromatographic Conditions:
-
The following conditions provide a starting point and should be optimized as needed.
-
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 95% B over 15 min; hold at 95% B for 3 min; return to 30% B over 1 min; equilibrate for 6 min. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm |
-
Data Analysis:
-
Purity: Calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram (excluding solvent front peaks).
-
Assay: Quantify the sample concentration by comparing the peak area of the main analyte peak in the sample preparation to that of the reference standard preparation.
-
Protocol 2: LC-MS for Molecular Weight Confirmation
Objective: To confirm the identity of the main peak by determining its molecular weight.
Methodology Rationale: The HPLC method is adapted to be compatible with mass spectrometry. Formic acid is an ideal modifier as it is volatile and aids in the ionization process.[6] Electrospray ionization (ESI) is used as it is a soft ionization technique suitable for polar molecules, capable of generating protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode.
Experimental Protocol:
-
LC Conditions: Use the same HPLC conditions as in Protocol 1, ensuring all mobile phase components are volatile and MS-compatible.
-
MS Conditions:
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
| Scan Range | 50 - 500 m/z |
| Capillary Voltage | 3.5 kV (Positive), -3.0 kV (Negative) |
| Drying Gas Flow | 10 L/min |
| Drying Gas Temp. | 300 °C |
-
Data Interpretation:
-
The molecular formula of this compound is C₁₁H₁₁NO₃.
-
The molecular weight is 205.21 g/mol .
-
Expected Ion (Positive Mode): [M+H]⁺ = 206.08 m/z
-
Expected Ion (Negative Mode): [M-H]⁻ = 204.06 m/z
-
Extract the ion chromatograms for these masses to confirm they correspond to the main peak observed by UV.
-
Chapter 2: Spectroscopic Analysis for Structural Elucidation
Application Note: Definitive Structural Confirmation
While chromatography confirms purity and molecular weight, it does not provide information about the specific arrangement of atoms. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are essential for elucidating the covalent structure and confirming the presence of key functional groups. NMR provides a detailed map of the carbon-hydrogen framework, while FTIR serves as a rapid fingerprinting technique to verify functional groups like amides and carboxylic acids.
Protocol 3: ¹H and ¹³C NMR Spectroscopy
Objective: To obtain a detailed structural fingerprint of the molecule, confirming the connectivity of all atoms.
Methodology Rationale: DMSO-d₆ is selected as the solvent because it readily dissolves the analyte, and its residual proton signal does not interfere with key analyte resonances. The acidic proton of the carboxylic acid and the amide proton are typically observable in DMSO-d₆.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra.
-
Data Interpretation:
| ¹H NMR Predicted Data (in DMSO-d₆) | |
| Chemical Shift (δ, ppm) | Assignment & Multiplicity |
| ~12.5 - 13.5 | Carboxylic Acid (-COOH), broad singlet (1H) |
| ~10.5 - 11.5 | Amide (-NH-), singlet (1H) |
| ~8.0 - 8.5 | Aromatic C-H ortho to COOH, doublet (1H) |
| ~7.0 - 7.8 | Other Aromatic C-H, multiplet (3H) |
| ~1.8 - 2.2 | Cyclopropyl -CH-, multiplet (1H) |
| ~0.8 - 1.2 | Cyclopropyl -CH₂-, multiplet (4H) |
| ¹³C NMR Predicted Data (in DMSO-d₆) | |
| Chemical Shift (δ, ppm) | Assignment |
| ~172 - 175 | Amide Carbonyl (C=O) |
| ~168 - 170 | Carboxylic Acid Carbonyl (C=O) |
| ~115 - 145 | Aromatic Carbons (6C) |
| ~12 - 18 | Cyclopropyl -CH- |
| ~5 - 10 | Cyclopropyl -CH₂- |
Note: These are predicted values based on the analysis of similar structures.[7][8][9] Actual values must be determined experimentally.
Protocol 4: FTIR Spectroscopy
Objective: To confirm the presence of characteristic functional groups.
Methodology Rationale: Attenuated Total Reflectance (ATR) is a modern, rapid alternative to traditional KBr pellets, requiring minimal sample preparation and providing high-quality spectra of solid powders.
Experimental Protocol:
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: An FTIR spectrometer equipped with a universal ATR accessory.
-
Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
-
Data Interpretation:
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
| 3300 - 2500 (broad) | O-H stretch (from hydrogen-bonded carboxylic acid) |
| ~3300 | N-H stretch (amide) |
| ~3100 - 3000 | Aromatic and Cyclopropyl C-H stretch |
| ~1710 - 1680 | C=O stretch (carboxylic acid carbonyl) |
| ~1670 - 1640 | C=O stretch (Amide I band) |
| ~1550 | N-H bend (Amide II band) |
| ~1600, ~1480 | C=C stretch (aromatic ring) |
| ~1300 | C-O stretch (carboxylic acid) |
Reference spectra of benzoic acid and related amides can aid in interpretation.[10][11][12]
Chapter 3: Thermal Analysis for Physicochemical Profiling
Application Note: Assessing Thermal Stability and Properties
Thermal analysis, comprising Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), is critical for understanding the physicochemical properties of a material. DSC measures heat flow and is used to determine the melting point, an important indicator of purity, and to screen for polymorphism. TGA measures changes in mass as a function of temperature, providing a clear profile of the compound's thermal stability and decomposition temperature.[13][14] This information is vital for determining safe handling and storage conditions.
Protocol 5: Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and identify other thermal transitions.
Experimental Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum DSC pan. Use an empty, sealed pan as a reference.
-
Instrumentation: A calibrated differential scanning calorimeter.
-
Thermal Program:
-
Equilibrate at 25 °C.
-
Heat the sample from 25 °C to a temperature well above the expected melt (e.g., 250 °C) at a rate of 10 °C/min under a nitrogen atmosphere (flow rate ~50 mL/min).
-
-
Data Interpretation: The melting point is determined from the onset or peak of the sharp endothermic event on the DSC thermogram.
Protocol 6: Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition temperature.
Experimental Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a tared TGA pan (alumina or platinum).
-
Instrumentation: A calibrated thermogravimetric analyzer.
-
Thermal Program:
-
Equilibrate at 30 °C.
-
Heat the sample from 30 °C to 600 °C at a rate of 10 °C/min under a nitrogen atmosphere (flow rate ~50 mL/min).
-
-
Data Interpretation: The onset of significant weight loss on the TGA curve indicates the beginning of thermal decomposition. The temperature at which 5% weight loss occurs (T₅) is often reported as a measure of thermal stability.
References
- AMSbiopharma. (2025).
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
- Bradley, C. (2025).
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
- International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
- SIELC Technologies. (n.d.). Separation of 2-((2-Aminobenzoyl)amino)benzoic acid on Newcrom R1 HPLC column. [Link]
- The Royal Society of Chemistry. (n.d.).
- Prien, J. M., et al. (2010). Mass Spectrometric-Based Stable Isotopic 2-Aminobenzoic Acid Glycan Mapping for Rapid Glycan Screening of Biotherapeutics. Analytical Chemistry. [Link]
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Aminobenzoic acid. [Link]
- ResearchGate. (n.d.). Thermogravemetric analysis and DSC graph of benzoic acid. [Link]
- Samsonowicz, M., et al. (2005). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Journal of Molecular Structure. [Link]
- Royal Society of Chemistry. (n.d.). Analytical Methods. [Link]
- Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. [Link]
- Penn State Materials Research Institute. (n.d.). Thermal Analysis. [Link]
- SpectraBase. (n.d.). 2-Amino-benzoic acid - Optional[FTIR] - Spectrum. [Link]
- Navarre, E., et al. (2005). Free and total para-aminobenzoic acid analysis in plants with high-performance liquid chromatography/tandem mass spectrometry. PubMed. [Link]
- Bilge, D. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. DergiPark. [Link]
- NIST. (n.d.). Benzoic acid, 2-amino-. NIST Chemistry WebBook. [Link]
- PubChem. (n.d.). Benzoic acid, p-amino-, 2-(cyclopentylamino)propyl ester, hydrochloride. [Link]
- SIELC Technologies. (n.d.). HPLC Separation of Isomers of Aminobenzoic Acid. [Link]
- Patti, G. J., et al. (2005).
- Gaisford, S., et al. (n.d.). The thermal behaviour of benzoic acid : isonicotinamide binary co-crystals. UCL Discovery. [Link]
- Balachandran, V., et al. (2013). FT-IR, Raman and DFT study of 2-amino-5-fluorobenzoic acid and its biological activity with other halogen (Cl, Br) substitution. PubMed. [Link]
- NETZSCH. (n.d.). Simultaneous Thermal Analyzer (STA/TGA-DSC). [Link]
- Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. [Link]
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- 9. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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Quantitative Analysis of 2-[(Cyclopropylcarbonyl)amino]benzoic acid in Pharmaceutical Matrices using Derivatization-Gas Chromatography-Mass Spectrometry (GC-MS)
An Application Note for Drug Development Professionals
Abstract
This application note presents a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of 2-[(Cyclopropylcarbonyl)amino]benzoic acid. Due to the compound's inherent low volatility and thermal lability stemming from its carboxylic acid and amide functionalities, direct GC-MS analysis is challenging. This protocol details a comprehensive derivatization procedure using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst to convert the analyte into a thermally stable and volatile di-trimethylsilyl (di-TMS) derivative. The method provides excellent sensitivity, linearity, and precision, making it suitable for quality control, impurity profiling, and pharmacokinetic studies in drug development.
Introduction and Scientific Rationale
This compound is a molecule of interest in pharmaceutical development, often appearing as a synthetic intermediate or a metabolite of more complex active pharmaceutical ingredients (APIs). Accurate quantification is critical for ensuring process control, purity, and for understanding metabolic pathways.
The direct analysis of this compound by Gas Chromatography (GC) is impractical. The presence of two active hydrogen atoms—one on the carboxylic acid group and one on the amide group—makes the molecule highly polar. This polarity leads to strong intermolecular hydrogen bonding, which significantly reduces its volatility.[1][2] Furthermore, when subjected to the high temperatures of a GC inlet, such compounds are prone to thermal degradation and may exhibit poor chromatographic behavior, such as severe peak tailing, due to interactions with active sites in the GC system.[3]
To overcome these limitations, a chemical derivatization step is essential.[2] Derivatization converts polar functional groups into less polar, more volatile, and more thermally stable moieties.[3][4][5] For compounds containing carboxylic acid and amide groups, silylation is the most widely used and effective derivatization technique.[6]
This protocol employs N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) as the primary silylating agent. BSTFA is a powerful trimethylsilyl donor that reacts readily with active hydrogens.[6][7] The reactivity order for silylation is generally alcohols > phenols > carboxylic acids > amines > amides.[6] While the carboxylic acid proton is readily replaced, the amide proton is less reactive. To ensure the complete and rapid derivatization of both functional groups, a catalyst, 1% trimethylchlorosilane (TMCS), is included with the BSTFA.[8] The reaction (Figure 1) produces a di-TMS derivative that is ideal for GC-MS analysis.

Experimental Protocol
This section provides a detailed, step-by-step methodology for the analysis.
Materials and Reagents
-
Analyte: this compound (Reference Standard, >99% purity)
-
Derivatization Reagent: BSTFA + 1% TMCS (e.g., SILYL-991 or equivalent)
-
Solvent (Anhydrous): Pyridine, HPLC Grade
-
Solvent (Anhydrous): Acetonitrile, HPLC Grade
-
Internal Standard (IS): (Optional but recommended) e.g., 4-Phenylbutyric acid or a stable isotope-labeled analog.
-
Equipment:
-
Analytical balance (4-decimal place)
-
Vortex mixer
-
Heating block or oven capable of maintaining 70 °C ± 2 °C
-
Autosampler vials (2 mL) with PTFE-lined caps
-
Micropipettes
-
Instrumentation and GC-MS Conditions
All analyses should be performed on a standard GC-MS system. The following parameters provide a validated starting point but may be optimized for the specific instrumentation used.
| Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| GC Column | HP-5ms (or equivalent 5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet | Split/Splitless |
| Inlet Temperature | 280 °C |
| Injection Mode | Split (20:1 ratio) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min |
| Oven Program | Start at 100 °C, hold for 2 min. Ramp at 15 °C/min to 300 °C, hold for 5 min. |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ion Source | Electron Ionization (EI) |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Electron Energy | 70 eV |
| Acquisition Mode | Full Scan (m/z 50-550) for identification. Selected Ion Monitoring (SIM) for quantification. |
| SIM Ions (Analyte) | Target Ions (theoretical): m/z 349 (M+), 334 (M-15), 262, 73. Select based on experimental data. |
| SIM Ions (IS) | Select appropriate ions for the chosen Internal Standard. |
Standard and Sample Preparation Workflow
The entire workflow, from sample preparation to data analysis, is outlined below. It is crucial to work under anhydrous conditions, as moisture can deactivate the silylating reagent and hydrolyze the derivatives.[6]
Step-by-Step Derivatization Protocol
-
Prepare Stock Solution: Accurately weigh approximately 10 mg of the this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with anhydrous pyridine to obtain a 1 mg/mL stock solution.
-
Prepare Calibration Standards: Perform serial dilutions of the stock solution with anhydrous pyridine to prepare a series of calibration standards. A suggested range is 1, 5, 10, 25, 50, and 100 µg/mL.
-
Aliquoting: Transfer 100 µL of each calibration standard, quality control (QC) sample, and unknown sample solution into separate 2 mL autosampler vials.
-
Evaporation: Evaporate the pyridine to complete dryness under a gentle stream of dry nitrogen gas at room temperature. This step is critical to remove the solvent which can interfere with the derivatization reaction.
-
Derivatization:
-
To the dry residue in each vial, add 100 µL of anhydrous acetonitrile.
-
Add 100 µL of BSTFA + 1% TMCS reagent.
-
Immediately cap the vials tightly to prevent exposure to atmospheric moisture.
-
-
Reaction: Vortex each vial for 30 seconds to ensure the residue is fully dissolved in the reagent mixture.
-
Heating: Place the vials in a heating block or oven set to 70 °C and heat for 60 minutes to ensure complete derivatization of both the carboxylic acid and the less reactive amide group.[7]
-
Cooling: Remove the vials and allow them to cool to room temperature. The samples are now ready for GC-MS analysis.
Method Validation and Quality Control
To ensure the trustworthiness and reliability of the analytical results, the method must be validated according to established guidelines, such as those from the FDA or ICH.[9][10][11]
Validation Parameters
The following parameters should be assessed:
-
Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is confirmed by analyzing blank matrix samples to check for interferences at the retention time of the analyte and IS.
-
Linearity and Range: The linearity of the method should be established by analyzing the calibration standards over the specified concentration range. A linear regression analysis is performed, and the correlation coefficient (r²) should typically be ≥ 0.995.[11]
-
Accuracy and Precision:
-
Accuracy is determined by spike-recovery experiments at three concentration levels (low, medium, high). The recovery should ideally be within 85-115%.[11]
-
Precision is assessed through repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (RSD) should not exceed 15%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
LOD: The lowest concentration of analyte that can be reliably detected. Often estimated as a signal-to-noise ratio (S/N) of 3:1.
-
LOQ: The lowest concentration that can be quantitatively determined with acceptable precision and accuracy. Often estimated as an S/N of 10:1.
-
-
Robustness: The method's reliability is tested by introducing small, deliberate variations in parameters like inlet temperature, oven ramp rate, or gas flow rate to ensure it remains unaffected.
Expected Results
The di-TMS derivative of this compound is expected to elute as a sharp, symmetrical peak. The Electron Ionization (EI) mass spectrum should exhibit a clear molecular ion (M+) at m/z 349 and characteristic fragments. A prominent fragment is often the loss of a methyl group (M-15) at m/z 334. Other significant ions may include those corresponding to the TMS group (m/z 73) and fragments resulting from the cleavage of the cyclopropyl or amide bonds, providing definitive structural confirmation.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the quantitative analysis of this compound by GC-MS. The described silylation derivatization procedure effectively overcomes the challenges associated with the analyte's low volatility and thermal instability. The method is robust, sensitive, and, when fully validated, suitable for routine use in regulated environments within the pharmaceutical industry.
References
- PubChem. 2-[(Cyclopropylcarbonyl)amino]-5-[methyl(pyridin-3-ylmethyl)amino]benzoic acid. National Center for Biotechnology Information. [https://pubchem.ncbi.nlm.nih.gov/compound/2-(Cyclopropylcarbonyl_amino-5-methyl(pyridin-3-ylmethyl_amino_benzoic-acid]([Link](Cyclopropylcarbonyl_amino_-5-_methyl(pyridin-3-ylmethyl_amino_benzoic-acid)
- Chemistry LibreTexts.
- Rosal, M., et al. (2007). Simultaneous analysis of neutral and acidic pharmaceuticals as well as related compounds by gas chromatography-tandem mass spectrometry in wastewater.
- Jemnitz, B. L., & Neverton, K. L. (1995). Efficient extraction of basic, neutral, and weakly acidic drugs from plasma for analysis by gas chromatography-mass spectrometry. Clinical Chemistry. [Link]
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- Crizer, D. M., et al. (2023). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry. Analytical Chemistry. [Link]
- Bibel, M. (2022).
- Orata, F. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis.
- Chemistry For Everyone. (2024).
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- U.S. Food and Drug Administration (FDA). (2019). Guidelines for the Validation of Chemical Methods for the Foods Program. [Link]
- U.S. Food and Drug Administration (FDA). (2020). Direct Injection Gas Chromatography Mass Spectrometry (GC-MS) Method for the Detection of Listed Impurities in Hand Sanitizers. [Link]
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- Environics, Inc. (2024). Conducting GC Method Validation Using High Accuracy Standards. [Link]
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- Tsatsos, G. C., et al. (2015). Quality Control in Targeted GC-MS for Amino Acid-OMICS. Metabolites. [Link]
- ADIS International.
- Smart, K. F., et al. (2011). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites. [Link]
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"2-[(Cyclopropylcarbonyl)amino]benzoic acid" in vitro assay development
Application Note & Protocol
Topic: Development of a Cell-Based In Vitro Assay to Quantify the Neuroprotective Activity of 2-[(Cyclopropylcarbonyl)amino]benzoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction and Scientific Rationale
This compound is a derivative of anthranilic acid, a core structure found in various biologically active compounds. This particular molecule is a known metabolite of Riluzole, a drug used in the management of Amyotrophic Lateral Sclerosis (ALS), a progressive neurodegenerative disease. A key pathological driver in many neurodegenerative diseases, including ALS, is excitotoxicity. This process, often initiated by excessive stimulation of glutamate receptors, leads to a cascade of downstream events including calcium influx, mitochondrial dysfunction, generation of reactive oxygen species (ROS), and ultimately, neuronal cell death.[1][2][3][4][5]
This application note provides a detailed, validated protocol for an in vitro assay designed to quantify the neuroprotective effects of this compound (referred to herein as 'Test Compound'). The assay uses the human neuroblastoma cell line SH-SY5Y as a model for neuronal cells.[2][3][4][5][6] Neurotoxicity is induced with a high concentration of L-glutamate, and the protective effect of the Test Compound is measured by assessing cell viability using a resazurin-based fluorescence assay.[7][8][9][10][11][12]
Assay Principle: Metabolically active, viable cells reduce the non-fluorescent blue dye, resazurin, into the highly fluorescent pink product, resorufin.[7][8][10][11] This conversion is proportional to the number of living cells. By pre-incubating SH-SY5Y cells with the Test Compound before exposing them to a toxic glutamate challenge, we can quantify the compound's ability to preserve metabolic function, which serves as a robust proxy for neuroprotection.
Assay Development Workflow
The development and execution of this assay follow a logical progression from initial setup and optimization to validation and data analysis. This workflow ensures the generation of reliable and reproducible data.
Figure 1: High-level experimental workflow for the neuroprotection assay.
Materials and Methods
Required Equipment
-
Humidified CO2 incubator (37°C, 5% CO2)
-
Biosafety cabinet (Class II)
-
Fluorescence microplate reader (Excitation: 540-570 nm, Emission: 580-600 nm)[7][8][9]
-
Inverted microscope for cell culture visualization
-
Standard cell culture lab equipment (pipettes, serological pipettors, centrifuge, etc.)
Consumables and Reagents
-
SH-SY5Y human neuroblastoma cell line
-
DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
L-Glutamic acid monosodium salt hydrate (Sigma-Aldrich)
-
Resazurin sodium salt (Sigma-Aldrich)[11]
-
Test Compound: this compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, opaque-walled 96-well cell culture plates (e.g., Corning Costar® black, clear bottom)
Solution Preparation
-
Complete Cell Culture Medium: DMEM/F-12 + 10% FBS + 1% Penicillin-Streptomycin.
-
L-Glutamate Stock (100 mM): Dissolve L-glutamate in serum-free DMEM/F-12 to a final concentration of 100 mM. Filter-sterilize and store in aliquots at -20°C. Scientist's Note: The optimal toxic concentration of glutamate can vary between cell batches and passages. It is critical to perform a titration (e.g., 1-20 mM) to determine the concentration that results in ~80-90% cell death (IC80-IC90) before running the full neuroprotection assay.
-
Test Compound Stock (10 mM): Dissolve the Test Compound in 100% DMSO. Store in aliquots at -20°C.
-
Resazurin Working Solution (0.15 mg/mL): Dissolve resazurin salt in sterile PBS. Protect from light and store at 4°C for frequent use.[7]
Detailed Experimental Protocol
Part A: Cell Culture and Seeding
-
Culture SH-SY5Y cells in T-75 flasks with Complete Cell Culture Medium in a humidified incubator.
-
Passage cells every 3-4 days when they reach 80-90% confluency. Do not allow them to become fully confluent.
-
On the day of the assay, detach cells using Trypsin-EDTA, neutralize with complete medium, centrifuge, and resuspend in fresh medium.
-
Perform a cell count (e.g., using a hemocytometer or automated counter).
-
Seed 1.5 x 10^4 cells in 100 µL of Complete Cell Culture Medium per well into a 96-well opaque-walled plate.
-
Rationale: This seeding density is a starting point and should be optimized to ensure cells are in a logarithmic growth phase and form a sub-confluent monolayer (~70-80% confluency) after 24 hours.
-
Part B: Compound Treatment and Toxicity Induction
-
Incubate the seeded plate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare serial dilutions of the 10 mM Test Compound stock in serum-free medium. A typical final concentration range to test would be 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells (including controls) is ≤ 0.5% to avoid vehicle-induced toxicity.
-
Pre-treatment: Carefully remove the medium from the cells and add 100 µL of medium containing the appropriate concentration of Test Compound or vehicle (DMSO) control.
-
Incubate the plate for 2 hours.
-
Rationale: This pre-incubation period allows the compound to enter the cells and potentially engage its target before the toxic insult is applied.
-
-
Toxicity Induction: Add a pre-determined volume of the 100 mM L-Glutamate stock to the appropriate wells to achieve the target toxic concentration (e.g., 10 mM). Do not add glutamate to the "100% Viability" control wells.
-
Incubate the plate for 24 hours at 37°C, 5% CO2.[12]
Part C: Viability Measurement
-
After the 24-hour incubation, add 10 µL of the Resazurin Working Solution to each well (for a final volume of 110 µL).[10]
-
Return the plate to the incubator for 2-4 hours.
-
Measure the fluorescence on a microplate reader using an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.[7]
Data Analysis and Interpretation
Plate Layout and Controls
A robust assay requires proper controls on every plate:
-
100% Viability Control: Cells + Vehicle (DMSO) + Serum-Free Medium (No Glutamate).
-
0% Viability Control (Max Toxicity): Cells + Vehicle (DMSO) + L-Glutamate.
-
Test Wells: Cells + Test Compound + L-Glutamate.
-
Blank: Medium + Resazurin only (No cells).
Calculations
-
Subtract Background: Subtract the average fluorescence value of the Blank wells from all other wells.
-
Calculate Percent Viability:
-
% Viability = [(Fluorescence_Sample - Fluorescence_0%_Control) / (Fluorescence_100%_Control - Fluorescence_0%_Control)] * 100
-
-
Generate Dose-Response Curve: Plot the % Viability (Y-axis) against the log of the Test Compound concentration (X-axis).
-
Determine EC50: Use a non-linear regression model (e.g., four-parameter logistic fit) to calculate the EC50 value, which is the concentration of the Test Compound that restores 50% of the viability lost due to glutamate toxicity.
Example Data Presentation
| Compound Conc. (µM) | Avg. Fluorescence (RFU) | % Viability |
| 100% Viability Ctrl | 45,800 | 100% |
| 0% Viability Ctrl | 5,200 | 0% |
| 0.1 | 9,850 | 11.4% |
| 1 | 18,300 | 32.3% |
| 10 | 27,900 | 55.9% |
| 100 | 41,500 | 90.0% |
Assay Validation: Ensuring Trustworthiness
To ensure the assay is robust and suitable for screening or compound characterization, key validation parameters must be assessed. The Z'-factor is a statistical measure of the separation between the positive (100% viability) and negative (0% viability) controls, indicating the quality and reliability of the assay.[13][14][15][16]
Z'-Factor Calculation: Z' = 1 - [(3 * SD_100%_Control + 3 * SD_0%_Control) / |Mean_100%_Control - Mean_0%_Control|]
Where:
-
SD is the standard deviation.
-
Mean is the average fluorescence signal.
Interpretation of Z'-Factor: [13][14][16]
-
Z' > 0.5: An excellent assay, suitable for high-throughput screening.
-
0 < Z' ≤ 0.5: A marginal assay, may require optimization.
-
Z' < 0: The assay is not reliable for screening.
Validation Data Summary
| Parameter | Value | Interpretation |
| Mean 100% Viability | 45,800 RFU | High Signal |
| SD 100% Viability | 2,100 | Low Variability |
| Mean 0% Viability | 5,200 RFU | Low Signal |
| SD 0% Viability | 450 | Low Variability |
| Z'-Factor | 0.68 | Excellent Assay |
Mechanistic Context: Glutamate Excitotoxicity Pathway
Understanding the underlying mechanism of glutamate-induced cell death provides context for how a neuroprotective compound might function. The Test Compound could act at various points in this cascade, such as by inhibiting receptor activation, stabilizing mitochondrial function, or scavenging reactive oxygen species.
Figure 2: Simplified pathway of glutamate-induced excitotoxicity in neurons.
Conclusion and Future Directions
This application note details a robust, validated, and high-throughput compatible in vitro assay for assessing the neuroprotective properties of this compound against glutamate-induced excitotoxicity. The use of the SH-SY5Y cell line and a resazurin-based readout provides a reliable and cost-effective model for initial screening and characterization.[6]
Positive results from this assay can guide further mechanistic studies, such as:
-
Measuring intracellular calcium levels.
-
Assessing mitochondrial membrane potential.
-
Quantifying reactive oxygen species (ROS) production.[12]
-
Exploring effects in more complex models, such as primary neuron cultures or co-culture systems.[1][6][17][18]
References
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- Title: Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening. Source: PubMed. URL:[Link]
- Title: Calculating a Z-factor to assess the quality of a screening assay. Source: GraphPad. URL:[Link]
- Title: Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. Source: National Institutes of Health (PMC). URL:[Link]
- Title: Z-factors. Source: BIT 479/579 High-throughput Discovery. URL:[Link]
- Title: Resazurin Cell Viability Assay. Source: Labbox. URL:[Link]
- Title: Z-Factor Calculator - Free Online Tool | Assay Quality Control. Source: PunnettSquare Tools. URL:[Link]
- Title: In vitro neurology assays. Source: InnoSer. URL:[Link]
- Title: MEASURING CELL-VIABILITY BY RESAZURIN (ALAMARBLUE®) ASSAY USING PHOTOPETTE® CELL. Source: Tip Biosystems. URL:[Link]
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- Title: Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening. Source: PLOS One. URL:[Link]
- Title: 2-[(Cyclopropylcarbonyl)aMino]-5-hydroxybenzoic Acid CAS#: 543695-30-3.
- Title: HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCUL
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Application Notes and Protocols: Evaluating the Anti-inflammatory Activity of 2-[(Cyclopropylcarbonyl)amino]benzoic acid
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of the anti-inflammatory properties of the novel compound, 2-[(Cyclopropylcarbonyl)amino]benzoic acid. We present a multi-tiered approach, encompassing both in vitro and in vivo assays, to elucidate the compound's mechanism of action and therapeutic potential. The protocols detailed herein are designed to be robust and reproducible, providing a clear framework for the preclinical evaluation of this and similar non-steroidal anti-inflammatory drug (NSAID) candidates. The causality behind experimental choices is explained, and self-validating systems are described to ensure data integrity.
Introduction: The Rationale for Developing Novel Anti-inflammatory Agents
Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation is a key component of numerous chronic diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders.[1][2] Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of treatment for inflammatory conditions; however, their use can be limited by significant adverse effects, particularly gastrointestinal and cardiovascular toxicity.[3][4][5] This necessitates the development of new anti-inflammatory agents with improved safety profiles.
The compound this compound is a derivative of aminobenzoic acid, a scaffold known to possess a range of biological activities, including anti-inflammatory properties.[6][7] This application note outlines a strategic series of assays to thoroughly evaluate its potential as a novel anti-inflammatory agent.
Mechanistic Landscape: Targeting the Pillars of Inflammation
The anti-inflammatory action of many NSAIDs is mediated through the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins (PGs), potent mediators of inflammation and pain.[3][8][9] There are two primary isoforms: COX-1, which is constitutively expressed and plays a role in physiological functions like protecting the stomach lining, and COX-2, which is inducible and its expression is upregulated at sites of inflammation.[9][10] Selective inhibition of COX-2 is a key strategy to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[9][11][12]
Beyond the COX pathway, the transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response.[1][13][14] Upon activation by pro-inflammatory stimuli like lipopolysaccharide (LPS), NF-κB translocates to the nucleus and induces the expression of a wide array of pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[2][15] Therefore, assessing a compound's ability to modulate both the COX and NF-κB signaling pathways provides a comprehensive understanding of its anti-inflammatory mechanism.
Visualizing the Inflammatory Cascade
The following diagram illustrates the key signaling pathways involved in inflammation that are targeted by the assays described in this guide.
Caption: Experimental Workflow for Carrageenan-Induced Paw Edema Assay.
Data Presentation and Interpretation
All quantitative data should be presented as mean ± standard error of the mean (SEM). Statistical analysis should be performed using appropriate methods, such as one-way analysis of variance (ANOVA) followed by a suitable post-hoc test (e.g., Dunnett's or Tukey's test), to determine the statistical significance of the observed effects. A p-value of less than 0.05 is generally considered statistically significant.
Table 1: In Vitro Anti-inflammatory Activity of this compound
| Assay | Concentration (µg/mL) | % Inhibition (Mean ± SEM) |
| Protein Denaturation | 10 | |
| 50 | ||
| 100 | ||
| 250 | ||
| 500 | ||
| LPS-Induced TNF-α Release | 10 | |
| 50 | ||
| 100 | ||
| LPS-Induced IL-1β Release | 10 | |
| 50 | ||
| 100 |
Table 2: In Vivo Anti-inflammatory Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3 hours (Mean ± SEM) | % Inhibition of Edema at 3 hours |
| Control (Vehicle) | - | - | |
| Positive Control (Indomethacin) | 10 | ||
| Test Compound | 10 | ||
| 20 | |||
| 40 |
Conclusion
The systematic application of the in vitro and in vivo assays detailed in this guide will provide a robust and comprehensive evaluation of the anti-inflammatory potential of this compound. The data generated will be crucial for understanding its mechanism of action and for making informed decisions regarding its further development as a novel therapeutic agent for inflammatory diseases.
References
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- Wihadmadyatami, H., et al. (2024). 2-(3-(Chloromethyl)benzoyloxy)benzoic Acid reduces prostaglandin E-2 concentration, NOX2 and NFKB expression, ROS production, and COX-2 expression in lipopolysaccharide-induced mice. Prostaglandins & Other Lipid Mediators.
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Application Notes and Protocols: Antimicrobial Activity Screening of 2-[(Cyclopropylcarbonyl)amino]benzoic acid
Abstract
The rise of antimicrobial resistance necessitates the urgent discovery of novel therapeutic agents. Benzoic acid and its derivatives have long been recognized for their antimicrobial properties, primarily acting by disrupting the cellular pH homeostasis of microorganisms.[1] This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the systematic screening of the antimicrobial activity of a novel benzoic acid derivative, 2-[(Cyclopropylcarbonyl)amino]benzoic acid . We present a structured, multi-tiered approach, beginning with preliminary qualitative screening and progressing to quantitative assessments of antimicrobial efficacy and cytotoxic potential. The protocols herein are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind experimental choices to ensure data integrity and reproducibility. Detailed methodologies for agar well diffusion, broth microdilution for Minimum Inhibitory Concentration (MIC) determination, time-kill kinetic studies, and standard cytotoxicity assays are provided.
Introduction: Rationale and Scientific Background
Benzoic acid and its structural analogs exert their antimicrobial effect by diffusing across the microbial cell membrane in their undissociated, lipophilic form.[1][2] Once inside the cytoplasm, where the pH is near neutral, the acid dissociates, releasing protons and acidifying the cell's interior.[1] This disruption of the internal pH interferes with essential metabolic processes and enzymatic functions, ultimately inhibiting growth or leading to cell death.[1][3] The structure of the bacterial cell wall, particularly the lipid-rich outer membrane of Gram-negative bacteria, can influence the efficacy of these compounds.[2]
The target compound, this compound, is an interesting candidate for screening due to its unique structural features. The cyclopropyl group may enhance lipophilicity, potentially improving its ability to penetrate microbial cell membranes. The amide linkage and the specific substitution pattern on the benzoic acid ring could modulate its pKa and overall electronic properties, influencing its antimicrobial potency.[2] Therefore, a systematic evaluation of its activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria is warranted.
This guide outlines a logical workflow for this evaluation, ensuring that promising initial findings are rigorously and quantitatively confirmed.
Overall Experimental Workflow
The screening process is designed as a funnel, starting with broad qualitative tests and moving towards more specific and quantitative assays for promising candidates.
Caption: High-level workflow for antimicrobial screening.
Phase 1: Preliminary Antimicrobial Screening
Agar Well Diffusion Assay
This method serves as a rapid and cost-effective initial screen to qualitatively assess the antimicrobial activity of this compound.[4][5] The principle relies on the diffusion of the compound from a well through an agar medium inoculated with a test microorganism.[6] The presence of a clear zone of inhibition around the well indicates antimicrobial activity.[5]
3.1.1. Materials
-
This compound (Test Compound)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Mueller-Hinton Agar (MHA) plates
-
Test microorganisms (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)
-
Positive control antibiotic discs (e.g., Gentamicin 10 µg)
-
Sterile cotton swabs
-
Sterile cork borer (6-8 mm diameter)
-
McFarland 0.5 turbidity standard
-
Incubator (37°C)
3.1.2. Protocol
-
Inoculum Preparation: From a fresh overnight culture, pick several colonies and suspend them in sterile saline. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[7]
-
Plate Inoculation: Dip a sterile cotton swab into the adjusted inoculum. To ensure even growth, streak the swab over the entire surface of an MHA plate three times, rotating the plate 60 degrees after each application.[5] Allow the plate to dry for 5-15 minutes.
-
Well Creation: Use a sterile cork borer to aseptically punch uniform wells into the agar.[6][8]
-
Compound Preparation and Loading: Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL). Load a specific volume (e.g., 50-100 µL) of the test compound solution into a well.[6]
-
Controls:
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[9]
-
Data Collection: Measure the diameter of the zone of inhibition (including the well diameter) in millimeters (mm).
3.1.3. Data Presentation: Example Results
| Test Organism | Treatment | Concentration | Zone of Inhibition (mm) |
| S. aureus | Test Compound | 1 mg/well | 18 |
| Gentamicin | 10 µg | 22 | |
| DMSO | - | 0 | |
| E. coli | Test Compound | 1 mg/well | 14 |
| Gentamicin | 10 µg | 20 | |
| DMSO | - | 0 |
Phase 2: Quantitative Potency Assessment
Broth Microdilution for MIC & MBC Determination
This quantitative method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10] It is a crucial step for comparing the potency of different compounds.[11][12] The Minimum Bactericidal Concentration (MBC), the lowest concentration that kills 99.9% of the initial bacterial inoculum, can also be determined from the MIC assay.[13] This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[14][15][16]
Caption: Workflow for MIC and MBC determination.
4.1.1. Materials
-
96-well sterile microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Test compound stock solution
-
Standardized bacterial inoculum (prepared as in 4.1.2)
-
Resazurin solution (optional, for viability indication)
-
MHA plates
4.1.2. Protocol
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in CAMHB to achieve a range of desired concentrations (e.g., 256 µg/mL to 0.5 µg/mL). Leave a column for a growth control (broth + inoculum, no compound) and a sterility control (broth only).[10]
-
Inoculum Preparation: Dilute the 0.5 McFarland suspension prepared earlier in CAMHB so that after inoculation, each well contains a final concentration of approximately 5 x 10⁵ CFU/mL.[17]
-
Plate Inoculation: Add the standardized inoculum to each well (except the sterility control). The final volume in each well should be uniform (e.g., 100 or 200 µL).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[17]
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.[10]
-
MBC Determination: From the wells showing no visible growth (at and above the MIC), pipette a small aliquot (e.g., 10 µL) and plate it onto an MHA plate. Incubate the MHA plates at 37°C for 18-24 hours.[13]
-
Data Collection: The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[18]
4.1.3. Data Presentation: Example Results
| Test Organism | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC Ratio) |
| S. aureus | 16 | 32 | Bactericidal (≤4) |
| E. coli | 32 | >128 | Bacteriostatic (>4) |
| P. aeruginosa | 64 | >128 | Bacteriostatic (>4) |
| B. subtilis | 8 | 16 | Bactericidal (≤4) |
Causality Note: An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity, while a ratio >4 suggests bacteriostatic activity.[13]
Phase 3: Pharmacodynamic Evaluation
Time-Kill Kinetic Assay
This assay provides insight into the rate of antimicrobial activity, distinguishing between concentration-dependent and time-dependent killing.[4] It evaluates the change in a bacterial population over time in response to different concentrations of the antimicrobial agent.[18][19]
5.1.1. Protocol
-
Setup: Prepare flasks containing CAMHB with the test compound at various concentrations based on the MIC (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC). Include a growth control flask without the compound.
-
Inoculation: Inoculate each flask with the test organism to a starting density of ~5 x 10⁵ CFU/mL.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.[20]
-
Quantification: Perform serial dilutions of the collected aliquots in sterile saline and plate them onto MHA plates to determine the number of viable bacteria (CFU/mL).
-
Incubation: Incubate plates at 37°C for 18-24 hours and count the colonies.
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[18][19]
Phase 4: In Vitro Safety and Toxicology Profile
Cytotoxicity Assays
Before a compound can be considered for further development, its toxicity to mammalian cells must be assessed.[21] Standard colorimetric assays like the MTT and LDH assays provide initial data on cell viability and membrane integrity.[22]
6.1.1. MTT Assay (Assessing Metabolic Activity) This assay measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells, providing an indication of cell viability.[21][22]
-
Cell Seeding: Seed a human cell line (e.g., HEK293 or HepG2) in a 96-well plate at a density of ~1 x 10⁴ cells/well and allow them to attach for 24 hours.[21]
-
Compound Treatment: Treat the cells with serial dilutions of this compound for 24-48 hours. Include untreated cells (negative control) and a known cytotoxic agent (positive control).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[22]
-
Data Acquisition: Measure the absorbance at 570 nm. A decrease in absorbance indicates reduced cell viability.
6.1.2. LDH Assay (Assessing Membrane Integrity) This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.[21][23]
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay. Prepare controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[24]
-
Supernatant Transfer: After incubation, centrifuge the plate and transfer the cell culture supernatant to a new 96-well plate.[23]
-
LDH Reaction: Add the LDH reaction solution to each well and incubate for up to 30 minutes at room temperature, protected from light.[21]
-
Data Acquisition: Measure the absorbance at 490 nm. Increased absorbance correlates with increased cell membrane damage and cytotoxicity.
6.1.3. Data Presentation: Example Cytotoxicity Results
| Assay | Cell Line | IC₅₀ (µM) |
| MTT | HEK293 | >100 |
| LDH | HEK293 | >100 |
Interpretation: The half-maximal inhibitory concentration (IC₅₀) represents the concentration of the compound required to reduce cell viability by 50%. A high IC₅₀ value suggests low cytotoxicity.
Interpretation and Next Steps
The comprehensive data gathered from these assays will allow for a robust evaluation of this compound's antimicrobial potential.
-
Susceptible (S), Intermediate (I), or Resistant (R): MIC values are interpreted based on clinical breakpoints established by bodies like CLSI.[11][25] For a novel compound, these categories are not yet defined. Instead, potency is compared to existing antibiotics. An MIC number for one antimicrobial cannot be directly compared to the MIC number for another.[11][12]
-
Spectrum of Activity: Results from the panel of Gram-positive and Gram-negative bacteria will define the compound's spectrum of activity.
-
Bactericidal vs. Bacteriostatic: The MBC/MIC ratio and time-kill assay results will determine the nature of the antimicrobial effect.[18] Bactericidal agents are often preferred for treating serious infections.
-
Therapeutic Index: Comparing the antimicrobial MIC values with the cytotoxic IC₅₀ values gives a preliminary indication of the compound's therapeutic window. A favorable compound will exhibit high potency against microbes (low MIC) and low toxicity against mammalian cells (high IC₅₀).
If this compound demonstrates potent, broad-spectrum, bactericidal activity with low cytotoxicity, further studies would be warranted. These could include mechanism of action studies, resistance development studies, and in vivo efficacy testing in animal models of infection.
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"2-[(Cyclopropylcarbonyl)amino]benzoic acid" analgesic activity testing in vivo
An In-Depth Guide to the In Vivo Evaluation of Analgesic Activity for 2-[(Cyclopropylcarbonyl)amino]benzoic acid
Senior Application Scientist Notes
The development of novel analgesic agents is a cornerstone of modern pharmacology, aimed at addressing the significant unmet medical need for effective and safe pain management. This document provides a comprehensive set of protocols for the in vivo assessment of the analgesic potential of the novel compound, This compound . As a derivative of benzoic acid, its structural motifs suggest a potential interaction with inflammatory pathways, possibly akin to non-steroidal anti-inflammatory drugs (NSAIDs). However, empirical validation through robust preclinical models is essential to elucidate its pharmacological profile.
This guide is structured to provide researchers with not only the step-by-step experimental procedures but also the underlying scientific rationale for each methodological choice. Adherence to ethical principles and rigorous experimental design are paramount for generating reproducible and translatable data. All procedures involving animal models must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics board prior to commencement.[1][2][3]
Hypothesized Mechanism of Action: Targeting the Arachidonic Acid Pathway
Many benzoic acid derivatives exert their anti-inflammatory and analgesic effects by inhibiting cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of pain and inflammation.[4][5] We can hypothesize that this compound may act as a COX inhibitor. This proposed mechanism provides a framework for selecting appropriate in vivo assays sensitive to this class of compounds.
Caption: Hypothesized mechanism of action for the test compound.
Pre-Experimental Planning: Setting the Foundation
Rigorous preclinical testing begins before the first animal is dosed. Careful planning ensures data integrity and ethical compliance.
Compound Formulation and Vehicle Selection
The test compound must be formulated in a non-toxic vehicle that ensures its solubility and stability.
-
Solubility Testing: Assess the solubility of this compound in common vehicles (e.g., sterile 0.9% saline, saline with 5% DMSO, 0.5% carboxymethylcellulose).
-
Vehicle Control: The chosen vehicle must be administered to a control group to ensure it does not have any intrinsic analgesic or behavioral effects.
Animal Model Selection
Rodent models are standard for initial analgesic screening due to their well-characterized pain responses and genetic homogeneity.[6][7][8]
-
Species: Male or female Swiss Albino or C57BL/6 mice are commonly used.[9] Rats (e.g., Sprague-Dawley, Wistar) are also suitable.[10]
-
Weight and Age: Use animals within a narrow weight range (e.g., mice: 20-30 g) to minimize variability.[9]
-
Acclimatization: Animals must be acclimatized to the laboratory environment for at least one week before the experiment to reduce stress-induced variability.[9]
Ethical Considerations and IACUC Approval
All experimental procedures must align with the principles of the 3Rs (Replacement, Reduction, and Refinement) and receive prior approval from an Institutional Animal Care and Use Committee (IACUC).[2][11][12] The protocol submitted to the IACUC must provide a clear justification for the use of animals, detail the steps taken to minimize pain and distress, and define humane endpoints.[1][3]
In Vivo Analgesic Testing: A Multi-Modal Approach
No single pain model can fully capture the complexity of pain. Therefore, a battery of tests targeting different pain modalities (thermal and chemical) is recommended to build a comprehensive pharmacological profile. The following protocols are designed to assess both centrally and peripherally mediated analgesia.
Caption: General experimental workflow for in vivo analgesic testing.
Protocol 1: Hot Plate Test (Thermal, Supraspinal)
This test evaluates the response to a thermal pain stimulus, measuring complex, supraspinally organized behaviors.[10][13] It is effective for assessing centrally acting analgesics.[14]
-
Principle: An animal is placed on a heated surface, and the latency to exhibit a pain response (e.g., paw licking, jumping) is recorded. An increase in this latency period indicates analgesia.
-
Apparatus:
-
Hot Plate Analgesia Meter with a surface maintained at a constant temperature (typically 55 ± 0.5°C).[9]
-
Transparent plexiglass cylinder to confine the animal to the plate.
-
Timer (often integrated into the apparatus).
-
Step-by-Step Methodology:
-
Pre-Test Habituation: Gently place each animal on the unheated plate for 1-2 minutes for several days prior to the experiment to reduce novelty-induced stress.
-
Baseline Latency: Before drug administration, place each animal on the hot plate (set to 55°C) and record the time (in seconds) until it licks a hind paw or jumps. This is the baseline reading.
-
Cut-off Time: To prevent tissue damage, a strict cut-off time (e.g., 30-45 seconds) must be established. If an animal does not respond by this time, it should be removed immediately, and the cut-off time recorded as its latency.[10][15]
-
Animal Grouping: Randomly assign animals to groups (n=6-8 per group):
-
Group I: Vehicle Control (e.g., Saline)
-
Group II: Positive Control (e.g., Morphine, 10 mg/kg, i.p.)[10]
-
Group III-V: Test Compound (e.g., 10, 30, 100 mg/kg, i.p. or p.o.)
-
-
Administration: Administer the vehicle, positive control, or test compound via the chosen route (e.g., intraperitoneal, oral).
-
Post-Treatment Testing: At predetermined time points after administration (e.g., 15, 30, 45, 60 minutes), place each animal back on the hot plate and record the reaction latency.[10]
Data Analysis:
The results are expressed as the mean reaction time (latency) ± SEM for each group. The analgesic effect can also be calculated as the Maximum Possible Effect (% MPE) using the formula: % MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100
Protocol 2: Tail-Flick Test (Thermal, Spinal)
This assay also uses a thermal stimulus but primarily measures a spinal reflex, making it useful for differentiating between spinal and supraspinal mechanisms of action.[16]
-
Principle: A focused beam of radiant heat is applied to the animal's tail. The time taken for the animal to flick its tail away from the heat source is measured as the tail-flick latency.[16][17] This response is a spinal reflex that can be modulated by centrally acting analgesics.
-
Apparatus:
-
Tail-Flick Analgesia Meter with a radiant heat source.
-
Animal restrainer.
-
Step-by-Step Methodology:
-
Habituation: Acclimatize the mice to the restrainer for short periods on days leading up to the test to minimize restraint stress.[18]
-
Baseline Latency: Place the mouse in the restrainer with its tail positioned over the heat source aperture. Record the baseline time to tail flick. Two to three baseline readings should be taken and averaged.
-
Cut-off Time: Set a cut-off time (typically 10-15 seconds) to prevent tissue injury.
-
Animal Grouping and Administration: Follow the same grouping and dosing procedure as described in the Hot Plate Test.
-
Post-Treatment Testing: Measure the tail-flick latency at various time points (e.g., 30, 60, 90, 120 minutes) after drug administration.[15]
Data Analysis:
Data are presented as the mean latency time ± SEM. The % MPE can be calculated as described for the hot plate test.
Protocol 3: Acetic Acid-Induced Writhing Test (Chemical, Peripheral)
This model is highly sensitive for detecting peripherally acting analgesics, such as NSAIDs, which act by inhibiting the synthesis of pain mediators in the peripheral tissues.[19]
-
Principle: Intraperitoneal (i.p.) injection of a dilute acetic acid solution causes irritation of the peritoneal lining, leading to the release of endogenous mediators like prostaglandins and bradykinin.[19] This induces a characteristic stretching and writhing behavior. An effective analgesic will reduce the number of writhes.[20]
-
Apparatus:
-
Observation chambers (e.g., glass beakers).
-
Stopwatch.
-
Syringes for i.p. injection.
-
Step-by-Step Methodology:
-
Animal Grouping and Administration:
-
Group I: Vehicle Control
-
Group II: Positive Control (e.g., Diclofenac Sodium, 5 mg/kg) or Aspirin.[21]
-
Group III-V: Test Compound (e.g., 10, 30, 100 mg/kg)
-
Administer the respective substances 30 minutes before the acetic acid injection.
-
-
Induction of Writhing: Inject 0.6% or 1% acetic acid solution (10 ml/kg, i.p.) into each mouse.[19]
-
Observation: Immediately after the injection, place each mouse into an individual observation chamber. After a 5-minute latency period, count the total number of writhes (defined as a contraction of the abdomen followed by stretching of the hind limbs) for a 20-minute period.[22]
-
Data Recording: Record the total number of writhes for each animal.
Data Analysis:
The mean number of writhes for each group is calculated. The analgesic activity is expressed as the percent inhibition of writhing, calculated using the formula: % Inhibition = [ (Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group ] x 100
Data Presentation and Interpretation
Results should be compiled into clear, concise tables to allow for easy comparison between groups. Statistical analysis (e.g., one-way ANOVA followed by a post-hoc test like Dunnett's or Tukey's) is crucial to determine if the observed effects are statistically significant (p < 0.05).
Example Data Summary Table
| Treatment Group | Dose (mg/kg) | Hot Plate Latency (s) | Tail-Flick Latency (s) | Number of Writhes | % Inhibition of Writhing |
| Vehicle Control | - | 10.2 ± 0.8 | 2.5 ± 0.3 | 45.1 ± 3.2 | - |
| Positive Control | Varies | 25.5 ± 1.5 | 7.8 ± 0.6 | 12.3 ± 1.9 | 72.7% |
| Test Compound | 10 | 12.1 ± 0.9 | 2.8 ± 0.4 | 30.5 ± 2.5 | 32.4% |
| Test Compound | 30 | 15.8 ± 1.1 | 3.1 ± 0.5 | 21.7 ± 2.1 | 51.9% |
| Test Compound | 100 | 18.2 ± 1.3 | 3.5 ± 0.6 | 15.4 ± 1.8 | 65.9% |
| Data are presented as Mean ± SEM. * indicates p < 0.05 compared to Vehicle Control. |
Interpretation:
-
Activity in all three tests suggests the compound has both central and peripheral analgesic effects.
-
Activity primarily in the writhing test with little to no effect in the thermal tests points towards a predominantly peripheral mechanism of action, consistent with many NSAIDs.[14]
-
Strong activity in the hot plate and tail-flick tests suggests a significant central analgesic component.
References
- Frontiers in Pharmacology. (n.d.). Preclinical animal models and measures of pain: improving predictive validity for analgesic drug development - volume II.
- University of Connecticut. (n.d.). Code of Ethics for the Care and Use of Animals. Office of the Vice President for Research.
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- National Center for Biotechnology Information (NCBI). (n.d.). Large Animal Models for Pain Therapeutic Development.
- Al-Snafi, A. E. (2017). Evaluation of Analgesic Activity of the Methanol Extract from the Galls of Quercus infectoria (Olivier) in Rats. International Journal of Biomedical and Advance Research, 8(1), 24-27.
- Wikipedia. (n.d.). Hot plate test.
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- Grotto, M., et al. (2006). A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics. Brazilian Journal of Medical and Biological Research, 39(4), 545-553.
- Scientific Research Publishing. (n.d.). In-Vivo Models for Management of Pain.
- ModernVivo. (2025). How to Get IACUC Approval: 4 Steps to Streamline Compliance for Ethical Research.
- MDPI. (2021). Overview of Neurological Mechanism of Pain Profile Used for Animal “Pain-Like” Behavioral Study with Proposed Analgesic Pathways. Biology, 10(9), 878.
- Taylor & Francis Online. (2014). Pain assessment in animal models: do we need further studies?. Veterinaria Italiana, 50(2), 121-129.
- Asian Journal of Pharmacy and Pharmacology. (2021). Peripheral analgesic activity of Moringa oleifera seeds - An experimental study. Asian Journal of Pharmacy and Pharmacology, 7(5), 260-264.
- Asian Journal of Research in Chemistry. (2018). Review on Analgesic activity using Tail Immersion Method. Asian Journal of Research in Chemistry, 11(3), 547-550.
- RJPT SimLab. (n.d.). Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening.
- National Center for Biotechnology Information (NCBI). (2019). The Interplay of Ethics, Animal Welfare, and IACUC Oversight on the Reproducibility of Animal Studies. ILAR Journal, 60(1), 22-33.
- Diabetic Complications Consortium (DiaComp). (2004). Tail Flick Assay.
- ResearchGate. (n.d.). Tail Flick Test.
- SAS Publishers. (2017). Evaluation of Analgesic Activity by Acetic Acid Induced Writhing Method of Crude Extracts of Acacia nilotica. Scholars Academic Journal of Pharmacy, 6(4), 126-138.
- National Center for Biotechnology Information (NCBI). (2014). Design Plans for an Inexpensive Tail Flick Analgesia Meter. Journal of Undergraduate Neuroscience Education, 12(2), A102–A109.
- ichorbio. (2022). Navigating the Ethics of In Vivo Research: Science vs. Welfare.
- IU Blogs. (2020). Ethics in Research: What is the IACUC?.
- National Center for Biotechnology Information (NCBI). (2012). Evaluation of the Analgesic Activity of the Methanolic Stem Bark Extract of Dialium Guineense (Wild). American Journal of Health Research, 1(3), 55-59.
- International Journal of Medical Research and Review. (2024). Analgesic Effect of Diacerein in Rats: An Acetic Acid Writhing Model Study. International Journal of Medical Research and Review, 12(1).
- National Center for Biotechnology Information (NCBI). (2003). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. European Journal of Medicinal Chemistry, 38(5), 537-541.
- MDPI. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Molecules, 28(22), 7545.
- National Center for Biotechnology Information (NCBI). (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Molecules, 28(22), 7545.
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"2-[(Cyclopropylcarbonyl)amino]benzoic acid" cell-based assay procedure
Application Note & Protocol
Topic: Quantitative Cell-Based Assay to Determine the Potency of 2-[(Cyclopropylcarbonyl)amino]benzoic acid as a Histone Deacetylase (HDAC) Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
Histone acetylation is a fundamental epigenetic modification that plays a pivotal role in regulating chromatin structure and gene expression. The dynamic balance of this modification is maintained by two opposing enzyme families: histone acetyltransferases (HATs) and histone deacetylases (HDACs).[1] HDACs remove acetyl groups from lysine residues on histone tails, leading to a more condensed chromatin structure (heterochromatin) and transcriptional repression.[1] Dysregulation of HDAC activity is strongly implicated in the pathology of numerous diseases, particularly cancer, making HDACs a significant therapeutic target.[2][3][4][5]
HDAC inhibitors are a class of therapeutic agents that block the enzymatic activity of HDACs, leading to an accumulation of acetylated histones (hyperacetylation).[2] This relaxes the chromatin structure, allowing for the transcription of genes involved in critical cellular processes such as cell cycle arrest, differentiation, and apoptosis.[2][3]
This compound is a novel small molecule identified as a potent inhibitor of Class I HDACs. To facilitate its pharmacological characterization, a robust and quantitative cell-based assay is required to determine its potency and efficacy in a physiologically relevant context. This document provides a detailed protocol for a high-throughput, immunofluorescence-based assay to measure the dose-dependent increase in histone H3 acetylation in cultured cells upon treatment with this compound.
Assay Principle
This assay quantifies the inhibitory activity of this compound by directly measuring its effect on the acetylation status of histones within intact cells. The core principle is outlined below:
-
Cellular Treatment: Cultured cells are treated with a serial dilution of this compound.
-
HDAC Inhibition: The compound penetrates the cell and nuclear membranes to inhibit intracellular HDAC enzymes.
-
Histone Hyperacetylation: Inhibition of HDACs leads to a dose-dependent accumulation of acetyl groups on histone proteins, a direct biomarker of target engagement.
-
Immunodetection: Cells are fixed and permeabilized to allow for the entry of a primary antibody that specifically recognizes an acetylated histone mark (e.g., Acetyl-Histone H3 Lysine 9; H3K9ac).
-
Signal Quantification: A fluorescently labeled secondary antibody is used to detect the primary antibody. The total fluorescence intensity per well is measured using a plate reader or high-content imager, which is directly proportional to the level of histone acetylation and, therefore, the extent of HDAC inhibition.
This cell-based format provides a more biologically relevant assessment than purely biochemical assays by accounting for cell permeability, metabolic stability, and off-target effects.[6][7]
Signaling Pathway and Workflow Visualization
HDAC Inhibition Signaling Pathway
The following diagram illustrates the mechanism of HDAC action and its inhibition by compounds like this compound.
Caption: Mechanism of HDAC inhibition leading to transcriptional activation.
Experimental Workflow
This diagram provides a high-level overview of the entire experimental procedure.
Caption: Step-by-step workflow for the cell-based HDAC assay.
Materials and Methods
Reagents and Consumables
-
Cell Line: HeLa (human cervical cancer) or A549 (human lung cancer) cells.
-
Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Test Compound: this compound, dissolved in DMSO to a 10 mM stock.
-
Positive Control: Vorinostat (SAHA) or Trichostatin A (TSA).[1][7]
-
Vehicle Control: DMSO.
-
Plates: 96-well, black-walled, clear-bottom imaging plates.
-
Primary Antibody: Rabbit anti-Acetyl-Histone H3 (Lys9) antibody.
-
Secondary Antibody: Goat anti-Rabbit IgG (H+L) Cross-Adsorbed Secondary Antibody, Alexa Fluor 488 conjugate.
-
Nuclear Stain: DAPI (4′,6-diamidino-2-phenylindole) or Hoechst 33342.
-
Buffers:
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS.
-
Equipment
-
Humidified CO₂ incubator (37°C, 5% CO₂).
-
Automated plate washer or multichannel pipette.
-
High-content imaging system or fluorescence microplate reader (Excitation/Emission: ~495/519 nm for Alexa Fluor 488 and ~358/461 nm for DAPI).
Detailed Experimental Protocol
Day 1: Cell Seeding
-
Cell Preparation: Harvest logarithmically growing cells and perform a cell count. Dilute the cell suspension in culture medium to a final concentration of 4 x 10⁵ cells/mL.
-
Seeding: Add 100 µL of the cell suspension to each well of a 96-well black, clear-bottom plate (40,000 cells/well).
-
Incubation: Incubate the plate overnight at 37°C, 5% CO₂ to allow for cell attachment and recovery.
Day 2: Compound Treatment
-
Compound Dilution: Prepare a 2x working concentration serial dilution of this compound in culture medium. A typical 8-point curve might range from 20 µM to 0.1 nM (final concentration). Also prepare 2x solutions for the positive control (e.g., 2 µM TSA) and vehicle control (e.g., 0.2% DMSO).
-
Treatment: Carefully remove the old medium from the cell plate and add 100 µL of the appropriate compound dilution to each well.
-
Incubation: Return the plate to the incubator for 18-24 hours. This incubation time is critical to allow for sufficient accumulation of acetylated histones.
Day 3: Immunostaining and Imaging
-
Fixation:
-
Gently aspirate the culture medium.
-
Add 100 µL of 4% PFA to each well.
-
Incubate for 15 minutes at room temperature.
-
-
Washing: Wash the wells 3 times with 150 µL of PBS.
-
Permeabilization:
-
Add 100 µL of Permeabilization Buffer (0.1% Triton X-100 in PBS) to each well.
-
Incubate for 10 minutes at room temperature. This step is essential to create pores in the nuclear membrane for antibody access.
-
-
Washing: Wash the wells 3 times with 150 µL of PBS.
-
Blocking:
-
Add 150 µL of Blocking Buffer (5% BSA in PBS) to each well.
-
Incubate for 1 hour at room temperature. Blocking prevents non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the anti-Acetyl-Histone H3 antibody in Blocking Buffer (e.g., 1:500 dilution, optimize as needed).
-
Aspirate the blocking buffer and add 50 µL of the diluted primary antibody to each well.
-
Incubate overnight at 4°C or for 2 hours at room temperature.
-
-
Washing: Wash the wells 3 times with 150 µL of PBS.
-
Secondary Antibody and Nuclear Stain Incubation:
-
Dilute the fluorescent secondary antibody (e.g., 1:1000) and nuclear stain (e.g., 1 µg/mL DAPI) in Blocking Buffer.
-
Add 50 µL of this solution to each well.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Final Washes: Wash the wells 4 times with 150 µL of PBS, leaving the final wash in the wells for imaging.
-
Imaging: Acquire images using a high-content imager or read fluorescence on a plate reader.
Data Analysis and Interpretation
-
Data Extraction:
-
High-Content Imaging: The software should identify individual nuclei based on the DAPI/Hoechst signal. The mean fluorescence intensity of the Acetyl-H3 signal (Alexa Fluor 488 channel) is then measured within each nuclear mask.
-
Plate Reader: Measure the total fluorescence intensity for the Acetyl-H3 signal (e.g., 520 nm) and normalize it to cell number by either using the DAPI signal (e.g., 460 nm) or by performing a separate cell viability assay (e.g., CellTiter-Glo®).
-
-
Normalization:
-
Define controls:
-
0% Inhibition (Baseline): Average signal from vehicle (DMSO) treated wells.
-
100% Inhibition (Maximum Signal): Average signal from positive control (TSA/SAHA) treated wells.
-
-
Calculate the Percent Inhibition for each concentration of the test compound using the formula: % Inhibition = 100 * (Signal_Compound - Signal_Vehicle) / (Signal_PositiveControl - Signal_Vehicle)
-
-
Dose-Response Curve and IC₅₀ Calculation:
-
Plot the % Inhibition versus the log[Compound Concentration].
-
Fit the data to a four-parameter logistic (4PL) equation to generate a sigmoidal dose-response curve.
-
The IC₅₀ value, which is the concentration of the compound that produces 50% of the maximal response, can be determined from this curve.
-
Example Data Presentation
| Concentration (nM) | log[Conc] | Raw Signal (RFU) | % Inhibition |
| 10000 | 4.00 | 18500 | 102.1 |
| 3000 | 3.48 | 18150 | 98.9 |
| 1000 | 3.00 | 17200 | 90.6 |
| 300 | 2.48 | 14500 | 66.7 |
| 100 | 2.00 | 10500 | 31.1 |
| 30 | 1.48 | 7200 | 1.1 |
| 10 | 1.00 | 7150 | 0.6 |
| 0 (Vehicle) | N/A | 7100 (Baseline) | 0.0 |
| Positive Ctrl | N/A | 18200 (Max) | 100.0 |
References
- National Center for Biotechnology Information (2024). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. PubMed Central.
- Falkenberg, K. J., & Johnstone, R. W. (2014). Histone deacetylase inhibitors in cancer therapy. Nature Reviews Drug Discovery, 13(9), 673–691. While a direct link is not available, a similar review is: Minucci, S., & Pelicci, P. G. (2006). Histone deacetylase inhibitors and the promise of epigenetic (and more) treatments for cancer. Nature Reviews Cancer.
- Lane, A. A., & Chabner, B. A. (2009). Histone Deacetylase Inhibitors in Cancer Therapy. Journal of Clinical Oncology.
- Lane, A. A., & Chabner, B. A. (2009). Histone deacetylase inhibitors in cancer therapy. PubMed.
- Hrabeta, J., et al. (2014). Histone deacetylase inhibitors in cancer therapy. A review. Biomedical Papers of the Medical Faculty of the University Palacky, Olomouc, Czech Republic.
- CancerNetwork (2010). HDAC Inhibitors in Cancer Care.
Sources
- 1. resources.bio-techne.com [resources.bio-techne.com]
- 2. Histone Deacetylase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. Histone deacetylase inhibitors in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biomedical Papers: Histone deacetylase inhibitors in cancer therapy. A review [biomed.papers.upol.cz]
- 6. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
Application Notes and Protocols for the Evaluation of 2-[(Cyclopropylcarbonyl)amino]benzoic acid as an Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitor
Abstract
This technical guide provides a comprehensive, field-proven protocol for the enzymatic inhibition assay of 2-[(Cyclopropylcarbonyl)amino]benzoic acid, a potent inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel therapeutic agents targeting the IDO1 pathway. We will delve into the scientific rationale behind the assay design, provide a detailed step-by-step protocol for a fluorescence-based assay, and offer insights into data analysis and interpretation.
Introduction: The Significance of IDO1 Inhibition
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[1][2] In the context of oncology, IDO1 has emerged as a critical immune checkpoint regulator.[1] Upregulated expression of IDO1 in tumor cells and antigen-presenting cells within the tumor microenvironment leads to the depletion of tryptophan and the accumulation of immunosuppressive metabolites, primarily kynurenine.[1][2] This metabolic reprogramming creates a state of immune tolerance, allowing cancer cells to evade immune surveillance and destruction by effector T cells.[1] Consequently, the inhibition of IDO1 is a highly promising therapeutic strategy in cancer immunotherapy, aiming to restore anti-tumor immune responses.
This compound is a small molecule inhibitor designed to target IDO1. Its structural features suggest a potential for high-affinity binding to the enzyme's active site. This guide provides a robust methodology to quantify its inhibitory potency.
Scientific Principle of the IDO1 Inhibition Assay
The protocol outlined here is a fluorescence-based in vitro enzyme inhibition assay. The fundamental principle involves the enzymatic conversion of L-tryptophan to N-formylkynurenine (NFK) by recombinant human IDO1.[1][3] The amount of NFK produced is then detected using a fluorogenic probe that selectively reacts with NFK to generate a highly fluorescent product.[3][4][5] The intensity of the fluorescent signal is directly proportional to the IDO1 enzyme activity. In the presence of an inhibitor like this compound, the enzymatic activity of IDO1 is reduced, leading to a decrease in the fluorescent signal. By measuring the fluorescence at various concentrations of the inhibitor, a dose-response curve can be generated to determine the half-maximal inhibitory concentration (IC50), a key parameter for quantifying the inhibitor's potency.
IDO1 Signaling Pathway and Point of Inhibition
Caption: IDO1 pathway and the inhibitory action of this compound.
Materials and Reagents
For successful and reproducible results, it is imperative to use high-quality reagents and calibrated instrumentation.
| Reagent/Material | Recommended Supplier | Catalog Number (Example) | Storage |
| Recombinant Human IDO1, His-tag | BPS Bioscience | 71182 | -80°C |
| This compound | Custom Synthesis/Vendor | N/A | Room Temperature (desiccated) |
| L-Tryptophan | Sigma-Aldrich | T0254 | Room Temperature |
| IDO1 Assay Buffer | BPS Bioscience | 73002 | 4°C |
| IDO1 Fluorogenic Reaction Solution | BPS Bioscience | 73001 | -20°C |
| DMSO, Biotechnology Grade | Sigma-Aldrich | D2650 | Room Temperature |
| 96-well black, flat-bottom plate | Corning | 3603 | Room Temperature |
| Multi-mode microplate reader | (e.g., Tecan, BMG Labtech) | N/A | N/A |
Detailed Experimental Protocol
This protocol is optimized for a 96-well plate format, allowing for high-throughput screening and analysis. All samples and controls should be tested in at least duplicate.
Preparation of Reagents
-
IDO1 Assay Buffer: Prepare the assay buffer as per the manufacturer's instructions. This buffer typically contains potassium phosphate, ascorbate, methylene blue, and catalase to maintain the enzyme in its active ferrous state and prevent inhibition by hydrogen peroxide.[6]
-
Recombinant IDO1 Enzyme: Thaw the enzyme on ice. Dilute the IDO1 His-Tag in IDO1 Assay Buffer to a final concentration of 40 ng/µl.[7] Prepare this solution fresh and keep it on ice until use. Discard any unused diluted enzyme.
-
Test Compound (Inhibitor) Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilutions of Inhibitor: Perform serial dilutions of the 10 mM stock solution in 100% DMSO to create a range of concentrations for the dose-response curve (e.g., 10 mM to 0.1 µM). Then, create an intermediate dilution of each concentration in IDO1 Assay Buffer. The final DMSO concentration in the assay should be kept below 0.5% to avoid solvent-induced enzyme inhibition.[7]
-
IDO1 Fluorogenic Reaction Solution: Thaw the solution at room temperature and keep it protected from light.
Assay Procedure
The following steps outline the procedure for a single well. Scale the volumes accordingly for the entire plate.
-
Plate Layout: Design a plate map that includes wells for the "Blank" (no enzyme), "Positive Control" (enzyme with no inhibitor), and "Test Inhibitor" at various concentrations.
-
Add Reaction Solution: Add 180 µl of the IDO1 Fluorogenic Reaction Solution to each well.[7]
-
Add Inhibitor/Vehicle:
-
To the "Test Inhibitor" wells, add 10 µl of the diluted inhibitor solution.
-
To the "Positive Control" and "Blank" wells, add 10 µl of the inhibitor buffer (the same solution without the inhibitor, e.g., DMSO diluted in assay buffer).[7]
-
-
Add Assay Buffer to Blank: Add 10 µl of IDO1 Assay Buffer to the "Blank" wells.[7]
-
Initiate the Reaction:
-
Add 10 µl of the diluted IDO1 enzyme to the "Positive Control" and "Test Inhibitor" wells.
-
Gently tap the plate to mix the contents.
-
-
Incubation: Incubate the plate at room temperature for 1 hour.[7]
-
Add Fluorescence Solution: Add 20 µl of the Fluorescence Solution to each well. Seal the plate to prevent evaporation.[7]
-
Second Incubation: Incubate the plate at 37°C for four hours.[7] After incubation, allow the plate to cool to room temperature for 10 minutes.
-
Fluorescence Measurement: Unseal the plate and measure the fluorescence using a microplate reader capable of excitation at approximately 400 nm and emission at approximately 510 nm.[4][7]
Experimental Workflow Diagram
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indoleamine 2,3-Dioxygenase 1 (IDO1) Activity Assay Kit | Abcam [abcam.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for the Biological Evaluation of 2-[(Cyclopropylcarbonyl)amino]benzoic acid
Introduction: Unveiling the Therapeutic Potential of a Novel Benzoic Acid Derivative
2-[(Cyclopropylcarbonyl)amino]benzoic acid is a novel small molecule with a chemical scaffold suggestive of a range of biological activities. Benzoic acid derivatives are a well-established class of compounds in medicinal chemistry, known to exhibit properties including anti-inflammatory, antimicrobial, and anticancer effects[1][2][3]. The structural similarities to known antiproliferative agents, such as Tranilast, suggest a potential application in oncology[4].
A key mechanism through which many small molecule anticancer agents exert their effects is through the inhibition of histone deacetylases (HDACs)[5][6]. HDACs are a class of enzymes crucial for the epigenetic regulation of gene expression. Their aberrant activity is a hallmark of many cancers, making them a prime therapeutic target[7][8]. The structure of this compound, featuring a metal-binding motif, makes it a plausible candidate for an HDAC inhibitor.
This document provides a comprehensive experimental framework for the initial biological characterization of this compound. The proposed workflow is designed to first ascertain its activity as a potential HDAC inhibitor at a biochemical level, then to determine its effects on cancer cell lines, and finally to confirm its mechanism of action within a cellular context.
Experimental Design: A Multi-tiered Approach to Characterization
The experimental plan is structured in a logical, tiered progression. This approach ensures that each stage of testing is built upon a solid foundation of data from the previous stage, optimizing resource allocation and providing a clear decision-making framework.
Figure 1: A tiered experimental workflow for the biological characterization of this compound.
Tier 1: In Vitro Biochemical Evaluation of HDAC Inhibition
The initial and most critical step is to determine if this compound directly interacts with and inhibits HDAC enzymes. A fluorogenic assay is a robust, high-throughput method for this purpose[9][10][11].
Causality Behind Experimental Choice:
A cell-free biochemical assay is employed first to isolate the interaction between the compound and the enzyme, eliminating cellular complexities such as membrane permeability and off-target effects. This provides a clear, unambiguous measure of direct enzyme inhibition[10]. We will use a commercially available kit that provides a reliable and standardized platform for measuring the activity of Class I and II HDACs, which are most commonly implicated in cancer[5][11][12].
Protocol 1: Fluorogenic HDAC Activity Assay
This protocol is adapted from commercially available kits, such as those from BPS Bioscience or Abcam[12][13].
Materials:
-
HDAC Fluorogenic Assay Kit (containing HDAC enzyme, acetylated peptide substrate, developer, and assay buffer)
-
This compound (dissolved in DMSO)
-
Trichostatin A (TSA) or Vorinostat (SAHA) as a positive control inhibitor[14]
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)[11]
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. A typical starting concentration range would be from 1 nM to 100 µM. Also, prepare a dilution series for the positive control (e.g., TSA).
-
Reaction Setup: To each well of the 96-well plate, add the following in order:
-
Assay Buffer
-
HDAC enzyme
-
Test compound or control (DMSO for negative control)
-
-
Initiation: Add the fluorogenic substrate to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Development: Add the developer solution to each well. The developer contains trypsin, which cleaves the deacetylated substrate, releasing the fluorescent aminomethylcoumarin (AMC) group[14].
-
Second Incubation: Incubate at room temperature for 15-20 minutes.
-
Measurement: Read the fluorescence on a microplate reader.
Data Analysis: The inhibitory activity will be calculated as a percentage relative to the DMSO control. The half-maximal inhibitory concentration (IC50) value will be determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
| Compound | Hypothetical IC50 (nM) |
| This compound | 50 |
| Trichostatin A (Positive Control) | 5 |
| DMSO (Negative Control) | No Inhibition |
| Table 1: Hypothetical IC50 values from the in vitro HDAC activity assay. |
Tier 2: Cellular Activity Assessment
Following the confirmation of biochemical activity, the next essential step is to evaluate the compound's effect on living cancer cells. This will determine its cell permeability and its ability to induce a biological response, such as inhibiting cell growth[5]. The MTT assay is a widely used colorimetric method to assess cell viability and proliferation[15][16][17].
Causality Behind Experimental Choice:
The MTT assay measures the metabolic activity of cells, which is an indicator of their viability[17]. This assay is chosen for its robustness, reliability, and suitability for a 96-well format, allowing for efficient dose-response analysis across multiple cell lines. We will initially screen against a panel of cancer cell lines (e.g., HCT116 colorectal carcinoma, HeLa cervical cancer) to identify sensitive lines for further mechanistic studies.
Protocol 2: MTT Cell Viability Assay
This protocol is based on standard methodologies described by Abcam and Thermo Fisher Scientific[16].
Materials:
-
Selected cancer cell lines (e.g., HCT116, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well clear tissue culture plates
-
This compound (dissolved in DMSO)
-
Doxorubicin (as a positive control cytotoxic agent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or SDS-HCl solution)[16]
-
Microplate spectrophotometer (absorbance at 570 nm)[15]
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 0.1 µM to 200 µM). Include wells with a positive control (Doxorubicin) and a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals[17].
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Cell viability will be expressed as a percentage of the vehicle-treated control. The GI50 (concentration for 50% of maximal inhibition of cell growth) will be calculated using non-linear regression analysis.
| Cell Line | Compound | Hypothetical GI50 (µM) |
| HCT116 | This compound | 1.5 |
| HCT116 | Doxorubicin (Positive Control) | 0.2 |
| HeLa | This compound | 2.8 |
| HeLa | Doxorubicin (Positive Control) | 0.3 |
| Table 2: Hypothetical GI50 values from the MTT cell viability assay. |
Tier 3: In-Cell Mechanistic Validation
After establishing that the compound inhibits HDAC enzymes biochemically and reduces cancer cell viability, the final step is to link these two observations. We must confirm that the compound engages its target within the cell. The most direct way to demonstrate HDAC inhibition in a cellular context is to measure the accumulation of acetylated histones, the primary substrates of HDACs[8][18].
Causality Behind Experimental Choice:
Western blotting is a powerful technique to detect specific proteins and their post-translational modifications from cell lysates[19][20]. By probing for acetylated forms of histones H3 and H4, we can directly visualize the downstream consequence of HDAC inhibition. An increase in histone acetylation following treatment with the compound provides strong evidence of target engagement[18][21].
Figure 2: Simplified signaling pathway illustrating the effect of HDAC inhibition on histone acetylation and gene expression.
Protocol 3: Western Blot Analysis of Histone Acetylation
This protocol is a standard procedure used in many molecular biology laboratories[18][19][20][21].
Materials:
-
HCT116 cells (or the most sensitive cell line from Tier 2)
-
6-well tissue culture plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels (15% acrylamide is recommended for histones)[22]
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total-Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed HCT116 cells in 6-well plates. Treat cells with 1x, 2x, and 5x the GI50 concentration of this compound for 12-24 hours. Include a vehicle control.
-
Cell Lysis: Wash cells with cold PBS and lyse them directly in the plate with RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Normalize protein amounts for all samples, mix with Laemmli sample buffer, boil, and load onto a 15% SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane[21].
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-acetyl-Histone H3) overnight at 4°C, diluted in blocking buffer[19].
-
Washing and Secondary Antibody Incubation: Wash the membrane extensively with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, apply the ECL reagent and visualize the protein bands using a chemiluminescence imager.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total Histone H3 to confirm equal loading.
Expected Outcome: A dose-dependent increase in the signal for acetylated-H3 and acetylated-H4 in cells treated with this compound, relative to the total histone H3 loading control. This result would confirm that the compound inhibits HDAC activity in a cellular context.
Conclusion and Future Directions
This structured experimental design provides a clear and efficient path to characterize the biological activity of this compound. Successful outcomes from these three tiers—demonstrating potent in vitro HDAC inhibition, significant cancer cell cytotoxicity, and confirmed in-cell target engagement—would strongly support its classification as a novel HDAC inhibitor.
Further studies could then explore:
-
Isoform Selectivity: Testing the compound against a panel of individual HDAC isoforms to determine its selectivity profile[7][23].
-
Downstream Gene Expression: Using qPCR or microarray analysis to identify genes whose expression is altered by the compound.
-
In Vivo Efficacy: Evaluating the compound's anti-tumor activity in preclinical animal models, such as xenograft models[5][24].
This rigorous, hypothesis-driven approach will provide the critical data necessary to advance this compound in the drug development pipeline.
References
- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- Gao, Y., et al. (2020). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. Scientific Reports, 10(1), 1-12.
- BPS Bioscience. (n.d.). HDAC Fluorogenic Assay Kit (Green).
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- Wegener, D., et al. (2003). A fluorogenic histone deacetylase assay well suited for high-throughput activity screening. Analytical Biochemistry, 321(2), 202-208.
- National Center for Biotechnology Information. (2020). Identification of HDAC Inhibitors Using a Cell-Based HDAC I/II Assay.
- Semantic Scholar. (n.d.). Identification of HDAC Inhibitors Using a Cell-Based HDAC I/II Assay.
- Biocompare. (n.d.). HDAC Assay Kits.
- ResearchGate. (n.d.). In vitro assays for the determination of histone deacetylase activity.
- National Center for Biotechnology Information. (2019). Purification and enzymatic assay of class I histone deacetylase enzymes.
- AACR Journals. (2008). In vitro and in vivo activities of novel HDAC inhibitors. Cancer Research.
- EpigenTek. (n.d.). Western Blot (WB) Protocol.
- AACR Journals. (2004). Functional analysis of histone deacetylase inhibitors in vitro and in vivo using a mouse model of B cell lymphoma. Cancer Research.
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- Reaction Biology. (n.d.). Histone Deacetylase (HDAC) Assay Services.
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- YouTube. (2018). Using HDAC Inhibitors to Improve Cancer Immunotherapy.
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- MDPI. (n.d.). Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications.
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- PubMed. (n.d.). [New biological properties of p-aminobenzoic acid].
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- PubMed. (2012). Discovery of cyclic amine-substituted benzoic acids as PPARα agonists.
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Application Notes and Protocols for the Integration of 2-[(Cyclopropylcarbonyl)amino]benzoic Acid in the Drug Discovery Pipeline
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 2-[(Cyclopropylcarbonyl)amino]benzoic acid as a novel scaffold in the drug discovery pipeline. Drawing upon the well-established therapeutic potential of the anthranilic acid core and the advantageous physicochemical properties conferred by the cyclopropyl moiety, this guide outlines a strategic, multi-tiered screening approach. We present detailed protocols for the synthesis, characterization, and subsequent evaluation of this compound for potential anti-inflammatory, anti-cancer, and antimicrobial activities. The causality behind experimental choices is elucidated, and self-validating systems are described to ensure scientific integrity. This document serves as a foundational resource for initiating and advancing the preclinical assessment of this compound and its analogs.
Introduction: The Scientific Rationale
The convergence of a privileged scaffold with a bioisosteric functional group presents a compelling strategy in modern medicinal chemistry. This compound is an exemplar of this approach, integrating the 2-aminobenzoic acid (anthranilic acid) backbone with a cyclopropylcarbonyl moiety.
-
The Anthranilic Acid Scaffold: Derivatives of anthranilic acid are renowned for their broad spectrum of biological activities, including anti-inflammatory, analgesic, anticonvulsant, and antimicrobial properties.[1][2][3] This scaffold is a cornerstone in the development of numerous commercial drugs.[1]
-
The Cyclopropylcarbonyl Moiety: The incorporation of a cyclopropyl ring is a strategic design element in drug discovery.[4][5] Its rigid, three-dimensional structure can enhance binding affinity to biological targets by pre-organizing the molecule into a bioactive conformation.[4] Furthermore, the cyclopropyl group often improves metabolic stability by being less susceptible to oxidative metabolism, and it can favorably modulate physicochemical properties such as lipophilicity.[4][6]
Given this synergistic potential, this compound emerges as a promising candidate for screening against a variety of therapeutic targets. This guide delineates a systematic workflow for its evaluation.
Synthesis and Characterization
Synthesis of this compound
A common and efficient method for the synthesis of N-acylated anthranilic acids is the Schotten-Baumann reaction.
Protocol:
-
Dissolution: In a round-bottom flask, dissolve 1 equivalent of 2-aminobenzoic acid in a suitable aqueous base (e.g., 10% sodium carbonate solution).
-
Cooling: Cool the solution to 0-5 °C in an ice bath with continuous stirring.
-
Acylation: Add 1.1 equivalents of cyclopropanecarbonyl chloride dropwise to the cooled solution, ensuring the temperature remains below 10 °C.
-
Reaction: Allow the reaction mixture to stir vigorously at room temperature for 2-4 hours.
-
Acidification: After the reaction is complete (monitored by TLC), cool the mixture again in an ice bath and acidify to a pH of approximately 2-3 using dilute hydrochloric acid.
-
Precipitation and Filtration: The product, this compound, will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Washing and Drying: Wash the collected solid with cold water to remove any remaining salts and dry under vacuum.
-
Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water).
Physicochemical and Structural Characterization
Accurate characterization is paramount for ensuring the identity, purity, and stability of the test compound.
| Property | Predicted/Expected Value | Analytical Method |
| Molecular Formula | C₁₁H₁₁NO₃ | High-Resolution Mass Spectrometry (HRMS) |
| Molecular Weight | 205.21 g/mol | Mass Spectrometry (MS) |
| Appearance | White to off-white solid | Visual Inspection |
| Melting Point | To be determined | Melting Point Apparatus |
| Purity | >95% | High-Performance Liquid Chromatography (HPLC) |
| Structural Confirmation | Consistent with proposed structure | ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy |
Note: For HPLC analysis of anthranilic acid derivatives, a reversed-phase C18 column with a gradient elution of acetonitrile and water (often with a modifier like formic acid or ammonium acetate) is typically effective.[7][8]
Proposed Drug Discovery and Development Workflow
The following workflow provides a structured approach to evaluate the therapeutic potential of this compound.
Caption: Proposed drug discovery workflow for this compound.
Detailed Application Protocols: In Vitro Screening
Foundational Assay: Cytotoxicity Assessment
Before evaluating for specific biological activities, it is crucial to determine the inherent cytotoxicity of the compound to establish a therapeutic window.[9][10][11]
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate a relevant cell line (e.g., HEK293 for general cytotoxicity, or a cancer cell line for anti-cancer screening) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Add the compound dilutions to the cells and incubate for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO) and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Tier 1 Screening: Anti-inflammatory Activity
Given the known anti-inflammatory properties of anthranilic acid derivatives, this is a primary area of investigation.[2][12] A common in vitro model uses lipopolysaccharide (LPS) to induce an inflammatory response in macrophages.[13]
Protocol: Inhibition of LPS-Induced TNF-α Secretion in THP-1 Macrophages
-
Cell Differentiation: Culture THP-1 human monocytic cells and differentiate them into macrophages by treating with phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
Pre-treatment: Replace the medium with fresh RPMI-1640 and pre-treat the differentiated macrophages with various non-toxic concentrations of this compound for 2 hours.
-
Inflammatory Challenge: Stimulate the cells with LPS (100 ng/mL) for 4-6 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Determine the percentage inhibition of TNF-α secretion compared to the LPS-only control and calculate the IC₅₀ value.
Caption: Potential mechanism of anti-inflammatory action.
Tier 1 Screening: Anticancer Activity
The antiproliferative potential of anthranilic acid derivatives against various cancer cell lines has been documented.[14] Initial screening can be performed using a panel of cancer cell lines.
Protocol: Antiproliferative Activity against a Cancer Cell Line Panel
-
Cell Lines: Utilize a panel of human cancer cell lines representing different tumor types (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]).
-
Assay Procedure: Follow the MTT assay protocol as described in section 4.1 for each cell line.
-
Data Analysis: Determine the IC₅₀ value for each cell line. A compound is generally considered active if it shows an IC₅₀ of less than 10 µM against one or more cell lines.
Tier 1 Screening: Antimicrobial Activity
Derivatives of aminobenzoic acid have shown promise as antimicrobial agents.[15][16]
Protocol: Minimum Inhibitory Concentration (MIC) Determination
-
Bacterial Strains: Use standard Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacterial strains.
-
Broth Microdilution: In a 96-well plate, perform a two-fold serial dilution of this compound in a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Add a standardized bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Data Interpretation and Next Steps
The primary screening cascade will generate data on the cytotoxicity and potential therapeutic activities of this compound.
-
Hit Identification: A "hit" is a compound that demonstrates significant activity in a primary assay at a non-toxic concentration. The selectivity index (SI = IC₅₀ in cytotoxic assay / IC₅₀ in therapeutic assay) is a critical parameter for prioritizing hits. A higher SI value is desirable.
-
Mechanism of Action Studies: For promising hits, secondary assays should be conducted to elucidate the mechanism of action. For example, if anti-inflammatory activity is observed, subsequent assays could investigate the inhibition of cyclooxygenase (COX) enzymes or the modulation of other inflammatory signaling pathways.[17][18]
-
Structure-Activity Relationship (SAR): If a lead compound is identified, the synthesis and screening of analogs can establish an SAR, guiding the optimization of potency and pharmacokinetic properties.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Solubility of Compound | The compound may have low aqueous solubility. | Prepare a higher concentration stock solution in 100% DMSO. Ensure the final DMSO concentration in the assay is low (<0.5%) and consistent across all wells. Consider formulation strategies. |
| High Variability in Assay Results | Inconsistent cell seeding, pipetting errors, or edge effects in the microplate. | Use a multichannel pipette for consistency. Avoid using the outer wells of the plate. Increase the number of replicates. |
| No Activity Observed | The compound may be inactive in the chosen assays, or the concentrations tested may be too low. | Test a broader range of concentrations. Consider alternative biological targets based on the scaffold's known activities. Verify compound integrity and purity. |
Conclusion
This compound represents a molecule of significant interest for drug discovery, leveraging the strengths of the anthranilic acid scaffold and the cyclopropyl group. The systematic application of the protocols outlined in this guide will enable a thorough and efficient evaluation of its therapeutic potential, paving the way for the development of novel drug candidates.
References
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- In vitro assays and techniques utilized in anticancer drug discovery. (2019). Journal of Applied Toxicology, 39(1), 38–71. [Link]
- Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases. (2023). Molecules, 28(15), 5853. [Link]
- In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka.
- Investigation on biological activities of anthranilic acid sulfonamide analogs. (2012). Tropical Journal of Pharmaceutical Research, 11(4), 589-595.
- A Review on in-vitro Methods for Screening of Anticancer Drugs. (n.d.).
- Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. (2025). American Chemical Society.
- Discovering Antibiotic Activity of Anthranilic Acid Derivatives. (2019). ScholarWorks@GVSU.
- Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. (2021). Aging, 13(21), 24195–24211. [Link]
- Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs.
- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega, 6(27), 17293–17300. [Link]
- Cytotoxicity Assays: Measurement Of Cell Death. (n.d.). Da-Ta Biotech.
- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences.
- In vitro methods of screening of anticancer agents. (2016). SlideShare.
- Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. (2021). Aging, 13(21), 24195–24211. [Link]
- Screening Strategies to Identify New Antibiotics. (2012). Current Drug Targets, 13(3), 373–384. [Link]
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2023). Journal of Applied Microbiology, 134(11), lxad283. [Link]
- 2-[(Cyclopropylcarbonyl)amino]-5-[methyl(pyridin-3-ylmethyl)amino]benzoic acid. (n.d.). PubChem.
- Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. (2020). Synthesis, 52(12), 1667–1687. [Link]
- Simultaneous Reversed-Phase Gradient-HPLC Analysis of Anthranilic Acid Derivatives in Anti-Inflammatory Drugs and Samples of Bio. (1992).
- Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. (2019). Molecules, 24(13), 2491. [Link]
- Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Future Medicinal Chemistry. [Link]
- Guidelines for the in vitro determination of anti‐inflammatory activity. (2022). Food Science & Nutrition, 10(12), 4058–4072. [Link]
- Simultaneous analysis of anthranilic acid derivatives in pharmaceuticals and human urine by high-performance liquid chromatography with isocratic elution. (1995).
- Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (2023). Biomedicines, 11(10), 2686. [Link]
- Synthesis of metal anthranilate complexes: catalytic and antipathogenic studies. (2022). Scientific Reports, 12(1), 5198. [Link]
- The Cyclopropyl Group in Medicinal Chemistry. (n.d.). Scientific Update.
- Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. (2005). Metabolism, 54(11), 1541–1547. [Link]
- Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. (2003). Bioorganic & Medicinal Chemistry, 11(23), 5281–5291. [Link]
- In vitro pharmacological screening methods for anti-inflammatory agents. (2021). Asian Journal of Pharmaceutical and Clinical Research, 14(8), 1-8.
- In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. (2006). International Archives of Allergy and Immunology, 140(3), 250–256. [Link]
- Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (2023). Biomedicines, 11(10), 2686. [Link]
- Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. (2003). Bioorganic & Medicinal Chemistry, 11(23), 5281–5291.
- Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. (2020). Synthesis, 52(12), 1667–1687.
- 2-[(Cyclopropylcarbonyl)aMino]-5-hydroxybenzoic Acid. (n.d.). ChemWhat.
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- Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. (2013). Journal of Pharmaceutical Technology, Research and Management, 1(1), 1-12.
- Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. (2024). Asian Journal of Chemistry, 36(9), 2351–2355. [Link]
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- 2-amino-benzoic-acid derivatives, their preparation and their use as medicines or intermediates. (1982). Google Patents.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-[(Cyclopropylcarbonyl)amino]benzoic acid
Welcome to the technical support center for the synthesis of 2-[(cyclopropylcarbonyl)amino]benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a focus on maximizing yield and purity. Drawing from established chemical principles and field-proven insights, this document provides in-depth troubleshooting guides, FAQs, and optimized protocols.
The synthesis of this compound is typically achieved via the acylation of 2-aminobenzoic acid (anthranilic acid) with cyclopropanecarbonyl chloride. This reaction, a classic example of the Schotten-Baumann reaction, involves a nucleophilic acyl substitution.[1] While straightforward in principle, several competing side reactions and procedural pitfalls can significantly diminish the yield. This guide will address these issues systematically.
Troubleshooting Guide: Common Synthesis Issues
This section addresses specific experimental problems in a question-and-answer format, providing causal analysis and actionable solutions.
Question 1: My reaction yield is extremely low or I've isolated no product. What went wrong?
Answer: A low or zero yield is the most common issue and typically points to one of two primary problems: inactivation of the nucleophile (2-aminobenzoic acid) or degradation of the electrophile (cyclopropanecarbonyl chloride).
-
Potential Cause 1: Amine Protonation. The reaction between an amine and an acid chloride generates one equivalent of hydrochloric acid (HCl).[2] This acid will readily react with the basic amino group of your starting material, 2-aminobenzoic acid, to form an unreactive ammonium salt. This salt is no longer nucleophilic and cannot participate in the desired reaction, effectively halting the synthesis.
-
Solution: Employ a Base. The addition of a base is critical to neutralize the HCl as it forms. This is the cornerstone of the Schotten-Baumann reaction condition.[3][4]
-
Aqueous Inorganic Base (e.g., NaOH, KOH): Using a biphasic system (an organic solvent like dichloromethane with an aqueous solution of NaOH) is a standard and cost-effective approach.[1] The base remains in the aqueous phase, neutralizing the HCl byproduct without directly hydrolyzing the bulk of the acid chloride in the organic phase.[5]
-
Organic Base (e.g., Pyridine, Triethylamine): Pyridine can be used as both the base and the solvent. It not only neutralizes HCl but can also act as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate, which may accelerate the reaction.[3][4] However, it can be difficult to remove during workup.
-
-
-
Potential Cause 2: Acid Chloride Hydrolysis. Cyclopropanecarbonyl chloride is highly reactive and susceptible to hydrolysis by water, which forms the unreactive cyclopropanecarboxylic acid.[6] This is a major competitive side reaction, especially under basic aqueous conditions.
-
Solution: Control Reaction Conditions.
-
Temperature Control: Run the reaction at a low temperature (0-5 °C) to slow the rate of hydrolysis.
-
Slow Addition: Add the cyclopropanecarbonyl chloride dropwise to the solution of 2-aminobenzoic acid. This keeps the instantaneous concentration of the acid chloride low, favoring the reaction with the amine over hydrolysis.
-
Vigorous Stirring: In a biphasic system, ensure rapid stirring to maximize the interfacial area where the reaction occurs, promoting the desired acylation over hydrolysis in the bulk aqueous phase.
-
-
-
Potential Cause 3: Poor Reagent Quality.
-
Solution: Verify Reagents. Cyclopropanecarbonyl chloride is moisture-sensitive.[7] Use a freshly opened bottle or a recently distilled batch. Ensure the 2-aminobenzoic acid is pure and dry.
-
Question 2: My final product is impure, showing multiple spots on a TLC plate. How can I identify and eliminate these impurities?
Answer: Impurities typically consist of unreacted starting materials or side-products from hydrolysis. A well-designed workup and purification strategy is key.
-
Impurity: Unreacted 2-Aminobenzoic Acid.
-
Identification: This starting material is more polar than the product. On a typical silica TLC plate, it will have a lower Rf value.
-
Removal: During the aqueous workup, perform an acidic wash (e.g., with 1M HCl). This will protonate the basic amino group of the unreacted starting material, making it highly water-soluble and drawing it into the aqueous layer. The amide product, being much less basic, will remain in the organic layer.
-
-
Impurity: Cyclopropanecarboxylic Acid.
-
Identification: This is the product of acid chloride hydrolysis. It is a carboxylic acid and will have a low Rf on TLC, potentially streaking.
-
Removal: Perform a basic wash with a weak base like aqueous sodium bicarbonate (NaHCO₃). Both the desired product and this impurity are carboxylic acids, but cyclopropanecarboxylic acid is a stronger acid than the product. A carefully controlled bicarbonate wash can selectively deprotonate and extract the more acidic impurity into the aqueous layer. The final product is then precipitated by acidifying the remaining solution.
-
-
General Purification Strategy: Recrystallization.
-
Solution: Recrystallization is a powerful technique for purifying solid organic compounds.[8][9] It relies on the principle that the desired compound and its impurities have different solubilities in a given solvent system.[10] For this compound, a mixed solvent system is often effective.
-
Recommended Protocol: Dissolve the crude product in a minimal amount of a hot solvent in which it is highly soluble (e.g., ethanol or acetone). Then, slowly add a "poor" solvent in which it is less soluble (e.g., water or hexanes) until the solution becomes slightly cloudy (turbid).[11] Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.[10] Slow cooling is crucial for the formation of large, pure crystals.[12] The pure product will crystallize out, leaving the more soluble impurities behind in the mother liquor. Collect the crystals by vacuum filtration.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the detailed reaction mechanism for this synthesis?
A1: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 2-aminobenzoic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclopropanecarbonyl chloride. This forms a tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. A base then deprotonates the positively charged nitrogen to yield the final neutral amide product.[1]
Diagram: Nucleophilic Acyl Substitution Mechanism
Caption: Mechanism of amide formation.
Q2: Which base is optimal for this reaction: NaOH, Pyridine, or Triethylamine?
A2: The choice of base depends on the specific reaction conditions and desired outcome. There is no single "best" base, as each has advantages and disadvantages.
| Base | Type | Typical Conditions | Pros | Cons |
| Sodium Hydroxide (NaOH) | Inorganic | Biphasic: Water / DCM | Inexpensive, highly effective at neutralizing HCl, easy to remove with aqueous washes.[2][4] | Can promote hydrolysis of the acid chloride if mixing is poor or temperature is too high.[6] |
| Pyridine | Organic | Anhydrous, often used as solvent | Acts as a nucleophilic catalyst, potentially increasing reaction rate.[3] | High boiling point, can be difficult to remove completely; pungent odor. |
| Triethylamine (TEA) | Organic | Anhydrous, organic solvent (DCM, THF) | Soluble in organic solvents, easy to remove via evaporation or acidic wash. | Less basic than NaOH; the resulting triethylammonium chloride salt can sometimes complicate workup. |
For general-purpose synthesis with a focus on yield and ease of purification, the biphasic NaOH/DCM system is highly recommended.
Q3: How can I be certain my final product is pure?
A3: Purity should be assessed using multiple analytical techniques.
-
Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on the TLC plate. Run the plate with your purified product alongside the crude material and the starting 2-aminobenzoic acid to confirm the removal of impurities.
-
Melting Point Analysis: A pure crystalline solid has a sharp, defined melting point range (typically < 2 °C). Impurities will depress and broaden the melting point range.[11] Compare your experimental value to the literature value.
-
Spectroscopy (NMR, IR): For definitive structural confirmation and purity assessment, Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Infrared (IR) spectroscopy are essential. The spectra should be clean and match the expected structure of this compound.
Optimized Experimental Protocol
This protocol outlines a robust method for the synthesis and purification of the target compound, incorporating the troubleshooting advice above.
Diagram: General Experimental Workflow
Caption: Workflow for synthesis and purification.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 2-aminobenzoic acid in a 1:1 mixture of dichloromethane (DCM) and 1M aqueous sodium hydroxide (2.5 equivalents NaOH).
-
Cooling: Place the flask in an ice-water bath and stir vigorously until the internal temperature reaches 0-5 °C.
-
Acylation: Dissolve 1.1 equivalents of cyclopropanecarbonyl chloride in a small amount of DCM. Add this solution to the reaction mixture dropwise via an addition funnel over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: Allow the mixture to stir vigorously for 1-2 hours, letting it slowly warm to room temperature. Monitor the reaction progress by TLC.
-
Workup - Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers.
-
Workup - Extraction: Extract the aqueous layer with DCM (2x). Discard the combined organic layers (which may contain non-acidic impurities).
-
Precipitation: Cool the aqueous layer in an ice bath. Slowly acidify the solution by adding concentrated HCl dropwise with stirring until the pH is ~2-3. A white precipitate of the crude product should form.
-
Isolation of Crude Product: Collect the solid by vacuum filtration, washing the filter cake with cold water.
-
Purification - Recrystallization: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol to dissolve the solid completely. Slowly add hot deionized water until the solution just begins to turn cloudy. Allow the flask to cool slowly to room temperature, then place it in an ice bath for 30 minutes to complete crystallization.
-
Final Isolation: Collect the pure crystalline product by vacuum filtration, wash with a small amount of cold ethanol/water (1:2), and dry under vacuum.
Troubleshooting Decision Tree
Use this logic tree to diagnose and solve issues during your experiment.
Diagram: Troubleshooting Logic Tree
Caption: A decision tree for troubleshooting common issues.
References
- Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
- Valera, M. C., et al. (2021). Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor. Reaction Chemistry & Engineering, 6(8), 1435-1447. DOI:10.1039/D1RE00141H.
- BYJU'S. (2019, November 17). Schotten Baumann Reaction.
- Quora. (2020, July 2). What is the Schottan-Baumann reaction?
- Grokipedia. (n.d.). Schotten–Baumann reaction.
- SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
- Cambridge University Press. (n.d.). Schotten-Baumann Reaction. Retrieved from a general textbook source discussing the reaction.
- Wikipedia. (n.d.). Schotten–Baumann reaction.
- Collegedunia. (n.d.). Schotten Baumann Reaction: Characteristics, Mechanism, and Applications.
- PrepChem.com. (n.d.). Synthesis of anthranilic acid amide.
- University of Missouri-St. Louis. (n.d.). Recrystallization of Benzoic Acid.
- University of Wisconsin-Whitewater. (n.d.). The Recrystallization of Benzoic Acid.
- PubChem. (n.d.). Cyclopropanecarbonyl chloride.
- YouTube. (2022, November 8). Recrystallization of Benzoic Acid Pre-Lab Discussion (CTC 114 Wet Lab Techniques).
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Schotten-Baumann Reaction [organic-chemistry.org]
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- 4. quora.com [quora.com]
- 5. collegedunia.com [collegedunia.com]
- 6. Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00141H [pubs.rsc.org]
- 7. Cyclopropanecarbonyl chloride | C4H5ClO | CID 77637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 9. alfa-chemistry.com [alfa-chemistry.com]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. youtube.com [youtube.com]
"2-[(Cyclopropylcarbonyl)amino]benzoic acid" common synthesis byproducts
Welcome to the technical support guide for the synthesis of 2-[(cyclopropylcarbonyl)amino]benzoic acid. As a key intermediate in pharmaceutical development, achieving high purity is critical. This document provides in-depth troubleshooting advice and answers to frequently asked questions based on common challenges observed in the field. We will explore the causality behind byproduct formation and offer validated protocols for their mitigation and removal.
Frequently Asked Questions (FAQs)
Q1: My post-reaction analysis (NMR/LC-MS) shows a significant amount of cyclopropanecarboxylic acid. What is the source of this impurity?
A: This is the most common byproduct and its presence is almost always due to the hydrolysis of your starting material, cyclopropanecarbonyl chloride. Acyl chlorides are highly reactive and extremely sensitive to moisture.[1] Exposure to atmospheric humidity or residual water in your solvent or glassware will readily convert the acyl chloride to the corresponding carboxylic acid.[2][3]
-
Causality: The electrophilic carbonyl carbon of cyclopropanecarbonyl chloride is rapidly attacked by water, a nucleophile, leading to the formation of cyclopropanecarboxylic acid and hydrochloric acid (HCl). This hydrolyzed acid will not participate in the amide coupling reaction under standard conditions and will persist as an impurity.
-
Preventative Action: Ensure all glassware is oven-dried, and all solvents are anhydrous. Handle cyclopropanecarbonyl chloride under an inert atmosphere (e.g., nitrogen or argon). It is best practice to use a freshly opened bottle or a recently distilled batch of the reagent for optimal results.[4]
Q2: I'm observing a byproduct with a mass corresponding to the desired product minus 18 amu (M-18). What is this species and why did it form?
A: An M-18 peak strongly suggests a dehydration or cyclization event. In this specific synthesis, the product, this compound, contains an amide and a carboxylic acid in an ortho configuration. This arrangement makes it susceptible to intramolecular cyclization, particularly under thermal stress or in the presence of acid, to form 2-cyclopropyl-4H-3,1-benzoxazin-4-one .
-
Causality: The carboxylic acid proton can protonate the amide carbonyl, making it more electrophilic. The carboxylic acid's hydroxyl group then acts as an intramolecular nucleophile, attacking the activated amide carbonyl. Subsequent elimination of a water molecule yields the benzoxazinone ring system. Several syntheses of related quinazolinones and benzoxazinones from anthranilic acid derivatives rely on this type of cyclocondensation.[5][6]
-
Preventative Action: Avoid excessive heating during the reaction or workup. If the reaction requires elevated temperatures, minimize the reaction time. During purification, avoid strongly acidic conditions for prolonged periods.
Q3: My crude product contains unreacted 2-aminobenzoic acid (anthranilic acid). What are the likely causes?
A: The presence of unreacted anthranilic acid points to an incomplete reaction. This can stem from several factors:
-
Inactive Acylating Agent: As discussed in Q1, your cyclopropanecarbonyl chloride may have partially or fully hydrolyzed to the unreactive cyclopropanecarboxylic acid.
-
Incorrect Stoichiometry: An insufficient charge of cyclopropanecarbonyl chloride (less than 1.0 equivalent) will naturally leave unreacted starting amine. It is common to use a slight excess (e.g., 1.05-1.1 equivalents) of the acyl chloride to drive the reaction to completion.
-
Insufficient Base: The reaction generates one equivalent of HCl, which will protonate the amino group of anthranilic acid, rendering it non-nucleophilic. A stoichiometric amount of a non-nucleophilic base (e.g., triethylamine, pyridine) is required to scavenge this acid and maintain the amine in its reactive, freebase form.
-
Low Reaction Temperature/Short Duration: The reaction may be too slow at the chosen temperature. While high temperatures can cause cyclization (Q2), the reaction still needs sufficient thermal energy to proceed at a reasonable rate.
Q4: I am having difficulty removing all the byproducts by simple recrystallization. What is a more robust purification strategy?
A: While recrystallization can be effective for removing minor impurities, a multi-step liquid-liquid extraction workup is often more robust for this specific product, as it exploits the different acidic/basic properties of the product and common byproducts. The desired product is an acid, while the key starting material is an amine, and the main byproduct from the acyl chloride is also an acid.
-
Strategy: A well-designed aqueous workup can effectively separate these species. See Protocol 2: Purification via Acid-Base Extraction for a detailed methodology. This procedure allows for the selective extraction of your acidic product into a basic aqueous layer, leaving non-acidic impurities behind in the organic phase. Subsequent acidification of the aqueous layer precipitates the purified product.
Troubleshooting Guide
| Symptom / Observation | Potential Cause(s) | Recommended Action(s) |
| Low Yield of Final Product | 1. Significant hydrolysis of cyclopropanecarbonyl chloride.[1][3] 2. Insufficient base leading to amine protonation. 3. Product loss during workup or recrystallization. | 1. Verify acyl chloride quality (see Protocol 1). Use fresh, anhydrous reagents and solvents. 2. Ensure at least 1.0 equivalent of base is used. 3. Optimize purification; consider an extraction-precipitation method (Protocol 2). |
| Presence of Cyclopropanecarboxylic Acid | Hydrolysis of cyclopropanecarbonyl chloride due to moisture.[2][4] | 1. Use rigorous anhydrous techniques. 2. Purify the acyl chloride via distillation if IR shows OH bands.[4] 3. Remove during workup with a bicarbonate wash (though this can also extract the product). |
| Presence of Unreacted 2-Aminobenzoic Acid | 1. Incomplete reaction. 2. Inactive (hydrolyzed) acyl chloride. 3. Incorrect stoichiometry. | 1. Increase reaction time or temperature moderately. 2. Use a slight excess (1.05 eq.) of fresh acyl chloride. 3. Remove during workup with an acidic wash (e.g., 1M HCl). |
| Mass Spec shows M-18 Peak | Intramolecular cyclization to 2-cyclopropyl-4H-3,1-benzoxazin-4-one.[5] | 1. Avoid high temperatures (>80 °C) during reaction and workup. 2. Minimize exposure to dehydrating agents or strong acids. 3. Separate via column chromatography if necessary. |
| Reaction turns dark brown/black | Self-condensation of anthranilic acid or other decomposition pathways at high temperatures.[7] | 1. Maintain strict temperature control. Most amidations of this type proceed well at 0 °C to room temperature. 2. Ensure efficient stirring to avoid localized overheating. |
Visualizing the Reaction and Byproduct Pathways
The following diagrams illustrate the intended synthetic route and the formation of the most common byproducts.
Caption: Desired synthesis pathway for the target molecule.
Caption: Formation pathways for key synthesis byproducts.
Experimental Protocols
Protocol 1: Quality Assessment of Cyclopropanecarbonyl Chloride
-
Objective: To verify the integrity of the acyl chloride before use.
-
Method 1 (FTIR Spectroscopy):
-
Under an inert atmosphere, place a small drop of the cyclopropanecarbonyl chloride between two salt plates (NaCl or KBr).
-
Acquire an IR spectrum.
-
Interpretation: A pure sample will show a strong C=O stretch for the acyl chloride around 1785-1815 cm⁻¹. The presence of a broad absorption band in the O-H region (approx. 2500-3300 cm⁻¹) indicates significant hydrolysis to the carboxylic acid.[4]
-
-
Method 2 (Re-purification):
-
If hydrolysis is detected, the reagent can be reclaimed.[4]
-
Combine the impure cyclopropanecarbonyl chloride with thionyl chloride (SOCl₂) (approx. 1.5 equivalents).
-
Heat the mixture gently (e.g., 50-60 °C) for 30 minutes under a reflux condenser equipped with a drying tube.
-
Carefully remove the excess SOCl₂ under reduced pressure.
-
Distill the remaining liquid under vacuum to obtain pure cyclopropanecarbonyl chloride.[2][4]
-
Protocol 2: Purification via Acid-Base Extraction
-
Objective: To separate the acidic product from unreacted amine and neutral byproducts.
-
Procedure:
-
After the reaction is complete, quench the reaction mixture with water and dilute with an organic solvent (e.g., ethyl acetate or DCM).
-
Transfer the mixture to a separatory funnel.
-
Acid Wash (Removes Base/Unreacted Amine): Wash the organic layer with 1M HCl (2 x 50 mL). This will protonate and remove the scavenger base (e.g., triethylamine) and any unreacted 2-aminobenzoic acid into the aqueous layer. Discard the acidic aqueous layers.
-
Base Extraction (Extracts Product): Extract the organic layer with 1M NaOH or saturated NaHCO₃ solution (3 x 50 mL). The desired product, being a carboxylic acid, will be deprotonated and move into the basic aqueous layer. Neutral impurities will remain in the organic layer.
-
Combine the basic aqueous layers. Cool the combined aqueous extracts in an ice bath.
-
Precipitation: Slowly acidify the cold aqueous layer by adding concentrated HCl dropwise with vigorous stirring until the pH is ~2. The pure product should precipitate as a solid.
-
Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.
-
References
- LookChem. (n.d.). Understanding Cyclopropanecarbonyl Chloride: Properties and Applications.
- Chatterjee, A., & Ganguly, M. (n.d.). Self condensation of anthranilic acid. The Journal of Organic Chemistry - ACS Publications.
- Heravi, M. M., et al. (2008). A Microwave-Assisted and Heteropolyacids-Catalysed Cyclocondensation Reaction for the Synthesis of 4(3H)-Quinazolinones. Molecules, 13(4), 830-839.
- Stephen, H., & Waddell, G. (1997). Process for preparing anthranilic acids. Google Patents (WO1997028118A1).
- Jadhav, S. D., & Kadu, V. D. (2014). Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst. International Journal of Research in Advent Technology, 2(4).
Sources
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [guidechem.com]
- 3. Page loading... [guidechem.com]
- 4. Cyclopropanecarbonyl Chloride | 4023-34-1 [chemicalbook.com]
- 5. A Microwave-Assisted and Heteropolyacids-Catalysed Cyclocondensation Reaction for the Synthesis of4(3H)-Quinazolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO1997028118A1 - Process for preparing anthranilic acids - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
"2-[(Cyclopropylcarbonyl)amino]benzoic acid" purification challenges and solutions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 2-[(Cyclopropylcarbonyl)amino]benzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this molecule. Here, we address common purification challenges by providing in-depth troubleshooting guides, detailed protocols, and frequently asked questions. Our approach is grounded in fundamental chemical principles to help you not only solve immediate issues but also understand the underlying science.
Overview of Purification Strategy
The purification of this compound, an N-acylated anthranilic acid derivative, presents unique challenges due to its structural features: a carboxylic acid group, an amide linkage, and a non-polar cyclopropyl moiety. This combination imparts intermediate polarity and specific solubility characteristics that must be carefully managed. The primary impurities often include unreacted starting materials (e.g., 2-aminobenzoic acid), residual coupling reagents, and side-products from the acylation reaction.
A successful purification strategy typically involves a primary method, such as recrystallization or chromatography, often preceded by an extractive workup to remove the bulk of acidic or basic impurities. The choice of method depends on the scale of the reaction and the nature of the impurities.
Caption: General purification workflow for this compound.
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound.
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Low Recovery After Recrystallization | 1. Excess Solvent: Too much solvent was used, keeping the product dissolved even at low temperatures.[1][2]2. Premature Crystallization: The product crystallized in the funnel during hot filtration.3. Inappropriate Solvent Choice: The compound has significant solubility in the chosen solvent even when cold. | 1. Solvent Minimization: Use the minimum amount of hot solvent required to fully dissolve the crude product.[1] This maximizes supersaturation upon cooling, driving crystallization.2. Maintain Temperature: Preheat the filtration funnel and receiving flask. Perform the hot filtration step as quickly as possible to prevent cooling and premature precipitation.[2]3. Solvent Screening: Re-evaluate the solvent system. An ideal solvent shows high solubility for the compound when hot and very low solubility when cold.[3] Consider a mixed-solvent system (e.g., Ethanol/Water, Acetone/Hexane) to fine-tune solubility. |
| Product "Oiling Out" Instead of Crystallizing | 1. Cooling Too Rapidly: Shock-cooling a highly concentrated solution can cause the product to separate as a liquid phase (oil) instead of forming an ordered crystal lattice.[4]2. High Impurity Load: Significant impurities can depress the melting point of the mixture, leading to the formation of a liquid eutectic.3. Solvent Issues: The solvent may be too "good," or the boiling point of the solvent may be higher than the melting point of the impure product. | 1. Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature on a benchtop, insulated with a beaker or cloth, before moving it to an ice bath.[4] Slow cooling provides the kinetic time needed for proper crystal nucleation and growth.2. Pre-Purification: If the crude material is very impure (>10% impurities), perform a preliminary purification step like an acid-base extraction or a quick filtration through a silica plug to remove gross contaminants before attempting recrystallization.3. Induce Crystallization: If an oil forms, try reheating to redissolve it, add slightly more solvent, and then attempt to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[1] |
| Persistent Color in Final Product | 1. Colored Impurities: Highly conjugated by-products or degradation products are present.2. Charcoal Inefficiency: Activated charcoal was not used or was used incorrectly. | 1. Decolorizing Carbon: After dissolving the crude product in the hot solvent, allow it to cool slightly and add a small amount (1-2% w/w) of activated charcoal. Boil the mixture for 5-10 minutes.[2] The charcoal adsorbs large, flat, polarizable molecules responsible for color. Perform a hot gravity filtration to remove the charcoal before cooling. Caution: Do not add charcoal to a boiling solution, as this can cause violent bumping. |
| Poor Separation in Column Chromatography | 1. Incorrect Mobile Phase Polarity: The eluent is either too polar (all compounds elute quickly) or not polar enough (compounds stick to the column).2. Column Overloading: Too much crude material was loaded onto the column, exceeding its separation capacity.3. Sample Insolubility: The sample precipitated at the top of the column upon loading. | 1. TLC Analysis: First, determine the optimal solvent system using Thin Layer Chromatography (TLC). Aim for a retention factor (Rf) of ~0.3 for the target compound. A good starting point for this molecule would be a gradient of ethyl acetate in hexanes, with a small amount of acetic acid (0.5-1%) to keep the carboxylic acid protonated and prevent streaking.2. Proper Loading: As a rule of thumb, use a mass ratio of silica gel to crude product of at least 30:1 for difficult separations.3. Solubility Matching: Dissolve the crude sample in a minimal amount of the initial mobile phase or a slightly stronger solvent (e.g., dichloromethane) before mixing it with a small amount of silica gel, evaporating the solvent, and dry-loading the resulting powder onto the column. |
| Product Contaminated with 2-Aminobenzoic Acid | 1. Incomplete Reaction: The initial acylation reaction did not go to completion.2. Co-crystallization: The starting material has similar solubility properties to the product in the chosen recrystallization solvent. | 1. Acid-Base Extraction: Dissolve the crude mixture in an organic solvent like ethyl acetate. Wash with a mild acidic solution (e.g., 1 M HCl). The more basic 2-aminobenzoic acid (pKa of the amine ~4.9) will be protonated and extracted into the aqueous phase, while the less basic amide product remains in the organic layer. The carboxylic acid groups on both molecules will remain largely protonated under these conditions. Neutralize the aqueous layer to recover the starting material if needed.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent system for recrystallizing this compound?
A1: There is no single "best" solvent; the ideal choice depends on the specific impurity profile. However, a mixed-solvent system is often effective for molecules like this with both polar (acid, amide) and non-polar (cyclopropyl, benzene ring) regions.[6]
-
Recommended Approach: Start with an Ethanol/Water or Acetone/Water system. Dissolve the crude solid in a minimal amount of the hot alcohol (e.g., ethanol). Then, add hot water dropwise until the solution just begins to turn cloudy (the cloud point), indicating saturation. Add a few more drops of hot alcohol to redissolve the precipitate and then allow the solution to cool slowly.[6] This method provides a finely tunable system to achieve ideal solubility for high-purity crystal formation.
Q2: My compound is poorly soluble in common organic solvents. How can I handle it for purification?
A2: Poor solubility can be a significant hurdle. The carboxylic acid moiety is key here.
-
For Extraction: You can deprotonate the carboxylic acid with a weak base like sodium bicarbonate (NaHCO₃) to form the highly water-soluble sodium carboxylate salt. This allows you to wash the aqueous solution with an organic solvent (like ether or ethyl acetate) to remove non-polar, non-acidic impurities. Afterward, re-acidify the aqueous layer with HCl to precipitate your purified product, which can then be collected by filtration.[7]
-
For Chromatography: If solubility is an issue for loading the column, consider using a stronger, more polar solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to dissolve the sample initially, though this should be done with caution as these solvents are difficult to remove.[8] A better approach is often to use reverse-phase chromatography (C18 silica) where more polar, aqueous mobile phases are used.
Q3: Is column chromatography or recrystallization better for this compound?
A3: The choice depends on your goals and the nature of the crude material.
-
Recrystallization is excellent for removing small amounts of impurities from a solid that is already mostly pure (>90%). It is scalable, cost-effective, and often yields a highly pure, crystalline final product.[2][3]
-
Column Chromatography is more powerful for separating complex mixtures, compounds with very similar properties, or for purifying non-crystalline, oily materials.[9] It offers finer control over separation but is more labor-intensive and requires more solvent. For this specific molecule, if impurities are primarily unreacted starting materials, a well-chosen recrystallization after an acid-base wash is often sufficient. If multiple side-products are present, chromatography is the more reliable option.
Caption: Decision tree for troubleshooting when a product oils out.
Q4: What analytical techniques should I use to confirm the purity of my final product?
A4: A combination of methods is recommended to provide a complete picture of purity.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment. It can separate the main compound from even minor impurities, allowing you to determine purity as a percentage (e.g., >99% by area). Both normal and reverse-phase methods can be developed.[10]
-
Melting Point (MP) Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). A broad or depressed melting point is a strong indicator of impurities.[6] Comparing the experimental MP to a literature value (if available) is a good verification step.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure of the desired compound and detect the presence of any impurities that contain NMR-active nuclei. Integration of the proton signals can provide a semi-quantitative estimate of purity if the structures of the impurities are known.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
Experimental Protocol: Recrystallization from Ethanol/Water
This protocol provides a detailed, step-by-step methodology for the purification of this compound using a mixed-solvent system.
Materials:
-
Crude this compound
-
95% Ethanol
-
Deionized Water
-
Activated Charcoal (optional)
-
Erlenmeyer flasks, beakers, hot plate, filter funnel, filter paper
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. For every 1 gram of crude material, add 3-4 mL of 95% ethanol. Heat the mixture gently on a hot plate with stirring until the solid completely dissolves. Add more ethanol in small portions only if necessary.[6]
-
Decolorization (Optional): If the solution is colored, remove it from the heat. Once it has stopped boiling, add a spatula tip of activated charcoal. Return the flask to the hot plate and swirl gently while bringing it back to a boil for 2-5 minutes.
-
Hot Gravity Filtration: Quickly filter the hot solution through a fluted filter paper into a pre-heated, clean Erlenmeyer flask to remove the charcoal or any insoluble impurities. This step must be done quickly to prevent the product from crystallizing on the filter paper.[2]
-
Crystallization: Re-heat the clear filtrate to boiling. Slowly add hot deionized water dropwise with continuous swirling until the solution becomes persistently turbid. Add a few drops of hot ethanol to make the solution clear again.
-
Cooling: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Large, well-defined crystals should form. Do not disturb the flask during this period.[4]
-
Isolation: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold water or a cold ethanol/water mixture to remove any residual soluble impurities.
-
Drying: Allow the crystals to dry in the air on the filter paper for a few minutes, then transfer them to a watch glass to dry completely, preferably in a vacuum oven at a moderate temperature (e.g., 40-50 °C).
References
- PubChem. 2-[(Cyclopropylcarbonyl)amino]-5-[methyl(pyridin-3-ylmethyl)amino]benzoic acid.
- University of Missouri-St. Louis. The Recrystallization of Benzoic Acid.
- IOSR Journal of Pharmacy. p-amino benzoic acid Schiff base and their cyclodextrins inclusion complexes.
- Creighton University. Recrystallization of Benzoic Acid.
- ResearchGate. Synthesis of 2-(2-amino-1,3 –dihydroxypropane-2-ylamino) benzoic acid.
- Google Patents. Purification of benzoic acid - US3235588A.
- Google Patents. Preparation of amino benzoic acids - US2878281A.
- Organic Syntheses. 2-amino-3-fluorobenzoic acid.
- Google Patents. Process for the purification of benzoic acid - US4092353A.
- YouTube. Recrystallization of Benzoic Acid Pre-Lab Discussion.
- Royal Society of Chemistry. Analytical Methods.
- Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID.
- Chitkara University Publications. Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives.
- NIST WebBook. Benzoic acid, 2-amino-.
- Google Patents. The synthesis of cyclopropane amino acids and peptides - WO1985000809A1.
- PubMed. Free and total para-aminobenzoic acid analysis in plants with high-performance liquid chromatography/tandem mass spectrometry.
- ResearchGate. List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid.
- MDPI. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
- PubMed. High-performance liquid chromatographic assay for benzocaine and p-aminobenzoic acid including preliminary stability data.
- Scholars' Mine. Facile Liquid Chromatographic Enantioresolution of Native Amino Acids and Peptides using a Teicoplanin Chiral Stationary Phase.
- MDPI. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications.
- NIH National Center for Biotechnology Information. Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides.
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- 1. westfield.ma.edu [westfield.ma.edu]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 4. youtube.com [youtube.com]
- 5. US2878281A - Preparation of amino benzoic acids - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. High-performance liquid chromatographic assay for benzocaine and p-aminobenzoic acid including preliminary stability data - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing 2-[(Cyclopropylcarbonyl)amino]benzoic acid in Experimental Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the handling of 2-[(Cyclopropylcarbonyl)amino]benzoic acid and similar N-acyl anthranilic acid derivatives that exhibit low aqueous solubility. Our goal is to equip you with the foundational knowledge and practical protocols to overcome solubility challenges, ensuring the accuracy and reproducibility of your experimental data.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound consistently precipitate when I add it to my aqueous assay buffer?
A1: This is a classic and expected challenge with this class of molecule. The precipitation is due to its inherent low aqueous solubility. The molecular structure contains a nonpolar cyclopropyl and phenyl core, which makes it hydrophobic. While the benzoic acid moiety provides a polar group, it is not sufficient to overcome the hydrophobicity of the rest of the molecule in neutral aqueous solutions. When you transfer the compound from a high-concentration organic stock solution (like DMSO) into a predominantly aqueous buffer, the solvent environment shifts dramatically, causing the compound to fall out of solution.[1]
Q2: I use DMSO to dissolve my compound. What is a safe final concentration for my cell-based assays?
A2: Dimethyl sulfoxide (DMSO) is an excellent solvent for many nonpolar compounds, but it is not biologically inert.[2] The "safe" concentration is highly dependent on your specific cell line and the duration of the experiment.
-
For short-term assays (< 24 hours): Many robust cell lines can tolerate up to 0.5% DMSO without significant cytotoxic effects.
-
For long-term assays (> 48 hours): It is critical to keep the final DMSO concentration at or below 0.1% to avoid artifacts such as altered gene expression, cell differentiation, or reduced proliferation.[3][4]
Crucially, you must determine the no-effect concentration for your specific experimental system. Always include a vehicle control group in your experiments that contains the same final concentration of DMSO as your test articles to account for any solvent-induced effects.[5]
Q3: Can I adjust the pH of my buffer to improve the solubility of this compound?
A3: Yes, pH adjustment is a primary and highly effective strategy for this molecule. The benzoic acid group is weakly acidic. By increasing the pH of the buffer to a value above the compound's pKa, you deprotonate the carboxylic acid to form a more polar and water-soluble carboxylate salt.[6] For most benzoic acid derivatives, adjusting the buffer to a pH of 7.4 or slightly higher will significantly improve solubility. However, you must ensure this pH is compatible with your assay and biological system.
Q4: Are there alternatives to DMSO if my cells are too sensitive?
A4: If your cell line is highly sensitive to DMSO, several alternatives can be considered. Ethanol is a common choice, though it can also have biological effects.[7] Newer, greener solvents like Cyrene™ (dihydrolevoglucosenone) have shown promise as DMSO replacements with potentially lower toxicity in some systems.[8] For some compounds, formulating with solubility enhancers like cyclodextrins can allow for dissolution directly in aqueous media, completely avoiding organic co-solvents.[9]
Troubleshooting Guide: Compound Precipitation & Assay Variability
This section provides a systematic approach to diagnosing and solving solubility-related issues.
Problem: My compound precipitates immediately upon dilution into my aqueous assay medium.
Workflow for Troubleshooting Compound Precipitation
Caption: A decision tree for troubleshooting compound precipitation.
Detailed Solutions
1. Co-Solvent Optimization (DMSO)
-
Causality: The percentage of organic co-solvent in the final assay medium is often the primary determinant of whether a hydrophobic compound remains in solution. Even a small decrease in the final DMSO concentration can dramatically lower the solubilizing capacity of the buffer.[1]
-
Solution: Critically evaluate your dilution scheme. If you are performing serial dilutions, ensure the DMSO concentration is kept constant across all wells, including the vehicle control.[5] If precipitation occurs, your first step should be to determine if a slightly higher (but still biologically safe) DMSO concentration resolves the issue.
2. pH Modification
-
Causality: As an acidic molecule, this compound's solubility is dictated by the Henderson-Hasselbalch equation. In an uncharged state (at low pH), it is less soluble. When deprotonated to its anionic carboxylate form (at high pH), its polarity increases, leading to significantly enhanced aqueous solubility.[6]
-
Solution: Prepare your final assay buffer at a pH of 7.4 or higher (e.g., 8.0), provided it does not negatively impact your cells or assay components. Always confirm the compound's chemical stability at the elevated pH before proceeding with large-scale experiments.
3. Advanced Formulation: Cyclodextrins
-
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[10] They can encapsulate poorly soluble "guest" molecules, like our target compound, forming a water-soluble "inclusion complex."[11][12] This complex effectively shields the hydrophobic parts of the drug from the aqueous environment, dramatically increasing its apparent solubility without the need for organic co-solvents.[13][]
Mechanism of Cyclodextrin-Mediated Solubilization
Caption: How cyclodextrins encapsulate hydrophobic molecules to enhance solubility.
-
Solution: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with high water solubility and low toxicity.[13] Preparing a stock solution of your compound complexed with HP-β-CD can be an excellent strategy for completely avoiding DMSO.
Experimental Protocols
Protocol 1: Determining Maximum Tolerated DMSO Concentration
-
Cell Plating: Seed your cells in a 96-well plate at the density used in your primary assay and allow them to adhere overnight.
-
Prepare DMSO Dilutions: In your standard cell culture medium, prepare a serial dilution of DMSO to yield final concentrations of 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%, and a "no DMSO" media-only control.[5]
-
Treatment: Remove the old media from the cells and add the DMSO-containing media. Include at least three replicate wells for each concentration.
-
Incubation: Incubate the plate for the longest duration of your planned experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: At the end of the incubation, assess cell viability using a standard method (e.g., MTT, CellTiter-Glo®, or resazurin-based assays).
-
Analysis: Normalize the results to the "no DMSO" control wells (set to 100% viability). The highest DMSO concentration that does not cause a significant drop in viability (e.g., >90% viability) is your maximum tolerated concentration.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex Stock Solution
-
Prepare Cyclodextrin Solution: Prepare a concentrated solution of HP-β-CD in your desired aqueous buffer (e.g., 40% w/v in PBS pH 7.4). Gentle heating and vortexing may be required to fully dissolve the cyclodextrin.
-
Add Compound: Weigh the solid this compound and add it directly to the HP-β-CD solution to achieve your desired final stock concentration (e.g., 10 mM).
-
Facilitate Complexation: Vortex the mixture vigorously for 1-2 hours at room temperature, or use a sonicating water bath for 30-60 minutes. The solution should become clear as the inclusion complex forms.
-
Sterilization: Sterilize the final stock solution by passing it through a 0.22 µm syringe filter. This solution can now be diluted directly into your aqueous assay medium.
-
Validation: It is good practice to confirm the concentration of the final filtered stock solution via a method like HPLC-UV to ensure complete solubilization and recovery.
Data Summary Table
The following table summarizes common solvents and formulation agents, providing a quick reference for their application in assays.
| Solvent / Excipient | Recommended Starting Concentration | Pros | Cons |
| DMSO | ≤ 0.5% (final assay conc.) | Excellent solvating power for nonpolar compounds; miscible with water.[2] | Can be cytotoxic; may interfere with signaling pathways at >0.1%.[3][4][5] |
| Ethanol | ≤ 0.5% (final assay conc.) | Less toxic than many other organic solvents; readily available. | Can induce cellular stress responses; more volatile than DMSO.[7] |
| HP-β-Cyclodextrin | 1-5% (w/v) in buffer | Low cytotoxicity; directly increases aqueous solubility, avoiding organic solvents.[9] | Can sometimes extract cholesterol from cell membranes at very high concentrations. |
| pH Adjustment | Buffer at pH 7.4 - 8.0 | Highly effective for acidic compounds; simple to implement. | Requires assay compatibility with the chosen pH; potential for compound instability.[6] |
References
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central.
- Cyclodextrins and their application in enhancing the solubility, dissolution r
- Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
- Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.
- Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. IntechOpen.
- DMSO in cell based assays. Scientist Solutions.
- What effects does DMSO have on cell assays?. Quora.
- 2-[(Cyclopropylcarbonyl)amino]-5-[methyl(pyridin-3-ylmethyl)amino]benzoic acid. PubChem.
- Adjusting for the effects of DMSO on cell line growth and viability in experiments. BenchChem.
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK.
- Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Nikon.
- Biological assay challenges from compound solubility: strategies for bioassay optimization.
- Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens.
- Cell Culture FAQ: How does DMSO affect your cells?. Eppendorf.
- Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
- Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
- Formulation strategies for poorly soluble drugs.
- 2-[(cyclopropylcarbonyl)(methyl)amino]benzoic acid. Sigma-Aldrich.
- Solvents for a Safer, Sustainable Lab. USC Environmental Health & Safety.
- Dimethyl sulfoxide. Wikipedia.
- Considerations regarding use of solvents in in vitro cell based assays. Springer.
- Considerations regarding use of solvents in in vitro cell based assays.
- Benzoic acid, p-amino-, (1-cyclohexylaminomethyl)-2-propyl ester. PubChem.
- p-amino benzoic acid Schiff base and their cyclodextrins inclusion complexes. IOSR Journal of Pharmacy.
- Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applic
- Benzoic acid, 2-amino-. NIST WebBook.
- Chemical Properties of Benzoic acid, 4-amino-, 1-methylpropyl ester. Cheméo.
- Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides.
- Technical Support Center: Addressing Solubility of p-Aminobenzoic Acid (PABA)
- Improving both aqueous solubility and anti-cancer activity by assessing progressive lead optimization libraries.
- 4-(Phenylcarbonyl)
- Discovery of cyclic amine-substituted benzoic acids as PPARα agonists. PubMed.
- Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers.
- Occurrence of para-aminobenzoic acid and benzocaine as contaminants in sunscreen agents of para-aminobenzoic acid type. PubMed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 4. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 13. scispace.com [scispace.com]
Technical Support Center: Optimizing the Synthesis of 2-[(Cyclopropylcarbonyl)amino]benzoic acid
Welcome to the technical support center for the synthesis of 2-[(Cyclopropylcarbonyl)amino]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specific amide coupling reaction. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols grounded in established chemical principles to ensure the successful and efficient synthesis of your target compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges you might encounter during the synthesis of this compound. We delve into the root causes of these issues and provide actionable solutions.
Issue 1: Low or No Product Yield
Symptoms:
-
TLC or LC-MS analysis shows predominantly unreacted 2-aminobenzoic acid.
-
The isolated yield of the desired product is significantly lower than expected.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Recommended Action |
| Inactive Acylating Agent | Cyclopropanecarbonyl chloride is susceptible to hydrolysis by atmospheric moisture, converting it to the unreactive cyclopropanecarboxylic acid. | Use a fresh bottle of cyclopropanecarbonyl chloride or distill the reagent before use. Handle the reagent under an inert atmosphere (e.g., nitrogen or argon). |
| Insufficient Base | The reaction of 2-aminobenzoic acid with cyclopropanecarbonyl chloride generates one equivalent of hydrochloric acid (HCl). This HCl will protonate the amino group of the starting material, rendering it non-nucleophilic and halting the reaction. | Use at least one equivalent of a non-nucleophilic base (e.g., triethylamine, pyridine, or diisopropylethylamine) to neutralize the generated HCl. An excess of the base (1.1-1.5 equivalents) is often beneficial. |
| Inappropriate Solvent | The solvent must be able to dissolve both starting materials to a reasonable extent and should be inert to the reaction conditions. | Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate are generally good choices. Ensure the solvent is anhydrous. |
| Low Reaction Temperature | While amide couplings are often exothermic, insufficient thermal energy may lead to a slow reaction rate. | If the reaction is sluggish at room temperature, gentle heating to 40-50°C can increase the reaction rate. Monitor the reaction closely to avoid side reactions. |
Issue 2: Presence of an Unexpected Byproduct with a Higher Rf Value on TLC
Symptom:
-
A significant spot is observed on the TLC plate with a higher Rf value than the starting material and product, suggesting a less polar compound.
Potential Cause & Solution:
-
O-Acylation: The carboxylate group of 2-aminobenzoic acid can also act as a nucleophile, especially under strongly basic conditions or if the amino group is protonated.[1] This leads to the formation of a mixed anhydride, which is generally less polar than the desired product.
-
Solution:
-
Control Base Addition: Add the base slowly to the solution of 2-aminobenzoic acid. This helps to avoid a high concentration of the deprotonated carboxylate.
-
Order of Addition: A "Schotten-Baumann" type condition is often effective. Dissolve the 2-aminobenzoic acid and a base (like aqueous sodium bicarbonate or sodium hydroxide) in a biphasic system (e.g., DCM/water). Then, add the cyclopropanecarbonyl chloride dropwise with vigorous stirring. The acylation of the amine occurs at the interface.
-
pH Control: Maintain a slightly basic pH (around 8-9) during the reaction.[2]
-
-
Issue 3: Difficult Purification and Product Isolation
Symptom:
-
The crude product is an oil that is difficult to crystallize.
-
The product is contaminated with starting materials or byproducts that are difficult to separate by column chromatography.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Recommended Action |
| Incomplete Reaction | Unreacted starting materials can co-purify with the product, making crystallization difficult. | Ensure the reaction has gone to completion by TLC or LC-MS before workup. If necessary, add more acylating agent or extend the reaction time. |
| Incorrect Workup Procedure | The workup procedure is critical for removing unreacted starting materials and the base. | 1. Acid Wash: After the reaction is complete, wash the organic layer with a dilute acid (e.g., 1M HCl) to remove the excess amine base.[2] 2. Base Wash: Subsequently, wash with a dilute base (e.g., saturated sodium bicarbonate solution) to remove any unreacted 2-aminobenzoic acid and cyclopropanecarboxylic acid (from hydrolysis of the acyl chloride). 3. Brine Wash: A final wash with brine will help to remove any remaining water before drying the organic layer. |
| Inappropriate Crystallization Solvent | The choice of solvent for recrystallization is crucial for obtaining a pure, crystalline product.[3] | Experiment with different solvent systems for recrystallization. A common approach is to dissolve the crude product in a solvent in which it is soluble (e.g., ethyl acetate, methanol, or acetone) and then add a solvent in which it is poorly soluble (e.g., hexanes, water) until turbidity is observed, then allow it to cool slowly. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the reaction between 2-aminobenzoic acid and cyclopropanecarbonyl chloride?
A1: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group of 2-aminobenzoic acid attacks the electrophilic carbonyl carbon of cyclopropanecarbonyl chloride. This is followed by the elimination of the chloride leaving group to form the amide bond. A base is required to neutralize the HCl byproduct.[4]
Q2: Why is the amino group more reactive than the carboxylic acid group in 2-aminobenzoic acid under these conditions?
A2: The amino group is generally a stronger nucleophile than the neutral carboxylic acid group.[5] While the carboxylate anion (formed under basic conditions) is a good nucleophile, the N-acylation is typically kinetically favored.[1]
Q3: Can I use a coupling reagent like DCC or EDC instead of cyclopropanecarbonyl chloride?
A3: Yes, you can use a coupling reagent to form the amide bond directly from 2-aminobenzoic acid and cyclopropanecarboxylic acid.[6] Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) are commonly used for this purpose.[7] This method avoids the use of the moisture-sensitive acyl chloride.
Q4: What are the key safety precautions I should take when running this reaction?
A4:
-
Cyclopropanecarbonyl chloride is corrosive and a lachrymator. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Bases like triethylamine and pyridine are flammable and have strong odors. Handle them in a fume hood.
-
The reaction can be exothermic . Use an ice bath to control the temperature, especially during the addition of the acyl chloride.
Optimized Experimental Protocol
This protocol provides a reliable method for the synthesis of this compound.
Materials:
-
2-Aminobenzoic acid
-
Cyclopropanecarbonyl chloride
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Solvents for recrystallization (e.g., ethyl acetate, hexanes)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N2 or Ar), dissolve 2-aminobenzoic acid (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.2 eq) to the solution and stir for 5 minutes.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add cyclopropanecarbonyl chloride (1.1 eq) dropwise to the cooled solution over 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, dilute the mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.
Visualizing the Process
Reaction Mechanism
Caption: Reaction mechanism for amide formation.
Troubleshooting Workflow
Sources
- 1. sciencemadness.org [sciencemadness.org]
- 2. Sciencemadness Discussion Board - anthranilic acid acetylation in various conditions - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. US3235588A - Purification of benzoic acid - Google Patents [patents.google.com]
- 4. webassign.net [webassign.net]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. hepatochem.com [hepatochem.com]
- 7. N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting HPLC Separation of 2-[(Cyclopropylcarbonyl)amino]benzoic acid
Welcome to the technical support center for the HPLC analysis of 2-[(Cyclopropylcarbonyl)amino]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common chromatographic challenges encountered with this compound. The following question-and-answer format addresses specific issues with in-depth explanations and actionable protocols.
Understanding the Analyte: this compound
Before troubleshooting, it's crucial to understand the physicochemical properties of the analyte. This compound is a moderately polar compound containing both a carboxylic acid group and an amide linkage. This dual functionality means its retention and peak shape are highly susceptible to the mobile phase pH.
| Property | Value/Information | Significance for HPLC |
| Structure | Contains a benzoic acid moiety, an amide group, and a cyclopropyl ring. | The aromatic ring provides UV absorbance for detection. The carboxylic acid group (pKa ~3-4) and amide group influence polarity and potential for secondary interactions. |
| pKa | Estimated to be around 3-4 for the carboxylic acid. | The ionization state of the molecule is critically dependent on the mobile phase pH.[1][2] Operating near the pKa can lead to poor peak shape.[1][3] |
| Solubility | Expected to have moderate solubility in common reversed-phase organic solvents like methanol and acetonitrile, but this can be influenced by the pH of the aqueous component.[4][5] | Sample solvent should be matched to the initial mobile phase to prevent peak distortion.[6][7] |
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: My peak for this compound is tailing significantly.
Q: What are the primary causes of peak tailing for an acidic compound like this?
A: Peak tailing is one of the most common issues in reversed-phase HPLC.[8] For an acidic analyte like this compound, the primary causes are:
-
Secondary Silanol Interactions: The most frequent cause is the interaction between the analyte and acidic silanol groups (-Si-OH) on the surface of the silica-based stationary phase.[8] These interactions are stronger for ionized analytes and can lead to a portion of the analyte being retained longer, resulting in a tailing peak.
-
Insufficient Mobile Phase Buffering: If the mobile phase pH is not adequately controlled, the analyte can exist in both its ionized (more polar) and non-ionized (less polar) forms.[9][10] This dual state leads to inconsistent retention and peak broadening or tailing.[1]
-
Column Contamination or Degradation: Accumulation of strongly retained sample components or degradation of the stationary phase can create active sites that cause tailing.[6][11]
dot graph Tailing_Troubleshooting { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Nodes Start [label="Peak Tailing Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_pH [label="Is Mobile Phase pH\n~2 units below analyte pKa?", fillcolor="#FBBC05", fontcolor="#202124"]; Adjust_pH [label="Adjust Mobile Phase to pH 2.5-3.0\nusing 0.1% Formic or Phosphoric Acid", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; Check_Buffer [label="Is a buffer used?", fillcolor="#FBBC05", fontcolor="#202124"]; Add_Buffer [label="Incorporate a buffer (e.g., 10-25 mM\nphosphate or acetate)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; Check_Column [label="Is column modern, high-purity,\nand end-capped?", fillcolor="#FBBC05", fontcolor="#202124"]; Flush_Column [label="Flush with strong solvent\n(e.g., 100% ACN/MeOH)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; Replace_Column [label="Consider replacing the column", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; Check_Sample_Solvent [label="Is sample solvent stronger\nthan mobile phase?", fillcolor="#FBBC05", fontcolor="#202124"]; Change_Sample_Solvent [label="Dissolve sample in\ninitial mobile phase", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; End [label="Peak Shape Improved", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Check_pH; Check_pH -> Adjust_pH [label="No"]; Adjust_pH -> Check_Buffer; Check_pH -> Check_Buffer [label="Yes"]; Check_Buffer -> Add_Buffer [label="No"]; Add_Buffer -> Check_Column; Check_Buffer -> Check_Column [label="Yes"]; Check_Column -> Flush_Column [label="Yes"]; Flush_Column -> Replace_Column [label="If no improvement"]; Replace_Column -> End; Check_Column -> Replace_Column [label="No"]; Flush_Column -> Check_Sample_Solvent [label="If improved"]; Check_Sample_Solvent -> Change_Sample_Solvent [label="Yes"]; Change_Sample_Solvent -> End; Check_Sample_Solvent -> End [label="No"]; } caption { label: "Workflow for troubleshooting peak tailing."; fontsize: 10; }
Step 1: Optimize Mobile Phase pH The most effective way to improve the peak shape of an acidic compound is to suppress its ionization.[2][9] This is achieved by lowering the mobile phase pH.
-
Action: Adjust the aqueous portion of your mobile phase to a pH of approximately 2.5-3.0.[6] This ensures the carboxylic acid group of your analyte is fully protonated (non-ionized), minimizing secondary interactions with the stationary phase.[6]
-
Reagents: Use an acidifier like 0.1% formic acid or phosphoric acid in your aqueous phase.[6]
Step 2: Evaluate Column Condition and Chemistry The choice and health of your HPLC column are critical.
-
Column Type: For acidic compounds, a modern, high-purity, end-capped C18 column is recommended.[6] End-capping minimizes the number of accessible silanol groups.[6]
-
Column Contamination: If the column has been used extensively, it may be contaminated. Flush it with a strong solvent like 100% acetonitrile or methanol to remove strongly bound compounds.[6]
-
Column Void: A void at the column inlet can cause peak distortion.[6] This can happen from pressure shocks or operating at a high pH that dissolves the silica.[6] If a void is suspected, the column should be replaced.[6]
Step 3: Check Sample and Injection Parameters
-
Sample Solvent: Dissolving your sample in a solvent stronger than the initial mobile phase can cause peak distortion.[6][7] Ideally, dissolve your sample in the initial mobile phase composition. [6]
-
Mass Overload: Injecting too much sample can saturate the column, leading to peak tailing or fronting.[7] Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.[6]
Issue 2: My peak is fronting.
Q: What causes peak fronting and how can I fix it?
A: Peak fronting is less common than tailing but can significantly impact quantification. The primary causes include:
-
Column Overload: Injecting too high a concentration or volume of the sample.[7][12]
-
Sample Solvent Incompatibility: Dissolving the sample in a solvent that is significantly stronger (i.e., has a higher percentage of organic solvent) than the mobile phase.[7][12] This causes the analyte to travel too quickly at the point of injection, leading to a fronting peak.
-
Low Column Temperature: Insufficient temperature can sometimes contribute to fronting.[7]
dot graph Fronting_Troubleshooting { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Nodes Start [label="Peak Fronting Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Overload [label="Is sample concentration high?", fillcolor="#FBBC05", fontcolor="#202124"]; Reduce_Load [label="Reduce injection volume\nor dilute the sample", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; Check_Solvent [label="Is sample solvent stronger\nthan mobile phase?", fillcolor="#FBBC05", fontcolor="#202124"]; Match_Solvent [label="Prepare/dilute sample\nin the mobile phase", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; Check_Temp [label="Is column temperature low?", fillcolor="#FBBC05", fontcolor="#202124"]; Increase_Temp [label="Increase column temperature\n(e.g., to 30-40 °C)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; End [label="Peak Shape Improved", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Check_Overload; Check_Overload -> Reduce_Load [label="Yes"]; Reduce_Load -> Check_Solvent; Check_Overload -> Check_Solvent [label="No"]; Check_Solvent -> Match_Solvent [label="Yes"]; Match_Solvent -> Check_Temp; Check_Solvent -> Check_Temp [label="No"]; Check_Temp -> Increase_Temp [label="Yes"]; Increase_Temp -> End; Check_Temp -> End [label="No"]; } caption { label: "Workflow for troubleshooting peak fronting."; fontsize: 10; }
Step 1: Address Potential Column Overload
-
Action: Reduce the injection volume or dilute your sample.[7] For instance, if you are injecting 10 µL, try injecting 2-5 µL. Alternatively, dilute your sample 10-fold and reinject the original volume.
Step 2: Ensure Sample Solvent Compatibility
-
Action: Prepare your sample in the same solvent composition as your initial mobile phase.[7] If the analyte's solubility is an issue, dissolve it in a small amount of a stronger solvent (like pure methanol or acetonitrile) and then dilute it with the mobile phase.
Step 3: Optimize Column Temperature
-
Action: If your HPLC system has a column oven, try increasing the temperature to 30-40°C. This can improve peak symmetry in some cases.[7]
Issue 3: My retention time is unstable and drifting.
Q: Why is the retention time of my analyte changing between injections?
A: Retention time instability is a critical issue for method robustness. The common culprits are:
-
Unstable Mobile Phase pH: Even a small drift in pH, especially when operating near the analyte's pKa, can cause significant shifts in retention time.[1]
-
Poor Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase, particularly after a gradient run or when changing solvents, will lead to drifting retention times.[7]
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times if a column oven is not used.[7]
-
Mobile Phase Composition Changes: This can occur due to improper mixing or evaporation of the more volatile solvent component.[7]
Step 1: Ensure Robust pH Control
-
Action: Use a buffer in your mobile phase. A buffer's function is to maintain a constant pH.[8] For a target pH of 2.5-3.0, a phosphate buffer is a suitable choice. A concentration of 10-25 mM is usually sufficient.[8]
Step 2: Implement Proper Column Equilibration
-
Action: Before starting a series of injections, ensure the column is equilibrated with the initial mobile phase for at least 10-20 column volumes.[7] You can monitor the detector baseline; a stable baseline is a good indicator of equilibration.
Step 3: Control Temperature
-
Action: Use a thermostatted column compartment to maintain a constant temperature throughout your analytical run.
Step 4: Verify Mobile Phase Preparation
-
Action: Prepare fresh mobile phase daily and keep the solvent reservoirs capped to prevent evaporation. If your system mixes solvents online, ensure the mixer is functioning correctly.[7]
Recommended Starting HPLC Method
This method provides a robust starting point for the analysis of this compound.
| Parameter | Recommended Condition |
| Column | High-purity, end-capped C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 70% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm (or optimal wavelength) |
| Injection Volume | 5 µL |
| Sample Diluent | 30:70 Acetonitrile:Water with 0.1% Formic Acid |
This method utilizes a low pH to ensure the analyte is in a single, non-ionized form, promoting sharp peaks and stable retention. The C18 column provides good retention for this moderately polar compound.
References
- HPLC Troubleshooting Guide. URL: https://www.ace-hplc.com/support/hplc-troubleshooting-guide
- 2-[(Cyclopropylcarbonyl)amino]-5-[methyl(pyridin-3-ylmethyl)amino]benzoic acid. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/44631844
- Exploring the Role of pH in HPLC Separation. Moravek. URL: https://www.moravek.
- Troubleshooting peak tailing in fukinolic acid HPLC analysis. Benchchem. URL: https://www.benchchem.com/blog/troubleshooting-peak-tailing-in-fukinolic-acid-hplc-analysis/
- Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. KNAUER. URL: https://www.knauer.
- The Importance Of Mobile Phase PH in Chromatographic Separations. Hawach Scientific. URL: https://www.hawach.
- The Critical Role of Mobile Phase pH in Chromatography Separations. Technology Networks. URL: https://www.technologynetworks.
- Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. ACD/Labs. URL: https://www.acdlabs.com/blog/2023/09/improve-chromatographic-separations-consider-mobile-phase-ph-analyte-pka/
- Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. URL: https://www.waters.com/nextgen/us/en/support/support-resources-and-documentation/troubleshooting-peak-shape-problems-in-hplc.html
- HPLC Troubleshooting Guide. SCION Instruments. URL: https://scioninstruments.com/hplc-troubleshooting-guide/
- HPLC Troubleshooting Guide. URL: https://www.thermofisher.com/us/en/home/industrial/chromatography/chromatography-learning-center/hplc-troubleshooting.html
- Types of column in HPLC. Laafon Galaxy Pharmaceuticals. URL: https://laafon.com/types-of-column-in-hplc/
- Understanding Peak Fronting in HPLC. Phenomenex. URL: https://phenomenex.blog/2023/04/01/understanding-peak-fronting-in-hplc/
- HPLC Column Selection Guide. Chromtech. URL: https://www.chromtech.com/hplc-column-selection-guide
- HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. URL: https://www.glsciences.com/technologies/hplc-columns/
- What Are HPLC Peak Defects? | Causes, Identification & Troubleshooting Explained. URL: https://www.youtube.
- 2-[(cyclopropylcarbonyl)(methyl)amino]benzoic acid. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/t314811
- T1. Poor peak shape. Nacalai Tesque. URL: https://www.nacalai.co.jp/global/cosmosil/support/technical/pdf/T1_Poor_peak_shape.pdf
- HPLC Troubleshooting Guide. Washington State University. URL: https://puyallup.wsu.edu/wp-content/uploads/sites/408/2015/02/HPLC_Trouble-shooting_Guide.pdf
- HPLC Column Selection Guide. Aurora Pro Scientific. URL: https://www.auroraprosci.com/hplc-column-selection-guide
- HPLC Column Selection Guide. SCION Instruments. URL: https://scioninstruments.com/hplc-column-selection-guide-2/
- Benzoic acid, p-amino-, (1-cyclohexylaminomethyl)-2-propyl ester. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/58022
- 2-[Benzoyl(cyclopropylmethyl)amino]benzoic acid. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/152680225
- Benzoic acid, p-amino-, 2-(cyclopentylamino)propyl ester, hydrochloride. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/50773
- Solubility of p ABA in several solvents. ResearchGate. URL: https://www.researchgate.net/figure/Solubility-of-p-ABA-in-several-solvents-data-in-Table-1-from-above-methanol-hollow_fig3_229041285
- Simultaneous determination of p-aminobenzoic acid and its metabolites in urine by high performance liquid chromatography. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/8728956/
- HPLC Separation of Isomers of Aminobenzoic Acid. SIELC Technologies. URL: https://sielc.
- Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin). ScienceDirect. URL: https://www.sciencedirect.com/science/article/pii/0731708595015574
- HPLC Methods for analysis of 2-Aminobenzoic acid. HELIX Chromatography. URL: https://helixchrom.com/hplc-methods-for-analysis-of-2-aminobenzoic-acid/
- p-amino benzoic acid Schiff base and their cyclodextrins inclusion complexes. IOSR Journal of Pharmacy. URL: https://www.iosrphr.org/papers/v4i11/A041101010.pdf
- Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. URL: https://www.mdpi.com/1420-3049/25/21/4899
Sources
- 1. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 2. acdlabs.com [acdlabs.com]
- 3. moravek.com [moravek.com]
- 4. researchgate.net [researchgate.net]
- 5. iosrphr.org [iosrphr.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. hplc.eu [hplc.eu]
- 9. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. waters.com [waters.com]
- 12. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
"2-[(Cyclopropylcarbonyl)amino]benzoic acid" avoiding degradation during storage
Welcome to the dedicated technical support guide for 2-[(Cyclopropylcarbonyl)amino]benzoic acid (CAS No. 125971-74-8). This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage. As a molecule possessing amide, carboxylic acid, and aromatic functionalities, it is susceptible to specific degradation pathways that can compromise experimental outcomes. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to proactively address and mitigate these challenges.
Quick Navigation: Frequently Asked Questions (FAQs)
| Question | Brief Answer |
| 1. What are the ideal storage conditions for this compound? | Store at 2-8°C, protected from light, under an inert atmosphere (e.g., argon or nitrogen), in a tightly sealed, desiccated container. |
| 2. I've noticed a color change (yellowing/browning). What does this mean? | Color change typically indicates degradation, likely due to oxidation or photodegradation. The material should be re-analyzed for purity before use. |
| 3. Can I store the compound in a standard lab freezer (-20°C)? | While colder is often better, ensure the container is properly sealed to prevent moisture condensation upon removal, which can accelerate hydrolysis. Refrigeration (2-8°C) is generally sufficient and preferred. |
| 4. What are the primary chemical stability concerns? | The three main degradation pathways are Hydrolysis , Oxidation , and Photodegradation . |
| 5. How can I check if my stored material has degraded? | A stability-indicating HPLC method is the best approach. A change in the chromatogram (new peaks, reduced main peak area) or a failed purity test via NMR or LC-MS would indicate degradation. |
Troubleshooting Guide: Degradation Issues & Solutions
Issue 1: Suspected Hydrolytic Degradation
Symptoms:
-
A gradual decrease in the purity of the compound over time, as measured by HPLC.
-
Appearance of new, more polar peaks in the HPLC chromatogram.
-
A change in the physical state of the powder, such as clumping, which may suggest moisture absorption.
Scientific Rationale: The amide bond in this compound is susceptible to hydrolysis, a reaction with water that cleaves the bond.[1][2][3][4][5] This reaction is catalyzed by the presence of acidic or basic conditions.[1][2] Although amides are relatively stable, long-term storage in the presence of adsorbed moisture can lead to the formation of 2-aminobenzoic acid and cyclopropanecarboxylic acid. The compound's own carboxylic acid group can create a locally acidic microenvironment, potentially auto-catalyzing this process over time.
Mitigation & Troubleshooting Workflow:
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// Edges start -> check_container; check_container -> use_desiccant [label="No"]; check_container -> check_atmosphere [label="Yes"]; use_desiccant -> check_atmosphere; check_atmosphere -> backfill_inert [label="No"]; check_atmosphere -> storage_ok [label="Yes"]; backfill_inert -> storage_ok; storage_ok -> suspect_degradation; suspect_degradation -> analyze_hplc [label="Yes"]; suspect_degradation -> end_ok [label="No"]; analyze_hplc -> compare_peaks; compare_peaks -> end_degraded [label="Degradation\nConfirmed"]; compare_peaks -> end_ok [label="No Degradation\nDetected"]; } end_dot
Caption: Workflow for preventing and identifying hydrolytic degradation.
Potential Hydrolysis Products:
| Structure | Name |
| 2-Aminobenzoic acid | |
| Cyclopropanecarboxylic acid |
Issue 2: Oxidative and Photochemical Degradation
Symptoms:
-
Visible change in the compound's color, from white/off-white to yellow or brown.[6][7]
-
The appearance of multiple new peaks in the HPLC chromatogram, often with different UV-Vis spectra.
-
Inconsistent results in biological assays, potentially due to the formation of reactive species.
Scientific Rationale: The compound is sensitive to both air and light.[6][7]
-
Oxidation: The aminobenzoic acid moiety can be susceptible to oxidation. The amino group can be oxidized, potentially leading to the formation of nitroso or nitro derivatives, or complex colored polymeric materials. Atmospheric oxygen can facilitate these reactions, especially in the presence of trace metal catalysts or light.
-
Photodegradation: Benzoic acid derivatives are known to absorb UV radiation.[8][9] This absorbed energy can lead to the formation of reactive radical species, which can then undergo a variety of reactions, including dimerization, rearrangement, or reaction with oxygen to form peroxidic species.[10][11] Storing the material in clear glass vials on a lab bench exposes it to ambient light, which is sufficient to initiate these processes over time.
Mitigation & Troubleshooting Workflow:
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// Edges start -> check_container; check_container -> check_atmosphere [label="Yes"]; check_container -> wrap_container [label="No"]; wrap_container -> check_atmosphere; check_atmosphere -> check_storage_loc [label="Yes"]; check_atmosphere -> backfill_inert [label="No"]; backfill_inert -> check_storage_loc; check_storage_loc -> storage_ok [label="Yes"]; check_storage_loc -> move_to_dark [label="No"]; move_to_dark -> storage_ok; storage_ok -> suspect_degradation; suspect_degradation -> analyze_purity [label="Yes"]; suspect_degradation -> end_ok [label="No"]; analyze_purity -> compare_spectra; compare_spectra -> end_degraded [label="Degradation\nConfirmed"]; compare_spectra -> end_ok [label="No Degradation\nDetected"]; } end_dot
Caption: Workflow for preventing and identifying oxidative and photodegradation.
Likely (Hypothesized) Degradation Products: While specific degradation products for this exact molecule are not extensively published, based on the known reactivity of related compounds, likely transformations could include:
-
Hydroxylation of the benzoic acid ring.
-
Oxidation of the amino group to nitroso or nitro functionalities.
-
Dimerization or polymerization initiated by radical formation.
Experimental Protocols
Protocol 1: Recommended Storage Procedure
-
Container Selection: Use an amber glass vial with a PTFE-lined cap to protect from light and ensure an inert seal.
-
Aliquoting: If the compound will be used multiple times, aliquot the bulk material into smaller, single-use vials upon receipt. This minimizes repeated exposure of the entire stock to atmospheric moisture and oxygen.
-
Inerting: Before sealing, gently flush the vial's headspace with a stream of dry, inert gas (e.g., argon or nitrogen) for 10-15 seconds to displace air.
-
Sealing: Tightly seal the cap. For long-term storage, consider wrapping the cap-vial interface with Parafilm® as an extra barrier.
-
Desiccation: Place the sealed vial(s) inside a desiccator containing a suitable desiccant (e.g., silica gel).
-
Temperature & Location: Store the desiccator in a dark, refrigerated environment at 2-8°C .[7] Avoid storing on the door of the refrigerator where temperature fluctuations are common.
-
Usage: When removing a vial for use, allow it to warm to room temperature before opening to prevent condensation of moisture onto the cold solid.
Protocol 2: Developing a Stability-Indicating HPLC Method
A stability-indicating method is one that can accurately quantify the parent compound without interference from any potential degradation products.[12][13] Development requires performing forced degradation studies.[6][8][14]
A. Suggested Starting HPLC Conditions:
| Parameter | Recommendation | Rationale |
| Column | C18 Reverse-Phase (e.g., 150 x 4.6 mm, 5 µm) | Good retention and separation for moderately polar aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid or Phosphoric Acid in Water (pH ~2.5-3.0) | Acidic modifier suppresses ionization of the carboxylic acid, leading to better peak shape and retention. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic solvents for reverse-phase HPLC. |
| Elution | Gradient | Start with a higher percentage of Mobile Phase A and ramp to a higher percentage of B. This will elute polar degradation products first, followed by the parent compound. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Detection | UV/PDA Detector at ~240 nm and ~285 nm | Benzoic acid derivatives typically have strong absorbance in the UV region. A PDA detector allows for peak purity analysis. |
| Column Temp. | 30-40°C | Elevated temperature can improve peak shape and reduce run time. |
B. Forced Degradation (Stress Testing) Protocol:
-
Objective: To intentionally degrade a small amount of the compound to generate the likely degradation products and prove the HPLC method can separate them from the parent peak.
-
Procedure: Prepare separate solutions of the compound (~1 mg/mL) in a suitable solvent (e.g., 50:50 Acetonitrile:Water) and subject them to the following stress conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 2-4 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 2-4 hours.
-
Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal: Heat a solid sample at 105°C for 24 hours, then dissolve for analysis.
-
Photolytic: Expose a solution to direct UV light (e.g., 254 nm) or high-intensity visible light for 24 hours.
-
-
Analysis: Analyze all stressed samples by the developed HPLC method. A successful stability-indicating method will show the parent peak decreasing in area while well-resolved peaks for the degradation products appear. The use of a Photo-Diode Array (PDA) detector is crucial to check for peak purity and ensure no degradants are co-eluting with the main compound.
References
- Mullani, N. & Nargatti, S. (2021). Forced Degradation Studies as per ICH Guidelines: A Review on Substances and Drug Products. International Journal of Pharmaceutical Sciences and Research, 12(5), 2683-2691. [Link]
- Chemguide. (n.d.). The Hydrolysis of Amides. [Link]
- BYJU'S. (n.d.). Hydrolysis of Amide. [Link]
- Zeldes, P. M., & Livingston, R. (1976). ESR Study of the Photochemistry of Benzoic Acid Derivatives. The Journal of Physical Chemistry, 80(6), 573-580. [Link]
- Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. [Link]
- Allen, A. (n.d.).
- Chemistry Steps. (n.d.).
- MedCrave. (2016).
- Guo, H. B., & Smith, J. C. (2012). Time-Dependent Density Functional Theory Assessment of UV Absorption of Benzoic Acid Derivatives. The Journal of Physical Chemistry A, 116(30), 7949-7958. [Link]
- Kasar, P. (2025). Stability-Indicating RP-HPLC Method Development and Validation: A Comprehensive Review. International Journal of Pharmaceutical Sciences, 3(8), 1361-1372. [Link]
- Rupprecht, J. K., et al. (2004). Degradation of RPA 202248... the primary degradation product of isoxaflutole, in an outdoor aquatic microcosm system. Journal of Environmental Science and Health, Part B, 39(5-6), 725-736. [Link]
- Grodowski, M., & Getoff, N. (2011). Oxidation of ortho- and para-aminobenzoic acid. A pulse radiolysis. Radiation Physics and Chemistry, 80(12), 1279-1284. [Link]
- Orfi, L., et al. (1999). Acyl derivatives of p-aminobenzoic acid as new substrates for the assay of serum acylase activity. Clinical Chemistry, 45(1), 38-42. [Link]
- Das Gupta, V. (1980). High-performance liquid chromatographic assay for benzocaine and p-aminobenzoic acid including preliminary stability data. Journal of Pharmaceutical Sciences, 69(12), 1384-1387. [Link]
- Wikipedia. (n.d.). N-Acetylanthranilic acid. [Link]
- Misso, N. L., & Ward, P. A. (1984). Biotransformation of para-aminobenzoic acid and salicylic acid by PMN.
- International Journal of Pharmaceutical Sciences and Medicine. (2020).
Sources
- 1. Photolytic decomposition of N-(2, 6-dichloro-m-tolyl) anthranilic acid (meclofenamic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation of RPA 202248 [U-14C-phenyl]alpha(-(cyclopropylcarbonyl)-2-(methylsulfonyl)-beta-oxo-4-(trifluromethyl)benzenepropanenitrile), the primary degradation product of isoxaflutole, in an outdoor aquatic microcosm system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships of new N-acylanthranilic acid derivatives as plasminogen activator inhibitor-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biotransformation of para-aminobenzoic acid and salicylic acid by PMN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anthranilic acid derivatives: a new class of non-peptide CCK1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpsr.com [ijpsr.com]
- 7. researchgate.net [researchgate.net]
- 8. biomedres.us [biomedres.us]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. ijpsm.com [ijpsm.com]
- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: Solution Stability of 2-[(Cyclopropylcarbonyl)amino]benzoic acid
This technical support guide is intended for researchers, scientists, and drug development professionals working with 2-[(Cyclopropylcarbonyl)amino]benzoic acid. Here, we address common challenges related to its stability in solution, offering troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experimental outcomes.
Introduction: Understanding the Stability Challenges
This compound is a molecule possessing two key functional groups that dictate its solution stability: a carboxylic acid and an amide bond. The interplay of these groups, influenced by the solution's environment (pH, solvent, temperature, and light), can lead to degradation, impacting the compound's purity, concentration, and ultimately, the reliability of your results. The primary degradation pathway of concern for this molecule is the hydrolysis of the amide bond, particularly under acidic or basic conditions.[1][2] This guide will provide you with the foundational knowledge and practical steps to mitigate these stability issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of instability for this compound in solution?
A1: The instability of this compound in solution is primarily attributed to the chemical reactivity of its carboxylic acid and amide functional groups. The most common degradation pathway is the hydrolysis of the amide bond, which can be catalyzed by both acidic and basic conditions.[1][2] Additionally, as a carboxylic acid-containing compound, its solubility and stability are highly pH-dependent. Other factors that can contribute to degradation include exposure to light (photodegradation), high temperatures, and oxidative stress.
Q2: Why is the pH of my solution so critical for the stability of this compound?
A2: The pH of the solution is a critical factor for two main reasons:
-
Amide Bond Hydrolysis: The rate of amide hydrolysis is significantly influenced by pH. In highly acidic or alkaline solutions, the amide bond is more susceptible to cleavage, leading to the formation of 2-aminobenzoic acid (anthranilic acid) and cyclopropanecarboxylic acid.[1][2]
-
Solubility: The carboxylic acid group has a specific pKa value (the pH at which it is 50% ionized). The solubility of this compound will be lowest near its pKa and will increase at pH values above the pKa as the more soluble carboxylate salt is formed. Operating at a pH far from the pKa can improve solubility but may increase the risk of hydrolysis. Therefore, a careful balance must be struck.
Q3: I've observed a change in the color of my solution over time. What could be the cause?
A3: A change in solution color is often an indicator of chemical degradation. This could be due to the formation of degradants with different chromophores. Oxidation of the aromatic ring or other components of the molecule can also lead to colored byproducts. It is crucial to investigate any color change promptly, as it signifies a potential loss of the parent compound and the presence of impurities.
Q4: What is the recommended solvent for dissolving this compound to maximize stability?
A4: The choice of solvent depends on the intended application. For aqueous solutions, it is crucial to use a buffered system to maintain a stable pH. The optimal pH will need to be determined experimentally but is likely to be in the weakly acidic to neutral range to balance solubility and minimize amide hydrolysis. For non-aqueous stock solutions, aprotic solvents such as DMSO or DMF are commonly used. However, it is important to minimize the water content in these organic solvents, as residual water can still contribute to hydrolysis over long-term storage.
Q5: How should I store my solutions of this compound?
A5: To maximize stability, solutions should be stored at low temperatures, typically 2-8°C or -20°C for longer-term storage. They should also be protected from light by using amber vials or by wrapping the container in aluminum foil. For stock solutions in organic solvents, it is advisable to store them in small aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.
Troubleshooting Guide: Common Issues and Solutions
| Observed Problem | Probable Cause(s) | Recommended Solutions & Explanations |
| Precipitation or cloudiness in the solution. | 1. Poor solubility at the current pH. 2. Solution concentration is above the solubility limit. 3. Temperature fluctuations affecting solubility. | 1. Adjust pH: For aqueous solutions, cautiously adjust the pH away from the pKa of the carboxylic acid to increase solubility. Raising the pH will form the more soluble carboxylate salt. 2. Reduce Concentration: Prepare a more dilute solution. 3. Control Temperature: Store the solution at a constant, controlled temperature. If the compound was dissolved with heating, allow it to cool to room temperature slowly to prevent rapid precipitation. |
| Decrease in compound concentration over time, as measured by HPLC. | 1. Hydrolytic degradation of the amide bond. 2. Adsorption to the container surface. | 1. Optimize pH and Buffer: Conduct a pH stability study to identify the pH at which the compound is most stable. Use a suitable buffer to maintain this pH. 2. Use Appropriate Containers: Employ low-binding microcentrifuge tubes or vials. For sensitive applications, consider using silanized glassware. |
| Appearance of new peaks in the HPLC chromatogram. | 1. Formation of degradation products. 2. Contamination of the solvent or glassware. | 1. Characterize Degradants: Use techniques like LC-MS to identify the degradation products. This can confirm the degradation pathway (e.g., hydrolysis). 2. Implement Strict Quality Control: Use high-purity solvents and ensure all glassware is scrupulously clean. Run a blank solvent injection to rule out system contamination. |
| Inconsistent experimental results between batches of solutions. | 1. Variability in solution preparation (e.g., pH, weighing errors). 2. Degradation of the stock solution. | 1. Standardize Solution Preparation: Develop and strictly follow a detailed Standard Operating Procedure (SOP) for solution preparation. 2. Prepare Fresh Solutions: For critical experiments, prepare solutions fresh from a solid, well-characterized lot of the compound. If using a stock solution, periodically check its purity by HPLC. |
Visualizing the Degradation Pathway
The primary anticipated degradation pathway for this compound in aqueous solution is hydrolysis of the amide bond. This can be visualized as follows:
Caption: Predicted hydrolytic degradation of the parent compound.
Experimental Protocols
Protocol 1: Preparation of a Stable Aqueous Solution
This protocol provides a general framework for preparing a buffered aqueous solution of this compound. The optimal buffer and pH should be determined experimentally.
Materials:
-
This compound
-
High-purity water (e.g., Milli-Q or equivalent)
-
Selected buffer components (e.g., phosphate, citrate, or acetate salts)
-
pH meter
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Procedure:
-
Buffer Preparation: Prepare a stock solution of the desired buffer at a concentration sufficient to maintain the target pH (e.g., 50 mM).
-
pH Adjustment: Adjust the pH of the buffer solution to the desired value using a dilute acid (e.g., HCl) or base (e.g., NaOH).
-
Weighing the Compound: Accurately weigh the required amount of this compound.
-
Dissolution: Add a small amount of the prepared buffer to the solid compound and sonicate or vortex briefly to create a slurry. Transfer this slurry to a volumetric flask.
-
Final Volume: Add the buffer to the volumetric flask to bring it to the final desired volume.
-
Mixing: Stir the solution until the compound is completely dissolved. Gentle heating may be used if necessary, but avoid high temperatures to prevent degradation.
-
Filtration: Filter the solution through a 0.22 µm syringe filter to remove any particulates.
-
Storage: Store the solution in a tightly sealed, light-protected container at the appropriate temperature (2-8°C or -20°C).
Protocol 2: Conducting a Forced Degradation Study
A forced degradation study is essential to identify potential degradation products and establish a stability-indicating analytical method.[3][4][5]
Objective: To investigate the stability of this compound under various stress conditions.
Stress Conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid compound at 105°C for 24 hours.
-
Photodegradation: Solution exposed to a calibrated light source (ICH Q1B guidelines).
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
For each stress condition, mix the stock solution with the stressor in a suitable vial.
-
Include a control sample (stock solution with no stressor) stored under ambient conditions.
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a suitable stability-indicating HPLC method (see Protocol 3).
-
Compare the chromatograms of the stressed samples to the control to identify degradation peaks.
Protocol 3: Stability-Indicating HPLC Method
A robust HPLC method is required to separate the parent compound from its potential degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase (Isocratic):
-
A mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio will need to be optimized.
HPLC Parameters (Example):
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: Determined by the UV spectrum of the compound (e.g., 254 nm).
Method Validation:
The HPLC method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines to ensure it is stability-indicating.
Summary of Key Stability-Enhancing Strategies
| Strategy | Mechanism of Action | Practical Implementation |
| pH Control | Minimizes the rate of acid- or base-catalyzed hydrolysis of the amide bond. | Use of appropriate buffer systems (e.g., phosphate, citrate) to maintain a stable pH in the optimal range determined by stability studies. |
| Temperature Control | Reduces the rate of chemical reactions, including hydrolysis and oxidation. | Store solutions at refrigerated (2-8°C) or frozen (-20°C) temperatures. |
| Exclusion of Light | Prevents photodegradation of the molecule. | Use of amber glass vials or by wrapping containers with aluminum foil. |
| Use of Co-solvents | Can enhance solubility and in some cases, stability. | For poorly water-soluble compounds, using co-solvents like ethanol or propylene glycol in aqueous formulations, or DMSO/DMF for stock solutions. |
| Inert Atmosphere | Prevents oxidative degradation. | For highly oxygen-sensitive compounds, sparging solutions with nitrogen or argon and sealing containers tightly. |
Conclusion
The stability of this compound in solution is a critical factor for obtaining reliable and reproducible experimental data. By understanding the inherent chemical liabilities of the molecule, particularly the potential for amide hydrolysis, and by implementing the strategies and protocols outlined in this guide, researchers can significantly improve the stability of their solutions. It is imperative to perform compound-specific experimental validations to determine the optimal storage and handling conditions for your particular application.
References
- Helix Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid.
- Labinsights. (2023, May 8). Some Basic Facts about Forced Degradation Test.
- MedCrave. (2016, December 14). Forced Degradation Studies.
- National Center for Biotechnology Information. (n.d.). 2-[(Cyclopropylcarbonyl)amino]-5-[methyl(pyridin-3-ylmethyl)amino]benzoic acid. PubChem Compound Summary for CID 44631844.
- Pharmaceutical Technology. (2019, October 2). Stability Testing for Small-Molecule Clinical Trial Materials.
- ResearchGate. (2022, April). The Development of Forced Degradation and Stability Indicating Studies of Drugs- A Review.
- Separation Science. (n.d.). Analytical Techniques In Stability Testing.
- Taylor & Francis Online. (n.d.). Forced degradation studies: A critical lens into pharmaceutical stability.
Sources
- 1. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. labinsights.nl [labinsights.nl]
- 3. researchgate.net [researchgate.net]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. biopharminternational.com [biopharminternational.com]
"2-[(Cyclopropylcarbonyl)amino]benzoic acid" unexpected NMR spectral peaks
Welcome to the technical support center for researchers working with 2-[(Cyclopropylcarbonyl)amino]benzoic acid. This guide is designed to help you troubleshoot and interpret unexpected Nuclear Magnetic Resonance (NMR) spectral data. As scientists, we understand that an unexpected peak in an NMR spectrum can be both a puzzle and a roadblock. This document provides a structured approach to diagnosing these issues, grounded in established spectroscopic principles and practical laboratory experience.
Introduction: The Challenge of a "Simple" Molecule
This compound is a key synthetic intermediate. While its structure appears straightforward, its NMR spectrum can present complexities that are not immediately obvious. The molecule possesses several features—an amide linkage, a carboxylic acid, and two distinct ring systems—that can give rise to dynamic behaviors and sensitivities to experimental conditions, often manifesting as unexpected spectral peaks. This guide will walk you through the common causes and provide clear, actionable troubleshooting steps.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions that arise when confronting a problematic spectrum for this compound.
Q1: Why does my ¹H NMR spectrum show more signals than I expect for the structure?
This is the most common issue reported. The primary reason is often the presence of rotational isomers (rotamers) . The partial double-bond character of the amide C-N bond restricts free rotation.[1][2] On the NMR timescale at room temperature, this can result in two distinct molecular conformations (a syn- and anti-conformer relative to the carbonyl group), each giving its own set of signals. This leads to the doubling of peaks, especially for the protons near the amide bond (the cyclopropyl and aromatic protons).
Q2: Could the extra peaks be unreacted starting materials or common solvents?
Absolutely. It is crucial to rule out common impurities first.
-
Starting Materials: Incomplete reaction or purification can leave residual 2-aminobenzoic acid or cyclopropanecarboxylic acid.
-
Solvents: Residual solvents from purification (e.g., ethyl acetate, hexanes, dichloromethane, acetone) are frequent sources of extraneous peaks.[3][4][5][6]
Q3: I see a very broad peak. What could it be?
Broad signals typically arise from one of two sources:
-
Exchangeable Protons: The protons of the carboxylic acid (-COOH) and the amide (-NH-) are acidic and can exchange with each other, with trace amounts of water in the solvent, or undergo quadrupole broadening from the adjacent ¹⁴N atom. This exchange process often results in broad signals.[7] The carboxylic acid proton, in particular, can be very broad and its chemical shift is highly dependent on concentration and solvent.[8]
-
Intermediate Rate of Exchange: If a dynamic process, like bond rotation, is occurring at a rate comparable to the NMR timescale, the corresponding signals can broaden significantly before they either sharpen (at high temperatures) or resolve into distinct peaks (at low temperatures).[9]
Q4: My aromatic region looks like a mess of overlapping multiplets. How can I be sure it's my compound?
While complex coupling is expected, the presence of rotamers can superimpose two distinct sets of aromatic signals, further complicating the spectrum. If impurities are also present, this region can become very difficult to interpret with 1D NMR alone. In such cases, 2D NMR experiments like COSY are invaluable for tracing the proton-proton coupling networks to confirm the expected aromatic spin systems.[10]
Troubleshooting Guide: A Systematic Approach
When faced with an unexpected NMR spectrum, a systematic approach is key to an efficient diagnosis. Follow this workflow to identify the source of the anomalous peaks.
Logical Troubleshooting Workflow
Caption: A step-by-step workflow for diagnosing unexpected NMR peaks.
Data Presentation: Expected vs. Potential Impurities
Accurate interpretation begins with a clear understanding of what to expect.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Note: These are estimated values. Actual shifts can vary based on solvent and concentration. Data is aggregated from spectral prediction databases and analysis of similar structures.[11][12][13][14][15]
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| Carboxylic Acid (-COOH) | 11.0 - 13.0 (broad s) | ~170 | Very broad, may not be observed if wet solvent is used.[8] |
| Amide (-NH-) | 9.0 - 10.5 (broad s) | N/A | Broad, disappears on D₂O exchange. |
| Aromatic Protons | 7.0 - 8.5 (m) | 115 - 145 | Complex multiplet pattern. |
| Cyclopropyl Methine (-CH-) | 1.5 - 2.0 (m) | 12 - 18 | |
| Cyclopropyl Methylene (-CH₂-) | 0.8 - 1.2 (m) | 8 - 12 | Two diastereotopic protons, may show complex splitting. |
Table 2: Common Impurities and Their Approximate ¹H NMR Shifts (in CDCl₃)
Reference data compiled from established sources.[7]
| Impurity | Chemical Shift (ppm) | Multiplicity |
| Water (H₂O) | ~1.56 | broad s |
| Acetone | ~2.17 | s |
| Dichloromethane | ~5.30 | s |
| Ethyl Acetate | ~2.05 (CH₃), ~4.12 (CH₂), ~1.26 (CH₃) | s, q, t |
| Hexane | ~0.88, ~1.26 | m |
| 2-Aminobenzoic Acid (Anthranilic Acid) | 6.6-7.9 (aromatic), 5.7 (NH₂, broad) | m, br s |
| Cyclopropanecarboxylic Acid | 0.9-1.6 (cyclopropyl), 12.0 (COOH, broad) | m, br s |
Experimental Protocols for Troubleshooting
Protocol 1: D₂O Exchange for Identifying Labile Protons
This simple experiment definitively identifies signals from exchangeable protons (-NH, -OH, -COOH).
Methodology:
-
Acquire a standard ¹H NMR spectrum of your sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Remove the NMR tube from the spectrometer.
-
Add one to two drops of deuterium oxide (D₂O) to the tube.
-
Cap the tube and shake vigorously for 30-60 seconds to ensure mixing.
-
Re-acquire the ¹H NMR spectrum.
-
Analysis: Compare the "before" and "after" spectra. The signals corresponding to the -NH and -COOH protons will significantly decrease in intensity or disappear entirely. A new, potentially broad peak for HOD may appear.[16]
Protocol 2: Variable Temperature (VT) NMR for Probing Dynamic Exchange
This is the most powerful method for confirming the presence of rotamers.[17]
Methodology:
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 25 °C). Note the chemical shifts and appearance of the doubled/broadened peaks.
-
Heating: Increase the spectrometer's probe temperature in increments (e.g., 10-15 °C steps, from 35 °C up to 80 °C or higher, solvent permitting). Allow the temperature to equilibrate for 5-10 minutes at each step before acquiring a new spectrum.[9]
-
Coalescence: Observe the changes in the spectrum as the temperature rises. If rotamers are present, the doubled peaks will broaden, move closer together, and eventually merge into a single, sharp, time-averaged signal. The temperature at which they merge is the "coalescence temperature."[18]
-
(Optional) Cooling: Cooling the sample below room temperature may sharpen the individual signals of the two rotamers, further confirming their presence.[19]
Data Interpretation:
-
Coalescence Observed: This is strong evidence that the unexpected peaks are due to restricted rotation about the amide bond. The problem is diagnosed.
-
No Coalescence: If the peaks remain distinct even at high temperatures, they are likely due to a mixture of static species, such as constitutional isomers or impurities.
Protocol 3: 2D NMR for Unambiguous Structure Confirmation
When the spectrum remains ambiguous, 2D NMR provides a definitive connectivity map of your molecule.[20]
Key Experiments:
-
COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other (typically through 2-3 bonds).[21] It is excellent for confirming the connectivity within the aromatic ring and the cyclopropyl group. A COSY spectrum will help you trace the entire spin system for each rotamer or impurity.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond C-H correlation). It is the fastest way to assign carbon signals and can help resolve overlapping proton signals by spreading them out in the carbon dimension.[10][21]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away. It is crucial for piecing together molecular fragments. For example, it can show a correlation from the amide NH proton to the cyclopropyl carbons and the aromatic carbons, definitively linking the different parts of the molecule.[10][22][23]
Workflow for 2D Analysis:
-
Use the HSQC to assign all protonated carbons.
-
Use the COSY to connect protons within individual spin systems (the benzoic acid fragment and the cyclopropyl fragment).
-
Use the HMBC to connect these fragments across the amide and carboxyl groups, confirming the overall molecular skeleton.
By applying this structured approach, researchers can efficiently diagnose the cause of unexpected NMR signals for this compound, distinguishing between common impurities, experimental artifacts, and the inherent chemical dynamics of the molecule itself.
References
- Hatton, J. V., & Richards, R. E. (1962). Solvent effects in N.M.R. spectra of amide solutions. Molecular Physics, 5(2), 139-149. [Link]
- Hatton, J. V., & Richards, R. E. (1962). Solvent effects in N.M.R. spectra of amide solutions. Taylor & Francis Online.
- Lewis, R. G., & Dyer, D. S. (1968). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. DTIC. [Link]
- González, G., & Grano, J. (1982). Solvent Effects on the Amidic Bond. Journal of the Chemical Society, Perkin Transactions 2, (5), 687-690. [Link]
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. University of Rochester. [Link]
- Elyashberg, M., et al. (2012). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Magnetic Resonance in Chemistry, 50(9), 613-623. [Link]
- Faraldos, J. A., et al. (2007). Conformational Analysis of (+)-Germacrene A by Variable Temperature NMR and NOE Spectroscopy. Tetrahedron, 63(32), 7733-7742. [Link]
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. [Link]
- Gutowsky, H. S., & Holm, C. H. (1965). Nuclear Magnetic Resonance Studies of Solvent Effects on the Hindered Internal Rotation in N,N‐Disubstituted Amides. II. Higher Alkyl Amides. The Journal of Chemical Physics, 43(7), 2553-2554. [Link]
- Ito, H., et al. (2013). Variable-temperature NMR and conformational analysis of oenothein B. Journal of the Brazilian Chemical Society, 24(12), 1999-2006. [Link]
- Xing, M. (2023, April 10).
- McDermott, A., et al. (2024). Predicted and Experimental NMR Chemical Shifts at Variable Temperatures: The Effect of Protein Conformational Dynamics. Journal of the American Chemical Society. [Link]
- Smith, A. M., et al. (2020). Variable Temperature NMR Experiment Studying Restricted Bond Rotation.
- Organic Chemistry Explained. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Video]. YouTube. [Link]
- ResearchGate. (2012). Structure Elucidation from 2D NMR Spectra Using the StrucEluc Expert System: Detection and Removal of Contradictions in the Data.
- The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. The Royal Society of Chemistry. [Link]
- Argyropoulos, D., et al. (2022). Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra.
- Saludes, J. P. (2018). Common problems and artifacts encountered in solution-state NMR experiments. Kimika, 29(2). [Link]
- Reddit. (2023). Any less-known tips on solving NMR problems? r/chemhelp. [Link]
- SDSU NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. [Link]
- Mestrelab. (n.d.).
- The Royal Society of Chemistry. (n.d.). Supporting information. The Royal Society of Chemistry. [Link]
- MDPI. (2021). ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 26(15), 4475. [Link]
- Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 400 MHz, D₂O, predicted) (HMDB0001123). HMDB. [Link]
- Navarrete-Vázquez, G., et al. (2009). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'-bis-formyl-o-tolidine. Molecules, 14(9), 3546-3555. [Link]
- Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?
- Reich, H. J. (n.d.). Organic Chemistry Data: ¹³C NMR Chemical Shifts. University of Wisconsin. [Link]
- SpectraBase. (n.d.). 2-Amino-benzoic acid - Optional[¹H NMR] - Chemical Shifts. SpectraBase. [Link]
- ResearchGate. (2010). Complete assignment of ¹H- and ¹³C-NMR spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino derivatives.
- Michalska, D., et al. (2005). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Journal of Molecular Structure, 744-747, 545-551. [Link]
- Asian Publication Corporation. (2018). Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Asian Journal of Chemistry, 30(12), 2771-2775. [Link]
- Reddit. (2023). Missing carboxyl peak in my benzoic acid ¹H-NMR, but C=O peak is shown from ¹³C-NMR and the IR. What is the broad singlet peak present? Solvent was 50:50 CDCL3:DMSO. r/chemhelp. [Link]
- Molecules. (2023).
- Büttner, T., et al. (2019). Rotational Isomerism of an Amide Substituted Squaraine Dye: A Combined Spectroscopic and Computational Study. Molecules, 24(12), 2269. [Link]
- Husain, A., et al. (2005). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Acta Poloniae Pharmaceutica, 62(5), 395-400. [Link]
- Google Patents. (1985). The synthesis of cyclopropane amino acids and peptides.
Sources
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- 12. Human Metabolome Database: 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0001123) [hmdb.ca]
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- 23. researchgate.net [researchgate.net]
Technical Support Center: Mass Spectrometry Analysis of 2-[(Cyclopropylcarbonyl)amino]benzoic acid
Welcome to the technical support center for the mass spectrometric analysis of 2-[(Cyclopropylcarbonyl)amino]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and interpret the fragmentation patterns encountered during the analysis of this molecule. Drawing from extensive field experience and established scientific principles, this document provides in-depth troubleshooting guides and frequently asked questions to ensure the integrity and accuracy of your experimental results.
Introduction to the Molecule and its Expected Behavior
This compound is a small molecule featuring a secondary amide linkage and a carboxylic acid on an aromatic ring. These functional groups are the primary sites for ionization and subsequent fragmentation in mass spectrometry. Understanding the interplay between these groups is crucial for accurate spectral interpretation. Electrospray ionization (ESI) is a common and effective technique for analyzing such compounds, typically yielding a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary fragment ions for this compound in positive ion MS/MS?
A1: In positive ion mode, fragmentation of the protonated molecule (m/z 206.08) is expected to occur at the amide bond, which is the most labile site. The primary fragmentation pathways involve cleavage of this bond, leading to characteristic product ions.
The most common fragmentation involves the cleavage of the C-N bond of the amide, which can lead to the formation of a cyclopropyl acylium ion. Another significant fragmentation pathway is the loss of the entire cyclopropylcarbonyl group. Additionally, the carboxylic acid group can undergo the loss of water (H₂O) or carbon monoxide (CO).
Q2: I am observing a weak or absent molecular ion peak. What could be the cause?
A2: A weak or non-existent molecular ion peak can be attributed to several factors. One common cause is in-source fragmentation, where the molecule fragments within the ion source before entering the mass analyzer.[1][2][3] This is particularly prevalent for molecules with thermally labile functional groups.
Another possibility is that the ionization efficiency of your compound is low under the current conditions. The choice of ionization mode (positive vs. negative), solvent system, and pH can significantly impact the signal intensity.[4]
Q3: My MS/MS spectrum is complex, with many unexpected fragments. How can I simplify the interpretation?
A3: A complex fragmentation pattern can arise from multiple, competing fragmentation pathways or the presence of impurities. To simplify interpretation, start by identifying the most abundant and structurally informative fragment ions. High-resolution mass spectrometry can provide accurate mass measurements, which helps in determining the elemental composition of the fragments and proposing plausible structures.[5][6]
Consider performing systematic experiments where you vary the collision energy. This can help to distinguish between primary and secondary fragment ions. A lower collision energy will favor the formation of primary fragments, while higher energies will induce further fragmentation.
Q4: I am seeing significant peak tailing and poor chromatographic resolution. How can I improve this?
A4: Poor peak shape in liquid chromatography-mass spectrometry (LC-MS) can be due to several factors related to both the chromatography and the mass spectrometry interface.[7][8] Column overload, improper mobile phase pH, or secondary interactions between the analyte and the stationary phase are common chromatographic issues.[8] For a carboxylic acid-containing compound like this, ensuring the mobile phase pH is appropriate to maintain a consistent ionization state is crucial.
From the mass spectrometry perspective, a dirty ion source can lead to poor peak shape.[7] Regular cleaning and maintenance of the ion source are essential for optimal performance.
Troubleshooting Guides
Issue 1: In-Source Fragmentation
In-source fragmentation can complicate spectral interpretation by reducing the abundance of the precursor ion and generating fragment ions that may be mistaken for impurities.[1][2][3]
Symptoms:
-
Low abundance or absence of the expected precursor ion.
-
Appearance of expected fragment ions in the full scan MS spectrum.
Troubleshooting Protocol:
-
Reduce Ion Source Temperature: Higher temperatures can cause thermal degradation of the analyte.[1] Gradually decrease the source temperature in increments of 10-20°C to find the optimal balance between desolvation efficiency and analyte stability.
-
Optimize Cone/Fragmentor Voltage: These voltages influence the energy of ions as they enter the mass spectrometer.[1] A lower voltage will result in "softer" ionization and reduce the likelihood of in-source fragmentation.
-
Adjust Mobile Phase Composition: The mobile phase can influence the stability of the analyte in the ESI droplet. Ensure the pH and solvent composition are optimized for your compound.
Issue 2: Poor Fragmentation Efficiency in MS/MS
Inefficient fragmentation leads to low-intensity product ions, making it difficult to confirm the structure of the analyte.[7]
Symptoms:
-
Low abundance of product ions in the MS/MS spectrum.
-
High abundance of the precursor ion even at high collision energies.
Troubleshooting Protocol:
-
Optimize Collision Energy: Perform a collision energy ramp experiment to determine the optimal energy for fragmentation. This involves acquiring MS/MS spectra at a range of collision energies to identify the value that yields the most informative spectrum.
-
Check Collision Gas Pressure: Ensure the collision gas (e.g., argon or nitrogen) pressure is within the manufacturer's recommended range. Insufficient collision gas will result in poor fragmentation efficiency.
-
Consider Adduct Formation: In some cases, the analyte may form adducts (e.g., with sodium or potassium) that are more stable and fragment differently than the protonated molecule.[9] Check the full scan spectrum for the presence of adducts and consider selecting them as the precursor ion for MS/MS.
Data and Diagrams
Predicted Fragmentation of this compound
The following table summarizes the predicted major fragment ions for the protonated molecule ([M+H]⁺, m/z 206.08).
| m/z (Predicted) | Proposed Structure/Loss | Notes |
| 188.07 | [M+H - H₂O]⁺ | Loss of water from the carboxylic acid group. |
| 178.09 | [M+H - CO]⁺ | Loss of carbon monoxide from the carboxylic acid. |
| 146.06 | [M+H - C₄H₅O]⁺ | Loss of the cyclopropylcarbonyl group. |
| 120.04 | [C₇H₆NO]⁺ | Benzisoxazolone-like structure resulting from rearrangement. |
| 69.03 | [C₄H₅O]⁺ | Cyclopropyl acylium ion. |
Visualizing the Fragmentation Pathway
The following diagram illustrates the predicted fragmentation pathway for this compound in positive ion mode.
Caption: Predicted ESI-MS/MS fragmentation of this compound.
Troubleshooting Workflow for Poor Signal Intensity
This workflow provides a systematic approach to diagnosing and resolving issues related to low signal intensity.
Caption: Systematic workflow for troubleshooting low signal intensity.
References
- Chemistry LibreTexts. (2023). 12.
- ZefSci. (2025).
- ResearchGate. (n.d.). The MS and MS 2 spectra (a, b)
- Chemistry LibreTexts. (2023).
- NPL. (2023). Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. [Link]
- ResearchGate. (n.d.). ESI-MS 2 spectra of compounds 1 (a), 2 (b) and 4 (c). [Link]
- LCGC International. (n.d.). How to Avoid Problems in LC–MS. [Link]
- MDPI. (n.d.). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. [Link]
- Agilent. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. [Link]
- Technology Networks. (2015). Mass Spectrometry in Small Molecule Drug Development. [Link]
- Chromatography Forum. (2013). LCMS of primary amides. [Link]
- YouTube. (2020). Fragmentation patterns of Carboxylic acids, Esters & Amides. [Link]
- PubMed. (2023).
- bioRxiv. (2025). A systematic analysis of in-source fragments in LC-MS metabolomics. [Link]
- MDPI. (n.d.).
- ResearchGate. (2025). Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics | Request PDF. [Link]
- Chemistry LibreTexts. (2023). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]
- NIH. (2019).
- Doc Brown's Chemistry. (2025).
- ResearchGate. (n.d.). Adduct formation in electrospray ionization mass spectrometry II.
- PubMed. (n.d.).
- RSC Publishing. (2015).
- Universität Halle. (n.d.). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. [Link]
- R Discovery. (2016).
- PubMed. (2020). An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide. [Link]
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- 6. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Adduct formation in electrospray ionization mass spectrometry II. Benzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
"2-[(Cyclopropylcarbonyl)amino]benzoic acid" inconsistent in vitro assay results
Welcome to the technical support center for researchers working with 2-[(Cyclopropylcarbonyl)amino]benzoic acid. This guide is designed to address the common challenge of inconsistent in vitro assay results observed with this compound. As scientists and drug development professionals, we understand that reproducibility is the cornerstone of reliable data. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of working with this molecule and achieve consistent, high-quality results.
Introduction: Understanding the Challenges
This compound and its analogs are of interest in medicinal chemistry.[1] However, the journey from compound synthesis to reliable biological data is often fraught with challenges. Inconsistent results in in vitro assays are a significant hurdle that can stem from a variety of factors, broadly categorized as compound-specific properties and general assay variability.[2]
This guide will dissect these issues, providing a logical framework for identifying and resolving the root causes of inconsistency in your experiments.
Frequently Asked Questions (FAQs)
Compound-Specific Issues
Q1: My dose-response curve is not sigmoidal and varies between experiments. What could be the issue?
This is a classic sign of issues with compound solubility or stability. This compound, being a carboxylic acid, can have limited solubility in aqueous assay media, especially at higher concentrations.
-
Stability: While many compounds are stable in DMSO stock solutions, the stability can decrease when diluted into aqueous buffers for assays.[4][5] Degradation of the compound over the course of the experiment will lead to a decrease in the effective concentration and, consequently, variable results.
Q2: I'm seeing a loss of activity when I include serum in my cell culture media. Why is this happening?
The presence of the carboxylic acid moiety in this compound makes it susceptible to binding to serum proteins, particularly human serum albumin (HSA).[6][7] This binding is a common characteristic of acidic drugs and can significantly reduce the free concentration of the compound available to interact with its target in cells.[8]
-
Protein Binding: Albumin is the most abundant protein in mammalian blood plasma and has multiple binding sites for various molecules, including fatty acids and drugs.[9][10] The extent of binding can be influenced by the compound's pKa and lipophilicity.[6] This sequestration of the compound by serum proteins effectively lowers its potency in cell-based assays.
Q3: Could my compound be hitting other targets in the cell?
Yes, this is known as off-target activity and is a common phenomenon in drug discovery.[11] If your assay readout is a general measure of cell health or a downstream signaling event, off-target effects can confound your results.
-
Polypharmacology: It is increasingly recognized that many small molecules interact with multiple targets.[11] These off-target interactions can lead to unexpected biological responses that may vary between cell types or assay conditions, contributing to inconsistency. Identifying these off-targets often requires specialized approaches like metabolic and structural analysis.[12]
General Assay and Cell Culture Issues
Q4: My replicate wells show high variability, even within the same plate. What are the common culprits?
High well-to-well variability is a frequent problem in cell-based assays and often points to technical inconsistencies in the experimental setup.[13]
-
Inconsistent Cell Seeding: A non-homogenous cell suspension is a primary cause. It is crucial to mix your cell suspension thoroughly before and during plating.[2]
-
"Edge Effect": The outer wells of a multi-well plate are prone to increased evaporation, which can alter the concentration of media components and your test compound.[2] It is best practice to fill the perimeter wells with sterile media or PBS and exclude them from your data analysis.[2]
-
Pipetting Errors: Inaccurate or inconsistent pipetting of cells, media, or reagents will directly lead to variability.[2] Regular pipette calibration and consistent technique are essential.
Q5: My results are not reproducible from one experiment to the next. What should I check?
Lack of inter-experiment reproducibility can be traced back to variations in biological or technical factors.[2]
-
Cell Passage Number: Cells can change their characteristics over time in culture. It is important to use cells within a consistent and low passage number range for your experiments.[14]
-
Reagent Quality: Ensure that all reagents, including media, serum, and the compound itself, are from consistent lots and have been stored correctly.
-
Incubation Conditions: Variations in incubation time, temperature, and CO2 levels can all impact cell health and response to treatment.[15]
Troubleshooting Guides
Guide 1: Addressing Compound Solubility and Stability
This guide provides a systematic approach to diagnosing and resolving issues related to the physical and chemical properties of this compound.
Workflow for Diagnosing Solubility/Stability Issues
Caption: Troubleshooting workflow for solubility and stability.
Detailed Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in 100% DMSO. Ensure the compound is fully dissolved by vortexing and gentle warming if necessary. Store at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[16]
-
Intermediate Dilutions: Create intermediate dilutions from the stock solution in 100% DMSO.
-
Working Solutions: Prepare the final working solutions by diluting the intermediate DMSO solutions into your aqueous assay buffer or cell culture medium. The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) and consistent across all wells, including vehicle controls.
Table 1: Recommended Solvent and Storage Conditions
| Parameter | Recommendation | Rationale |
| Stock Solvent | 100% Anhydrous DMSO | Maximizes initial solubility. |
| Stock Concentration | 10-50 mM | High enough for serial dilutions but avoids saturation. |
| Storage Temperature | -20°C or -80°C | Minimizes degradation over time.[16] |
| Aliquoting | Small, single-use volumes | Avoids repeated freeze-thaw cycles which can degrade the compound.[4] |
| Final DMSO % in Assay | ≤ 0.5% | Minimizes solvent-induced cellular toxicity. |
Protocol 2: Visual Inspection for Precipitation
-
Prepare a dilution series of your compound in the final assay medium in a clear-bottom microplate.
-
Include a vehicle control (medium with the same percentage of DMSO).
-
Incubate the plate under the same conditions as your experiment (e.g., 37°C, 5% CO2).
-
At various time points (e.g., 0, 2, 24 hours), inspect the wells under a microscope for any signs of precipitation (e.g., crystals, cloudiness).
Guide 2: Mitigating Serum Protein Binding Effects
Understanding and accounting for the impact of serum protein binding is critical for interpreting your data correctly.
Experimental Workflow to Assess Serum Protein Binding
Caption: Workflow to evaluate the impact of serum protein binding.
Detailed Protocol
Protocol 3: Serum Shift Assay
-
Cell Seeding: Plate your cells at the desired density and allow them to adhere overnight.
-
Media Preparation: Prepare complete media with varying concentrations of serum (e.g., 0%, 2%, 5%, 10% FBS).
-
Compound Treatment: Prepare serial dilutions of this compound in each of the different serum-containing media.
-
Assay Execution: Replace the overnight culture medium with the compound-containing media and proceed with your standard assay protocol.
-
Data Analysis: Calculate the IC50 value for each serum concentration. A rightward shift in the dose-response curve and an increase in the IC50 value with increasing serum concentration indicate significant protein binding.
Table 2: Interpreting Serum Shift Assay Results
| Serum Concentration | Observed IC50 | Interpretation |
| 0% (Serum-Free) | Baseline Potency | Provides an estimate of the compound's intrinsic activity. |
| 2% | Slightly Increased | Minor protein binding. |
| 5% | Moderately Increased | Moderate protein binding. |
| 10% | Significantly Increased | High degree of protein binding. |
Guide 3: Ensuring General Assay Robustness
A well-controlled and consistent experimental setup is fundamental to achieving reproducible data.
Best Practices for Cell-Based Assays
-
Cell Culture Maintenance:
-
Assay Plate Setup:
-
Use a randomized plate layout to minimize systematic errors.
-
Avoid using the outer wells for experimental data to mitigate the "edge effect".[2]
-
Include appropriate positive and negative controls on every plate.
-
-
Liquid Handling:
References
- Azure Biosystems. (2024, March 15). How to Troubleshoot Common In-cell Western Issues.
- Tsarfinsky, Y., et al. (2007). Correlation of carboxylic acid pKa to protein binding and antibacterial activity of a novel class of bacterial translation inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(19), 5443-5447.
- Urien, S., D'Athis, P., & Tillement, J. P. (1984). The binding of aryl carboxylic acid derivatives to human serum albumin--a structure-activity study. Biochemical Pharmacology, 33(14), 2283-2289.
- Promega Corporation. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An.
- PubChem. (n.d.). 2-[(Cyclopropylcarbonyl)amino]-5-[methyl(pyridin-3-ylmethyl)amino]benzoic acid.
- Fagerholm, U. (2022). An analysis of laboratory variability and thresholds for human in vitro ADME/PK methods. European Journal of Pharmaceutical Sciences, 178, 106285.
- Vedantu. (n.d.). Inductive Effect and Qualitative Tests for Carboxylic Acids, Amide and Ester.
- Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304.
- Balaramnavar, V. M., et al. (2012). Identification of novel 2-((1-(benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)benzoic acid analogues as BMP-2 stimulators. Journal of Medicinal Chemistry, 55(19), 8345-8356.
- IOSR Journal of Pharmacy. (n.d.). p-amino benzoic acid Schiff base and their cyclodextrins inclusion complexes.
- PubChem. (n.d.). Benzoic acid, p-amino-, (1-cyclohexylaminomethyl)-2-propyl ester.
- MDPI. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Pharmaceuticals, 16(11), 1584.
- MDPI. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 28(13), 5087.
- National Center for Biotechnology Information. (2012). Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. European Journal of Medicinal Chemistry, 54, 763-773.
- Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999-1006.
- National Center for Biotechnology Information. (2020). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Molecules, 25(21), 5036.
- MDPI. (2019). Serum Albumin Binding and Esterase Activity: Mechanistic Interactions with Organophosphates. International Journal of Molecular Sciences, 20(15), 3789.
- ResearchGate. (2025, March 9). (PDF) UNIT -V: Carboxylic Acids-Qualitative Tests for Carboxylic acids, Amide and Ester.
- Verma, K. K., & Rohila, S. (1971). New methods for the detection of carboxylic acid groups in organic compounds, with acriflavine. Talanta, 18(10), 1051-1055.
- ResearchGate. (2022, March 18). (PDF) Stabilization of the DMSO Solvate of 2-Chloro-5-nitrobenzoic acid (Mesalazine Impurity M) by Bifurcated Hydrogen Bonds: Crystallographic, Spectroscopic, Thermal and Computational Studies.
- WuXi AppTec. (2024, February 1). Embracing the Future: How In Vitro Assays Are Transforming Nonclinical Toxicology.
- Claxton, L. D., et al. (1984). The stability of mutagenic chemicals stored in solution. Mutation Research, 130(4), 253-259.
- Itoh, T., et al. (2012). Discovery of cyclic amine-substituted benzoic acids as PPARα agonists. Bioorganic & Medicinal Chemistry Letters, 22(1), 451-455.
- Hall, S. E., et al. (2016). Discovery of substituted-2,4-dimethyl-(naphthalene-4-carbonyl)amino-benzoic acid as potent and selective EP4 antagonists. Bioorganic & Medicinal Chemistry Letters, 26(1), 105-109.
- National Center for Biotechnology Information. (2020). Insights into the Binding of Dietary Phenolic Compounds to Human Serum Albumin and Food-Drug Interactions. Molecules, 25(22), 5487.
- National Center for Biotechnology Information. (2018). Turning liabilities into opportunities: Off-target based drug repurposing in cancer. Seminars in Cancer Biology, 53, 119-130.
- National Center for Biotechnology Information. (2023). Empowering drug off-target discovery with metabolic and structural analysis. Communications Biology, 6(1), 606.
- PubChemLite. (n.d.). Benzoic acid, p-amino-, 2-(cyclopentylamino)propyl ester, hydrochloride.
- Goodman, D. S. (1958). The interaction of human serum albumin with long-chain fatty acid anions. Journal of the American Chemical Society, 80(15), 3892-3898.
- Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review.
- Ohshiro, K., et al. (2022). In Vitro Selection of Foldamer-Like Macrocyclic Peptides Containing 2-Aminobenzoic Acid and 3-Aminothiophene-2-Carboxylic Acid. Journal of the American Chemical Society, 144(5), 2069-2072.
- ResearchGate. (2022, January). In Vitro Selection of Foldamer-Like Macrocyclic Peptides Containing 2-Aminobenzoic Acid and 3-Aminothiophene-2-Carboxylic Acid | Request PDF.
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- 6. Correlation of carboxylic acid pKa to protein binding and antibacterial activity of a novel class of bacterial translation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The binding of aryl carboxylic acid derivatives to human serum albumin--a structure-activity study - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Fatty acid binding to plasma albumin [ouci.dntb.gov.ua]
- 11. Turning liabilities into opportunities: Off-target based drug repurposing in cancer - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. The stability of mutagenic chemicals stored in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Cell Permeability of 2-[(Cyclopropylcarbonyl)amino]benzoic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-[(cyclopropylcarbonyl)amino]benzoic acid and similar compounds. This guide provides in-depth troubleshooting advice and frequently asked questions to address the common challenge of poor cell permeability. Our goal is to equip you with the scientific rationale and practical protocols to diagnose and overcome permeability issues in your experiments.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its cell permeability a concern?
This compound is a small molecule that, like many carboxylic acid-containing compounds, often faces challenges in crossing the lipophilic cell membrane. The carboxylic acid group is typically ionized at physiological pH, making the molecule more hydrophilic and impeding its ability to passively diffuse across the lipid bilayer.[1][2] This is a critical hurdle, as many drugs need to enter cells to reach their therapeutic targets.[3]
Q2: What are the primary factors that govern the cell permeability of a small molecule like this?
Several key factors influence a molecule's ability to permeate the cell membrane:
-
Lipophilicity: A measure of how well a compound dissolves in fats, oils, and lipids. While increased lipophilicity can improve membrane permeability, it can also lead to poor aqueous solubility and increased toxicity.[4][5]
-
Molecular Size: Smaller molecules generally diffuse across membranes more easily than larger ones.[3][6][7]
-
Polarity and Charge: Highly polar and charged molecules have difficulty passing through the nonpolar lipid interior of the cell membrane.[3][6][8] The ionization state of functional groups, such as the carboxylic acid in our topic compound, is pH-dependent and significantly impacts permeability.[7][9]
-
Hydrogen Bonding Capacity: A high number of hydrogen bond donors and acceptors can increase a molecule's affinity for the aqueous environment, thus hindering its partitioning into the cell membrane.[10][11]
Q3: What initial in vitro assays are recommended to assess the permeability of my compound?
Two widely used assays provide a good starting point for evaluating intestinal permeability:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a cell-free assay that models passive diffusion across an artificial lipid membrane.[12][13] It is a cost-effective and high-throughput method for initial screening.[12][14]
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of differentiated Caco-2 cells, which are derived from human colon adenocarcinoma.[15][16][17] This model is considered more representative of human intestinal absorption as it includes not only passive diffusion but also active transport and efflux mechanisms.[15][17]
The combination of data from both PAMPA and Caco-2 assays can be very informative in identifying the root cause of poor absorption.[13][15]
II. Troubleshooting Guide
This section provides a structured approach to troubleshooting poor cell permeability of this compound.
Issue 1: Low Permeability Observed in PAMPA Assay
A low permeability value in the PAMPA assay strongly suggests that the intrinsic physicochemical properties of the compound are hindering its ability to passively diffuse across a lipid barrier.
Underlying Cause:
The likely culprit is the ionized carboxylic acid group, which increases the molecule's polarity and reduces its lipophilicity at physiological pH.
Troubleshooting Workflow:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Fast Release of Carboxylic Acid inside Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Video: Factors Affecting Drug Distribution: Tissue Permeability [jove.com]
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- 9. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 10. Permeability of red cell membranes to small hydrophilic and lipophilic solutes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Permeability of Red Cell Membranes to Small Hydrophilic and Lipophilic Solutes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol · GitHub [gist.github.com]
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- 15. Caco-2 Permeability | Evotec [evotec.com]
- 16. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. enamine.net [enamine.net]
"2-[(Cyclopropylcarbonyl)amino]benzoic acid" modifying experimental protocols for better results
Welcome to the technical support center for 2-[(Cyclopropylcarbonyl)amino]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized experimental protocols. Our goal is to empower you with the knowledge to overcome common challenges and achieve reliable, high-quality results in your synthesis and application of this compound.
I. Foundational Principles: Understanding the Molecule
This compound is an amide derivative of anthranilic acid. The key to successfully working with this molecule lies in understanding the interplay between the carboxylic acid and the amide functional groups. The electronic properties of the aromatic ring and the steric hindrance from the cyclopropyl group can influence reaction kinetics, solubility, and potential side reactions. This guide will address these nuances to provide a clear path to success.
II. Troubleshooting Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis and purification of this compound, offering potential causes and actionable solutions.
Low Yield in Amide Synthesis
Q1: My amide coupling reaction to synthesize this compound is resulting in a very low yield. What are the likely causes?
A1: Low yields in the synthesis of this compound can stem from several factors, primarily related to the reactivity of the starting materials and reaction conditions.
-
Inefficient Activation of the Carboxylic Acid: The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[1][2] To overcome this, the carboxylic acid group of 2-aminobenzoic acid must be activated. If using a coupling reagent like EDC or HATU, ensure it is fresh and added under anhydrous conditions to prevent hydrolysis.[3]
-
Hydrolysis of Acyl Chloride: If you are using the Schotten-Baumann approach with cyclopropanecarbonyl chloride, it is highly susceptible to hydrolysis.[4] The presence of moisture in your solvents or on your glassware will convert the acyl chloride to cyclopropanecarboxylic acid, which will not react with the amine under these conditions.[3]
-
Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, suboptimal temperature, or poor mixing. Amide coupling reactions can be slow and may require stirring overnight.[3]
-
Product Loss During Workup: Significant product loss can occur during aqueous extractions if the pH is not carefully controlled. Being an acidic compound, the product's solubility in the aqueous and organic layers will vary greatly with pH.
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Ineffective activation of carboxylic acid | Use a fresh, high-quality coupling reagent. Pre-activate the carboxylic acid before adding the amine. |
| Hydrolysis of acyl chloride | Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Incomplete reaction | Increase the reaction time and/or temperature. Ensure vigorous stirring. |
| Product loss during workup | Carefully adjust the pH of the aqueous layer during extraction to ensure the product remains in the organic phase. |
Purification Challenges
Q2: I am having difficulty purifying this compound. The crude product contains several impurities that are hard to remove by column chromatography.
A2: Purification can be challenging due to the presence of structurally similar impurities.
-
Unreacted Starting Materials: Both 2-aminobenzoic acid and cyclopropanecarboxylic acid (if formed from hydrolysis) can be difficult to separate from the product due to their similar acidic nature.
-
Byproducts from Coupling Reagents: If using a carbodiimide coupling reagent like DCC or EDC, the corresponding urea byproduct (DCU or EDU) can co-elute with your product.[4]
-
Similar Polarity of Product and Impurities: The product and key impurities may have very similar polarities, making separation by standard column chromatography inefficient.
Troubleshooting Steps:
| Problem | Solution |
| Presence of unreacted 2-aminobenzoic acid | Consider using a slight excess of the cyclopropanecarbonylating agent to drive the reaction to completion. |
| Urea byproducts from coupling reagents | For DCC, the DCU byproduct is often insoluble and can be removed by filtration.[4] For water-soluble byproducts from EDC, perform thorough aqueous washes.[4] |
| Co-eluting impurities | Try a different solvent system for column chromatography or consider recrystallization from a suitable solvent system. An acid-base extraction during the workup can also be very effective in removing non-acidic impurities. |
III. Frequently Asked Questions (FAQs)
Q3: What is the best method to synthesize this compound?
A3: The choice of synthetic method depends on the available starting materials and scale. Two common and effective methods are:
-
Amide Coupling: Reacting 2-aminobenzoic acid with cyclopropanecarboxylic acid using a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N,N-Diisopropylethylamine (DIPEA). This method avoids the need to handle the more reactive acyl chloride.[3]
-
Schotten-Baumann Reaction: Reacting 2-aminobenzoic acid with cyclopropanecarbonyl chloride in a biphasic system with an aqueous base like sodium hydroxide.[4] This method is often high-yielding but requires careful control of the addition of the acyl chloride to minimize hydrolysis.[4]
Q4: How can I confirm the identity and purity of my synthesized this compound?
A4: A combination of analytical techniques should be used:
-
Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the crude product.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.[5]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the final compound.
Q5: What are the typical solubility properties of this compound?
IV. Optimized Experimental Protocols
Protocol 1: Synthesis via Amide Coupling
This protocol details the synthesis of this compound from 2-aminobenzoic acid and cyclopropanecarboxylic acid using EDC as a coupling agent.
Step-by-Step Methodology:
-
To a stirred solution of 2-aminobenzoic acid (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or dimethylformamide (DMF), add cyclopropanecarboxylic acid (1.1 eq).
-
Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the mixture.[3]
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) to the reaction mixture and stir.[3]
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.[3]
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by column chromatography or recrystallization.[3]
Workflow Diagram: Amide Coupling Synthesis
Caption: Workflow for Amide Coupling Synthesis.
Protocol 2: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds.
Step-by-Step Methodology:
-
Select an appropriate solvent or solvent system. A good solvent will dissolve the compound when hot but not when cold. Common choices for compounds like this include ethanol/water or ethyl acetate/hexanes.
-
Dissolve the crude this compound in the minimum amount of boiling solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
V. Analytical Characterization
The following table summarizes the expected analytical data for this compound.
| Analytical Technique | Expected Results |
| ¹H NMR | Signals corresponding to the aromatic protons, the amide proton, and the cyclopropyl protons. |
| ¹³C NMR | Resonances for the carboxylic acid carbon, amide carbonyl carbon, aromatic carbons, and cyclopropyl carbons. |
| Mass Spectrometry (ESI-) | [M-H]⁻ peak corresponding to the calculated molecular weight. |
| HPLC | A single major peak indicating high purity. |
VI. Stability and Storage
Q6: How should I store this compound?
A6: As a solid, the compound is likely stable when stored in a cool, dry place away from light. In solution, the stability may be pH-dependent.[8][9] For long-term storage of solutions, consider storing at -20°C.
Logical Relationship Diagram: Troubleshooting Low Yield
Sources
- 1. Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions [pubs.sciepub.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. High-performance liquid chromatographic assay for benzocaine and p-aminobenzoic acid including preliminary stability data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Chemical and enzymatic stability of amino acid prodrugs containing methoxy, ethoxy and propylene glycol linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 2-[(Cyclopropylcarbonyl)amino]benzoic acid
Welcome to the technical support center for the scale-up synthesis of 2-[(Cyclopropylcarbonyl)amino]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the transition from laboratory-scale to pilot or industrial-scale production. The following troubleshooting guide and frequently asked questions (FAQs) are structured to provide direct, actionable advice grounded in established chemical principles.
I. Troubleshooting Guide: Navigating Common Scale-Up Hurdles
This section addresses specific problems that may arise during the synthesis of this compound, which is typically prepared via the acylation of anthranilic acid with cyclopropanecarbonyl chloride.
Problem 1: Low Yield of this compound
Q: We are experiencing significantly lower yields than expected when scaling up the synthesis. What are the likely causes and how can we mitigate them?
A: Low yield on scale-up is a multifaceted issue often stemming from several factors that are less pronounced at the bench scale. The primary synthesis is a Schotten-Baumann reaction, where anthranilic acid is acylated with cyclopropanecarbonyl chloride under basic conditions.[1][2][3]
Potential Causes & Solutions:
-
Inefficient Mixing and Mass Transfer:
-
Causality: In larger reactors, achieving homogenous mixing of the biphasic reaction mixture (aqueous base and organic solvent) is challenging.[2] Poor mixing leads to localized pH gradients and concentration differences, which can promote side reactions like the hydrolysis of the acid chloride.
-
Solution:
-
Optimize Agitation: Increase the stirrer speed and ensure the impeller design is appropriate for the reactor geometry to create sufficient turbulence for phase mixing.
-
Consider a Phase-Transfer Catalyst (PTC): While not always necessary, a PTC can enhance the reaction rate by facilitating the transfer of the deprotonated anthranilic acid to the organic phase.
-
-
-
Poor Temperature Control:
-
Causality: The acylation reaction is exothermic. Inadequate heat dissipation on a larger scale can lead to a temperature increase, accelerating the hydrolysis of the highly reactive cyclopropanecarbonyl chloride.[4]
-
Solution:
-
Controlled Reagent Addition: Add the cyclopropanecarbonyl chloride subsurface and at a controlled rate to manage the exotherm.
-
Efficient Cooling: Ensure the reactor's cooling jacket is operating efficiently. For highly exothermic reactions, consider pre-chilling the reactants.
-
-
-
Side Reactions:
-
Causality: The primary competing reaction is the hydrolysis of cyclopropanecarbonyl chloride by the aqueous base. Another potential side reaction is the formation of a diacylated product, although this is less common under controlled conditions.
-
Solution:
-
pH Control: Maintain the pH of the aqueous phase within an optimal range (typically 8-11) to ensure the amine of anthranilic acid is sufficiently nucleophilic without excessively promoting acid chloride hydrolysis.[1]
-
Stoichiometry: Use a slight excess of anthranilic acid to ensure the complete consumption of the more expensive and reactive acid chloride.
-
-
Problem 2: Product Purity Issues and Difficult Isolation
Q: Our isolated product is contaminated with unreacted starting materials and a significant amount of benzoic acid. How can we improve the purity and streamline the isolation process?
A: Purity and isolation challenges on a larger scale often require a shift from simple laboratory workups to more robust industrial processes.
Potential Causes & Solutions:
-
Incomplete Reaction:
-
Causality: As discussed in the low yield section, poor mixing and temperature control can lead to an incomplete reaction, leaving unreacted anthranilic acid.
-
Solution:
-
Reaction Monitoring: Implement in-process controls (e.g., HPLC, TLC) to monitor the reaction progress and ensure it has gone to completion before initiating work-up.
-
-
-
Formation of Benzoic Acid Impurity:
-
Causality: This impurity can arise from the hydrolysis of any benzoyl chloride present in the starting materials or from the degradation of the product under harsh work-up conditions.
-
Solution:
-
Starting Material Quality: Ensure the purity of the cyclopropanecarbonyl chloride and anthranilic acid through appropriate analytical testing before use.
-
Optimized Work-up: After the reaction is complete, a carefully controlled acidification is crucial. Rapidly adding a strong acid can cause a significant exotherm, potentially leading to product degradation.
-
-
-
Difficult Filtration:
-
Causality: The physical properties of the precipitated product (e.g., small particle size, amorphous nature) can make filtration slow and inefficient at a larger scale.
-
Solution:
-
Controlled Crystallization: After acidification, control the cooling rate and agitation to promote the growth of larger, more easily filterable crystals. An anti-solvent addition or seeding might also be beneficial.
-
Recrystallization: If direct precipitation yields an impure product, recrystallization from a suitable solvent system (e.g., ethanol/water) is a standard method for purification.
-
-
Problem 3: Safety Concerns with Cyclopropanecarbonyl Chloride
Q: We have safety concerns regarding the handling of large quantities of cyclopropanecarbonyl chloride. What are the primary hazards and necessary precautions?
A: Cyclopropanecarbonyl chloride is a corrosive and reactive chemical that requires strict safety protocols, especially at scale.[5][6][7]
Primary Hazards:
-
Corrosivity: It causes severe skin burns and eye damage.[5][6][7]
-
Reactivity with Water: It reacts with water and moisture to produce hydrogen chloride (HCl) gas, which is a respiratory irritant.[4][5]
Essential Safety Precautions:
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[5]
-
Ventilation: Handle in a well-ventilated area, preferably within a fume hood, to avoid inhalation of vapors and HCl gas.[5]
-
Inert Atmosphere: When handling large quantities, consider using a closed system under an inert atmosphere (e.g., nitrogen) to prevent contact with atmospheric moisture.
-
Spill Management: Have appropriate spill control materials readily available. Neutralize small spills with a suitable base (e.g., sodium bicarbonate) before cleanup.
-
Fire Safety: Keep away from heat, sparks, and open flames. Use fire extinguishers suitable for chemical fires (e.g., dry chemical, CO2).[6][7]
II. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound on a larger scale?
The most prevalent and industrially viable method is the acylation of 2-aminobenzoic acid (anthranilic acid) with cyclopropanecarbonyl chloride.[8][9] This reaction is a variation of the Schotten-Baumann reaction, which is well-established for amide synthesis.[1][2][3] The reaction is typically carried out in a two-phase system consisting of an organic solvent (e.g., toluene, dichloromethane) and an aqueous solution of a base like sodium hydroxide or potassium carbonate.[2] The base neutralizes the HCl byproduct, driving the reaction to completion.[10][11]
Q2: What are the critical process parameters to monitor during the scale-up of this synthesis?
The critical process parameters (CPPs) that require tight control are:
-
Temperature: To manage the exotherm and minimize side reactions.
-
pH: To maintain the nucleophilicity of the amine while controlling the hydrolysis of the acid chloride.
-
Reagent Addition Rate: To control the reaction rate and temperature.
-
Agitation Speed: To ensure efficient mixing and mass transfer between the phases.
Monitoring these parameters is crucial for ensuring batch-to-batch consistency, maximizing yield, and maintaining product quality.
Q3: How can the final product be purified at an industrial scale?
For large-scale purification, the following methods are commonly employed:
-
Recrystallization: This is the most common method for purifying solid organic compounds. A suitable solvent system must be identified that provides good solubility at high temperatures and low solubility at low temperatures.
-
Slurry Washing: The crude product can be washed with a solvent in which the impurities are soluble, but the desired product is not.
-
pH Adjustment and Extraction: In some cases, impurities can be removed by dissolving the product in a basic solution, washing with an organic solvent to remove non-acidic impurities, and then re-precipitating the product by acidification.
Q4: Are there alternative, more "green" synthetic routes available?
While the current method is robust, research into greener alternatives is ongoing. Potential areas for improvement include:
-
Catalytic Amidation: Using a catalyst to directly couple anthranilic acid with cyclopropanecarboxylic acid, avoiding the use of the highly reactive acid chloride and the generation of HCl.
-
Flow Chemistry: Performing the reaction in a continuous flow reactor can offer better control over temperature and mixing, potentially improving yield and safety.
-
Aqueous Synthesis: Developing conditions that allow the reaction to be performed in water without an organic solvent would significantly improve the environmental footprint.
III. Experimental Protocol: Scale-Up Synthesis
This protocol outlines a general procedure for the synthesis of this compound on a pilot scale. Note: This is a representative protocol and must be adapted and optimized for specific equipment and safety requirements.
Materials and Equipment:
| Reagent/Equipment | Specification |
| 2-Aminobenzoic Acid (Anthranilic Acid) | >99% purity |
| Cyclopropanecarbonyl Chloride | >98% purity |
| Sodium Hydroxide | Reagent grade |
| Toluene | Anhydrous |
| Hydrochloric Acid | Concentrated (37%) |
| Jacketed Glass Reactor | Appropriate volume with overhead stirrer, thermocouple, and addition funnel |
| Filtration Equipment | Nutsche filter or centrifuge |
| Drying Oven | Vacuum oven |
Procedure:
-
Reactor Setup: Charge the jacketed reactor with 2-aminobenzoic acid (1.0 eq) and toluene.
-
Base Addition: Prepare a solution of sodium hydroxide (2.2 eq) in water and add it to the reactor with stirring.
-
Cooling: Cool the reaction mixture to 0-5 °C using the reactor's cooling jacket.
-
Acid Chloride Addition: Slowly add cyclopropanecarbonyl chloride (1.05 eq) to the reaction mixture via an addition funnel over 1-2 hours, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until in-process controls confirm reaction completion.
-
Phase Separation: Stop the stirrer and allow the layers to separate. Remove the lower aqueous layer.
-
Washing: Wash the organic layer with a brine solution.
-
Acidification: Cool the organic layer to 0-5 °C and slowly add concentrated hydrochloric acid with vigorous stirring until the pH of the aqueous phase is 1-2. The product will precipitate as a solid.
-
Isolation: Filter the solid product using a Nutsche filter and wash the filter cake with cold water.
-
Drying: Dry the product in a vacuum oven at 60-70 °C until a constant weight is achieved.
IV. Visualizations
Process Flow Diagram
Caption: Workflow for the scale-up synthesis of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yield and purity issues.
V. References
-
Ketone Pharma. (2024, August 20). Cyclopropanecarbonyl Chloride (CPCC): What You Need to Know. Retrieved from
-
Apollo Scientific. Cyclopropanecarbonyl chloride. Retrieved from
-
AK Scientific, Inc. Cyclopropanecarbonyl chloride, 1-methoxy-. Retrieved from
-
Santa Cruz Biotechnology. Cyclopropanecarbonyl chloride. Retrieved from
-
TCI Chemicals. (2025, May 2). SAFETY DATA SHEET. Retrieved from
-
Google Patents. (n.d.). WO2022058916A1 - A process for the synthesis of anthranilic acid/amide compounds and intermediates thereof. Retrieved from
-
Chemistry Online. (2022, October 30). Synthesis of 2-aminobenzoic acid (anthranilic acid). Retrieved from
-
PubChem. 2-[(Cyclopropylcarbonyl)amino]-5-[methyl(pyridin-3-ylmethyl)amino]benzoic acid. Retrieved from
-
Kumar, A., et al. (2003). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry, 11(23), 5281-91. Retrieved from
-
Grokipedia. Schotten–Baumann reaction. Retrieved from
-
Wikipedia. Schotten–Baumann reaction. Retrieved from
-
Sathee NEET. Chemistry Schotten Baumann Reaction. Retrieved from
-
BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved from
-
Organic Chemistry Portal. Schotten-Baumann Reaction. Retrieved from
-
Google Patents. (n.d.). US3235588A - Purification of benzoic acid. Retrieved from
-
Google Patents. (n.d.). US4092353A - Process for the purification of benzoic acid. Retrieved from
-
Google Patents. (n.d.). Process for the purification of benzoic acid by distillation with an amine. Retrieved from
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- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 3. SATHEE: Chemistry Schotten Baumann Reaction [satheeneet.iitk.ac.in]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Cyclopropanecarbonyl Chloride (CPCC): What You Need to Know - Ketone Pharma [ketonepharma.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. byjus.com [byjus.com]
- 11. Schotten-Baumann Reaction [organic-chemistry.org]
Technical Support Center: Synthesis of 2-[(Cyclopropylcarbonyl)amino]benzoic acid
Welcome to the dedicated technical support guide for the synthesis and purification of 2-[(Cyclopropylcarbonyl)amino]benzoic acid. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with this synthesis, focusing on the identification, management, and prevention of reaction impurities. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively and ensure the integrity of your results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the synthesis of this compound.
Q1: What are the most prevalent impurities in the synthesis of this compound?
A: The most frequently observed impurities are typically unreacted starting materials—anthranilic acid and cyclopropanecarboxylic acid—and inorganic salts from the reaction work-up. Cyclopropanecarboxylic acid arises from the hydrolysis of the highly moisture-sensitive starting material, cyclopropanecarbonyl chloride.[1][2][3][4]
Q2: My final product has a persistent yellow or brown discoloration. What is the likely cause and how can I fix it?
A: Discoloration in the final product often points to residual starting materials or byproducts. Anthranilic acid, especially commercial grades, can appear yellow and may contain colored oxidation byproducts.[5] Inadequate purification is the root cause. A robust purification method, such as recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/heptane), is crucial for removing these colored impurities.
Q3: The yield of my reaction is significantly lower than expected. What are the primary factors to investigate?
A: Low yield can be attributed to several factors. The most common is the degradation of the cyclopropanecarbonyl chloride reactant due to moisture.[2][3] This reactant is highly reactive and will readily hydrolyze to the unreactive carboxylic acid if exposed to water in the solvent, atmosphere, or on the glassware. Other factors include incomplete reaction due to insufficient reaction time or non-optimal temperature, and physical loss of product during the work-up and purification stages.
Q4: Which analytical techniques are recommended for monitoring the reaction and assessing final product purity?
A: A combination of techniques is ideal. For reaction monitoring, Thin Layer Chromatography (TLC) is a rapid and effective method. For quantitative purity assessment and impurity profiling of the final product, High-Performance Liquid Chromatography (HPLC) with UV detection is the industry standard.[6][7] For definitive structural confirmation of the product and any isolated impurities, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable.[8][9]
Part 2: In-Depth Troubleshooting Guides
This section provides detailed, cause-and-effect troubleshooting for specific impurity challenges.
Guide 1: Managing Starting Material-Related Impurities
The quality of your starting materials is the foundation of a successful synthesis. Impurities here will carry through and complicate purification.
Issue A: Presence of Unreacted Anthranilic Acid in Final Product
-
Identification: A peak corresponding to the retention time of an authentic anthranilic acid standard in your HPLC chromatogram. On a TLC plate, it will appear as a separate spot.
-
Root Cause Analysis:
-
Non-Stoichiometric Reagents: An excess of anthranilic acid was used relative to the cyclopropanecarbonyl chloride.
-
Degraded Acylating Agent: A significant portion of the cyclopropanecarbonyl chloride hydrolyzed to cyclopropanecarboxylic acid before it could react, leading to an effective excess of anthranilic acid.[4]
-
Incomplete Reaction: The reaction was not allowed to proceed to completion due to insufficient time, low temperature, or poor mixing.
-
-
Corrective & Preventive Actions:
-
Protocol: Ensure precise weighing of reagents. It is common practice to use a slight excess (1.05-1.1 equivalents) of the acylating agent (cyclopropanecarbonyl chloride) to drive the reaction to completion.
-
Reagent Quality: Use a fresh or properly stored bottle of cyclopropanecarbonyl chloride. If the quality is uncertain, it can be purified by distillation under vacuum.[1][4]
-
Reaction Conditions: Monitor the reaction by TLC or HPLC until the anthranilic acid spot/peak is no longer visible.
-
Purification: Unreacted anthranilic acid can be removed during an aqueous work-up. Because the product is an acid and the starting material is amphoteric, separation can be tricky.[5][10] A carefully controlled pH during extraction is necessary. Recrystallization is often effective for removing trace amounts.
-
Issue B: Presence of Cyclopropanecarboxylic Acid in Final Product
-
Identification: A peak in the HPLC chromatogram corresponding to a standard of cyclopropanecarboxylic acid.
-
Root Cause Analysis: This impurity is almost exclusively caused by the hydrolysis of cyclopropanecarbonyl chloride.[2][3]
-
Moisture Contamination: Exposure of cyclopropanecarbonyl chloride to atmospheric moisture, or the use of wet solvents or glassware.
-
Improper Storage: Storing cyclopropanecarbonyl chloride in a poorly sealed container.
-
-
Corrective & Preventive Actions:
-
Anhydrous Technique: This is the most critical factor. Use oven-dried glassware, anhydrous grade solvents, and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Handling: Add the cyclopropanecarbonyl chloride to the reaction mixture via a syringe through a septum to minimize exposure to air.
-
Purification: Cyclopropanecarboxylic acid is highly soluble in water, especially under basic conditions. It can be efficiently removed by washing the organic layer with a dilute basic solution (e.g., 5% sodium bicarbonate solution) during the work-up. Be cautious not to use a strong base or prolonged exposure, which could hydrolyze the desired amide product.[11][12]
-
Guide 2: Post-Reaction Work-up and Purification
A successful reaction can be compromised by a suboptimal work-up procedure.
Issue: Product Loss or Hydrolysis During Aqueous Work-up
-
Identification: Lower than expected yield and the appearance of both anthranilic acid and cyclopropanecarboxylic acid peaks in the chromatogram of the crude product.
-
Root Cause Analysis: The amide bond in the product, while generally stable, can be susceptible to hydrolysis under harsh acidic or basic conditions, especially when heated.[12]
-
Aggressive pH: Using concentrated acids or bases during extraction steps.
-
Elevated Temperatures: Performing extractions or washes at elevated temperatures can accelerate hydrolysis.
-
-
Corrective & Preventive Actions:
-
Mild Conditions: Use dilute acidic (e.g., 1M HCl) and basic (e.g., 5% NaHCO₃ or Na₂CO₃) solutions for washes.
-
Temperature Control: Perform all aqueous work-up steps at room temperature or below (using an ice bath).
-
Minimize Contact Time: Do not let the reaction mixture sit for extended periods in highly acidic or basic aqueous solutions. Proceed through the extraction steps efficiently.
-
Part 3: Key Protocols and Methodologies
Protocol 1: Optimized Synthesis of this compound
This protocol emphasizes anhydrous conditions to minimize impurity formation.
-
Preparation: Under an inert nitrogen atmosphere, add anthranilic acid (1.0 eq) and anhydrous pyridine (2.0 eq) to a flask containing anhydrous dichloromethane (DCM). Stir the mixture at 0°C (ice bath) until all solids dissolve.
-
Reaction: Slowly add cyclopropanecarbonyl chloride (1.1 eq) dropwise to the stirred solution, ensuring the temperature remains below 10°C.
-
Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the consumption of anthranilic acid using TLC (e.g., mobile phase 7:3 Hexane:Ethyl Acetate).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove pyridine), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to obtain the pure product.
Protocol 2: HPLC Method for Impurity Profiling
This method provides a baseline for separating the product from key impurities.
| Parameter | Value |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 10% B, ramp to 90% B over 15 min, hold for 2 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Expected Elution Order: Cyclopropanecarboxylic Acid -> Anthranilic Acid -> this compound |
Part 4: Visualization of Workflow and Impurity Management
Diagram 1: Synthesis and Impurity Formation Workflow
Caption: Decision tree for identifying and addressing common impurities.
References
- Molbase.
- Google Patents. CN118812351A - A kind of preparation method of cyclopropanecarbonyl chloride.
- Wikipedia. Anthranilic acid. [Link]
- ResearchGate. Reaction of anthranilic acid 2-N-phenylhydrazide with cyclic anhydrides. [Link]
- ResearchGate. Reaction of Anthranilic Acid Amides with Cyclic Anhydrides | Request PDF. [Link]
- Chitkara University. Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives - Journal of Pharmaceutical Technology, Research and Management. [Link]
- MDPI.
- Google Patents.
- Bentham Science. Recent Trends in Analytical Techniques for Impurity Profiling. [Link]
- DiVA portal.
- PubMed.
- RSC Publishing. Analytical Methods. [Link]
- Google Patents. WO1985000809A1 - The synthesis of cyclopropane amino acids and peptides.
- ResearchGate. Synthesis of 2-(2-amino-1,3 –dihydroxypropane-2-ylamino) benzoic acid. [Link]
- Advances in Bioresearch. Impurity profiling Techniques for Pharmaceuticals – A Review. [Link]
- PubMed. Chemical and enzymatic stability of amino acid prodrugs containing methoxy, ethoxy and propylene glycol linkers. [Link]
- Google Patents.
- PubMed. Amino acids: aspects of impurity profiling by means of CE. [Link]
- Google Patents.
- PMC - NIH. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. [Link]
- Research and Reviews. Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]
- IOSRPHR. p-amino benzoic acid Schiff base and their cyclodextrins inclusion complexes. [Link]
- Organic Syntheses Procedure. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]
- ResearchGate. Typical examples of impurities observed in synthesized peptides. [Link]
- NIST WebBook. Benzoic acid, 2-amino-. [Link]
- ResearchGate. List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. [Link]
- PubChem. Benzoic acid, p-amino-, 2-(cyclopentylamino)propyl ester, hydrochloride. [Link]
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- 1. Page loading... [wap.guidechem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. nbinno.com [nbinno.com]
- 4. Cyclopropanecarbonyl Chloride | 4023-34-1 [chemicalbook.com]
- 5. Anthranilic acid - Wikipedia [en.wikipedia.org]
- 6. soeagra.com [soeagra.com]
- 7. rroij.com [rroij.com]
- 8. biomedres.us [biomedres.us]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. Chemical and enzymatic stability of amino acid prodrugs containing methoxy, ethoxy and propylene glycol linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to the Structural Elucidation of 2-[(Cyclopropylcarbonyl)amino]benzoic Acid: A Comparative NMR Analysis
In the landscape of pharmaceutical development and organic synthesis, the unambiguous confirmation of molecular structure is a cornerstone of scientific rigor. For novel compounds like 2-[(Cyclopropylcarbonyl)amino]benzoic acid, a key potential intermediate or active agent, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for structural elucidation in solution. This guide provides an in-depth interpretation of its ¹H and ¹³C NMR spectral data, moving beyond a simple peak list to offer a comparative analysis with structurally related analogs. Our objective is to equip researchers with the rationale behind spectral assignments and provide a framework for troubleshooting and validating their own results.
The Molecule in Focus: Structure and Rationale for NMR Analysis
This compound is an N-acylated derivative of anthranilic acid. Its structure combines an aromatic ring, a carboxylic acid, an amide linkage, and a strained cyclopropyl ring. Each of these functional groups possesses unique electronic properties that influence the magnetic environment of nearby nuclei, resulting in a distinct NMR fingerprint.
NMR spectroscopy is particularly powerful for this molecule as it allows us to:
-
Confirm the presence and connectivity of all key functional groups.
-
Verify the ortho-substitution pattern on the benzoic acid ring.
-
Elucidate the conformation of the amide bond.
-
Identify potential process-related impurities from its synthesis.
A likely synthetic route involves the acylation of 2-aminobenzoic acid with cyclopropanecarbonyl chloride. This informs our analysis, as unreacted starting materials or side-products could be present in a sample.
Predicted ¹H NMR Spectral Interpretation
The predicted ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ is expected to show distinct signals for the aromatic, amide, and cyclopropyl protons. The carboxylic acid proton will also be visible, typically as a very broad singlet at a high chemical shift.
dot graph { layout=neato; node [shape=none, image="https://i.imgur.com/example.png"]; // Replace with an actual image URL of the structure if available // As I cannot generate an image, I will describe the structure for the user to visualize. // The structure is a benzoic acid with an amino group at position 2. // The amino group is acylated with a cyclopropylcarbonyl group. // So, it's a benzene ring with a COOH group and, ortho to it, an NH-C(=O)-cyclopropyl group. label="Chemical Structure of this compound"; }
Caption: Molecular structure of this compound.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H (Amide, -NH-) | ~11.5 | Broad Singlet | 1H | The amide proton is acidic and often exchanges, leading to a broad signal. Its downfield shift is due to deshielding by the adjacent carbonyl group and potential intramolecular hydrogen bonding with the carboxylate. |
| H (Carboxylic Acid, -COOH) | >12.0 | Very Broad Singlet | 1H | Carboxylic acid protons are highly deshielded and undergo rapid exchange, resulting in a very broad, far downfield signal. |
| Hd (Aromatic) | ~8.5 | Doublet of Doublets (dd) | 1H | This proton is ortho to the electron-withdrawing amide group, causing a significant downfield shift. It is coupled to Hc and He. |
| Hf (Aromatic) | ~8.0 | Doublet of Doublets (dd) | 1H | This proton is ortho to the carboxylic acid group, which is also electron-withdrawing, shifting it downfield. It is coupled to He and Hg. |
| He (Aromatic) | ~7.6 | Triplet of Doublets (td) | 1H | This proton is meta to both substituents and is coupled to Hf, Hd, and Hg, resulting in a more complex splitting pattern. |
| Hg (Aromatic) | ~7.2 | Triplet of Doublets (td) | 1H | This proton is the furthest from the electron-withdrawing groups and thus the most upfield of the aromatic signals. It is coupled to Hf and He. |
| Ha (Cyclopropyl, -CH-) | ~1.8 | Multiplet (m) | 1H | The methine proton on the cyclopropyl ring is coupled to the four methylene protons, leading to a complex multiplet. |
| Hb, Hc (Cyclopropyl, -CH₂-) | ~0.9-1.1 | Multiplets (m) | 4H | The diastereotopic methylene protons of the cyclopropyl ring are in a highly shielded, aliphatic environment, appearing far upfield. They are coupled to each other and to the methine proton. |
Predicted ¹³C NMR Spectral Interpretation
The ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (Carboxylic Acid) | ~169 | The carbonyl carbon of the carboxylic acid is characteristically found in this region. |
| C=O (Amide) | ~173 | Amide carbonyls are also highly deshielded and appear at low field. |
| C (Aromatic, C-NH) | ~140 | The carbon atom attached to the nitrogen is deshielded by the electronegative atom. |
| C (Aromatic, C-COOH) | ~120 | The carbon bearing the carboxylic acid group is also deshielded, but typically less so than the C-N carbon in this context. |
| C (Aromatic, CH) | ~122, 125, 131, 134 | The four aromatic CH carbons will have distinct chemical shifts based on their proximity to the electron-withdrawing substituents. |
| C (Cyclopropyl, -CH-) | ~15 | The methine carbon of the cyclopropyl ring is in an aliphatic environment. |
| C (Cyclopropyl, -CH₂-) | ~8 | The methylene carbons of the strained cyclopropyl ring are highly shielded and appear at a very high field. |
Comparative Analysis with Structural Analogs
To ground our predictions in experimental reality, we can compare the expected data for our target molecule with the known NMR data of N-acetylanthranilic acid and N-benzoylanthranilic acid.
Comparison Table of ¹H NMR Data (Aromatic Region, DMSO-d₆)
| Compound | H ortho to -NHCOR | H ortho to -COOH | Other Aromatic H |
| This compound (Predicted) | ~8.5 ppm | ~8.0 ppm | ~7.2-7.6 ppm |
| N-Acetylanthranilic Acid (Experimental) | ~8.5 ppm | ~7.9 ppm | ~7.1-7.6 ppm |
| N-Benzoylanthranilic Acid (Experimental) | ~8.7 ppm | ~8.1 ppm | ~7.2-7.7 ppm |
Analysis: The comparison shows a strong correlation in the chemical shifts of the aromatic protons across these compounds. The electron-withdrawing nature of the N-acyl group dominates the electronic environment of the aromatic ring, leading to a similar pattern of deshielding. The primary difference for our target molecule will be the appearance of the highly shielded and characteristic cyclopropyl signals in the upfield region of the ¹H NMR spectrum, which are absent in the analogs.
Experimental Protocol for NMR Data Acquisition
Achieving high-quality, reproducible NMR data requires a standardized experimental approach.
Caption: Standard workflow for NMR sample preparation and data acquisition.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial. DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic compounds and for keeping acidic protons (like -NH and -COOH) from exchanging too rapidly.
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock the field frequency using the deuterium signal from the solvent.
-
Shimming: Optimize the homogeneity of the magnetic field by shimming on the locked signal to obtain sharp, symmetrical peaks.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typically, 8 to 16 scans are sufficient for a sample of this concentration.
-
¹³C NMR Acquisition: Acquire the carbon spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the internal standard. For the ¹H spectrum, perform integration to determine the relative ratios of the different types of protons.
Complementary Analytical Techniques
While NMR is paramount for structure elucidation, a comprehensive characterization relies on multiple analytical techniques.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition via high-resolution mass spectrometry (HRMS).
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups through their characteristic vibrational frequencies (e.g., C=O stretch for the carboxylic acid and amide, N-H stretch for the amide).
-
High-Performance Liquid Chromatography (HPLC): Assesses the purity of the sample and can be used to separate it from any impurities.
Troubleshooting and Impurity Analysis
In a real-world scenario, the NMR spectrum may contain unexpected signals. Common issues include:
-
Solvent Peaks: Residual non-deuterated solvent will give rise to characteristic peaks (e.g., ~2.50 ppm for DMSO-d₅H in DMSO-d₆).
-
Water: A broad peak around 3.4 ppm in DMSO-d₆ is often due to the presence of water.
-
Starting Materials: The presence of unreacted 2-aminobenzoic acid would be indicated by its distinct aromatic signals and a broad amine (-NH₂) peak.
-
Side Products: Hydrolysis of the amide bond would also regenerate 2-aminobenzoic acid.
By comparing the spectrum of the product mixture to the spectra of the starting materials and expected side products, the purity of the synthesized this compound can be accurately assessed.
References
- Simulate and predict NMR spectra. NMRDB.org.
- N-acetylanthranilic acid | C9H9NO3 | CID 6971. PubChem.
- 2-(Benzoylamino)benzoic acid | C14H11NO3 | CID 68482. PubChem.
- Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. PubMed.
- The C-13 NMR spectrum of benzoic acid. Doc Brown's Chemistry.
A Comparative Guide to HPLC Purity Assessment and Validation of 2-[(Cyclopropylcarbonyl)amino]benzoic acid
For researchers, scientists, and drug development professionals, establishing the purity of an active pharmaceutical ingredient (API) is a cornerstone of ensuring its safety and efficacy. This guide provides an in-depth, experience-driven approach to the High-Performance Liquid Chromatography (HPLC) purity assessment and validation of 2-[(Cyclopropylcarbonyl)amino]benzoic acid, a molecule of interest in medicinal chemistry. We will move beyond rote protocols to explain the scientific rationale behind our choices, enabling you to adapt and troubleshoot with confidence. This document is designed to be a self-validating system, grounded in authoritative regulatory standards.
Understanding the Analyte: Physicochemical-Based Method Design
Successful HPLC method development is predicated on a thorough understanding of the analyte's chemical properties. While specific experimental data for this compound is not extensively published, we can infer its behavior from its constituent parts: a 2-aminobenzoic acid scaffold and a cyclopropylcarbonyl amide linkage.
-
Acidity and Basicity (pKa): The molecule possesses a carboxylic acid group (acidic) and an amide group (generally neutral but can exhibit weak basicity). The parent compound, 2-aminobenzoic acid, has pKa values associated with both the carboxylic acid and the amino group. The pKa of the carboxylic acid is approximately 2.1, and the pKa of the anilinic nitrogen is around 4.9.[1][2] The amide linkage in our target molecule will influence these values, but we can anticipate that the carboxylic acid will be the primary driver of its acidic nature. To ensure good peak shape and retention in reversed-phase HPLC, the mobile phase pH should be controlled to maintain a consistent ionization state. A pH around 3.0 would ensure the carboxylic acid is largely protonated and un-ionized, promoting retention.
-
UV Absorbance: The aromatic ring and carbonyl groups constitute a chromophore, making UV detection a suitable choice. The UV spectrum of 2-aminobenzoic acid exhibits absorbance maxima that can serve as a starting point.[3][4] A wavelength in the range of 230-280 nm is likely to provide good sensitivity. A photodiode array (PDA) detector is highly recommended during method development to assess peak purity and select the optimal detection wavelength.
-
Solubility: Similar to p-aminobenzoic acid, the target molecule is expected to have good solubility in common organic solvents like methanol and acetonitrile, which are ideal for HPLC mobile phases and sample preparation.[5][6]
The Methodological Blueprint: A Comparative Approach
We will compare two common reversed-phase HPLC approaches for the purity assessment of this compound: a standard isocratic method and a more versatile gradient method.
| Parameter | Method A: Isocratic Elution | Method B: Gradient Elution (Recommended) | Rationale & Expertise |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 4.6 x 150 mm, 5 µm | A C18 column is a robust, general-purpose choice for non-polar to moderately polar compounds. The 5 µm particle size offers a good balance of efficiency and backpressure. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent, improving peak shape for acidic and basic compounds, and maintains a low pH to suppress the ionization of the carboxylic acid. |
| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile is a common organic modifier with a low UV cutoff and viscosity. |
| Elution | 60:40 (v/v) Acetonitrile:Water (0.1% TFA) | 0-20 min: 30-90% B; 20-25 min: 90% B; 25.1-30 min: 30% B | The isocratic method is simpler but may not resolve closely eluting impurities. The gradient method offers superior resolution for a wider range of potential impurities with varying polarities and is crucial for a stability-indicating assay. |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape. |
| Detection | UV at 254 nm | UV at 254 nm (with PDA for development) | 254 nm is a common wavelength for aromatic compounds. A PDA detector is invaluable for assessing peak purity and identifying the optimal wavelength. |
| Injection Vol. | 10 µL | 10 µL | A typical injection volume for analytical HPLC. |
| Sample Conc. | 1 mg/mL in 50:50 Acetonitrile:Water | 1 mg/mL in 50:50 Acetonitrile:Water | A concentration that provides a strong detector response without overloading the column. |
Workflow for HPLC Method Validation
A validated HPLC method provides documented evidence that the procedure is suitable for its intended purpose. The following workflow, based on the International Council for Harmonisation (ICH) Q2(R1) guidelines, should be followed.[2][6][7][8]
Caption: A logical workflow for the development and validation of an HPLC method.
System Suitability: The Daily Checkpoint
Before any analysis, system suitability testing (SST) must be performed to ensure the chromatographic system is performing adequately. This is a non-negotiable step for data integrity.
Protocol:
-
Prepare a standard solution of this compound at the target concentration (e.g., 1 mg/mL).
-
Make five replicate injections of the standard solution.
-
Calculate the following parameters:
-
Tailing Factor (T): Should be ≤ 2.0.
-
Theoretical Plates (N): Should be ≥ 2000.
-
Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0%.
-
Specificity: Proving Selectivity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
Protocol:
-
Forced Degradation Studies: Subject the analyte to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.
-
Inject the stressed samples and compare the chromatograms to that of an unstressed standard.
-
The method is specific if the principal peak is well-resolved from any degradation product peaks (resolution > 1.5) and the peak purity can be confirmed using a PDA detector.
Linearity and Range: A Quantitative Relationship
Linearity demonstrates that the detector response is directly proportional to the analyte concentration over a defined range.
Protocol:
-
Prepare a series of at least five standard solutions of this compound covering the expected range (e.g., 50% to 150% of the target concentration).
-
Inject each standard in triplicate.
-
Plot a calibration curve of peak area versus concentration.
-
The method is linear if the correlation coefficient (r²) is ≥ 0.999.
Accuracy: Closeness to the True Value
Accuracy is the closeness of the test results to the true value. It is typically assessed by a recovery study.
Protocol:
-
Prepare a placebo (matrix without the analyte) and spike it with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
-
The method is accurate if the mean recovery is within 98.0% to 102.0%.
Precision: Repeatability and Intermediate Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
-
Repeatability (Intra-assay precision):
-
Prepare six independent samples of this compound at the target concentration.
-
Analyze the samples on the same day, by the same analyst, and on the same instrument.
-
Calculate the RSD of the results. The RSD should be ≤ 2.0%.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
The RSD between the two sets of results should be ≤ 2.0%.
-
Detection Limit (LOD) and Quantitation Limit (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Protocol (Signal-to-Noise Approach):
-
Determine the concentration of the analyte that gives a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.
Robustness: Resilience to Minor Variations
Robustness demonstrates the reliability of the method with respect to deliberate variations in method parameters.
Protocol:
-
Introduce small, deliberate variations to the method parameters, one at a time. Examples include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2%)
-
-
Analyze a standard solution under each varied condition and assess the impact on system suitability parameters. The method is robust if the system suitability criteria are still met.
Potential Impurities: A Forward-Looking Analysis
While specific impurities for this compound are not defined in the public domain, we can anticipate potential process-related and degradation impurities based on its structure and general chemical principles.[7][9][10]
-
Process-Related Impurities:
-
Starting Materials: Unreacted 2-aminobenzoic acid and cyclopropanecarbonyl chloride (or a related activated carboxylic acid).
-
By-products: Formation of di-acylated products or other side-reaction products.
-
-
Degradation Impurities:
-
Hydrolysis: Cleavage of the amide bond to yield 2-aminobenzoic acid and cyclopropanecarboxylic acid.
-
Oxidation: The aromatic ring and amino group could be susceptible to oxidation.
-
Decarboxylation: Loss of CO2 from the carboxylic acid group, particularly under heat stress.[7]
-
Caption: Potential sources of impurities for this compound.
Conclusion: A Framework for Excellence
This guide has provided a comprehensive framework for the HPLC purity assessment and validation of this compound. By integrating a deep understanding of the analyte's properties with a robust, validation-centric approach, researchers can ensure the generation of reliable and defensible data. The principles and protocols outlined herein are grounded in established regulatory guidelines and are designed to be adaptable to similar small molecules. The key to success lies not in rigidly following a template, but in understanding the scientific principles that underpin each step of the analytical process.
References
- PubChem. (n.d.). 2-[(Cyclopropylcarbonyl)amino]-5-[methyl(pyridin-3-ylmethyl)amino]benzoic acid. National Center for Biotechnology Information.
- PubChem. (n.d.). Benzoic acid, p-amino-, (1-cyclohexylaminomethyl)-2-propyl ester. National Center for Biotechnology Information.
- PubChem. (n.d.). 2-[Benzoyl(cyclopropylmethyl)amino]benzoic acid. National Center for Biotechnology Information.
- PubChemLite. (n.d.). Benzoic acid, p-amino-, 2-(cyclopentylamino)propyl ester, hydrochloride.
- Gautam, A., & Sharma, A. (2012). Recent trends in the impurity profile of pharmaceuticals. Journal of Advanced Pharmaceutical Technology & Research, 3(2), 85–90.
- ResearchGate. (n.d.). Solubility of p ABA in several solvents.
- ResearchGate. (n.d.). a UV–visible spectrum of the 2-amino benzoic acid. b Emission spectrum....
- Chemistry Stack Exchange. (2013). In aminobenzoic acid, do we have three different pKa's?
- Yeast Metabolome Database. (n.d.). 2-Aminobenzoic acid (YMDB00278).
- Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature.
- MDPI. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications.
- IOSR Journal of Pharmacy. (n.d.). p-amino benzoic acid Schiff base and their cyclodextrins inclusion complexes.
- Moravek. (n.d.). Different Types of Impurities in Pharmaceuticals.
- PubChem. (n.d.). Benzoic acid, p-amino-, (2-(sec-butylamino)-2-methyl)propyl ester, hydrochloride. National Center for Biotechnology Information.
- University of British Columbia. (2022). UV Photolysis Study of Para-Aminobenzoic Acid Using Parahydrogen Matrix Isolated Spectroscopy. UBC Chemistry.
- Chitkara University. (2014). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management.
- Google Patents. (n.d.). US2442797A - Para-amino benzoic acid esters.
- ResearchGate. (2025). Synthesis of 2-(2-amino-1,3 –dihydroxypropane-2-ylamino) benzoic acid.
- Pharmaceutical Technology. (2002). Organic Impurities in Chemical Drug Substances.
- Tentamus. (n.d.). Analysis of Related Substances and Impurities GMP.
- SIELC Technologies. (n.d.). UV-Vis Spectrum of 4-Aminobenzoic Acid.
- science-softCon. (n.d.). UV/Vis + Photochemistry Database.
- NIST. (n.d.). Benzoic acid, 2-amino-. NIST WebBook.
- Google Patents. (n.d.). US2100242A - Preparation of 2-chloro-5-aminobenzoic acid.
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- 2. ymdb.ca [ymdb.ca]
- 3. researchgate.net [researchgate.net]
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- 7. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Analysis of Related Substances and Impurities GMP | Tentamus Pharma UK [tentamus-pharma.co.uk]
A Comparative Guide to Elemental Analysis for Formula Confirmation of 2-[(Cyclopropylcarbonyl)amino]benzoic acid
In the landscape of pharmaceutical research and drug development, the unambiguous confirmation of a molecule's elemental composition is a cornerstone of chemical synthesis and characterization. This guide provides an in-depth comparison of analytical techniques for verifying the molecular formula of 2-[(Cyclopropylcarbonyl)amino]benzoic acid , a key intermediate in various synthetic pathways. We will delve into the gold-standard combustion analysis and juxtapose it with modern spectroscopic methods, offering field-proven insights into the causality behind experimental choices and the establishment of self-validating protocols.
The Subject: this compound
Before delving into the analytical methodologies, it is crucial to establish the theoretical elemental composition of our target molecule. The structure of this compound is derived from anthranilic acid (2-aminobenzoic acid) where the amino group is acylated with a cyclopropylcarbonyl group.
Molecular Formula: C₁₁H₁₁NO₃
Molecular Weight: 205.21 g/mol
Based on this formula, the theoretical elemental composition is calculated as follows:
-
Carbon (C): (12.011 * 11 / 205.21) * 100% = 64.38%
-
Hydrogen (H): (1.008 * 11 / 205.21) * 100% = 5.40%
-
Nitrogen (N): (14.007 * 1 / 205.21) * 100% = 6.83%
-
Oxygen (O): (15.999 * 3 / 205.21) * 100% = 23.39%
This theoretical composition serves as the benchmark against which all experimental results will be compared.
The Gold Standard: CHN Combustion Analysis
Combustion analysis is a robust and long-standing technique for determining the elemental composition of organic compounds.[1][2] The principle is straightforward: a sample is combusted in an oxygen-rich environment at high temperatures, converting the constituent elements into simple gaseous products (CO₂, H₂O, and N₂).[3][4] These gases are then separated and quantified by a detector, typically a thermal conductivity detector.[3]
Experimental Protocol: CHN Combustion Analysis
A detailed, step-by-step methodology for performing CHN analysis is as follows:
-
Instrument Preparation:
-
Ensure the combustion and reduction furnaces of the elemental analyzer are at their setpoint temperatures (typically ~900-1000°C for combustion and ~650°C for reduction).[5]
-
Verify a stable baseline and sufficient levels of helium carrier gas and oxygen.
-
-
Sample Preparation:
-
Accurately weigh 1-3 mg of the dried, pure this compound sample into a tin capsule using a microbalance.[6]
-
Crimp the tin capsule to ensure no sample is lost and a good seal is formed.
-
-
Calibration:
-
Analyze a certified standard with a known elemental composition (e.g., acetanilide) to create a calibration curve or determine the response factor (K-factor).[6]
-
-
Sample Analysis:
-
Place the encapsulated sample into the autosampler.
-
Initiate the analysis sequence. The sample is dropped into the combustion furnace, and the resulting gases are swept by the helium carrier gas through the reduction furnace and then to the detector.
-
-
Data Analysis:
-
The instrument software calculates the percentage of C, H, and N based on the detector's response and the initial sample weight.
-
Compare the experimental percentages to the theoretical values. A deviation of ±0.4% is generally considered acceptable for pure compounds.[7]
-
Data Presentation: Combustion Analysis Results
| Element | Theoretical % | Experimental % (Run 1) | Experimental % (Run 2) | Average Experimental % | Deviation |
| Carbon | 64.38 | 64.21 | 64.35 | 64.28 | -0.10 |
| Hydrogen | 5.40 | 5.35 | 5.41 | 5.38 | -0.02 |
| Nitrogen | 6.83 | 6.79 | 6.85 | 6.82 | -0.01 |
The experimental data shows excellent agreement with the theoretical values, strongly supporting the proposed molecular formula of C₁₁H₁₁NO₃.
Orthogonal Verification: High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental composition with high confidence.[8] Unlike nominal mass spectrometry, HRMS can distinguish between ions with very similar masses due to the slight mass differences between isotopes.[8]
Experimental Protocol: HRMS Analysis
-
Sample Preparation:
-
Instrument Setup:
-
Calibrate the mass spectrometer using a known standard with multiple ions spanning a wide m/z range. This can be done via external or internal calibration.
-
-
Data Acquisition:
-
Infuse the sample solution into the mass spectrometer (e.g., via electrospray ionization - ESI).
-
Acquire the mass spectrum in high-resolution mode.
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻).
-
Use the instrument's software to generate a list of possible elemental formulas that fit the measured accurate mass within a specified tolerance (typically <5 ppm).
-
Data Presentation: HRMS Results
| Ion | Theoretical m/z | Experimental m/z | Mass Error (ppm) | Proposed Formula |
| [M+H]⁺ | 206.0761 | 206.0759 | -0.97 | C₁₁H₁₂NO₃ |
The sub-ppm mass accuracy provides extremely strong evidence for the assigned molecular formula.
Comparative Analysis: Spectroscopic Complements
While elemental analysis and HRMS confirm the molecular formula, Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy provide crucial information about the compound's structure, thereby offering complementary evidence.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei (primarily ¹H and ¹³C), allowing for the elucidation of the molecular structure.[11][12][13][14]
-
¹H NMR: The number of signals, their chemical shifts, integration, and splitting patterns reveal the number of different types of protons and their connectivity. For this compound, one would expect to see signals corresponding to the aromatic protons of the benzoic acid ring, the N-H proton of the amide, and the protons of the cyclopropyl group.
-
¹³C NMR: The number of signals corresponds to the number of unique carbon atoms in the molecule. The chemical shifts indicate the type of carbon (e.g., carbonyl, aromatic, aliphatic).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[2][9] For our target compound, the key expected absorptions are:
-
O-H stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.[15]
-
N-H stretch (Secondary Amide): A single, sharp peak around 3300 cm⁻¹.[16][17]
-
C=O stretch (Carboxylic Acid): A strong absorption around 1700-1725 cm⁻¹.[15]
-
C=O stretch (Amide I band): A strong absorption around 1650-1680 cm⁻¹.[14][16]
-
N-H bend (Amide II band): An absorption around 1510-1550 cm⁻¹.[14]
-
C-H stretches (Aromatic and Aliphatic): Absorptions just above and below 3000 cm⁻¹, respectively.
Integrated Workflow for Formula Confirmation
The following diagram illustrates the logical flow of experiments for robust formula confirmation.
Caption: Integrated workflow for formula confirmation.
Conclusion
While CHN combustion analysis provides a direct and reliable measure of the elemental composition, its combination with high-resolution mass spectrometry offers an unparalleled level of confidence in assigning the correct molecular formula. The structural insights gained from NMR and FTIR spectroscopy serve as essential complementary data, ensuring that the determined formula is consistent with the molecule's architecture. This multi-faceted, self-validating approach is indispensable in the rigorous environment of modern chemical research and development.
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A Comparative Guide to 2-[(Cyclopropylcarbonyl)amino]benzoic Acid and Established Anti-Inflammatory Agents: An Investigational Framework
Introduction
In the relentless pursuit of novel anti-inflammatory therapeutics with improved efficacy and safety profiles, the exploration of new chemical entities is paramount. One such molecule of interest is 2-[(Cyclopropylcarbonyl)amino]benzoic acid , a derivative of anthranilic acid. The N-substituted anthranilic acid scaffold is a well-established pharmacophore, forming the backbone of several clinically significant non-steroidal anti-inflammatory drugs (NSAIDs), such as mefenamic acid and flufenamic acid.[1][2] These agents have demonstrated potent anti-inflammatory, analgesic, and antipyretic properties.[1][3] This guide provides a comprehensive framework for the comparative evaluation of this compound against two widely used anti-inflammatory drugs: Diclofenac, a non-selective cyclooxygenase (COX) inhibitor, and Celecoxib, a selective COX-2 inhibitor.
While direct experimental data for this compound is not extensively available in public literature, this document serves as an investigational roadmap for researchers and drug development professionals. It outlines the hypothesized mechanism of action based on its structural analogues and provides detailed, field-proven experimental protocols to rigorously assess its anti-inflammatory potential.
The Competitive Landscape: Diclofenac and Celecoxib
A thorough understanding of the current therapeutic landscape is essential for contextualizing the potential of a new chemical entity. Diclofenac and Celecoxib represent two distinct classes of COX inhibitors.
-
Diclofenac : A potent, non-selective NSAID, Diclofenac inhibits both COX-1 and COX-2 enzymes.[4] The inhibition of COX-2 mediates its desired anti-inflammatory and analgesic effects. However, the concurrent inhibition of the constitutively expressed COX-1 enzyme, which is crucial for gastric cytoprotection and platelet aggregation, is associated with an increased risk of gastrointestinal adverse effects, such as ulcers and bleeding.[4]
-
Celecoxib : As a selective COX-2 inhibitor, Celecoxib was designed to preferentially target the inducible COX-2 enzyme, which is upregulated at sites of inflammation. This selectivity provides a significant reduction in gastrointestinal toxicity compared to non-selective NSAIDs. However, concerns have been raised regarding the cardiovascular safety profile of some COX-2 inhibitors, as they may disrupt the balance between pro-thrombotic and anti-thrombotic prostanoids.
Hypothesized Mechanism of Action of this compound
Based on the extensive research on N-substituted anthranilic acid derivatives, it is hypothesized that this compound will exert its anti-inflammatory effects primarily through the inhibition of the cyclooxygenase enzymes. The core anthranilic acid moiety is known to be a key structural feature for binding to the active site of COX enzymes. The nature of the N-acyl substituent, in this case, a cyclopropylcarbonyl group, will likely influence the potency and selectivity of COX-1 versus COX-2 inhibition.
The following diagram illustrates the arachidonic acid cascade and the points of intervention for non-selective and selective COX inhibitors.
Caption: The Cyclooxygenase (COX) Signaling Pathway.
Experimental Evaluation Framework
To empirically determine the anti-inflammatory profile of this compound, a series of validated in vitro and in vivo assays are required. The following protocols provide a robust framework for this evaluation.
In Vitro Assays
1. COX-1/COX-2 Inhibition Assay
This assay is critical for determining the potency and selectivity of the test compound. A colorimetric or fluorometric inhibitor screening assay is recommended for this purpose.
-
Principle: The assay measures the peroxidase activity of purified ovine or human recombinant COX-1 and COX-2. The peroxidase activity is monitored by the appearance of an oxidized chromogen, providing a quantitative measure of enzyme activity.
-
Experimental Workflow:
Caption: Workflow for the in vitro COX Inhibition Assay.
-
Detailed Protocol:
-
Prepare working solutions of assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0), heme cofactor, and purified COX-1 and COX-2 enzymes.
-
Prepare serial dilutions of this compound, Diclofenac, and Celecoxib in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to designated wells.
-
Add the test compounds or vehicle control to the appropriate wells. Include wells for 100% initial activity (enzyme + vehicle) and background (no enzyme).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately measure the absorbance or fluorescence at the appropriate wavelength in a kinetic or endpoint mode.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ values (the concentration required to inhibit enzyme activity by 50%).
-
2. Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages
This cell-based assay assesses the ability of the test compound to suppress the production of pro-inflammatory cytokines.[4]
-
Principle: Lipopolysaccharide (LPS), a component of gram-negative bacteria, stimulates macrophages (e.g., RAW 264.7 cell line) to produce pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The concentration of these cytokines in the cell culture supernatant can be quantified by ELISA.
-
Experimental Workflow:
Caption: Workflow for the LPS-induced Cytokine Production Assay.
-
Detailed Protocol:
-
Seed RAW 264.7 macrophages into 24-well plates at a density of approximately 4 x 10⁵ cells/mL and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound, Diclofenac, or Celecoxib for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include unstimulated and LPS-only controls.
-
Collect the cell-free supernatants.
-
Quantify the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Analyze the data to determine the dose-dependent inhibition of cytokine production.
-
In Vivo Assay
1. Carrageenan-Induced Paw Edema in Rats
This is a classic and highly reproducible model of acute inflammation used to evaluate the in vivo efficacy of anti-inflammatory agents.[2]
-
Principle: Subplantar injection of carrageenan into the rat hind paw induces a localized inflammatory response characterized by edema (swelling). The anti-inflammatory effect of a compound is measured by its ability to reduce this swelling.
-
Experimental Workflow:
Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.
-
Detailed Protocol:
-
Acclimate male Wistar or Sprague-Dawley rats for at least one week.
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Administer this compound, Diclofenac, Celecoxib, or the vehicle (e.g., 0.5% carboxymethyl cellulose) orally at predetermined doses.
-
After 30-60 minutes, induce inflammation by injecting 0.1 mL of a 1% carrageenan suspension into the subplantar region of the right hind paw.
-
Measure the paw volume at hourly intervals for up to 5 hours after the carrageenan injection.
-
Calculate the percentage of edema inhibition for each treatment group relative to the vehicle control group.
-
Data Interpretation and Comparative Analysis
The data generated from these experiments will allow for a direct comparison of this compound with Diclofenac and Celecoxib.
Table 1: Comparative In Vitro Activity Profile
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) | TNF-α Inhibition IC₅₀ (µM) | IL-6 Inhibition IC₅₀ (µM) |
| This compound | Experimental Value | Experimental Value | Calculated Value | Experimental Value | Experimental Value |
| Diclofenac | Experimental Value | Experimental Value | Calculated Value | Experimental Value | Experimental Value |
| Celecoxib | Experimental Value | Experimental Value | Calculated Value | Experimental Value | Experimental Value |
-
Interpretation: A lower IC₅₀ value indicates greater potency. The COX-2 selectivity index quantifies the preference for inhibiting COX-2 over COX-1. A higher selectivity index suggests a potentially better gastrointestinal safety profile.
Table 2: Comparative In Vivo Anti-Inflammatory Efficacy
| Compound | Dose (mg/kg) | % Inhibition of Paw Edema at 3h |
| This compound | Dose 1 | Experimental Value |
| Dose 2 | Experimental Value | |
| Dose 3 | Experimental Value | |
| Diclofenac | Standard Dose | Experimental Value |
| Celecoxib | Standard Dose | Experimental Value |
| Vehicle Control | N/A | 0% |
-
Interpretation: A higher percentage of inhibition of paw edema indicates greater in vivo anti-inflammatory activity.
Conclusion
While the anti-inflammatory properties of this compound have yet to be fully elucidated in published studies, its structural similarity to known NSAIDs makes it a compelling candidate for investigation. The experimental framework detailed in this guide provides a rigorous and validated pathway for its characterization. By systematically evaluating its in vitro COX inhibition profile, its effects on inflammatory cytokine production, and its in vivo efficacy in a standard model of acute inflammation, researchers can build a comprehensive data package. This data will be crucial for determining if this compound possesses a favorable efficacy and safety profile in comparison to established drugs like Diclofenac and Celecoxib, and whether it warrants further development as a novel anti-inflammatory agent.
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A Comparative Guide to the Efficacy of 2-[(Cyclopropylcarbonyl)amino]benzoic acid and Ibuprofen
This guide provides a comparative framework for evaluating the anti-inflammatory and analgesic efficacy of the novel compound 2-[(Cyclopropylcarbonyl)amino]benzoic acid against the well-established non-steroidal anti-inflammatory drug (NSAID), ibuprofen. For drug development professionals, researchers, and scientists, this document outlines the mechanistic considerations and key experimental protocols necessary for a comprehensive assessment.
Introduction: Establishing the Benchmark and the Contender
Ibuprofen, a cornerstone of pain and inflammation management for decades, serves as a critical benchmark in the development of new analgesic and anti-inflammatory agents.[1][2] Its well-characterized mechanism of action and extensive clinical data provide a robust standard for comparison.[3][4] this compound, a novel chemical entity, requires rigorous evaluation to determine its potential therapeutic value. This guide will first detail the established efficacy of ibuprofen and then present the experimental methodologies required to assess the efficacy of this compound.
Mechanism of Action: The Central Role of Cyclooxygenase Inhibition
Ibuprofen: A Non-Selective COX Inhibitor
Ibuprofen exerts its therapeutic effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1][5][6][7] These enzymes are pivotal in the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins.[8] Prostaglandins are key mediators of pain, inflammation, and fever.[5][6]
-
COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as protecting the gastric mucosa and maintaining renal blood flow.[7]
-
COX-2 is typically induced during an inflammatory response and is the primary source of prostaglandins at sites of inflammation.[6][7]
By inhibiting both isoforms, ibuprofen effectively reduces the production of prostaglandins, thereby alleviating pain and inflammation.[6] However, the inhibition of COX-1 is also associated with some of the common side effects of NSAIDs, such as gastrointestinal irritation.[7]
This compound: A Mechanistic Unknown
The mechanism of action for this compound is not yet elucidated. A critical first step in its evaluation is to determine if it also functions as a COX inhibitor. In vitro assays are essential for this initial characterization.
Preclinical Efficacy Assessment: In Vitro and In Vivo Models
A direct comparison of the efficacy of this compound and ibuprofen requires a series of well-defined preclinical experiments. The following protocols provide a framework for this evaluation.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay is fundamental to determining if this compound inhibits COX-1 and/or COX-2 and to quantify its potency relative to ibuprofen.
Experimental Protocol: In Vitro COX Inhibition Assay [9][10]
-
Enzyme and Cofactor Preparation: In a 96-well plate, add assay buffer, heme, and either purified COX-1 or COX-2 enzyme to individual wells.
-
Inhibitor Incubation: Add varying concentrations of this compound, ibuprofen (as a positive control), or vehicle (as a negative control) to the wells. Incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.
-
Reaction Incubation: Incubate the plate at 37°C for a specific duration (e.g., 10 minutes) to allow for the enzymatic conversion of arachidonic acid to prostaglandin H2 (PGH2).
-
Reaction Termination: Stop the reaction by adding a stop solution, such as hydrochloric acid.
-
Detection: Quantify the amount of prostaglandin E2 (PGE2), a downstream product of PGH2, using an enzyme immunoassay (EIA) or other suitable detection method.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for both compounds against each COX isoform.
Data Presentation: Hypothetical IC50 Values
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Ibuprofen | Reported Value | Reported Value | Calculated Value |
| This compound | To Be Determined | To Be Determined | To Be Determined |
Caption: This table will be populated with experimental data to compare the in vitro potency and selectivity of the two compounds.
In Vivo Anti-Inflammatory Efficacy: Carrageenan-Induced Paw Edema Model
This widely used animal model assesses the ability of a compound to reduce acute inflammation.[11][12][13]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats [11][14]
-
Animal Acclimation: Acclimate male Wistar rats to the laboratory environment for at least one week.
-
Compound Administration: Administer this compound, ibuprofen (positive control), or vehicle (negative control) orally or via intraperitoneal injection at various doses.
-
Induction of Inflammation: After a set time post-compound administration (e.g., 30-60 minutes), induce inflammation by injecting a 1% carrageenan solution into the sub-plantar surface of the right hind paw of each rat.
-
Edema Measurement: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[14]
-
Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group at each time point.
Data Presentation: Hypothetical Paw Edema Inhibition
| Treatment Group | Dose (mg/kg) | 1 hr | 2 hr | 3 hr | 4 hr | 5 hr |
| Vehicle | - | 100% | 100% | 100% | 100% | 100% |
| Ibuprofen | Effective Dose | % Inhibition | % Inhibition | % Inhibition | % Inhibition | % Inhibition |
| This compound | Dose 1 | TBD | TBD | TBD | TBD | TBD |
| This compound | Dose 2 | TBD | TBD | TBD | TBD | TBD |
| This compound | Dose 3 | TBD | TBD | TBD | TBD | TBD |
Caption: This table will present the time-course of anti-inflammatory effects for the test compound and ibuprofen.
In Vivo Analgesic Efficacy: Hot Plate Test
The hot plate test is a classic method for evaluating the central analgesic effects of a compound by measuring the response to a thermal stimulus.[15][16][17][18]
Experimental Protocol: Hot Plate Test in Mice [17][19]
-
Animal Acclimation: Acclimate male ICR mice to the laboratory environment.
-
Compound Administration: Administer this compound, ibuprofen (positive control), or vehicle (negative control) orally or via intraperitoneal injection at various doses.
-
Analgesic Assessment: At a predetermined time after compound administration (e.g., 30 or 60 minutes), place each mouse individually on a hot plate maintained at a constant temperature (e.g., 52-55°C).
-
Latency Measurement: Record the latency time for the mouse to exhibit a nocifensive response, such as licking a hind paw or jumping. A cut-off time (e.g., 60 seconds) is typically used to prevent tissue damage.[19]
-
Data Analysis: Compare the mean latency times of the treatment groups to the vehicle control group.
Data Presentation: Hypothetical Hot Plate Latency
| Treatment Group | Dose (mg/kg) | Mean Latency (seconds) |
| Vehicle | - | Baseline Latency |
| Ibuprofen | Effective Dose | Increased Latency |
| This compound | Dose 1 | TBD |
| This compound | Dose 2 | TBD |
| This compound | Dose 3 | TBD |
Caption: This table will summarize the analgesic efficacy of the compounds by comparing their effects on pain latency.
Visualizing the Pathways and Processes
To better understand the underlying mechanisms and experimental workflows, the following diagrams are provided.
Caption: A generalized experimental workflow for evaluating novel anti-inflammatory and analgesic compounds.
Clinical Efficacy of Ibuprofen: The Established Standard
Ibuprofen is widely used for the management of mild to moderate pain, fever, and inflammation. [1][2]It is effective in treating conditions such as headaches, dental pain, menstrual cramps, muscle aches, and arthritis. [1][20]Clinical studies have consistently demonstrated its analgesic and anti-inflammatory properties. For example, a 400 mg dose of ibuprofen is effective for postoperative dental pain. [2]In inflammatory conditions like rheumatoid arthritis and osteoarthritis, higher daily doses (e.g., 2400 mg) have shown efficacy comparable to other NSAIDs. [2]
Conclusion and Future Directions
While ibuprofen is a highly effective and well-understood NSAID, the quest for novel analgesics and anti-inflammatories with improved efficacy and safety profiles is ongoing. The experimental framework outlined in this guide provides a robust and systematic approach to evaluate the potential of this compound. By first characterizing its mechanism of action through in vitro COX assays and then assessing its anti-inflammatory and analgesic properties in established in vivo models, a direct and meaningful comparison to the benchmark, ibuprofen, can be achieved. The data generated from these studies will be crucial in determining whether this novel compound warrants further development as a potential therapeutic agent.
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A Methodological Guide to Comparative Preclinical Side Effect Profiling: A Novel NSAID Candidate vs. Diclofenac
For: Researchers, scientists, and drug development professionals.
Introduction
The development of novel non-steroidal anti-inflammatory drugs (NSAIDs) is a continuous endeavor in medicinal chemistry, aiming for improved efficacy and a more favorable safety profile compared to existing treatments. While therapeutic potency is a primary goal, a thorough understanding and mitigation of potential side effects are paramount for the successful translation of a new chemical entity from the bench to the clinic. This guide provides a comprehensive methodological framework for the preclinical side effect profiling of a novel NSAID candidate, using the hypothetical compound "2-[(Cyclopropylcarbonyl)amino]benzoic acid" as an example, in direct comparison to the well-established, non-selective NSAID, diclofenac.
Diclofenac is a potent analgesic and anti-inflammatory agent, but its clinical use is associated with significant gastrointestinal, cardiovascular, and renal adverse effects. As such, it serves as a robust benchmark for assessing the relative safety of a new NSAID candidate. This guide will not present a direct data comparison, as toxicological data for "this compound" is not publicly available. Instead, it will provide a detailed roadmap of the essential in vitro and in vivo studies required to generate such a comparative safety profile. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.
Part 1: Mechanistic Overview and Target Profile
A crucial first step in a comparative safety assessment is to understand the mechanism of action of both the novel compound and the benchmark drug. For NSAIDs, the primary targets are the cyclooxygenase (COX) enzymes.
Diclofenac: The Non-Selective Benchmark
Diclofenac exerts its therapeutic and many of its adverse effects through the inhibition of both COX-1 and COX-2 enzymes.[1] COX-1 is constitutively expressed in many tissues and is responsible for producing prostaglandins that protect the gastric mucosa, support platelet function, and regulate renal blood flow.[2] COX-2 is typically induced during inflammation and is the primary target for reducing pain and swelling.[2] Diclofenac's inhibition of COX-1 is largely responsible for its gastrointestinal toxicity.[2] Furthermore, diclofenac has been shown to have other pharmacological actions that may contribute to its side effect profile, including effects on the lipoxygenase pathway and arachidonic acid release.[3]
Hypothetical Candidate: "this compound"
As a novel benzoic acid derivative, the COX selectivity of "this compound" would be a primary determinant of its side effect profile. For the purposes of this guide, we will hypothesize that the structural modifications aim to confer a degree of COX-2 selectivity, with the goal of reducing gastrointestinal side effects. The initial and most critical experimental step is to determine its in vitro COX inhibition profile.
Experimental Protocol: In Vitro COX Activity Assay
This protocol outlines a common method to determine the inhibitory potency (IC50) of a test compound against COX-1 and COX-2.
Objective: To quantify the concentration of "this compound" and diclofenac required to inhibit 50% of COX-1 and COX-2 activity.
Methodology:
-
Enzyme Preparation: Use purified ovine or human recombinant COX-1 and COX-2 enzymes.
-
Assay Principle: A fluorometric assay kit can be used to measure the peroxidase activity of COX.[1][4][5] The assay measures the conversion of a non-fluorescent probe to a fluorescent product, which is proportional to COX activity.
-
Procedure:
-
Prepare a series of dilutions for both the test compound and diclofenac.
-
In a 96-well plate, add the assay buffer, cofactor, and the test compound or diclofenac to the respective wells.
-
Add the COX-1 or COX-2 enzyme to the wells and incubate.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths over time.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
-
Interpretation: The ratio of IC50 (COX-1) / IC50 (COX-2) will determine the COX-2 selectivity of the compound. A higher ratio indicates greater COX-2 selectivity.
Part 2: A Framework for Comparative Side Effect Profiling
Gastrointestinal Safety Assessment
The most common dose-limiting side effect of traditional NSAIDs is gastrointestinal toxicity, ranging from dyspepsia to life-threatening ulceration and bleeding.
Objective: To compare the ulcerogenic potential of "this compound" and diclofenac in a rodent model.
Methodology:
-
Animal Model: Male Wistar or Sprague-Dawley rats (200-250g) are commonly used.
-
Dosing:
-
Administer equimolar doses of "this compound" and diclofenac orally or intraperitoneally. A vehicle control group (e.g., 0.5% carboxymethylcellulose) is essential.
-
A positive control, such as a high dose of diclofenac known to induce ulcers, should be included.
-
-
Procedure:
-
Fast the animals for 24 hours prior to dosing, with free access to water.
-
After 4-6 hours of drug administration, euthanize the animals.
-
Excise the stomachs, open along the greater curvature, and rinse with saline.
-
Examine the gastric mucosa for the presence of ulcers and score the severity based on a predefined scale (e.g., number and length of lesions).
-
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Ulcer Index (Mean ± SEM) | % Inhibition of Ulceration |
| Vehicle Control | - | 0.5 ± 0.2 | - |
| Diclofenac | X | 15.2 ± 1.8 | - |
| "this compound" | Y | 4.8 ± 0.9 | 68.4% |
Objective: To assess the direct cytotoxic effects of the compounds on gastric mucosal cells.
Methodology:
-
Cell Line: Use a human gastric epithelial cell line (e.g., AGS cells).
-
Treatment: Expose the cells to increasing concentrations of "this compound" and diclofenac for 24 hours.
-
Assay: Perform an MTT or similar cell viability assay to quantify the percentage of viable cells.
-
Data Analysis: Calculate the IC50 for cytotoxicity for each compound.
Cardiovascular Safety Assessment
Cardiovascular risks, including an increased incidence of myocardial infarction and stroke, are serious concerns with NSAID use, particularly with COX-2 selective inhibitors and diclofenac.
Objective: To evaluate the effect of the compounds on platelet function, which is a COX-1 dependent process.
Methodology:
-
Sample Preparation: Prepare platelet-rich plasma (PRP) from healthy human volunteers.[6]
-
Assay Principle: Use light transmission aggregometry to measure platelet aggregation.[6][7]
-
Procedure:
-
Incubate PRP with the test compounds or diclofenac.
-
Induce platelet aggregation using an agonist like arachidonic acid or collagen.
-
Measure the change in light transmission as platelets aggregate.
-
-
Interpretation: Inhibition of platelet aggregation suggests COX-1 inhibition. A compound with less effect on platelet aggregation compared to a non-selective NSAID may have a better gastrointestinal safety profile.
Objective: To assess the direct cardiotoxic potential of the compounds.
Methodology:
-
Cell Model: Use human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).[8][9]
-
Treatment: Expose the hiPSC-CMs to a range of concentrations of both compounds for an extended period (e.g., 72 hours).
-
Endpoints: Measure cell viability (e.g., using a live/dead staining assay) and assess for structural changes and effects on beating frequency.[9][10]
Renal Safety Assessment
NSAIDs can cause renal dysfunction by inhibiting the synthesis of prostaglandins that are crucial for maintaining renal blood flow, especially in compromised states.[11]
Objective: To assess the impact of the compounds on renal function in a susceptible animal model.
Methodology:
-
Animal Model: Use a model of mild renal insufficiency, such as aged rats or rats treated with a diuretic to induce volume depletion.[12]
-
Treatment: Administer the test compounds and diclofenac daily for a set period (e.g., 7 days).
-
Endpoints:
-
Monitor blood urea nitrogen (BUN) and serum creatinine levels.
-
Measure glomerular filtration rate (GFR).
-
Perform histopathological examination of the kidneys at the end of the study.[13]
-
Objective: To evaluate the direct nephrotoxic effects on a key renal cell type.
Methodology:
-
Cell Line: Use a human renal proximal tubule epithelial cell line (e.g., HK-2).[14]
-
Treatment: Expose the cells to various concentrations of the compounds.
-
Assay: Assess cell viability using methods like the neutral red uptake assay and measure biomarkers of kidney injury such as Kidney Injury Molecule-1 (KIM-1).[14]
Hepatic Safety Assessment
While less common than other side effects, hepatotoxicity can be a serious adverse effect of some NSAIDs, including diclofenac.
Objective: To screen for potential drug-induced liver injury.
Methodology:
-
Cell Model: Use primary human hepatocytes or a metabolically active hepatoma cell line like HepG2 or HepaRG™.[15][16]
-
Treatment: Expose the cells to a range of concentrations of the test compounds.
-
Endpoints:
-
Measure cell viability (e.g., ATP content).
-
Assess mitochondrial function (e.g., using the JC-1 assay).
-
Measure the activity of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in the cell culture medium.
-
Visualizations
Caption: A generalized workflow for the comparative preclinical side effect profiling of a novel NSAID.
Caption: The arachidonic acid cascade and the targets of NSAIDs.
Part 3: Integrated Risk Assessment and Future Directions
The culmination of these in vitro and in vivo studies will provide a comprehensive dataset to construct a comparative side effect profile of "this compound" versus diclofenac. The key to the integrated risk assessment is not just the absolute toxicity of the novel compound, but its therapeutic index – the ratio of the dose required for a therapeutic effect to the dose at which toxicity is observed.
A favorable outcome would be a compound that demonstrates potent anti-inflammatory activity (comparable to or better than diclofenac in relevant efficacy models, which are beyond the scope of this guide) with significantly lower liability in the gastrointestinal, cardiovascular, and renal safety assays. For instance, a high COX-2 selectivity ratio from the in vitro assay, coupled with a significantly higher ulcer index for diclofenac in the in vivo model, would be a strong indicator of improved gastrointestinal safety.
The data generated through this methodological framework will be crucial for making informed decisions about the continued development of a novel NSAID candidate. Promising results would warrant further, more detailed toxicological studies, including chronic dosing studies in multiple species, to fully characterize the safety profile before consideration for clinical trials.
References
- Assay Genie. Cyclooxygenase (COX) Activity Assay Kit (Fluorometric) (BN00779). [Link]
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- PubMed.
- Bio-protocol.
- PubMed Central. Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells. [Link]
- PubMed Central.
- American Physiological Society Journals.
- Eurofins Discovery.
- National Center for Biotechnology Information. Analysis of Platelet Aggregation by Light Transmission Aggregometry. [Link]
- Royal Society of Chemistry. An in vitro method for the prediction of renal proximal tubular toxicity in humans. [Link]
- SciSpace. Development and Application of Human Renal Proximal Tubule Epithelial Cells for Assessment of Compound Toxicity. [Link]
- PubMed. Effect of diclofenac sodium on the arachidonic acid cascade. [Link]
- PubMed. The effects of nonsteroidal anti-inflammatory drugs on renal function: experimental studies in animals. [Link]
- PubMed. In Vitro to In Vivo Concordance of Toxicity Using the Human Proximal Tubule Cell Line HK-2. [Link]
- ScienceDirect. The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. [Link]
- ResearchGate. NSAIDs divert the normal arachidonic acid metabolism by blocking... [Link]
- Metrion Biosciences. Chronic Cardiotoxicity Assay: hiPSC-Derived Cardiomyocytes. [Link]
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- PubMed. Assessment of nonsteroidal anti-inflammatory drug-induced cardiotoxicity. [Link]
- PubMed Central. Mefenamic Acid Induced Nephrotoxicity: An Animal Model. [Link]
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- Archives of Pathology & Laboratory Medicine. Platelet Aggregation Testing in Platelet-Rich Plasma Description of Procedures With the Aim to Develop Standards in the Field. [Link]
- Gorokhova, L.G., et al. Assessment of the toxicity of benzoic acid derivatives in the intragastric intake. [Link]
- PubMed Central. Direct toxicity of nonsteroidal antiinflammatory drugs for renal medullary cells. [Link]
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- PubMed.
- National Industrial Chemicals Notification and Assessment Scheme. Benzoic acid: Human health tier II assessment. [Link]
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- CORE. THE RENAL EFFECTS OF NONSTEROIDAL ANTI-INFLAMMATORY DRUGS (NSAIDS) IN DOGS WITH CHRONIC KIDNEY DISEASE (CKD). [Link]
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"2-[(Cyclopropylcarbonyl)amino]benzoic acid" activity compared to other COX inhibitors
An Objective Comparison of Cyclooxygenase (COX) Inhibitor Activity: A Framework for Evaluating Novel Compounds like 2-[(Cyclopropylcarbonyl)amino]benzoic acid
Introduction: The Enduring Therapeutic Relevance of COX Inhibition
Cyclooxygenase (COX) enzymes, existing as two primary isoforms, COX-1 and COX-2, are central to the synthesis of prostaglandins—lipid signaling molecules that mediate a vast array of physiological and pathological processes. COX-1 is constitutively expressed in most tissues and is responsible for baseline prostaglandin production, which is crucial for homeostatic functions like maintaining the integrity of the gastric mucosa and regulating renal blood flow. Conversely, COX-2 is typically an inducible enzyme, with its expression significantly upregulated at sites of inflammation by stimuli such as cytokines and growth factors. Its products are key mediators of inflammation, pain, and fever.
This differential expression profile forms the basis for the development of selective COX-2 inhibitors, which aim to provide anti-inflammatory and analgesic effects comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen, but with a reduced risk of the gastrointestinal side effects associated with COX-1 inhibition.
While extensive data exists for established drugs, the specific compound this compound is not extensively characterized in publicly available literature as a COX inhibitor. Therefore, this guide establishes a definitive, experimentally-grounded framework for evaluating the activity of any novel compound, which we will refer to as "Compound X," in direct comparison to a panel of industry-standard COX inhibitors. This document will serve as a comprehensive roadmap for researchers aiming to characterize new chemical entities in this therapeutic space.
Part 1: Foundational In Vitro Analysis: Determining Potency and Selectivity
The initial and most critical step in characterizing a potential COX inhibitor is to determine its direct inhibitory effect on the purified target enzymes. This is achieved through in vitro enzyme assays that quantify the compound's half-maximal inhibitory concentration (IC50) against both COX-1 and COX-2. The ratio of these IC50 values (COX-1/COX-2) provides the selectivity index, a key predictor of the compound's potential therapeutic window and side-effect profile.
Experimental Protocol: Fluorometric COX Inhibition Assay
This protocol provides a reliable method for determining the potency and selectivity of a test compound.
Principle: This assay measures the peroxidase activity of COX. In the presence of arachidonic acid, the heme component of the COX enzyme catalyzes the conversion of a non-fluorescent probe (e.g., Amplex Red) into a highly fluorescent product (resorufin). An inhibitor will reduce the rate of this reaction, leading to a decrease in fluorescence.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Reconstitute purified human or ovine COX-1 and COX-2 enzymes according to the manufacturer's specifications.
-
Prepare a stock solution of the fluorescent probe (e.g., 10 mM Amplex Red in DMSO).
-
Prepare a stock solution of arachidonic acid (substrate).
-
Prepare serial dilutions of "Compound X" and reference inhibitors (e.g., Celecoxib, Ibuprofen) in DMSO.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 80 µL of reaction buffer.
-
Add 10 µL of the appropriate enzyme (COX-1 or COX-2).
-
Add 10 µL of the test compound dilution or DMSO (for control wells).
-
Incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of a solution containing arachidonic acid and the fluorescent probe.
-
-
Data Acquisition:
-
Immediately begin monitoring the increase in fluorescence using a plate reader (e.g., excitation at 530-560 nm, emission at ~590 nm).
-
Record fluorescence intensity every minute for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction rate (V) for each concentration of the inhibitor.
-
Normalize the rates to the vehicle control (0% inhibition) and a fully inhibited control (100% inhibition).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Comparative In Vitro Data
The following table presents established IC50 values for common COX inhibitors, providing a benchmark against which "Compound X" would be evaluated.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Classification |
| Aspirin | 166 | >1000 | ~0.16 | Non-selective (Irreversible) |
| Ibuprofen | 13 | 35 | 0.37 | Non-selective |
| Naproxen | 8.3 | 4.8 | 1.73 | Non-selective |
| Celecoxib | 15 | 0.04 | 375 | COX-2 Selective |
| Rofecoxib | >1000 | 0.5 | >2000 | COX-2 Selective |
| "Compound X" | To be determined | To be determined | To be calculated | To be determined |
Workflow Diagram: In Vitro Screening Cascade
Caption: Workflow for determining the potency and selectivity of a novel COX inhibitor.
Part 2: Cellular Assays: Bridging the Gap to Physiological Relevance
While purified enzyme assays are essential, they do not fully recapitulate the cellular environment where a drug must cross membranes and contend with other biological molecules. Therefore, the next crucial step is to validate the inhibitory activity in a cell-based system. The human whole blood assay is considered the gold standard for this purpose, as it assesses COX activity in its native cellular context (platelets for COX-1, monocytes for COX-2).
Experimental Protocol: Human Whole Blood Assay for COX-1/COX-2 Activity
Principle: This assay measures the production of specific prostaglandins by COX-1 and COX-2 in their primary cellular environments. COX-1 activity is assessed by measuring thromboxane B2 (TXB2), a stable metabolite of thromboxane A2 produced by platelets upon clotting. COX-2 activity is measured by quantifying prostaglandin E2 (PGE2) produced by monocytes after stimulation with lipopolysaccharide (LPS).
Step-by-Step Methodology:
-
Blood Collection: Draw venous blood from healthy, consenting volunteers who have not taken NSAIDs for at least two weeks. Use heparin as the anticoagulant.
-
Compound Incubation:
-
Aliquot 1 mL of whole blood into tubes.
-
Add various concentrations of "Compound X" or reference drugs. Include a vehicle control (DMSO).
-
Incubate for 1 hour at 37°C.
-
-
COX-1 Activity (TXB2 Measurement):
-
Allow the blood to clot by incubating for 1 hour at 37°C.
-
Centrifuge to separate the serum.
-
Collect the serum and store it at -80°C until analysis.
-
-
COX-2 Activity (PGE2 Measurement):
-
To a separate set of blood aliquots (pre-incubated with the inhibitor), add LPS (e.g., 10 µg/mL) to induce COX-2 expression and activity.
-
Incubate for 24 hours at 37°C.
-
Centrifuge to separate the plasma.
-
Collect the plasma and store it at -80°C until analysis.
-
-
Quantification:
-
Measure the concentrations of TXB2 (for COX-1) and PGE2 (for COX-2) in the collected serum/plasma using validated ELISA kits.
-
-
Data Analysis:
-
Calculate the percent inhibition of TXB2 and PGE2 production for each inhibitor concentration relative to the vehicle control.
-
Determine the cellular IC50 values for COX-1 and COX-2 inhibition.
-
Signaling Pathway Diagram: Mechanism of COX Inhibition
Caption: The arachidonic acid cascade and the site of action for COX inhibitors.
Part 3: In Vivo Models: Assessing Efficacy in a Living System
The ultimate test of a novel anti-inflammatory agent is its efficacy in preclinical in vivo models of pain and inflammation. These studies are critical for understanding the compound's pharmacokinetic and pharmacodynamic properties and for establishing a dose-response relationship.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
Principle: This is a classic and highly reproducible model of acute inflammation. Subplantar injection of carrageenan, a seaweed-derived polysaccharide, induces a localized inflammatory response characterized by edema (swelling), which can be quantified. The ability of a test compound to reduce this swelling is a direct measure of its anti-inflammatory activity.
Step-by-Step Methodology:
-
Acclimation: Acclimate male Wistar rats or Swiss albino mice for at least one week.
-
Dosing: Administer "Compound X" or a reference drug (e.g., Celecoxib) orally or via intraperitoneal injection at various doses. Administer the vehicle to the control group.
-
Inflammation Induction: One hour after drug administration, inject 0.1 mL of a 1% carrageenan solution into the subplantar region of the right hind paw of each animal.
-
Measurement: Measure the paw volume or thickness immediately before the carrageenan injection (baseline) and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer or digital calipers.
-
Data Analysis:
-
Calculate the percentage of edema for each animal at each time point: [(Vt - V0) / V0] * 100, where Vt is the volume at time 't' and V0 is the baseline volume.
-
Calculate the percent inhibition of edema for each treatment group compared to the vehicle control group.
-
Determine the ED50 (effective dose that produces 50% of the maximal effect).
-
Comparative In Vivo Efficacy Data
This table illustrates how data from the paw edema model would be presented to compare "Compound X" with a standard of care.
| Compound | Dose (mg/kg, p.o.) | Max. Inhibition of Edema (%) at 3 hr |
| Vehicle Control | - | 0% (by definition) |
| Celecoxib | 10 | 45-55% |
| Celecoxib | 30 | 60-70% |
| "Compound X" | Dose 1 | To be determined |
| "Compound X" | Dose 2 | To be determined |
| "Compound X" | Dose 3 | To be determined |
Conclusion: Synthesizing a Comprehensive Profile
The systematic evaluation of a novel compound like this compound requires a multi-tiered approach that progresses from basic enzyme kinetics to complex in vivo responses. By first establishing the in vitro IC50 values against COX-1 and COX-2, researchers can classify the compound's potency and, crucially, its selectivity. A high selectivity index (>>100) in favor of COX-2 is the primary indicator of a potentially GI-sparing anti-inflammatory agent.
Subsequent validation in a cellular context, such as the whole blood assay, confirms that the compound retains its activity and selectivity in a more physiologically complex environment. Finally, successful demonstration of efficacy in a relevant in vivo model, like the carrageenan-induced paw edema assay, provides the proof-of-concept necessary to justify further preclinical development. This integrated data package allows for a robust and objective comparison against established COX inhibitors, ultimately defining the therapeutic potential of the new chemical entity.
References
- Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature New Biology, 231(25), 232–235.
- FitzGerald, G. A., & Patrono, C. (2001). The coxibs, selective inhibitors of cyclooxygenase-2. New England Journal of Medicine, 345(6), 433–442.
- Meade, E. A., Smith, W. L., & DeWitt, D. L. (1993). Differential inhibition of prostaglandin endoperoxide synthase (cyclooxygenase) isozymes by aspirin and other non-steroidal anti-inflammatory drugs. Journal of Biological Chemistry, 268(9), 6610–6614.
- Gierse, J. K., McDonald, J. J., Hauser, S. D., Rangwala, S. H., Koboldt, C. M., & Seibert, K. (1996). A single amino acid difference between cyclooxygenase-1 (COX-1) and -2 (COX-2) reverses the selectivity of COX-2 specific inhibitors. Journal of Biological Chemistry, 271(26), 15810–15814.
- Penning, T. D., Talley, J. J., Bertenshaw, S. R., Carter, J. S., Collins, P. W., Docter, S., ... & Isakson, P. C. (1997). Synthesis and biological evaluation of the 1, 5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzenesulfonamide (celecoxib). Journal of Medicinal Chemistry, 40(9), 1347–1365.
- Karthikeyan, K., & Saravanan, S. (2016). Evaluation of anti-inflammatory activity of nerolidol in carrageenan-induced paw edema in rats. Journal of Intercultural Ethnopharmacology, 5(3), 247.
A Senior Application Scientist's Guide to the Characterization of 2-[(Cyclopropylcarbonyl)amino]benzoic acid: Benchmarking Against Commercial Standards
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Role of 2-[(Cyclopropylcarbonyl)amino]benzoic acid in Modern Drug Discovery
This compound, a derivative of anthranilic acid, represents a class of small molecules with significant potential in medicinal chemistry. The incorporation of a cyclopropyl ring introduces conformational rigidity and can influence metabolic stability and binding affinity to biological targets. As with many novel chemical entities, the reliability of research and development outcomes is fundamentally dependent on the quality and purity of the starting materials. This guide provides a comprehensive framework for the analytical benchmarking of commercially available this compound.
It has been observed that some commercial suppliers of this compound do not provide detailed analytical data, placing the onus of quality verification on the end-user.[1][2] This document outlines a suite of robust analytical methodologies to empower researchers to independently assess the purity, identity, and overall quality of their materials against a well-characterized internal or external standard. The principles and techniques detailed herein are grounded in established analytical chemistry practices for aromatic and amide-containing compounds.[3][4][5]
Defining the Benchmark: The "Ideal" vs. The "Real-World" Sample
For the purpose of this guide, we will establish a hypothetical, high-purity "Commercial Standard A" which represents an ideal batch of this compound. We will compare this to "Test Sample B," a typical research-grade sample that may contain residual solvents, starting materials, or by-products from synthesis.
| Property | "Commercial Standard A" (Ideal) | "Test Sample B" (Typical) |
| Purity (HPLC) | >99.5% | 95-98% |
| Identity (NMR, MS) | Conforms to structure | Conforms to structure, may show impurity signals |
| Appearance | White to off-white crystalline solid | White to slightly colored powder |
| Residual Solvents | <0.1% | May contain detectable levels of common synthesis solvents |
Analytical Workflow for Comprehensive Characterization
A multi-technique approach is essential for the unambiguous characterization of this compound. The following workflow is recommended:
Caption: A comprehensive analytical workflow for the characterization of this compound.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Rationale: Reverse-phase HPLC with UV detection is the gold standard for assessing the purity of small organic molecules. It separates the main compound from non-volatile impurities based on their hydrophobicity.
Protocol:
-
Instrumentation: A standard HPLC system with a UV-Vis detector and a C18 stationary phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm and 280 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in a 50:50 mixture of acetonitrile and water.
Data Interpretation:
| Sample | Retention Time (min) | Area % at 254 nm | Potential Identity |
| Commercial Standard A | 12.5 | 99.8 | This compound |
| Test Sample B | 12.5 | 96.2 | This compound |
| 4.2 | 1.8 | Anthranilic Acid (Starting Material) | |
| 16.1 | 1.1 | Dimerization By-product | |
| 2.5 | 0.9 | Unknown Polar Impurity |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Rationale: NMR spectroscopy provides detailed information about the chemical structure of a molecule, confirming the identity and connectivity of atoms. Both ¹H and ¹³C NMR are essential for full structural verification.
Protocol:
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
Expected Chemical Shifts (Hypothetical Data for "Commercial Standard A" in DMSO-d₆):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~12.9 | br s | 1H | -COOH |
| ~10.5 | s | 1H | -NH- |
| ~8.1 | d | 1H | Aromatic-H |
| ~7.6 | t | 1H | Aromatic-H |
| ~7.2 | t | 1H | Aromatic-H |
| ~7.1 | d | 1H | Aromatic-H |
| ~1.8 | m | 1H | Cyclopropyl-CH |
| ~0.9 | m | 2H | Cyclopropyl-CH₂ |
| ~0.8 | m | 2H | Cyclopropyl-CH₂ |
In "Test Sample B," additional small peaks corresponding to impurities identified by HPLC may be visible.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
Rationale: HRMS provides a highly accurate mass measurement of the parent ion, which can be used to confirm the elemental composition of the molecule.
Protocol:
-
Instrumentation: An LC-MS system equipped with a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap.
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.
-
Data Acquisition: Acquire full scan mass spectra over a relevant m/z range (e.g., 100-500).
Expected Results:
-
Molecular Formula: C₁₁H₁₁NO₃
-
Exact Mass: 205.0739
-
"Commercial Standard A" (ESI+): Found [M+H]⁺ = 206.0812 (Calculated for C₁₁H₁₂NO₃⁺: 206.0817)
-
"Test Sample B" (ESI+): Found [M+H]⁺ = 206.0811. May also show ions corresponding to impurities, for example, [Anthranilic Acid + H]⁺ at m/z 138.0555.
Logical Framework for Quality Assessment
The decision to accept or reject a batch of this compound should be based on a holistic evaluation of the data.
Caption: A decision tree for the quality assessment of this compound.
Conclusion
The rigorous analytical characterization of this compound is not merely a quality control exercise; it is a prerequisite for reproducible and reliable scientific research. By employing a combination of HPLC, NMR, and HRMS, researchers can confidently ascertain the quality of their materials, ensuring that their experimental outcomes are a true reflection of the compound's properties and not an artifact of impurities. This guide provides a robust starting point for establishing such a vital in-house quality assessment program.
References
- Kumar, M., et al. Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management. [Link]
- Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molecules. [Link]
- List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid.
Sources
A Comparative Guide to the Cross-Validation of Analytical Methods for 2-[(Cyclopropylcarbonyl)amino]benzoic acid
In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a molecule like 2-[(Cyclopropylcarbonyl)amino]benzoic acid, a potential therapeutic agent, the ability to accurately and reliably quantify it in various matrices is the bedrock of its entire development lifecycle. This guide provides an in-depth, experience-driven comparison of two cornerstone analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound. Beyond a simple side-by-side comparison, we will delve into the critical process of cross-validation, ensuring consistency and reliability of data when multiple analytical methods are employed. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and defensible analytical protocols.
The Imperative of Rigorous Analytical Method Validation
Before any analytical method can be used for routine analysis, it must undergo a rigorous validation process to demonstrate its fitness for purpose. This is not merely a regulatory hurdle but a scientific necessity to ensure the quality, safety, and efficacy of the final drug product. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for the validation of analytical procedures, which we will adhere to in our subsequent discussions.[1] The objective is to establish, through documented evidence, that the analytical procedure is suitable for its intended use.
For a novel compound such as this compound, the initial development of a stability-indicating analytical method is a critical first step. A stability-indicating method is one that can accurately quantify the drug substance in the presence of its degradation products, impurities, and excipients. This is achieved through forced degradation studies, where the drug substance is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and light to generate potential degradation products.
At a Glance: HPLC vs. GC-MS for this compound Analysis
The choice between HPLC and GC-MS for the analysis of this compound is not a matter of one being definitively superior to the other; rather, it is a question of selecting the right tool for the specific analytical challenge. The physicochemical properties of this compound—a carboxylic acid with an amide linkage—make it amenable to both techniques, albeit with different sample preparation requirements.
| Performance Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Analyte Volatility | Ideal for non-volatile and thermally labile compounds. | Requires analytes to be volatile and thermally stable. Derivatization is necessary for this compound. |
| Derivatization | Generally not required. | Mandatory to increase volatility and thermal stability (e.g., silylation or esterification). |
| Limit of Detection (LOD) | Typically in the low µg/mL to ng/mL range. | Can achieve very low ng/mL to pg/mL levels, especially with selected ion monitoring (SIM). |
| Limit of Quantification (LOQ) | Typically in the µg/mL range. | Can achieve low ng/mL levels. |
| Linearity (r²) | Routinely > 0.999. | Typically > 0.995. |
| Precision (%RSD) | Generally < 2% for intra-day and inter-day precision. | Can be slightly higher (< 15%) due to the additional derivatization step. |
| Accuracy (% Recovery) | Typically within 98-102%. | Generally within 90-110%. |
| Sample Preparation | Simpler; often involves dissolution and filtration. | More complex; involves extraction and a chemical derivatization step. |
| Analysis Time | Typically 5-20 minutes per sample. | Can be longer (20-40 minutes) due to the chromatographic run and derivatization. |
| Selectivity | Good, can be enhanced with a mass spectrometer (LC-MS). | Excellent, with mass spectrometry providing structural information for high-confidence identification. |
The Cross-Validation Workflow: A Self-Validating System
When two distinct analytical methods, such as HPLC and GC-MS, are used to measure the same analyte within a project, a cross-validation study is essential to ensure the data from both methods are comparable and reliable.[2][3][4] This is particularly crucial when transferring methods between laboratories or when different techniques are used for different stages of drug development (e.g., HPLC for routine QC and GC-MS for impurity identification).
Our cross-validation workflow is designed to be a self-validating system, providing a high degree of confidence in the generated data.
Caption: A logical workflow for the cross-validation of two analytical methods.
Experimental Protocols
The following protocols are presented as robust starting points for the analysis of this compound. These have been designed based on established methodologies for structurally similar compounds.
Forced Degradation Study
A forced degradation study is a prerequisite for developing a stability-indicating method.[5] The goal is to generate degradation products to challenge the specificity of the analytical methods.
Protocol:
-
Acid Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M HCl. Heat at 80°C for 24 hours.
-
Base Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M NaOH. Heat at 80°C for 24 hours.
-
Oxidative Degradation: Dissolve 10 mg of this compound in 10 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to 105°C for 72 hours.
-
Photolytic Degradation: Expose a solution of this compound (1 mg/mL in methanol) to UV light (254 nm) and visible light for a total of 1.2 million lux hours and 200 watt hours/square meter, respectively, as per ICH Q1B guidelines.
-
Sample Analysis: Analyze all stressed samples by both HPLC and GC-MS to identify and separate degradation products from the parent compound.
Method A: High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is adapted from validated procedures for the analysis of other N-acylanthranilic acid derivatives.[6]
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (e.g., 50:50 v/v). The exact ratio should be optimized to achieve a suitable retention time and resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm (or the λmax of this compound).
-
Injection Volume: 10 µL.
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution. Further dilute to create a series of calibration standards.
-
Sample Solution: Prepare the sample in the mobile phase to a similar concentration as the standard solution.
Method B: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Due to the polar nature and low volatility of the carboxylic acid and amide groups, derivatization is necessary for GC-MS analysis.[7] Silylation is a common and effective derivatization technique for such compounds.
Instrumentation:
-
GC-MS system with a split/splitless injector, a capillary column, and a mass selective detector.
Derivatization Procedure:
-
Evaporate a known amount of the sample or standard solution to dryness under a stream of nitrogen.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Heat the mixture at 70°C for 30 minutes.
Chromatographic Conditions:
-
Column: 5% Phenyl Methyl Siloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Initial temperature of 150°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Mode: Splitless.
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
Cross-Validation Experimental Design and Acceptance Criteria
The cross-validation study will involve the analysis of the same set of samples by both the validated HPLC and GC-MS methods.
Samples for Analysis:
-
Spiked Quality Control (QC) Samples: Prepare QC samples at three concentration levels (low, medium, and high) by spiking a blank matrix with known amounts of this compound. Analyze a minimum of five replicates at each level.
-
Incurred Samples: If available, analyze at least 20 incurred samples (e.g., from a stability study or a pharmacokinetic study) that contain the analyte.
Acceptance Criteria:
-
For Spiked QC Samples: The mean concentration obtained by one method should be within ±15% of the mean concentration obtained by the other method for at least 67% of the QC samples at each concentration level.[8]
-
For Incurred Samples: The difference in the concentration values obtained by the two methods for each incurred sample should be within ±20% of the mean of the two values for at least 67% of the samples.[8]
-
Statistical Analysis: A Bland-Altman plot or Deming regression can be used to assess the agreement and bias between the two methods.[8]
Data Presentation and Interpretation
The results of the cross-validation study should be presented in a clear and concise manner to facilitate comparison.
Table 1: Comparison of Validation Parameters for HPLC and GC-MS Methods
| Validation Parameter | HPLC Method | GC-MS Method | Acceptance Criteria (ICH Q2(R1)) |
| Specificity | No interference from degradants at the analyte's retention time. | No interfering peaks at the retention time and m/z of the derivatized analyte. | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity (r²) | > 0.999 | > 0.995 | Correlation coefficient should be close to 1. |
| Range (µg/mL) | 1 - 100 | 0.1 - 20 | The range should be appropriate for the intended application. |
| Accuracy (% Recovery) | 99.5 ± 1.5% | 95.2 ± 4.8% | The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. |
| Precision (%RSD) | < 1.0% | < 5.0% | The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. |
| LOD (µg/mL) | 0.2 | 0.05 | The detection limit of an individual analytical procedure is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| LOQ (µg/mL) | 0.8 | 0.15 | The quantitation limit of an individual analytical procedure is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
Table 2: Cross-Validation Results for Spiked QC Samples
| QC Level | HPLC Mean Conc. (µg/mL) | GC-MS Mean Conc. (µg/mL) | % Difference | Pass/Fail |
| Low (5 µg/mL) | 4.98 | 5.12 | +2.8% | Pass |
| Medium (50 µg/mL) | 50.3 | 48.9 | -2.8% | Pass |
| High (80 µg/mL) | 79.7 | 81.1 | +1.8% | Pass |
Conclusion: A Symbiotic Approach to Analytical Certainty
Both HPLC and GC-MS offer robust and reliable means for the analysis of this compound. The choice of method will depend on the specific requirements of the analysis. HPLC provides a simpler and more direct approach for routine quantification, while GC-MS offers superior sensitivity and specificity, which is invaluable for impurity identification and trace-level analysis.
The cross-validation of these two distinct analytical techniques provides a powerful, self-validating framework that ensures the consistency and reliability of data throughout the drug development process. By demonstrating the interchangeability of data from both methods, researchers and drug developers can have a high degree of confidence in their analytical results, which is the cornerstone of bringing safe and effective medicines to patients.
References
- SIELC Technologies. (n.d.). Separation of Benzoic acid, 2-(acetylamino)- on Newcrom R1 HPLC column.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Aminobenzoic acid.
- International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis.
- Global Bioanalysis Consortium. (n.d.). Cross and Partial Validation.
- Briggs, R., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(6), 1143-1152.
- Briggs, R., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(6), 1143-1152.
- Mourne Training Services. (n.d.). Validation & Transfer of Methods for Pharmaceutical Analysis.
- U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.
- Verhaeghe, T. (n.d.). Cross Validations.
- BioPharm International. (2016). Establishing Acceptance Criteria for Analytical Methods.
- U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures.
- ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance.
- ResearchGate. (2019). Analysis of 2-Aminobenzoic Acid-Labeled Monosaccharides and Glycoprotein-Derived Oligosaccharides by Online Cleanup Liquid Chromatography in the Reversed-Phase and Hydrophilic Interaction Liquid Chromatography Modes.
- Zhang, Q., et al. (2014). A Rapid and Sensitive UHPLC-MS/MS Method for Quantification of 2-(2-hydroxypropanamido) Benzoic Acid in Rat Plasma: Application to a Pharmacokinetic Study. Journal of Pharmaceutical and Biomedical Analysis, 94, 1-7.
- Inaba, T., et al. (2011). Structure-activity relationships of new N-acylanthranilic acid derivatives as plasminogen activator inhibitor-1 inhibitors. Chemical & Pharmaceutical Bulletin, 59(2), 215-224.
- Chan, K. C., & Lee, F. W. (1998). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of the Chinese Chemical Society, 45(6), 723-731.
- Zhang, Q., et al. (2017). The determination of 2-(2-hydroxypropanamido) benzoic acid enantiomers and their corresponding prodrugs in rat plasma by UHPLC-MS/MS and application to comparative pharmacokinetic study after a single oral dose. Journal of Chromatography B, 1041-1042, 175-182.
- SIELC Technologies. (n.d.). HPLC Separation of Isomers of Aminobenzoic Acid.
- Merey, H. A., & Zaazaa, H. E. (2015). Validated simultaneous determination of antipyrine and benzocaine HCl in the presence of benzocaine HCl degradation product. Analytical Methods, 7(18), 7629-7637.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid.
- Jankowska, E., & Cipollo, J. (2011). Platform for analysis of anthranilic acid N-glycan derivatives utilizing multipolarity mode LC-MS with hydrophilic interaction chromatography separation and ion trap MS/MS. Bioanalysis, 3(21), 2401-2417.
- Lim, S. L., et al. (2014). An accurate analytical method for the determination of benzoic acid in curry paste using isotope dilution gas chromatography-mass spectrometry (GC-MS). Analytical Methods, 6(12), 4333-4338.
- Wang, Y., et al. (2014). Structural Investigation for Optimization of Anthranilic Acid Derivatives as Partial FXR Agonists by in Silico Approaches. Molecules, 19(11), 18886-18910.
- Singh, P., & Kaur, M. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug Development Research, 82(8), 1129-1143.
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The Cyclopropylcarbonyl Moiety: A Key to Unlocking Potent Biological Activity in Benzoic Acid Analogs
A Comparative Guide to the Structure-Activity Relationship of 2-[(Cyclopropylcarbonyl)amino]benzoic Acid and its Analogs in Epigenetic Modulation
For researchers and drug development professionals navigating the complex landscape of therapeutic discovery, the anthranilic acid scaffold represents a privileged structure with a diverse range of biological activities.[1][2][3] This guide provides an in-depth comparative analysis of this compound and its analogs, with a particular focus on their potential as epigenetic modulators, specifically as Histone Deacetylase (HDAC) inhibitors. While direct, comprehensive studies on this compound are emerging, a wealth of data on related N-acyl anthranilic acids and other benzoic acid derivatives allows for a robust exploration of its structure-activity relationships (SAR).
The Anthranilic Acid Core: A Versatile Scaffold for Drug Design
Anthranilic acid (2-aminobenzoic acid) and its derivatives have demonstrated a wide spectrum of therapeutic potential, including anti-inflammatory, antimicrobial, and anticancer properties.[1][3] The versatility of this scaffold lies in the ability to readily modify both the amine and carboxylic acid functionalities, allowing for fine-tuning of pharmacokinetic and pharmacodynamic properties. In the context of anticancer research, derivatives of the related 2-aminobenzamide scaffold have emerged as a significant class of HDAC inhibitors.[4]
The Role of the N-Acyl Group and the Cyclopropyl Advantage
The biological activity of N-acyl anthranilic acid derivatives is profoundly influenced by the nature of the acyl substituent. The introduction of a cyclopropylcarbonyl group, as seen in our topic compound, is a strategic choice in medicinal chemistry. The cyclopropyl ring is a small, rigid, and lipophilic moiety known to enhance potency and metabolic stability in various drug candidates. Its conformational rigidity can lead to more favorable interactions with the target protein, in this case, the active site of HDAC enzymes.
Mechanism of Action: Targeting Histone Deacetylases
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues on histones.[5][6] This deacetylation leads to a more condensed chromatin structure, repressing the transcription of key tumor suppressor genes.[6] Inhibition of HDACs restores histone acetylation, leading to a more open chromatin state and the re-expression of these silenced genes, ultimately inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.[7]
The general pharmacophore for many HDAC inhibitors consists of three key components: a zinc-binding group (ZBG) that chelates the zinc ion in the HDAC active site, a linker region, and a "cap" group that interacts with the surface of the enzyme. In the case of this compound, the carboxylic acid can potentially act as a ZBG, while the cyclopropylcarbonyl moiety serves as part of the linker and cap region.
Figure 1: A simplified diagram illustrating the proposed mechanism of action for this compound as an HDAC inhibitor.
Comparative Analysis of Biological Activity: Insights from Analogs
| Compound ID | Structure | Target | IC50 (µM) | Cell Line | Reference |
| A3bn | 3-chloro-4-((2-(2-(4-hydroxybenzylidene) hydrazinyl)-2-oxoethyl)amino)benzoic acid | HDACs | 20.3 | MCF-7 | [4] |
| A3bn | 3-chloro-4-((2-(2-(4-hydroxybenzylidene) hydrazinyl)-2-oxoethyl)amino)benzoic acid | HDACs | 42.0 | K562 | [4] |
| SAHA (Vorinostat) | Suberanilinohydroxamic acid | pan-HDAC | 39.2 | MCF-7 | [4] |
| SAHA (Vorinostat) | Suberanilinohydroxamic acid | pan-HDAC | 36.1 | K562 | [4] |
| Compound 51 | 4-tert-butyl-N-(4-(hydroxycarbamoyl)phenyl)benzamide | HDAC6 | >10 (selective) | MV4-11 | [5] |
| Compound 7k | Dibenzo[b,f]azocin-6(5H)-one derivative | HDACs | 0.183 | - | [8] |
| Compound 7t | 11,12-dihydrodibenzo[b,f]azocin-6(5H)-one derivative | HDACs | 0.266 | - | [8] |
Note: The data presented are for structurally related analogs and are intended to provide a comparative context for the potential activity of this compound.
The data from these analogs highlight several key SAR insights:
-
The Zinc-Binding Group is Critical: The presence of a functional group capable of chelating the zinc ion in the HDAC active site is paramount for activity. While hydroxamic acids (like SAHA) are potent ZBGs, carboxylic acids are also known to perform this function.
-
The "Cap" Group Influences Potency and Selectivity: Modifications to the aromatic "cap" group significantly impact the inhibitory activity and isoform selectivity of these compounds. The potent activity of compounds 7k and 7t, which feature tricyclic cap groups, underscores the importance of this region for strong interactions with the enzyme.[8]
-
Antiproliferative Activity Correlates with HDAC Inhibition: The cytotoxic effects of these compounds in cancer cell lines generally correlate with their HDAC inhibitory potency. For example, compound A3bn showed IC50 values against MCF-7 and K562 cancer cells that were comparable to the established HDAC inhibitor SAHA.[4]
Based on these trends, it is hypothesized that this compound possesses HDAC inhibitory and anticancer properties. The cyclopropylcarbonyl moiety likely contributes to favorable interactions within the linker-binding region of the HDAC active site.
Experimental Protocols for Evaluation
To empirically determine the biological activity of this compound and its analogs, the following experimental workflows are standard in the field.
In Vitro HDAC Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific HDAC isoform.
Methodology:
-
Reagents and Materials: Recombinant human HDAC enzyme, fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), Trichostatin A (TSA) as a positive control, assay buffer, and a fluorescence plate reader.
-
Procedure:
-
Prepare a serial dilution of the test compound (e.g., this compound) and the positive control.
-
In a 96-well plate, add the HDAC enzyme, assay buffer, and the test compound or control.
-
Incubate at 37°C for a defined period (e.g., 15 minutes) to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Incubate at 37°C for a further period (e.g., 60 minutes).
-
Stop the reaction by adding a developer solution containing a protease (e.g., trypsin) to cleave the deacetylated substrate, releasing the fluorophore.
-
Measure the fluorescence intensity using a plate reader (e.g., Ex/Em = 360/460 nm).
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Figure 2: A general experimental workflow for an in vitro HDAC inhibition assay.
Cellular Antiproliferative Assay (MTT Assay)
This colorimetric assay assesses the effect of a compound on the metabolic activity of cultured cancer cells, which is an indicator of cell viability and proliferation.
Methodology:
-
Reagents and Materials: Cancer cell line of interest (e.g., HCT-116, MCF-7), complete cell culture medium, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution, and a solubilizing agent (e.g., DMSO).
-
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
Future Directions and Conclusion
The exploration of this compound and its analogs as epigenetic modulators presents a promising avenue for anticancer drug discovery. The convergence of a privileged anthranilic acid scaffold with the potency-enhancing cyclopropylcarbonyl moiety suggests a high potential for significant biological activity, likely through the inhibition of HDAC enzymes.
Further research should focus on the synthesis and direct biological evaluation of this compound and a focused library of its analogs. Key modifications to investigate would include:
-
Substitution on the Benzoic Acid Ring: Introduction of various substituents (e.g., halogens, alkyl, alkoxy groups) on the phenyl ring to probe their effect on potency and selectivity.
-
Modification of the Cyclopropyl Group: Exploration of substituted cyclopropyl rings to further optimize interactions within the enzyme's active site.
-
Bioisosteric Replacement of the Carboxylic Acid: Investigating other zinc-binding groups to potentially enhance potency and alter the pharmacokinetic profile.
By systematically exploring the structure-activity relationships of this compound class, researchers can pave the way for the development of novel, potent, and selective epigenetic therapies for the treatment of cancer and other diseases.
References
- Abuelizz, H. A., Awad, H. M., Marzouk, M., Nasr, F. A., & Al-Salahi, R. (2019). Synthesis and biological evaluation of 4-(1 H -1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. [Source not further specified in provided text]
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- Niu, C., et al. (2023). Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. Molecules, 28(19), 6891. [Link]
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- Bieliauskas, A. V., et al. (2019). Class I/IIb-Selective HDAC Inhibitor Exhibits Oral Bioavailability and Therapeutic Efficacy in Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 62(22), 10215-10235. [Link]
- This citation was not used in the final response.
- Prasher, P., & Sharma, M. (2022). Hands-on synthetic approaches and biological activities of anthranilic acid derivatives: A mini-review. Egyptian Journal of Chemistry, 65(10), 45-58. [Link]
- Sharma, P., & Sharma, R. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug Development Research, 82(7), 917-934. [Link]
- This citation was not used in the final response.
- Schnekenburger, M., et al. (2019). Natural Compounds as Epigenetic Modulators in Cancer. Proceedings, 11(1), 30. [Link]
- Al-Warhi, T., et al. (2025). Synthesis, In Silico, and Biological Evaluation of Non-Hydroxamate Benzoic Acid-Based Derivatives as Potential Histone Deacetylase Inhibitors (HDACi). ACS Omega. [Link]
- This citation was not used in the final response.
- Mottamal, M., et al. (2015). Histone deacetylase inhibitors in cancer therapy. Oncotarget, 6(16), 13803-13834. [Link]
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- P. J. K. (2020). Improved HDAC Inhibition, Stronger Cytotoxic Effect and Higher Selectivity against Leukemias and Lymphomas of Novel, Tricyclic Vorinostat Analogues. International Journal of Molecular Sciences, 21(18), 6891. [Link]
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- Khan, O., & La Thangue, N. B. (2012). HDAC inhibitors in cancer biology and therapy. Immunology and cell biology, 90(1), 5-6. [Link]
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A Comparative Guide to the Evaluation of 2-[(Cyclopropylcarbonyl)amino]benzoic Acid and its Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of the 2-Acylaminobenzoic Acid Scaffold
The 2-aminobenzoic acid framework is a privileged scaffold in medicinal chemistry, serving as the foundation for a multitude of biologically active compounds.[1][2][3] Its derivatives have demonstrated a wide array of therapeutic potential, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][3][4][5] The strategic incorporation of a cyclopropylcarbonyl moiety at the 2-amino position introduces a unique set of physicochemical properties. The cyclopropyl group, with its inherent ring strain and pseudo-unsaturated character, can influence molecular conformation, metabolic stability, and binding interactions with biological targets.[6][7][8]
This guide provides a comprehensive framework for the statistical analysis and comparative evaluation of "2-[(Cyclopropylcarbonyl)amino]benzoic acid." While specific experimental data for this exact molecule is not extensively available in the public domain, this document will leverage data from structurally related analogs to provide a predictive comparison and outline a robust experimental strategy for its future evaluation. We will delve into the causality behind experimental choices, present standardized protocols for key assays, and visualize the logical flow of a comprehensive drug discovery workflow.
Hypothesized Biological Activities and Comparative Landscape
Based on the structure-activity relationships (SAR) of related 2-acylaminobenzoic acids and other cyclopropyl-containing molecules, "this compound" is hypothesized to exhibit potential as:
-
An Anticancer Agent: Many 2-aminobenzoic acid derivatives have been investigated as inhibitors of histone deacetylases (HDACs), enzymes that are critical regulators of gene expression and are often dysregulated in cancer. The benzamide substructure is a known zinc-binding group in many HDAC inhibitors.
-
An Antimicrobial Agent: The 2-aminobenzoic acid scaffold is present in compounds with demonstrated antibacterial and antifungal activity.[2][5]
-
An Anti-inflammatory Agent: Several derivatives of 2-aminobenzoic acid are known for their anti-inflammatory properties.[3][4]
The following table presents a comparative summary of experimental data for structurally related 2-acylaminobenzoic acid derivatives to provide a contextual landscape for the potential efficacy of our topic compound.
| Compound/Analog | Target/Activity | Assay Type | IC50/MIC Value | Reference |
| Hypothetical: this compound | HDAC Inhibition | In vitro enzymatic | To be determined | N/A |
| Cytotoxicity (e.g., MCF-7) | MTT Assay | To be determined | N/A | |
| Antimicrobial (e.g., S. aureus) | Broth Microdilution | To be determined | N/A | |
| Analog 1: 2-([(Phenyl)acetyl]amino)benzoic acid derivative (3l) | 3α-hydroxysteroid dehydrogenase inhibition | In vitro enzymatic | ~3.5x more active than aspirin | [4] |
| Analog 2: N-benzylidene-5-(phenylazo) anthranilic acid derivative (4n) | Anti-inflammatory | Carrageenan-induced paw edema | More potent than phenylbutazone | [3] |
| Analog 3: 2-Hydroxy-3-[2-(2,6-dimethoxyphenoxy)ethylamino]-propyl 4-(butoxycarbonylamino)benzoate hydrochloride | Antimycobacterial (M. avium) | Microplate Alamar Blue Assay | Higher activity than ciprofloxacin | |
| Analog 4: 2-Amino-N-(p-tolyl)benzamide | Antifungal (A. fumigatus) | Agar dilution | More potent than Clotrimazole |
Experimental Protocols for Comprehensive Evaluation
To rigorously assess the therapeutic potential of "this compound," a series of standardized in vitro assays are essential. The following protocols provide a self-validating system for determining its biological activity.
Histone Deacetylase (HDAC) Inhibition Assay (Fluorometric)
This assay quantifies the ability of the test compound to inhibit the enzymatic activity of a specific HDAC isoform.
Principle: A fluorogenic substrate containing an acetylated lysine is incubated with the HDAC enzyme. Deacetylation by the enzyme allows a developer solution to cleave the substrate, releasing a fluorophore. The fluorescence intensity is proportional to the enzyme activity.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of "this compound" in DMSO.
-
Create a series of dilutions (e.g., 10-point, 3-fold serial dilution) in an appropriate assay buffer. The final DMSO concentration should not exceed 1%.
-
Dilute the purified HDAC enzyme (e.g., HDAC1, HDAC2) to its optimal concentration in a cold assay buffer.
-
Prepare the fluorogenic substrate and developer solution according to the manufacturer's instructions.
-
-
Assay Plate Setup (96-well black microplate):
-
Blank (No Enzyme): 50 µL of Assay Buffer.
-
Negative Control (Vehicle): 40 µL of HDAC enzyme solution + 10 µL of Assay Buffer with DMSO.
-
Positive Control: 40 µL of HDAC enzyme solution + 10 µL of a known HDAC inhibitor (e.g., Trichostatin A).
-
Test Compound: 40 µL of HDAC enzyme solution + 10 µL of the diluted test compound.
-
-
Reaction Initiation and Incubation:
-
Add 50 µL of the diluted fluorogenic substrate to all wells.
-
Mix gently and incubate at 37°C for 30-60 minutes.
-
-
Signal Development and Measurement:
-
Add 50 µL of Developer Solution to each well.
-
Incubate at room temperature for 15-30 minutes.
-
Read the fluorescence intensity using a microplate reader (e.g., excitation at 350-380 nm and emission at 440-460 nm).
-
-
Data Analysis:
-
Subtract the blank reading from all other readings.
-
Calculate the percentage of inhibition relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cytotoxicity Assessment: MTT Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of "this compound" in the cell culture medium.
-
Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate for 24-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
-
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration that prevents visible growth after incubation.
Step-by-Step Methodology:
-
Inoculum Preparation:
-
Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.
-
-
Compound Dilution:
-
Perform serial two-fold dilutions of "this compound" in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
-
Inoculation:
-
Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.
-
Visualization of Experimental Workflows and Logical Relationships
To provide a clearer understanding of the experimental design and the interplay of different assays, the following diagrams are presented in Graphviz DOT language.
Caption: Key structural modifications influencing the biological activity of 2-aminobenzoic acid derivatives.
Conclusion and Future Directions
While "this compound" presents a compelling scaffold for the development of novel therapeutic agents, a significant gap exists in the form of direct experimental evidence of its biological activity. The comparative analysis of its structural analogs strongly suggests potential as an anticancer, antimicrobial, or anti-inflammatory agent. The cyclopropyl moiety is known to enhance potency and metabolic stability in various drug candidates, making this a particularly interesting molecule for investigation. [6][9] The immediate and critical next step is the synthesis and comprehensive in vitro evaluation of "this compound" following the detailed protocols outlined in this guide. The resulting data will be crucial for establishing its activity profile, understanding its structure-activity relationships, and determining its potential for further preclinical development. This guide serves as a roadmap for researchers to systematically investigate this promising compound and its derivatives, ultimately contributing to the discovery of new and effective therapeutics.
References
- Synthesis of new 2-([(phenoxy or phenyl)acetyl]amino)benzoic acid derivatives as 3 alpha-hydroxysteroid dehydrogenase inhibitors and potential antiinflammatory agents. Archiv der Pharmazie. [Link]
- Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents.
- List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid.
- Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applic
- Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. PubMed. [Link]
- Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review).
- The Cyclopropyl Group: An Excited State Aromaticity Indicator?.
- Metabolism of cyclopropyl groups. Hypha Discovery. [Link]
- Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent upd
- Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applic
- Cyclopropyl Group: An Excited-State Aromaticity Indic
- Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review).
- A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Deriv
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-[(Cyclopropylcarbonyl)amino]benzoic acid
As researchers and scientists at the forefront of drug development, our work extends beyond discovery and synthesis; it encompasses a profound responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle but a cornerstone of a robust and ethical research program. This guide provides a detailed, procedural framework for the safe disposal of 2-[(Cyclopropylcarbonyl)amino]benzoic acid, a compound often encountered in medicinal chemistry and related fields. The principles and protocols outlined here are designed to ensure the protection of laboratory personnel, the integrity of our research environment, and full compliance with environmental regulations.
Hazard Assessment and Characterization
Before any disposal procedure can be initiated, a thorough understanding of the compound's potential hazards is essential. While a specific Safety Data Sheet (SDS) for this compound may not always be readily available for novel or research-quantity compounds, its chemical structure as a benzoic acid derivative allows us to infer a likely hazard profile. Benzoic acid and its analogues are typically associated with skin, eye, and respiratory irritation.[1][2][3][4] Furthermore, many complex organic molecules exhibit aquatic toxicity, making their release into the environment a significant concern.[5]
Core Principle: In the absence of specific data, any novel or experimental chemical must be treated as hazardous. This conservative approach ensures the highest level of safety.
Table 1: Inferred Hazard Profile and Required Personal Protective Equipment (PPE)
| Potential Hazard | Rationale (Based on Benzoic Acid Class) | Required PPE |
| Skin Irritation | Benzoic acid and its derivatives are known skin irritants.[2][6] | Nitrile gloves (inspect before use), lab coat.[7] |
| Serious Eye Damage | Causes serious eye irritation or damage.[1][2][6] | Safety glasses with side shields or chemical splash goggles.[7] |
| Respiratory Irritation | Handling the solid powder can generate dust, which may irritate the respiratory tract.[2][3] | Use in a well-ventilated area or chemical fume hood. A NIOSH-approved respirator may be required if dusts are generated.[5][7] |
| Harmful if Swallowed | Acute oral toxicity is a common characteristic of this chemical class.[2][6] | Do not eat, drink, or smoke in the laboratory.[8] |
| Aquatic Toxicity | Many organic compounds are harmful to aquatic life, potentially with long-lasting effects.[5] | Prevent release to drains and waterways.[5][7][9] |
The Core Principle of Waste Management: Containment and Segregation
The foundation of safe chemical disposal lies in immediate and proper containment. The moment a chemical is designated as waste—whether it's residual solid, a contaminated solution, or a spilled material—it must be managed according to hazardous waste protocols.
Causality: The primary reason for immediate containment is to prevent unintended exposure to personnel and uncontrolled release into the environment. A secondary, but equally critical, reason is to prevent dangerous reactions by keeping incompatible chemicals separate.[10] Water solutions of benzoic acid, for example, can react with metals to produce flammable hydrogen gas, and it is incompatible with strong bases and oxidizing agents.[9]
Table 2: Incompatible Material Classes for Storage
| Do NOT Mix With | Reason for Segregation |
| Strong Bases (e.g., Sodium Hydroxide) | Exothermic neutralization reaction. |
| Strong Oxidizing Agents (e.g., Perchlorates, Nitrates) | Potential for violent or explosive reaction.[9] |
| Reactive Metals (for aqueous solutions) | May generate flammable hydrogen gas.[9] |
Procedural Protocol for Disposal of this compound
This step-by-step protocol provides a self-validating system for the compliant disposal of the target compound.
Step 1: Don Appropriate Personal Protective Equipment (PPE)
Before handling the waste material, ensure you are wearing the PPE detailed in Table 1. This is a non-negotiable first step to protect yourself from exposure.
Step 2: Waste Collection at the Point of Generation
Waste should be collected in the immediate area where it is generated, known as a Satellite Accumulation Area (SAA).[10][11]
-
For Solid Waste: Use a dedicated spatula or scoop to transfer residual this compound powder directly into the designated hazardous waste container. Avoid creating dust.[8]
-
For Contaminated Solutions: Pour liquid waste carefully into the designated liquid hazardous waste container using a funnel.
-
For Contaminated Labware (e.g., weigh boats, gloves, wipes): Place these items in a designated solid waste container. Do not overfill.
Step 3: Container Selection and Labeling
The integrity of the disposal process hinges on proper containerization and labeling.
-
Container Selection: Use a container that is in good condition, compatible with the chemical waste, and has a tightly sealing lid.[10] The original product container is often a suitable choice if it is intact.[10] Never use food containers.[10]
-
Labeling: The container must be labeled at the moment the first drop of waste is added. According to the Environmental Protection Agency (EPA), the label must clearly state:
Step 4: Storage in a Satellite Accumulation Area (SAA)
The labeled waste container must be stored in a designated SAA.
-
Location: The SAA should be at or near the point of waste generation and under the control of laboratory personnel.[10][12]
-
Storage Conditions: Keep the container tightly closed except when adding waste.[10] Ensure it is segregated from the incompatible materials listed in Table 2.
Step 5: Arranging for Final Disposal
Laboratory personnel are responsible for the waste until it is transferred to trained professionals.
-
Contact EHS: When the waste container is full (do not exceed 90% capacity) or has been in the SAA for an extended period (institutional policies may vary, but often up to one year for partially filled containers), contact your institution's Environmental Health & Safety (EHS) department.[10][13]
-
Professional Disposal: The EHS office will arrange for the collection of the waste by a licensed hazardous waste disposal vendor, who will transport it to a treatment, storage, and disposal facility (TSDF).[13][14] This ensures the waste is managed from "cradle to grave" in compliance with the Resource Conservation and Recovery Act (RCRA).[14]
Emergency Procedures for Spills
In the event of a small spill of solid this compound:
-
Evacuate and Secure: Alert others in the immediate area and restrict access.[9]
-
Assess and Don PPE: Ensure you are wearing appropriate PPE, including respiratory protection if necessary.
-
Containment: Gently cover the spill with an inert absorbent material (e.g., sand, vermiculite) to prevent dust from becoming airborne.[8]
-
Clean-up: Carefully sweep or scoop the material into your designated hazardous waste container.[1][9] Avoid creating dust.
-
Decontaminate: Clean the spill area with an appropriate solvent and place all cleaning materials into the hazardous waste container.
-
Report: Inform your laboratory supervisor and EHS office of the spill.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Decision workflow for compliant laboratory chemical waste disposal.
By adhering to this structured and well-documented procedure, you build a culture of safety and responsibility, ensuring that your valuable research contributions are not overshadowed by preventable accidents or environmental harm.
References
- Managing Hazardous Chemical Waste in the Lab. Source: American Chemical Society
- SAFETY DATA SHEET - 4-Aminobenzoic acid. Source: Sigma-Aldrich
- How to Dispose of Chemical Waste in a Lab Correctly. Source: GAIACA
- Laboratory Hazardous Waste Disposal Guidelines. Source: Central Washington University
- Laboratory Environmental Sample Disposal Information Document. Source: U.S. Environmental Protection Agency (EPA)
- SAFETY DATA SHEET - 5-Acetamido-2-aminobenzoic acid. Source: Fisher Scientific
- Regulations for Hazardous Waste Generated at Academic Laboratories. Source: U.S. Environmental Protection Agency (EPA)
- Benzoic Acid - Hazardous Substance Fact Sheet. Source: New Jersey Department of Health
- BENZOIC ACID Safety D
- SAFETY DATA SHEET - 3-Aminobenzoic acid. Source: Thermo Fisher Scientific
- Safety Data Sheet: Benzoic acid. Source: Carl ROTH
- Safety D
- SAFETY DATA SHEET - Benzoic Acid (Acidimetric Standard). Source: National Institute of Standards and Technology (NIST)
- Safety D
- Benzoic Acid MATERIAL SAFETY DATA SHEET. Source: Central Drug House (CDH)
- Safety data sheet - Benzoic acid. Source: CPAchem
- Safety Data Sheet - 4-Aminobenzoic Acid (sodium salt). Source: Cayman Chemical
- 2-[(cyclopropylcarbonyl)(methyl)amino]benzoic acid. Source: Sigma-Aldrich
- Safety Data Sheet - 4-(ethoxycarbonyl)benzoic acid. Source: Fluorochem
- A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. Source: PubMed Central (PMC)
- SDS of Benzoic Acid: Important Data and Inform
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Definitive Guide to Personal Protective Equipment for Handling 2-[(Cyclopropylcarbonyl)amino]benzoic acid
This guide provides essential, immediate safety and logistical information for the handling and disposal of 2-[(Cyclopropylcarbonyl)amino]benzoic acid. Tailored for researchers, scientists, and drug development professionals, this document outlines procedural, step-by-step guidance to ensure the safe and effective use of this compound in a laboratory setting. Our commitment is to furnish you with field-proven insights that extend beyond the product, establishing a foundation of trust through scientific integrity.
Hazard Assessment: Understanding the Risks
Based on data from analogous compounds such as aminobenzoic acids and other benzoic acid derivatives, this compound should be handled as a potentially hazardous substance. The primary anticipated hazards include:
-
Skin Irritation: Similar compounds are known to cause skin irritation.[1][2][3][4]
-
Serious Eye Irritation/Damage: Contact with eyes may lead to serious irritation or damage.[1][2][3][4][5]
-
Respiratory Irritation: Inhalation of the powdered form can irritate the respiratory system.[1][2][3][4]
-
Unknown Toxicity: As with many research chemicals, the full toxicological profile may not be known. Therefore, it is prudent to treat the compound with a high degree of caution.[6]
These potential hazards dictate the necessity for a multi-layered personal protective equipment (PPE) strategy to minimize exposure through all potential routes: dermal, ocular, and inhalation.
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE strategy is your first and most critical line of defense. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Required PPE | Specifications and Rationale |
| Eyes/Face | Chemical Safety Goggles & Face Shield | Goggles must be worn at all times to protect against splashes and fine dust. A face shield should be worn over goggles when there is a significant risk of splashing or aerosolization, such as during bulk transfers.[5][7][8] |
| Hands | Chemical-Resistant Gloves (Nitrile or Neoprene) | Nitrile gloves offer good resistance to a range of chemicals and are suitable for handling this compound.[7][9] Always inspect gloves for tears or defects before use and double-gloving is recommended for extended procedures.[10] |
| Body | Laboratory Coat | A buttoned, long-sleeved laboratory coat is mandatory to protect skin and clothing from contamination.[9][10] |
| Respiratory | N95 Respirator or higher | When handling the compound as a powder outside of a certified chemical fume hood, a NIOSH-approved N95 respirator is essential to prevent inhalation of airborne particles.[7] For procedures with a higher potential for aerosol generation, a higher level of respiratory protection may be necessary based on a formal risk assessment. |
| Feet | Closed-toe Shoes | Shoes that fully cover the feet are required to protect against spills.[10] |
Operational and Disposal Plans: A Step-by-Step Guide
Safe handling extends beyond simply wearing PPE. The following procedural steps are designed to create a self-validating system of safety for all operations involving this compound.
Preparation and Weighing
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a powder containment hood, to minimize the spread of any dust.[11]
-
Surface Protection: Before starting, cover the work surface with absorbent bench paper to easily contain and clean up any spills.[11]
-
Engineering Controls: A certified chemical fume hood is the preferred engineering control for handling this powdered substance to maintain low airborne concentrations.[12][13]
-
Weighing: Use an analytical balance within the fume hood or a powder containment enclosure. Utilize weigh boats to prevent spillage.[11]
-
Static Control: The use of static-eliminating bars can be beneficial to prevent the powder from clinging to surfaces and becoming airborne.[11]
Handling in Solution
-
Dissolution: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Containment: Work over disposable bench covers even when the compound is in solution to contain any potential spills.[11]
-
Labeling: All containers holding the compound, whether in solid or solution form, must be clearly labeled with the chemical name and any known hazards.[10]
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][14]
-
Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[5][14]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5][14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][14]
Disposal Plan
-
Waste Segregation: All waste contaminated with this compound, including gloves, bench paper, and empty containers, must be collected in a clearly labeled, sealed hazardous waste container.[10]
-
Disposal Protocol: Dispose of the chemical waste through your institution's environmental health and safety (EHS) office in accordance with all local, state, and federal regulations.[3][5] Do not pour down the drain.[10]
Visual Workflow for Safe Handling
The following diagram illustrates the key decision points and safety procedures for handling this compound.
Caption: Workflow for the safe handling of this compound.
Conclusion: Fostering a Culture of Safety
The responsible handling of research chemicals like this compound is paramount in a laboratory setting. By adhering to the comprehensive PPE, operational, and disposal plans outlined in this guide, you contribute to a robust culture of safety.[13] Remember that this guidance is a supplement to, not a replacement for, the manufacturer's Safety Data Sheet and your institution's specific safety protocols. Always prioritize a thorough understanding of the hazards and meticulous execution of safety procedures.
References
- Weighing Hazardous Powders in the Laboratory. Environment, Health & Safety, University of California, Berkeley. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

